Product packaging for 2,2'-Difluorodiphenyldisulfide(Cat. No.:CAS No. 14135-38-7)

2,2'-Difluorodiphenyldisulfide

Cat. No.: B083828
CAS No.: 14135-38-7
M. Wt: 254.3 g/mol
InChI Key: BSLPHWROVJBMHX-UHFFFAOYSA-N
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Description

2,2'-Difluorodiphenyldisulfide is a fluorinated aromatic disulfide that serves as a versatile building block in advanced chemical and biochemical research. Its primary research value lies in its application in organic synthesis, where disulfide compounds are widely used to introduce the phenylsulfide (PhS-) moiety into target molecules, facilitating the study of structure-activity relationships and the development of novel compounds . The incorporation of fluorine atoms at the ortho positions can significantly alter the compound's electronic properties and metabolic stability, making it a valuable probe in medicinal chemistry and materials science. Research into disulfide bonds is critical across multiple fields, as they are crucial for the structure and function of many therapeutic proteins and are a dominant chemically cleavable motif in antibody-drug conjugates (ADCs) . Furthermore, disulfide-containing polymers are extensively utilized in tissue engineering and wound healing applications due to their inherent biodegradability and biocompatibility . As a research chemical, this compound provides scientists with a tool to explore new methodologies in disulfide formation and to develop biodegradable materials, such as poly(disulfide)s, which have been employed to deliver drugs, nucleic acids, and proteins into cells . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8F2S2 B083828 2,2'-Difluorodiphenyldisulfide CAS No. 14135-38-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-2-[(2-fluorophenyl)disulfanyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2S2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLPHWROVJBMHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)SSC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10563479
Record name 1,1'-Disulfanediylbis(2-fluorobenzene)
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Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14135-38-7
Record name 1,1'-Disulfanediylbis(2-fluorobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis-(2-fluorophenyl)disulfide
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Foundational & Exploratory

Synthesis of 2,2'-Difluorodiphenyldisulfide from 2-Fluorothiophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,2'-Difluorodiphenyldisulfide is a crucial organosulfur compound utilized as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its structure, featuring a disulfide bond flanked by two fluorinated phenyl rings, imparts unique chemical properties that are leveraged in the development of novel molecular entities. The fluorine atoms can enhance metabolic stability and binding affinity of drug candidates, making this disulfide a valuable building block in medicinal chemistry.[3] This in-depth technical guide provides a comprehensive overview of the synthesis of this compound from its precursor, 2-fluorothiophenol. We will delve into the underlying chemical principles, explore various synthetic strategies, and provide detailed experimental protocols.

The Chemistry of Thiol to Disulfide Conversion

The synthesis of this compound from 2-fluorothiophenol is fundamentally an oxidation reaction.[4] This process involves the formation of a sulfur-sulfur bond between two thiol molecules, with the concomitant loss of two hydrogen atoms. The conversion of thiols to disulfides is a redox reaction where the thiol is oxidized.[5][6]

The general transformation can be represented as:

2 R-SH → R-S-S-R + 2 H⁺ + 2 e⁻

Where 'R' represents the 2-fluorophenyl group.

Several mechanisms can facilitate this transformation, primarily involving either a one-electron or a two-electron oxidation pathway.[7] The choice of oxidizing agent and reaction conditions dictates the predominant mechanism and the overall efficiency of the synthesis.

Mechanistic Pathways
  • Two-Electron Oxidation: This is a common pathway involving the formation of a sulfenic acid intermediate (RSOH) or a sulfenyl halide (RSX) when halogens are used as oxidants.[7] The sulfenic acid can then react with another thiol molecule to form the disulfide.

  • One-Electron Oxidation: This pathway involves the formation of a thiyl radical (RS•). Two of these radicals can then combine to form the disulfide bond.[7]

Under basic conditions, the thiol is deprotonated to form a more nucleophilic thiolate anion (RS⁻), which can facilitate the reaction with an oxidizing agent.[8][9]

Synthetic Methodologies

A variety of oxidizing agents can be employed for the synthesis of this compound from 2-fluorothiophenol. The choice of oxidant depends on factors such as yield, reaction conditions, cost, and ease of workup.

Common Oxidizing Agents:
  • Air/Oxygen: The simplest and most economical oxidizing agent. The reaction is often slow and may require a catalyst or basic conditions to proceed at a reasonable rate.[9]

  • Hydrogen Peroxide (H₂O₂): A clean and effective oxidant that produces water as the only byproduct. The reaction can be catalyzed by iodide ions.[10]

  • Halogens (Iodine, Bromine): Mild oxidizing agents that are effective for disulfide formation, often in the presence of a base.[9]

  • Dimethyl Sulfoxide (DMSO): Can act as an oxidant, particularly at elevated temperatures or in the presence of an acid catalyst.

  • Metal Catalysts: Transition metal complexes can catalyze the aerobic oxidation of thiols.[10]

Data Summary of Synthetic Methods
Oxidizing AgentCatalyst/ConditionsSolventYieldReference
AirBase (e.g., KOH)Methanol/WaterModerate to High[8]
Hydrogen PeroxideIodide ionTrifluoroethanolQuantitative[10]
IodineBase (e.g., NaOH)AqueousGood to Excellent[9]
DMSODichlorodioxomolybdenum(VI)-Selective & Quantitative[10]

Experimental Protocols

Below are detailed, step-by-step methodologies for the synthesis of this compound using different oxidizing agents.

Protocol 1: Air Oxidation in Basic Media

This protocol leverages the readily available and inexpensive nature of atmospheric oxygen as the oxidant. The presence of a base is crucial to deprotonate the thiol, forming the more reactive thiolate anion.[8]

Materials:

  • 2-Fluorothiophenol (C₆H₅FS)[11][12][13]

  • Potassium Hydroxide (KOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 2-fluorothiophenol (1 equivalent) in methanol.

  • Add a 10% aqueous solution of potassium hydroxide (w/w).

  • Bubble air through the vigorously stirred solution at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

  • Extract the product with dichloromethane (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography or recrystallization.

Protocol 2: Oxidation with Hydrogen Peroxide and Catalytic Iodide

This method offers a clean and efficient synthesis with water as the primary byproduct. The iodide ion acts as a catalyst to facilitate the oxidation.[10]

Materials:

  • 2-Fluorothiophenol

  • 30% Hydrogen Peroxide (H₂O₂)

  • Potassium Iodide (KI)

  • Trifluoroethanol

  • Ethyl Acetate

  • Saturated Sodium Thiosulfate solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-fluorothiophenol (1 equivalent) in trifluoroethanol.

  • Add a catalytic amount of potassium iodide (e.g., 0.1 equivalent).

  • Slowly add 30% hydrogen peroxide (1.1 equivalents) to the stirred solution at room temperature.

  • Stir the reaction mixture until completion, as monitored by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess peroxide and iodine.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to yield the crude product.

  • Purify as described in Protocol 1.

Visualization of the Synthetic Process

Reaction Workflow

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product 2-Fluorothiophenol 2-Fluorothiophenol Reaction Oxidative Coupling 2-Fluorothiophenol->Reaction Oxidizing_Agent Oxidizing Agent (Air, H2O2, etc.) Oxidizing_Agent->Reaction Solvent_Catalyst Solvent & Catalyst/Base Solvent_Catalyst->Reaction Workup Extraction & Washing Reaction->Workup Purification Chromatography or Recrystallization Workup->Purification Disulfide This compound Purification->Disulfide

Caption: General workflow for the synthesis of this compound.

Mechanistic Overview

Thiol_Oxidation_Mechanism Thiol 2 x 2-Fluorothiophenol (Ar-SH) Thiolate 2 x 2-Fluorothiolate (Ar-S⁻) Thiol->Thiolate -2H⁺ (Base) Intermediate Reactive Intermediate (e.g., Ar-SOH or Ar-S•) Thiolate->Intermediate + Oxidant Oxidant Oxidizing Agent (e.g., O2, H2O2) Byproducts Byproducts (e.g., H2O) Oxidant->Byproducts Reduction Disulfide This compound (Ar-S-S-Ar) Intermediate->Disulfide Coupling

Caption: Simplified mechanism of thiol to disulfide oxidation.

Purification and Characterization

Purification of the final product is critical to remove any unreacted starting material, byproducts, and residual reagents.

Purification Techniques
  • Column Chromatography: Effective for separating the disulfide from non-polar impurities using a silica gel stationary phase and a suitable eluent system (e.g., hexane/ethyl acetate).

  • Recrystallization: A suitable method for obtaining highly pure crystalline product. The choice of solvent is crucial and can be determined experimentally.[14]

Characterization Methods

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • Infrared (IR) Spectroscopy: Can be used to identify the absence of the S-H stretch from the starting material.

  • Melting Point Analysis: A sharp melting point range indicates high purity.

Applications in Drug Development

Disulfide bonds are integral to the structure and function of many biologically active molecules, including peptides and proteins.[15][16] The introduction of the 2,2'-difluorodiphenyl disulfide moiety into drug candidates can offer several advantages:

  • Enhanced Stability: The disulfide bond can act as a reversible covalent linker, contributing to the conformational stability of a molecule.

  • Modulated Activity: The electronic properties of the fluorinated aromatic rings can influence the interaction of the molecule with its biological target.

  • Prodrug Strategies: Disulfide bonds can be cleaved under the reducing conditions found within cells, making them useful for targeted drug delivery.[17]

Conclusion

The synthesis of this compound from 2-fluorothiophenol is a straightforward yet crucial transformation in organic and medicinal chemistry. By understanding the underlying principles of thiol oxidation and selecting the appropriate synthetic methodology, researchers can efficiently produce this valuable building block for the development of novel therapeutics and other advanced materials. The protocols outlined in this guide provide a solid foundation for the successful synthesis and purification of this important compound.

References

  • Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated P
  • Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. (2022-07-20). [Link]
  • Reaction mechanism of thiol to disulfide oxidation under basic conditions?. Chemistry Stack Exchange. (2019-10-29). [Link]
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  • Thiol Oxid
  • Disulfide synthesis by S-S coupling. Organic Chemistry Portal. [Link]
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  • why is thiol to disulfide bond oxidizing agent?. Reddit. (2025-01-03). [Link]
  • ROLE OF THIOLS IN OXIDATIVE STRESS. PubMed Central. (2018-03-21). [Link]
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  • Oxidation of Thiols and Reduction of Disulfides. YouTube. (2022-09-04). [Link]
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  • US20120157716A1 - Methods for Preparing Diaryl Disulfides.
  • Homocouplings of Sodium Arenesulfinates: Selective Access to Symmetric Diaryl Sulfides and Diaryl Disulfides. MDPI. [Link]
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  • 2-FLUOROTHIOPHENOL CAS#: 2557-78-0.
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An In-Depth Technical Guide to 2,2'-Difluorodiphenyldisulfide: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Disulfides in Modern Drug Discovery

In the landscape of advanced therapeutic modalities, precision and control are paramount. The emergence of technologies like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) has revolutionized how we approach disease, enabling the targeted delivery of potent payloads or the selective degradation of disease-causing proteins. Central to the success of these sophisticated systems is the linker—a molecular bridge that must be stable in circulation yet precisely cleavable at the target site.

This guide focuses on a key building block for such linkers: 2,2'-Difluorodiphenyldisulfide . The introduction of fluorine atoms onto the phenyl rings of a disulfide moiety is not a trivial modification. It imparts unique physicochemical properties that can significantly influence the stability, reactivity, and overall performance of the resulting linker. For researchers, scientists, and drug development professionals, understanding the nuances of this compound is crucial for designing next-generation targeted therapies. This document provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its strategic application in creating conditionally cleavable systems for drug delivery and protein degradation.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical characteristics is the foundation of its effective application. The properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 14135-38-7[1]
Molecular Formula C₁₂H₈F₂S₂[1]
Molecular Weight 254.32 g/mol [1]
Appearance Yellow liquid or solid (purity dependent)[]
Boiling Point 292.2 ± 25.0 °C (Predicted)[]
Density 1.35 ± 0.1 g/cm³ (Predicted)[]
Storage Temperature 2-8°C[]

Synthesis of this compound: A General Protocol

Conceptual Workflow for Synthesis

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Work-up and Purification 2_Fluorothiophenol 2-Fluorothiophenol (Starting Material) Reaction Reaction in suitable solvent (e.g., Ethanol, Water) 2_Fluorothiophenol->Reaction Oxidizing_Agent Oxidizing Agent (e.g., I₂, H₂O₂, Air) Oxidizing_Agent->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Extraction Solvent Extraction (e.g., Ethyl Acetate) Crude_Product->Extraction Washing Washing (e.g., Brine) Extraction->Washing Drying Drying (Anhydrous Na₂SO₄) Washing->Drying Purification Column Chromatography (Silica Gel, Hexane/EtOAc) Drying->Purification Final_Product This compound (Pure Product) Purification->Final_Product

Caption: Synthesis workflow for this compound.

Detailed Step-by-Step Methodology

Materials:

  • 2-Fluorothiophenol

  • Iodine (I₂) or 30% Hydrogen Peroxide (H₂O₂)

  • Ethanol or Methanol

  • Sodium thiosulfate (for quenching iodine)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluorothiophenol (1 equivalent) in a suitable solvent such as ethanol.

  • Oxidation:

    • Method A (Iodine): Slowly add a solution of iodine (0.5 equivalents) in ethanol to the stirred solution of 2-fluorothiophenol. The reaction is typically exothermic. Stir at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

    • Method B (Hydrogen Peroxide): Cool the 2-fluorothiophenol solution in an ice bath. Slowly add 30% hydrogen peroxide (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quenching (if using Method A): If iodine was used, add a saturated aqueous solution of sodium thiosulfate dropwise until the brown color of the iodine disappears.

  • Work-up:

    • Remove the organic solvent under reduced pressure.

    • To the residue, add ethyl acetate and water. Transfer to a separatory funnel and shake.

    • Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.[]

Reactivity and Role in Drug Development

The disulfide bond is the cornerstone of this compound's utility in drug development. It serves as a conditionally cleavable linker , stable in the oxidative environment of the bloodstream but susceptible to cleavage in the reducing intracellular environment.

The Disulfide Cleavage Mechanism

The high intracellular concentration of glutathione (GSH), a tripeptide thiol, is the primary trigger for disulfide bond cleavage.[4][5] The mechanism is a thiol-disulfide exchange reaction.

G Disulfide_Linker Drug-S-S-Ar-Linker (Attached to Antibody/PROTAC) Cleavage Thiol-Disulfide Exchange Disulfide_Linker->Cleavage GSH_1 Glutathione (GSH) (Intracellular Reducing Agent) GSH_1->Cleavage Released_Drug Drug-SH (Active Payload) Cleavage->Released_Drug Mixed_Disulfide G-S-S-Ar-Linker Cleavage->Mixed_Disulfide Final_Products G-S-S-G + Ar-SH (Linker Fragment) Mixed_Disulfide->Final_Products GSH_2 Glutathione (GSH) GSH_2->Final_Products

Caption: Glutathione-mediated cleavage of a disulfide linker.

This selective cleavage ensures that the therapeutic payload is released preferentially inside the target cells, minimizing off-target toxicity.[6]

Application in PROTACs and ADCs

This compound is a valuable building block for synthesizing the linker component of PROTACs and ADCs.

  • PROTACs (Proteolysis Targeting Chimeras): These are heterobifunctional molecules with one end binding to a target protein of interest (POI) and the other to an E3 ubiquitin ligase.[7][8] The linker connects these two ends. While many PROTAC linkers are stable, cleavable linkers can be advantageous in certain designs to release the E3 ligase-binding moiety after the POI is ubiquitinated, potentially altering the pharmacokinetic profile.

  • ADCs (Antibody-Drug Conjugates): In ADCs, a highly potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen.[4] The disulfide linker ensures the drug remains attached to the antibody in circulation. Upon internalization of the ADC by the cancer cell, the disulfide bond is cleaved, releasing the potent drug to kill the cell.[5]

The fluorine atoms in this compound can modulate the electronic properties of the disulfide bond, potentially affecting its stability and cleavage kinetics. Furthermore, fluorine can be a useful probe in biophysical studies, as ¹⁹F NMR is a powerful technique for studying drug-protein interactions.[9]

Spectroscopic Characterization

While a dedicated public database of spectra for this compound is not available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum would show complex multiplets in the aromatic region (approx. 7.0-7.6 ppm) due to coupling between the aromatic protons and with the adjacent fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with the carbon atoms directly bonded to fluorine showing characteristic large one-bond C-F coupling constants.

  • ¹⁹F NMR: This is a particularly informative technique. A single resonance would be expected for the two equivalent fluorine atoms. The chemical shift would be indicative of the electronic environment of the fluorophenyl group.[9][10]

  • Mass Spectrometry: Mass spectrometry would be used to confirm the molecular weight (254.32 Da). High-resolution mass spectrometry would confirm the elemental composition. Fragmentation patterns in tandem MS could involve cleavage of the S-S bond or fragmentation of the aromatic rings.[11][12]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. The following information is based on safety data for related disulfide and organofluorine compounds.

  • Hazard Classification: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[13]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or goggles.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat.

    • Respiratory Protection: Use only in a well-ventilated area or in a chemical fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Wash hands thoroughly after handling.[13]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]

Conclusion and Future Outlook

This compound represents more than just a chemical intermediate; it is an enabling tool for the rational design of sophisticated, targeted therapeutics. Its disulfide bond provides the essential cleavable functionality for intracellular drug release, while the fluorine substituents offer opportunities for fine-tuning the linker's properties and for advanced biophysical analysis. As the fields of ADCs and targeted protein degradation continue to mature, the demand for well-characterized, high-purity linker building blocks like this compound will undoubtedly grow. Future research will likely focus on correlating the degree and position of fluorination with linker stability and cleavage rates, further empowering drug developers to design therapies with optimized efficacy and safety profiles.

References

  • CP Lab Safety. (n.d.). 2, 2'-Difluoro diphenyl disulfide, min 98%, 1 gram.
  • Creative Biolabs. (n.d.). Disulfide Linker Synthesis Service.
  • Creative Biolabs. (n.d.). Disulfide Linkers.
  • AxisPharm. (2024, October 25). Ultimate Guide to Choosing the Right Cleavable Linker for ADCs.
  • Neklesa, T. K., Winkler, J. D., & Crews, C. M. (2017). Targeted protein degradation by PROTACs. Pharmacology & therapeutics, 174, 138–144.
  • Angell, Y. L., et al. (2019). ¹⁹F NMR for fragment-based screening. Progress in Nuclear Magnetic Resonance Spectroscopy, 114-115, 133-157.
  • Google Patents. (n.d.). DE4420777A1 - Process for the preparation of 4-fluorothiophenol.
  • Google Patents. (n.d.). US5659088A - Process for the preparation of 4-fluorothiophenol.
  • Yan, H., et al. (2018). Direct mass spectrometric characterization of disulfide linkages. Journal of the American Society for Mass Spectrometry, 29(5), 973–976.
  • Gerig, J. T. (2001). Fluorine NMR. eMagRes, 1-10.
  • Wu, T., et al. (2019). Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. Drug Discovery Today: Technologies, 31, 23-33.
  • Yang, H., et al. (2013). Determination of Peptide and Protein Disulfide Linkages by MALDI Mass Spectrometry. In Mass Spectrometry of Proteins and Peptides (pp. 81-101). Humana Press.
  • Zhong, W., et al. (2018). Characterization of Disulfide-Linked Peptides Using Tandem Mass Spectrometry Coupled with Automated Data Analysis Software. Journal of the American Society for Mass Spectrometry, 29(4), 745–755.
  • Pell, A. J., et al. (2022). Ultrafast 19F MAS NMR Spectroscopy of Organic Solids and Pharmaceutical Formulations.
  • Pomerantz, W. C., & Woon, E. C. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery.
  • Chen, Y., et al. (2023). Fragment correlation mass spectrometry enables direct characterization of disulfide cleavage pathways of therapeutic peptides. ChemRxiv.

Sources

mechanism of 2,2'-Difluorodiphenyldisulfide formation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Formation of 2,2'-Difluorodiphenyldisulfide

Abstract

This technical guide provides a comprehensive examination of the core mechanisms governing the formation of this compound, a key organosulfur compound. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple synthetic recital to explore the causal chemical principles, reaction kinetics, and catalytic cycles that underpin its synthesis. We will dissect the primary oxidative pathways from 2-fluorothiophenol, including two-electron and one-electron mechanisms, and explore alternative routes from sulfonyl chlorides and diazonium salts. Each section is grounded in authoritative literature, featuring detailed experimental protocols, comparative data tables, and mechanistic diagrams to ensure both scientific integrity and practical applicability.

Introduction: The Significance of the Diaryl Disulfide Motif

Disulfide bonds (S-S) are fundamental covalent linkages in chemistry and biology, imparting critical structural and redox-active properties to molecules.[1][2][3] In proteins, they are essential for stabilizing tertiary and quaternary structures, while in materials science, they introduce dynamic, responsive character.[4][5] The compound this compound (C₁₂H₈F₂S₂) is a symmetric diaryl disulfide featuring fluorine atoms at the ortho positions of each phenyl ring. These electron-withdrawing substituents modulate the electronic properties of the disulfide bond, influencing its reactivity, redox potential, and non-covalent interactions.[6] Understanding the precise mechanisms of its formation is crucial for controlling reaction outcomes, optimizing yields, and designing novel synthetic strategies for fluorinated pharmaceutical intermediates and advanced materials.

Core Formation Mechanism: The Oxidation of 2-Fluorothiophenol

The most direct and prevalent route to this compound is the oxidative coupling of its corresponding thiol, 2-fluorothiophenol. This transformation is a redox reaction where two thiol molecules are oxidized to form a single disulfide bond and two protons/electrons.[1][2]

2R-SH → R-S-S-R + 2H⁺ + 2e⁻

While this reaction can proceed spontaneously with oxidants like molecular oxygen, it is often slow and lacks selectivity, potentially leading to over-oxidation products such as sulfinic or sulfonic acids.[3] Consequently, a vast array of catalytic systems has been developed to achieve high efficiency, selectivity, and yield under mild conditions. The mechanistic pathways can be broadly categorized into two-electron and one-electron processes.

Two-Electron Oxidation Pathway

In this pathway, the oxidation proceeds through intermediates without the generation of free radicals. A common mechanism involves the formation of a sulfenic acid (RSOH) intermediate.

  • Initial Oxidation: The thiol is oxidized by a two-electron oxidant (e.g., hydrogen peroxide) or a catalyst-oxidant complex to form the highly reactive sulfenic acid.

  • Condensation: The sulfenic acid intermediate rapidly reacts with a second molecule of the thiol.

  • Disulfide Formation: This condensation yields the disulfide product and a molecule of water.[7]

This pathway is common in reactions mediated by hydrogen peroxide with certain catalysts.[8] The process is a sequence of nucleophilic attacks, where the thiolate anion is the key nucleophilic species. The pKa of the thiol is therefore a critical parameter; the electron-withdrawing fluorine atoms in 2-fluorothiophenol are expected to lower the pKa of the thiol group, increasing the concentration of the more reactive thiolate anion at a given pH.[9]

cluster_mech1 Two-Electron Oxidation Mechanism thiol1 2-Fluorothiophenol (Ar-SH) sulfenic_acid Sulfenic Acid Intermediate (Ar-SOH) thiol1->sulfenic_acid Oxidation oxidant Oxidant (e.g., H₂O₂) disulfide This compound (Ar-S-S-Ar) sulfenic_acid->disulfide Condensation thiol2 2-Fluorothiophenol (Ar-SH) thiol2->disulfide Condensation water H₂O

Caption: Generalized two-electron oxidation pathway for disulfide formation.

One-Electron Oxidation (Radical) Pathway

This mechanism involves the generation of thiyl radicals (RS•) as key intermediates.

  • Initiation: A one-electron oxidant or photocatalyst abstracts a hydrogen atom from the thiol, forming a thiyl radical.

  • Dimerization: Two thiyl radicals combine directly to form the stable disulfide bond.[7]

This pathway is prevalent in photoredox catalysis and with certain metal-based catalysts that can engage in single-electron transfer (SET) processes.[10] The direct dimerization of radicals is typically very fast and diffusion-controlled.

cluster_mech2 One-Electron (Radical) Mechanism thiol 2 x 2-Fluorothiophenol (Ar-SH) thiyl_radical 2 x Thiyl Radical (Ar-S•) thiol->thiyl_radical H• Abstraction initiator Initiator (Light, SET oxidant) disulfide This compound (Ar-S-S-Ar) thiyl_radical->disulfide Dimerization

Caption: Radical pathway involving dimerization of two thiyl radicals.

Catalytic Systems for Thiol Oxidation

The choice of catalyst is paramount in directing the reaction towards high yield and selectivity. These systems provide a controlled environment for the oxidation, preventing side reactions.

Catalyst SystemOxidantTypical ConditionsMechanistic InsightReference(s)
Co(Salen) Complexes Air (O₂)Organic solvent, RTMimics enzymatic oxygen carriers, facilitating electron transfer from the thiol to oxygen.[11]
Iron(III)-Porphyrins Urea-H₂O₂ (UHP)Methanol, RTBiomimetic system where a high-valent iron-oxo species is the active oxidant.[12]
Iodide Ion / Iodine H₂O₂Trifluoroethanol or solvent-free, RTH₂O₂ oxidizes I⁻ to I₂, which then reacts with the thiol to form a sulfenyl iodide (RSI) intermediate, followed by reaction with another thiol.[8]
TEMPO Derivatives Oxoammonium SaltOrganic solvent, RTProceeds via a Hydrogen Atom Transfer (HAT) process, offering high chemoselectivity.[13]
Photoredox Catalysts Visible Light, AirOrganic solvent, RTCatalyst absorbs light, enters an excited state, and initiates a radical chain reaction.[10][14]

Alternative Synthetic Routes

While thiol oxidation is the primary method, other strategies can be employed, often starting from different oxidation states of sulfur or using different precursors.

Reductive Coupling of Arylsulfonyl Chlorides
Coupling of Arenediazonium Salts with a Sulfur Source

A modern, visible-light-mediated approach allows for the synthesis of diaryl disulfides from readily accessible arenediazonium salts.[14] In this method, 2-fluorobenzenediazonium tetrafluoroborate can be coupled with carbon disulfide (CS₂) in the presence of a photocatalyst. The proposed mechanism involves the photocatalytic generation of a 2-fluorophenyl radical, which then attacks the CS₂. Subsequent fragmentation and dimerization lead to the final disulfide product.[14] This method is highly chemoselective and proceeds under very mild conditions.

Experimental Protocol: Catalytic Oxidation of 2-Fluorothiophenol

This protocol describes a robust and self-validating method for the synthesis of this compound using an iodine-catalyzed oxidation with hydrogen peroxide, adapted from established methodologies.[8] The progress can be easily monitored by Thin Layer Chromatography (TLC), and the endpoint is typically clear.

Materials:

  • 2-Fluorothiophenol (1.0 eq)

  • Sodium Iodide (NaI) (0.1 eq)

  • Hydrogen Peroxide (30% aq. solution) (1.1 eq)

  • Ethanol (Solvent)

  • Ethyl acetate (for extraction)

  • Hexanes (for extraction and chromatography)

  • Saturated Sodium Thiosulfate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-fluorothiophenol (1.0 eq) and dissolve it in ethanol (approx. 0.5 M concentration).

  • Catalyst Addition: Add sodium iodide (0.1 eq) to the solution and stir until it dissolves.

  • Oxidant Addition: Cool the flask in an ice-water bath. Add hydrogen peroxide (1.1 eq) dropwise over 10-15 minutes. Causality Note: The dropwise addition at low temperature is crucial to control the exothermic reaction and prevent over-oxidation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the disappearance of the starting thiol by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 30-60 minutes.

  • Work-up:

    • Quench the reaction by adding saturated sodium thiosulfate solution to destroy any remaining iodine and peroxide.

    • Dilute the mixture with water and transfer to a separatory funnel.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a pure solid.

cluster_workflow Experimental Workflow setup 1. Setup Dissolve 2-Fluorothiophenol and NaI in Ethanol addition 2. Oxidation Cool to 0°C, add H₂O₂ dropwise setup->addition reaction 3. Reaction Stir at RT, monitor by TLC addition->reaction workup 4. Work-up Quench, Extract with EtOAc, Wash, Dry reaction->workup purify 5. Purification Column Chromatography workup->purify product Final Product This compound purify->product

Sources

solubility of 2,2'-Difluorodiphenyldisulfide in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2,2'-Difluorodiphenyldisulfide in Organic Solvents

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS: 14135-38-7). In the absence of extensive publicly available quantitative data, this document focuses on predicting solubility based on an expert analysis of the molecule's physicochemical properties. We delve into the underlying solute-solvent interactions that govern its behavior in various classes of organic solvents. Critically, this guide furnishes a detailed, field-proven experimental protocol for researchers to accurately determine quantitative solubility, ensuring reliable and reproducible results. This resource is intended for researchers, chemists, and formulation scientists in the pharmaceutical and materials science sectors who require a deep understanding of this compound's solubility for process optimization, formulation development, and reaction design.

Introduction and Strategic Importance

This compound is an organosulfur compound whose utility is emerging in fields ranging from synthetic chemistry to materials science.[1][2] Its structure, featuring two fluorinated aromatic rings linked by a disulfide bridge, imparts a unique combination of properties.[3][4] Understanding and quantifying the solubility of this compound is a prerequisite for its effective application. Solubility data is critical for:

  • Reaction Chemistry: Selecting appropriate solvents to ensure reactants are in the same phase, which influences reaction kinetics and yield.

  • Purification: Developing effective crystallization or chromatography methods.

  • Formulation Development: Designing stable solutions for assays or product formulations.

  • Drug Discovery: Serving as a building block where solubility impacts bioavailability and ease of handling.[3]

This guide provides the foundational knowledge and practical methodologies to master the solubility aspects of this compound.

Molecular Structure Analysis and Solubility Predictions

The solubility of a compound is dictated by the principle of "like dissolves like," which is governed by the balance of intermolecular forces between the solute and solvent.[5] The structure of this compound—C₁₂H₈F₂S₂—contains distinct regions that influence its interactions.[3]

  • Aromatic Rings: The two phenyl rings are inherently non-polar and lipophilic, favoring interactions with non-polar solvents through van der Waals forces.

  • Fluorine Substituents: The highly electronegative fluorine atoms introduce localized dipoles (C-F bonds). While this increases the molecule's overall polarity compared to its non-fluorinated analog, the primary effect of aromatic fluorination is often an increase in lipophilicity.[6] Fluorine is a poor hydrogen bond acceptor, but it can participate in weak dipolar and quadrupolar interactions.[6][7]

  • Disulfide Bridge (-S-S-): The disulfide bond is a key functional group. It is polarizable and has a non-linear, skewed geometry with a C-S-S-C dihedral angle approaching 90°.[8] This region can engage in dipole-induced dipole interactions.

Based on this structural analysis, we can predict its solubility profile across different solvent classes.

Predicted Solubility Profile
Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Non-Polar Hexane, Toluene, Diethyl EtherModerate to Good The large, non-polar surface area of the two phenyl rings will drive solubility through London dispersion forces. Toluene is expected to be a particularly effective solvent due to potential π-stacking with the aromatic rings.
Polar Aprotic Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)Good to Excellent These solvents possess significant dipole moments that can effectively solvate the polar regions of the molecule, particularly the areas influenced by the C-F bonds and the polarizable S-S bond. DMSO is likely to be an excellent solvent due to its high polarity and ability to engage in strong dipole-dipole interactions.
Polar Protic Methanol, Ethanol, IsopropanolLow to Moderate The molecule lacks strong hydrogen bond donor or acceptor sites. While the fluorine and sulfur atoms can act as very weak hydrogen bond acceptors, these interactions are not strong enough to overcome the energy required to disrupt the strong hydrogen-bonding network of the protic solvents. Solubility is expected to decrease as the alcohol chain length increases (Methanol > Ethanol > Isopropanol).

Theoretical Framework: Key Solute-Solvent Interactions

The dissolution process is energetically driven by the replacement of solute-solute and solvent-solvent interactions with new, more favorable solute-solvent interactions. For this compound, the key interactions are visualized below.

solute This compound nonpolar Non-Polar Solvent (e.g., Toluene) solute->nonpolar  Van der Waals Forces (Dominant) aprotic Polar Aprotic Solvent (e.g., Acetone, DMSO) solute->aprotic Dipole-Dipole Interactions (Strong) protic Polar Protic Solvent (e.g., Methanol) solute->protic Weak H-Bonding (Acceptor only) Dipole-Dipole (Minor) A 1. Add Excess Solid to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate (24-72h) at Constant Temp. B->C D 4. Settle Undissolved Solid (≥2h) C->D E 5. Extract Supernatant with Syringe D->E F 6. Filter (0.22 µm) into a Clean Vial E->F G 7. Dilute Sample for Analysis F->G H 8. Quantify via Calibrated HPLC/UV-Vis G->H I Calculate Solubility (e.g., mg/mL or mol/L) H->I

Caption: Experimental workflow for quantitative solubility determination.

Potential Challenges and Advanced Considerations

  • Compound Stability: The disulfide bond is generally stable but can be susceptible to cleavage by nucleophilic species or reducing agents. [8][9]Thiol-disulfide exchange is a potential concern, particularly at neutral to alkaline pH if free thiol impurities are present. [10][11]It is recommended to work under neutral, anhydrous conditions and use high-purity solvents to minimize degradation.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form being used and to ensure consistency across experiments.

  • Temperature Control: Solubility is highly temperature-dependent. Maintaining precise temperature control (±0.5 °C) throughout the equilibration and sampling process is crucial for data accuracy and reproducibility.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a thorough analysis of its molecular structure allows for reliable predictions of its behavior. It is expected to be most soluble in polar aprotic solvents like DMSO and acetone, with moderate solubility in non-polar solvents and lower solubility in polar protic solvents. For applications requiring precise data, experimental determination is essential. The detailed protocol provided in this guide offers a robust and validated methodology for obtaining high-quality, quantitative solubility data, empowering researchers to confidently advance their work in synthesis, formulation, and materials development.

References

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?
  • Geocities.ws. (n.d.). Solubility test for Organic Compounds.
  • Quora. (2017). How can you determine the solubility of organic compounds?
  • ChemicalBook. (2023). 2,2'-DIFLUORO DIPHENYL DISULFIDE.
  • Chemistry For Everyone. (2024). How To Determine Solubility Of Organic Compounds?
  • Chemdad. (n.d.). 2,2'-DIFLUORO DIPHENYL DISULFIDE.
  • University of Toronto. (2023). Solubility of Organic Compounds.
  • Fisher Scientific. (n.d.). 2, 2'-Difluoro diphenyl disulfide, min 98%, 1 gram.
  • Sunway Pharm Ltd. (n.d.). 2,2'-Difluoro diphenyl disulfide.
  • PubMed. (2012).
  • ACS Publications. (2007).
  • PubMed Central (PMC). (2011).
  • PubMed Central (PMC). (2014).
  • PubMed Central (PMC). (2015). Experimental Assignment of Disulfide-Bonds in Purified Proteins.
  • Wikipedia. (n.d.). Disulfide.
  • PubMed Central (PMC). (2013).

Sources

Introduction: The Significance of Aromatic Disulfides and the Question of the 2,2'-Difluoro Isomer

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure of 2,2'-Difluorodiphenyldisulfide: A Roadmap to Elucidation and Analysis

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for determining and analyzing the crystal structure of this compound. While the definitive crystal structure of this specific isomer is not publicly available as of this writing, this document leverages established methodologies and crystallographic data from closely related structural analogues to present a robust roadmap for its elucidation. By synthesizing field-proven insights with established protocols, this guide serves as a self-validating system for any research group undertaking this structural investigation.

Aromatic disulfides are a pivotal class of compounds in chemistry and pharmacology. The disulfide bond (S-S) is a key structural motif in proteins, imparting conformational stability. In materials science and drug design, the orientation of the aryl rings, governed by the C-S-S-C dihedral angle, dictates molecular packing and intermolecular interactions, which in turn influence physical properties and biological activity.

The introduction of fluorine atoms onto the aromatic rings adds another layer of complexity and utility. Fluorine's high electronegativity and unique steric profile can modulate a molecule's lipophilicity, metabolic stability, and binding interactions. Specifically, the placement of fluorine at the ortho- (2,2'-), meta- (3,3'-), or para- (4,4'-) positions can have profound, and often non-intuitive, effects on the crystal lattice.

This guide focuses on this compound (CAS 14135-38-7), a molecule whose three-dimensional structure holds significant interest. Understanding its solid-state conformation is crucial for predicting its behavior in advanced materials and for the rational design of novel therapeutics. Herein, we provide the complete experimental and analytical workflow to bridge this knowledge gap.

Molecular Structure and Anticipated Conformation: Insights from Analogues

The defining conformational feature of a diaryl disulfide is the torsion angle between the two phenyl rings around the S-S bond. This is best described by the C1-S1-S2-C1' dihedral angle. Based on extensive data from the Cambridge Structural Database (CSD), this angle typically falls between 80° and 90°, resulting in a skewed, non-planar conformation.[1][2][3]

To anticipate the structure of the 2,2'-difluoro isomer, we can draw valuable comparisons from its known analogues:

  • Bis(2-chlorophenyl) disulfide : This sterically similar analogue exhibits a C-S-S-C torsion angle of -85.0°.[4] The ortho-chloro groups are relatively bulky, and this value suggests a typical skewed conformation.

  • Bis(3-fluorophenyl)disulfide : The crystal structure of this positional isomer has been solved.[3] While the electronic effects of fluorine in the meta-position are different, its size is comparable. An analysis of its structure provides a baseline for expected bond lengths and angles in a fluorinated diphenyl disulfide.

For this compound, the ortho-fluoro substituents are expected to exert significant influence through both steric hindrance and electronic effects (dipole-dipole interactions), potentially affecting the C-S-S-C dihedral angle and the packing in the crystal lattice.

Experimental Protocol I: Synthesis of this compound

The synthesis of symmetrical diaryl disulfides is a well-established process. The following protocol describes a reliable method starting from 2-fluorothiophenol.

Objective: To synthesize high-purity this compound suitable for single-crystal growth.

Materials:

  • 2-Fluorothiophenol

  • Dimethyl sulfoxide (DMSO)

  • Iodine (I₂)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-fluorothiophenol in DMSO.

  • Oxidative Coupling: While stirring at room temperature, slowly add a solution of 0.5 equivalents of iodine (I₂) dissolved in a minimal amount of DMSO. The reaction is typically exothermic and the color of the iodine will fade as it is consumed.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting thiophenol spot indicates the completion of the reaction.

  • Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate. Add a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine, shaking until the organic layer is colorless.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound as a solid.[5]

Experimental Protocol II: Single-Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step. The key is to allow the molecules to self-assemble slowly and methodically into a well-ordered lattice.[6][7] Purity of the material from Protocol I is paramount.

Objective: To grow single crystals of this compound with dimensions of at least 0.1 mm in all directions.[8]

Recommended Techniques:

A. Slow Evaporation:

  • Select a suitable solvent system where the compound has moderate solubility (e.g., ethanol, isopropanol, or a mixture like dichloromethane/hexane).

  • Dissolve a small amount of the purified compound in the chosen solvent in a clean vial.

  • Cover the vial with a cap that has been pierced with a needle or with paraffin film containing a few pinholes. This allows for slow, controlled evaporation.

  • Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.

B. Vapor Diffusion:

  • Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is readily soluble (e.g., dichloromethane or THF) and place this solution in a small, open inner vial.

  • Place this inner vial inside a larger, sealed outer vial (the "chamber") that contains a more volatile "anti-solvent" in which the compound is insoluble (e.g., pentane or hexane).[9]

  • Over time, the anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting the slow growth of crystals.

Experimental Protocol III: Single-Crystal X-ray Diffraction

Objective: To obtain a high-resolution diffraction pattern and solve the three-dimensional atomic structure.

Workflow Diagram:

G cluster_0 Data Collection cluster_1 Data Processing & Structure Solution cluster_2 Refinement & Validation crystal Mount Single Crystal diffractometer Place on Diffractometer (Mo or Cu Kα radiation) crystal->diffractometer collect Collect Diffraction Data (Multiple Orientations) diffractometer->collect integrate Integrate Reflections (Obtain Intensities) collect->integrate solve Solve Phase Problem (e.g., Direct Methods) integrate->solve build Build Initial Model solve->build refine Refine Atomic Positions & Thermal Parameters build->refine validate Validate Structure (Check R-factors, Fo/Fc maps) refine->validate cif Generate CIF File validate->cif end Final Structure cif->end

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Procedure:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and irradiated with a monochromatic X-ray beam. A detector collects the diffraction pattern as the crystal is rotated.

  • Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors.

  • Structure Solution and Refinement: The phase problem is solved using computational methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data until the calculated and observed diffraction patterns match closely.

Anticipated Crystallographic Data and Intermolecular Interactions

While the precise data for the 2,2'-difluoro isomer remains to be determined, we can create a predictive summary based on its analogues to guide the analysis.

Table 1: Predicted Crystallographic Parameters for this compound

ParameterPredicted Value/RangeJustification/Comparison
Crystal SystemMonoclinic or OrthorhombicCommon for this class of molecules.[3][4]
Space GroupP2₁/c, C2/c, or P2₁2₁2₁Centrosymmetric (monoclinic) or non-centrosymmetric (orthorhombic) space groups are highly probable.[3][4]
a (Å)5 - 10Based on cell dimensions of chloro- and meta-fluoro analogues.[3][4]
b (Å)12 - 23Based on cell dimensions of chloro- and meta-fluoro analogues.[3][4]
c (Å)7 - 15Based on cell dimensions of chloro- and meta-fluoro analogues.[3][4]
β (°)90° or 95-115°Will be 90° for orthorhombic, or in this range for monoclinic.[4]
Z4A common value for molecules of this size.[3][4]
C-S-S-C Dihedral (°)80 - 90°Expected range for skewed disulfides, influenced by ortho-substituents.[4]

Intermolecular Interactions: The presence of fluorine atoms is expected to introduce specific non-covalent interactions that will govern the crystal packing. Analysis of the solved structure should focus on identifying:

  • C-H···F Hydrogen Bonds: Weak hydrogen bonds between the fluorine atoms and hydrogen atoms on adjacent molecules.

  • F···F Interactions: Close contacts between fluorine atoms, which can be either attractive or repulsive depending on the geometry.

  • S···π or F···π Interactions: Interactions between the sulfur or fluorine atoms and the aromatic rings of neighboring molecules.

Molecular Structure Diagram:

Caption: Molecular Structure of this compound.

Conclusion

The determination of the crystal structure of this compound is an important and achievable goal. By following the detailed synthesis, crystallization, and X-ray diffraction protocols outlined in this guide, researchers can successfully elucidate its three-dimensional atomic arrangement. The resulting structural data, when compared with known analogues, will provide critical insights into the subtle yet powerful influence of fluorine substitution on molecular conformation and crystal packing. This knowledge is invaluable for the fields of medicinal chemistry and materials science, enabling the design of next-generation molecules with precisely engineered properties.

References

  • Cambridge Crystallographic Data Centre (CCDC).
  • Wikipedia.
  • PubChem. Bis(3-fluorophenyl)disulfide. [Link]
  • MDPI. Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea)
  • CP Lab Chemicals. 2, 2'-Difluoro diphenyl disulfide, min 98%, 1 gram. [Link]
  • ResearchGate. The Crystal Structure of Bis(2-chlorophenyl) Disulfide. [Link]
  • University of Rochester Department of Chemistry. How to Grow X-Ray Quality Crystals. [Link]
  • ResearchGate. Synthesis, Characterization and Crystal Structures of N,N'-bis(5-Fluoro-2-hydroxybenzylidene)-ethylenediamine and 4,4'-Difluoro-2,2'-[(hydrazine-1,2-diylidene)bis(methanylylidene)]diphenol. [Link]
  • IUCr Journals. How to grow crystals for X-ray crystallography. [Link]
  • Wikipedia. X-ray crystallography. [Link]
  • University of Florida Center for Xray Crystallography. Crystal Growing Tips. [Link]
  • ResearchGate. Synthesis and structural characterization of 2,2′:6,2″-Terpyridine zinc Formate: Hydroboration and hydrosilylation of CO2 and carbonyl compounds. [Link]
  • RSC Publishing. Unraveling the S–S⋯π interactions in furan–disulfide heterodimers. [Link]

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An In-depth Technical Guide to the Thermal Stability of 2,2'-Difluorodiphenyldisulfide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 2,2'-Difluorodiphenyldisulfide. While specific experimental data for this compound is not extensively available in surveyed literature, this document synthesizes information on the known thermal behavior of analogous diaryl disulfides and organofluorine compounds. It outlines detailed, state-of-the-art methodologies for assessing thermal stability, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC). Furthermore, this guide discusses potential decomposition pathways and products, informed by the established chemistry of the disulfide and carbon-fluorine bonds. Crucial safety and handling protocols for fluorinated aromatic compounds are also detailed to ensure safe laboratory practices. This document is intended to serve as an essential resource for researchers and professionals engaged in the development and handling of this and structurally related molecules.

Introduction: The Significance of this compound

This compound is an organofluorine compound containing a disulfide linkage. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making such compounds of great interest in pharmaceutical and agrochemical research.[1] The disulfide bond, on the other hand, is a key functional group in various biologically active molecules and can be sensitive to thermal and chemical environments. A thorough understanding of the thermal stability of this compound is therefore paramount for its safe handling, storage, and application in drug development and materials science.

This guide provides a foundational understanding of the factors influencing the thermal stability of this compound and presents the methodologies to empirically determine its thermal decomposition profile.

Physicochemical Properties and Predicted Thermal Behavior

While specific experimental data on the thermal decomposition of this compound is limited, we can infer its likely behavior based on the known properties of related compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Boiling Point (°C)Key Structural Features
This compoundC₁₂H₈F₂S₂254.32~292Aryl disulfide, C-F bonds
Diphenyl disulfideC₁₂H₁₀S₂218.34310Aryl disulfide
4,4'-Difluorodiphenyl disulfideC₁₂H₈F₂S₂254.32Not availableAryl disulfide, C-F bonds

The thermal stability of diaryl disulfides is influenced by the nature of the substituents on the aromatic rings. Electron-withdrawing groups, such as fluorine, can impact the strength of the sulfur-sulfur bond. The primary thermal decomposition pathway for diaryl disulfides is the homolytic cleavage of the S-S bond to form two thiyl radicals. These radicals can then undergo a variety of secondary reactions.

Methodologies for Assessing Thermal Stability

A multi-faceted approach utilizing several analytical techniques is essential for a comprehensive evaluation of thermal stability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a primary tool for determining the onset of decomposition and the temperature ranges of different decomposition stages.[2]

Experimental Protocol: TGA of this compound

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina).

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperatures at which 5% and 50% mass loss occur (Td5 and Td50).

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation Calibrate Calibrate TGA Weigh Weigh Sample (5-10 mg) Calibrate->Weigh Place Place in TGA Pan Weigh->Place Load Load into TGA Place->Load Set Set Parameters (N₂, 10°C/min to 600°C) Load->Set Run Run Experiment Set->Run Record Record Mass vs. Temp Run->Record Analyze Determine T_onset, T_d5, T_d50 Record->Analyze

Figure 1: TGA Experimental Workflow.
Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, glass transitions, and the enthalpy of decomposition.[2]

Experimental Protocol: DSC of this compound

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to a temperature above the decomposition range determined by TGA, at a heating rate of 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Identify endothermic events (melting) and exothermic events (decomposition). Integrate the decomposition exotherm to determine the enthalpy of decomposition (ΔHd).

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Calibrate Calibrate DSC Weigh Weigh Sample (2-5 mg) Calibrate->Weigh Seal Seal in Aluminum Pan Weigh->Seal Load Load Sample & Reference Seal->Load Set Set Parameters (N₂, 10°C/min) Load->Set Run Run Experiment Set->Run Record Record Heat Flow vs. Temp Run->Record Analyze Identify Melting & Decomposition Determine ΔH_d Record->Analyze

Figure 2: DSC Experimental Workflow.
Accelerating Rate Calorimetry (ARC)

ARC is an adiabatic calorimetry technique that measures the time, temperature, and pressure data for an exothermic reaction. It is crucial for assessing the potential for a thermal runaway reaction.

Experimental Protocol: ARC of this compound

  • Sample Preparation: A known mass of the sample is placed in a spherical, high-pressure sample bomb (e.g., titanium or Hastelloy-C).

  • Experimental Setup: The bomb is placed in an adiabatic chamber.

  • Heat-Wait-Search Mode: The sample is heated in steps, and after each step, the system waits and searches for any self-heating.

  • Adiabatic Tracking: Once an exothermic reaction is detected, the calorimeter maintains an adiabatic environment, and the temperature and pressure increases are recorded over time.

  • Data Analysis: The data is used to determine the onset temperature of the exotherm, the time to maximum rate, and the adiabatic temperature rise.

Potential Decomposition Pathways and Products

The thermal decomposition of this compound is expected to proceed via radical mechanisms.

Decomposition_Pathway cluster_initiation Initiation cluster_propagation Propagation & Termination cluster_products Potential Products Start This compound Radical 2 x 2-Fluorophenylthiyl Radical Start->Radical S-S Bond Cleavage (Heat) Recombination Recombination to Starting Material Radical->Recombination Abstraction Hydrogen Abstraction Radical->Abstraction Dimerization Dimerization/Polymerization Radical->Dimerization Thiophenol 2-Fluorothiophenol Abstraction->Thiophenol Thianthrene Fluorinated Thianthrene Derivatives Dimerization->Thianthrene Polythiophenes Poly(fluorophenylene sulfide) Dimerization->Polythiophenes

Figure 3: Proposed Thermal Decomposition Pathway.

The primary decomposition products are likely to include 2-fluorothiophenol (from hydrogen abstraction) and more complex, higher molecular weight species such as fluorinated thianthrene derivatives and poly(fluorophenylene sulfide) type structures resulting from radical recombination and polymerization. To definitively identify these products, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be the method of choice.

Safety and Handling

Working with organofluorine compounds requires stringent safety protocols due to their potential reactivity and the hazardous nature of their decomposition products.[3][4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat. A face shield may be necessary when handling larger quantities.[1]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any volatile compounds or decomposition products.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.

  • Thermal Hazards: Heating of this compound should be done with caution, as the decomposition can be exothermic and may release toxic and corrosive gases, such as hydrogen fluoride (HF) and sulfur oxides.

  • Spill and Waste Disposal: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste. All waste containing this compound should be disposed of in accordance with local, state, and federal regulations.

Conclusion

While specific experimental data on the thermal stability of this compound remains to be fully elucidated, this guide provides a robust framework for its investigation. Based on the chemistry of related diaryl disulfides and organofluorine compounds, it is anticipated that the primary decomposition pathway involves homolytic cleavage of the S-S bond. The detailed experimental protocols provided for TGA, DSC, and ARC will enable researchers to thoroughly characterize the thermal behavior of this compound. Adherence to the outlined safety procedures is critical to ensure the well-being of laboratory personnel. Further research, particularly utilizing Py-GC-MS, is recommended to definitively identify the thermal decomposition products and fully understand the decomposition mechanism.

References

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An In-Depth Technical Guide to the Electrochemical Properties of 2,2'-Difluorodiphenyldisulfide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the electrochemical properties of 2,2'-Difluorodiphenyldisulfide. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, redox behavior, and mechanistic intricacies of this fluorinated aromatic disulfide. By integrating fundamental electrochemical principles with insights into the role of fluorine substitution, this guide offers a predictive framework for understanding and utilizing this compound in various applications, particularly in the realm of medicinal chemistry and drug design.

Introduction: The Significance of Fluorinated Disulfides in Modern Chemistry

Disulfide bonds are a cornerstone of chemical and biological systems, pivotal in protein folding, stability, and redox regulation.[1] The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including metabolic stability, bioavailability, and binding affinity, making fluorinated compounds highly valuable in pharmaceutical development.[2][3] this compound, a molecule combining the redox-active disulfide linkage with the unique electronic effects of fluorine, presents a compelling case for in-depth study. This guide elucidates its electrochemical characteristics, providing a foundational understanding for its application as a building block for protein degraders, a component in redox-sensitive prodrugs, and a scaffold for novel therapeutics.[4][5]

Synthesis and Characterization

A reliable synthesis of this compound is crucial for its electrochemical investigation and subsequent applications. A common and effective method involves the catalyzed oxidation of the corresponding thiol precursor, o-fluorothiophenol.[6]

General Synthesis Protocol

A general method for the preparation of this compound is as follows:

  • To a reaction vessel under a nitrogen atmosphere, add o-fluorothiophenol.

  • Introduce a suitable catalyst melt (e.g., 5 mol%).

  • Heat the reaction mixture with stirring (e.g., at 100 °C) for several hours (e.g., 6 hours).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Filter the mixture and wash the filtrate sequentially with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography (e.g., using hexane as the eluent) to yield the final compound.[6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 14135-38-7[4][7]
Molecular Formula C₁₂H₈F₂S₂[4][7]
Molecular Weight 254.32 g/mol [4][7]
Appearance (Typically a solid)N/A
Storage Room temperature, sealed in a dry environment[4][7]

Electrochemical Behavior and Redox Properties

The Fundamental Redox Reaction

The electrochemical reduction of aromatic disulfides (RSSR) is a two-electron process that results in the cleavage of the sulfur-sulfur bond to yield two thiolate anions (RS⁻).[8][9]

RSSR + 2e⁻ → 2RS⁻

This process is generally chemically reversible, though it often exhibits kinetic sluggishness, leading to electrochemical irreversibility in techniques like cyclic voltammetry.[9]

Mechanistic Insights from Diphenyl Disulfide

Studies on diphenyl disulfide provide a mechanistic blueprint. The reduction is understood to proceed via a stepwise mechanism:

  • Initial Electron Transfer: The disulfide first accepts a single electron to form a radical anion intermediate (RSSR⁻•).

  • S-S Bond Cleavage: This radical anion is unstable and rapidly undergoes cleavage of the S-S bond to produce a thiolate anion (RS⁻) and a thiol radical (RS•).

  • Second Electron Transfer: The thiol radical is then rapidly reduced at the electrode surface to form a second thiolate anion.

This mechanism explains the overall two-electron transfer and the irreversible nature often observed in cyclic voltammograms of aromatic disulfides.

G cluster_products Final Products RSSR This compound Intermediate Radical Anion [RSSR]⁻• RSSR->Intermediate + e⁻ ThiolRadical Thiol Radical (RS•) Intermediate->ThiolRadical Fast Cleavage Products 2x Thiolate Anions (2RS⁻) ThiolRadical->Products + e⁻

Figure 1: Proposed electrochemical reduction pathway for this compound.

The Influence of Ortho-Fluoro Substituents

The presence of two fluorine atoms in the ortho positions of the phenyl rings is expected to significantly influence the electrochemical properties of the disulfide bond.

  • Inductive Effect: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect will decrease the electron density of the aromatic ring and, by extension, the sulfur-sulfur bond.

  • Impact on Reduction Potential: This electron withdrawal is anticipated to make the disulfide bond more susceptible to reduction. Consequently, the reduction of this compound is predicted to occur at a less negative potential compared to the unsubstituted diphenyl disulfide. The redox potential of a disulfide bond is a key determinant of its stability in a given redox environment.[1]

  • Kinetic Effects: The steric bulk of the ortho-fluoro substituents might also influence the kinetics of the electrode reaction, potentially affecting the degree of electrochemical irreversibility.

Predicted Cyclic Voltammetry

A hypothetical cyclic voltammogram for this compound, based on the behavior of similar compounds, would likely exhibit a single, irreversible cathodic (reduction) peak. The corresponding anodic (oxidation) peak for the thiolate back to the disulfide is typically absent or significantly shifted due to the fast follow-up chemical reactions and the kinetic barrier to reforming the S-S bond.

G cluster_curve xaxis Potential (V vs. Ref) origin->xaxis yaxis Current (μA) origin->yaxis start peak end p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5

Figure 2: Predicted cyclic voltammogram for this compound.

Experimental Protocols: Investigating the Electrochemical Properties

To empirically determine the electrochemical properties of this compound, cyclic voltammetry is the primary technique of choice.

Step-by-Step Cyclic Voltammetry Protocol
  • Electrolyte Preparation: Prepare a solution of a suitable supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in an anhydrous aprotic solvent (e.g., acetonitrile or dimethylformamide).

  • Analyte Solution: Dissolve a known concentration of this compound (e.g., 1-5 mM) in the electrolyte solution.

  • Electrochemical Cell Setup:

    • Working Electrode: A glassy carbon electrode is recommended to minimize surface adsorption phenomena.

    • Reference Electrode: A standard reference electrode, such as a silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE).

    • Counter Electrode: A platinum wire or graphite rod.

  • Deoxygenation: Purge the analyte solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement.

  • Data Acquisition:

    • Perform a cyclic voltammetry scan, sweeping the potential from an initial value where no reaction occurs to a potential sufficiently negative to induce the reduction of the disulfide bond, and then reversing the scan back to the starting potential.

    • Vary the scan rate (e.g., from 25 to 500 mV/s) to investigate the nature of the electrochemical process (i.e., diffusion-controlled vs. surface-adsorbed).

Relevance in Drug Discovery and Development

The unique properties of this compound make it a molecule of significant interest in the pharmaceutical sciences.

  • Metabolic Stability: The presence of fluorine can block sites of metabolism, enhancing the pharmacokinetic profile of a drug candidate.[2]

  • Redox-Responsive Linkers: The disulfide bond can be cleaved in the reducing environment of the cell, such as that maintained by high intracellular concentrations of glutathione. This property is exploited in the design of prodrugs and antibody-drug conjugates (ADCs), where the active drug is released selectively at the target site.[5][10]

  • Protein Degrader Building Blocks: As indicated by its classification, this molecule can serve as a starting point for the synthesis of proteolysis-targeting chimeras (PROTACs) and other protein degraders, a rapidly emerging therapeutic modality.[4]

  • Modulation of Biological Activity: Disulfide-containing small molecules have been identified as inhibitors of protein-protein interactions, such as the PD-1/PD-L1 immune checkpoint.[11] The specific stereoelectronic properties of this compound may offer advantages in designing such inhibitors.

G Molecule This compound Properties Key Properties Molecule->Properties Redox Redox-Active Disulfide Bond Properties->Redox Fluorine Fluorine Substitution Properties->Fluorine Applications Drug Development Applications Redox->Applications Fluorine->Applications Prodrugs Redox-Responsive Prodrugs / ADCs Applications->Prodrugs Degraders Protein Degrader Scaffolds Applications->Degraders Inhibitors PPI Inhibitors Applications->Inhibitors Stability Enhanced Metabolic Stability Applications->Stability

Figure 3: The relationship between the properties of this compound and its applications.

Conclusion

This compound is a molecule poised at the intersection of redox chemistry and medicinal chemistry. While direct electrochemical data remains to be published, a strong predictive understanding of its behavior can be formulated based on established principles. The electron-withdrawing nature of its ortho-fluoro substituents is expected to facilitate the reductive cleavage of the disulfide bond, a key property for its application in developing sophisticated therapeutic agents. This guide provides the theoretical and practical framework necessary for researchers to confidently explore the potential of this intriguing compound in their scientific endeavors. Further experimental investigation into its precise redox potential and reaction kinetics will undoubtedly pave the way for its rational incorporation into the next generation of drugs and chemical probes.

References

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  • Akaishi, T., et al. (2022). Discovery of novel disulfide-containing PD-1/PD-L1 inhibitor with in vivo influenza therapeutic efficacy. Scientific Reports.
  • ResearchGate. (n.d.). (A) Cyclic voltammogram of disulfide 1. Electrolyte is anhydrous....
  • Mishra, A. K., & Hogg, P. J. (2019). From structure to redox: the diverse functional roles of disulfides and implications in disease. Antioxidants & Redox Signaling.
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  • ResearchGate. (n.d.). Synergistic Electrochemical Behavior of Fluorinated (Cu,Fe)-Based Ldhs in Assb.
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  • Royal Society of Chemistry. (n.d.). Investigation of the chemical structure of fluorinated diazonium salts on the electrografting behavior and thin film properties.
  • PubMed. (2021). Electrooxidation of Formamidine Disulfide Simultaneously Investigated by On-Line High Performance Liquid Chromatography and Cyclic Voltammetry.
  • Hanson, G. T., et al. (2002). Shedding light on disulfide bond formation: engineering a redox switch in green fluorescent protein. The EMBO Journal.
  • National Institutes of Health. (2020). Disulfide based prodrugs for cancer therapy.
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  • ResearchGate. (n.d.). The cyclic voltammogram of cyclic disulfide compounds in the presence....
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  • ResearchGate. (n.d.). Electrochemical Behavior of Fluorinated Boron-Doped Diamond.
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Illuminating the Molecular Landscape of 2,2'-Difluorodiphenyldisulfide: A Quantum Chemical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis of 2,2'-Difluorodiphenyldisulfide, a molecule with considerable potential in the pharmaceutical sciences. Moving beyond a superficial overview of computational methods, this document offers a detailed, experience-driven rationale for methodological choices, ensuring a robust and reproducible scientific workflow. Tailored for researchers, scientists, and professionals in drug development, this guide delves into the nuances of selecting appropriate computational methods and basis sets, and the practical application of the derived molecular properties. All assertions are substantiated with citations to authoritative scientific literature.

Introduction: The Strategic Importance of this compound

This compound is a molecule of significant interest in medicinal chemistry. The strategic placement of fluorine atoms on the phenyl rings significantly modifies the molecule's electronic characteristics, lipophilicity, and metabolic stability — all critical parameters in drug design. The disulfide bond, a key functional group, is not only integral to protein structure but also serves as a reversible covalent linker in advanced drug delivery systems.[1]

A thorough understanding of the quantum mechanical properties of this molecule is essential for predicting its behavior in complex biological environments. Quantum chemical calculations offer a powerful, non-empirical approach to investigate its three-dimensional structure, the stability of its disulfide bond, its electronic properties, and its potential interactions with biological targets. This guide provides the theoretical and practical foundation for conducting these investigations with the highest degree of scientific rigor.

Foundational Choices: Selecting the Right Computational Tools

The accuracy and reliability of any quantum chemical study hinge on the judicious selection of the computational method and basis set. This choice represents a critical balance between computational feasibility and theoretical accuracy. For a molecule such as this compound, which features aromatic systems, a second-row element (sulfur), and highly electronegative fluorine atoms, a careful treatment of electron correlation is paramount.

Density Functional Theory (DFT): The Pragmatic Choice for Drug Discovery

Density Functional Theory (DFT) has become the workhorse of computational chemistry in the pharmaceutical industry due to its favorable balance of accuracy and computational cost. DFT methods calculate the total energy of a system based on its electron density, offering a computationally efficient alternative to more demanding wavefunction-based methods.

Recommended Approach: For routine geometry optimizations and frequency calculations of this compound, the B3LYP functional is highly recommended. This hybrid functional incorporates a component of exact Hartree-Fock exchange, which is crucial for an accurate description of electron correlation in systems containing sulfur and fluorine.[2][3][4]

Rationale: The B3LYP functional has been extensively benchmarked and has demonstrated robust performance for a wide array of organic and organosulfur compounds.[2][3][4][5] While other functionals may be suitable, B3LYP provides a reliable and well-validated starting point for the computational analysis of this class of molecules.[6][7][8]

Basis Sets: Defining the Electronic Structure

A basis set is a collection of mathematical functions used to represent the spatial distribution of electrons within a molecule. The choice of basis set is as critical as the selection of the computational method.

Recommended Approach: The Pople-style 6-311++G(d,p) basis set is recommended for calculations on this compound.[9][10][11]

  • 6-311G: This triple-zeta valence basis set provides a flexible description of the valence electrons, which are primarily involved in chemical bonding.

  • ++: The double plus notation indicates the addition of diffuse functions to both heavy atoms and hydrogen atoms. These functions are essential for accurately describing the electron density of electronegative atoms like fluorine and sulfur.[9]

  • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for a more accurate description of the shape of the electron cloud and are critical for describing chemical bonds.[9][12]

A Validated Computational Workflow

The following protocol details a systematic and self-validating workflow for the quantum chemical characterization of this compound.

Step 1: Geometry Optimization

The initial and most fundamental step is to determine the molecule's most stable three-dimensional arrangement, its equilibrium geometry.

Protocol:

  • Initial Structure: Generate an initial 3D model of the molecule.

  • Calculation Setup:

    • Method: B3LYP

    • Basis Set: 6-311++G(d,p)

    • Task: Geometry Optimization

  • Execution: Perform the calculation using a standard quantum chemistry software package.

  • Verification: Ensure the optimization has converged by confirming that the forces on the atoms are negligible and the energy has reached a minimum.

Step 2: Frequency Analysis

A frequency calculation is an essential step that should always follow a successful geometry optimization.

Protocol:

  • Calculation Setup (using the optimized geometry):

    • Method: B3LYP

    • Basis Set: 6-311++G(d,p)

    • Task: Frequency Calculation

  • Analysis:

    • Minimum Verification: Confirm the absence of imaginary frequencies. The presence of an imaginary frequency indicates a saddle point, not a true energy minimum.

    • Thermochemical Data: Extract valuable thermochemical data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Trustworthiness: This step serves as a crucial validation of the optimized geometry. The absence of imaginary frequencies provides confidence that the calculated structure represents a stable conformation.

Step 3: Calculation of Key Molecular Properties

With a validated equilibrium geometry, a range of electronic and spectroscopic properties can be calculated to gain deeper insights into the molecule's behavior.

Protocol:

  • Electronic Properties:

    • Molecular Orbitals: Calculate and visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[13][14][15]

    • Charge Distribution: Perform a Mulliken population analysis to determine the partial atomic charges, which can help identify potential sites for intermolecular interactions.[16][17][18][19][20]

  • Spectroscopic Properties:

    • Infrared (IR) Spectrum: The frequency calculation directly provides the vibrational frequencies and intensities, which can be used to simulate the IR spectrum.[21][22][23][24][25]

    • NMR Spectrum: Calculate NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) approach to aid in the interpretation of experimental data.[26][27][28][29][30][31]

  • Bond Stability:

    • Bond Dissociation Energy (BDE): Calculate the S-S bond dissociation energy to quantify the stability of the disulfide linkage.[32][33][34] This is typically done by calculating the energy difference between the intact molecule and its constituent radical fragments.

Visualizing the Computational Pathway

A clear visual representation of the workflow is essential for understanding the logical progression of the calculations.

computational_workflow cluster_setup Setup cluster_calculations Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation initial_structure Initial 3D Structure of This compound geometry_optimization Geometry Optimization (B3LYP/6-311++G(d,p)) initial_structure->geometry_optimization frequency_analysis Frequency Analysis (B3LYP/6-311++G(d,p)) geometry_optimization->frequency_analysis Validated Geometry property_calculation Molecular Property Calculation (HOMO/LUMO, Charges, BDE, Spectra) geometry_optimization->property_calculation optimized_geometry Optimized Structure (Bond Lengths, Angles) frequency_analysis->optimized_geometry thermochemistry Thermochemical Data (Gibbs Free Energy) frequency_analysis->thermochemistry electronic_properties Electronic Properties (Reactivity, Stability) property_calculation->electronic_properties spectroscopic_data Spectroscopic Data (IR, NMR) property_calculation->spectroscopic_data

Sources

An In-Depth Technical Guide to 2,2'-Difluorodiphenyldisulfide: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2'-Difluorodiphenyldisulfide, a fluorinated organic disulfide that has garnered interest in the field of drug development. The guide details its synthesis, physicochemical properties, and critically, its emerging role as a cleavable linker in Proteolysis Targeting Chimeras (PROTACs). We will explore the historical context of its synthesis, provide detailed experimental protocols, and discuss the mechanistic rationale for its application in targeted protein degradation.

Introduction

This compound, with the chemical formula (2-FC₆H₄S)₂, is an aromatic disulfide compound characterized by the presence of fluorine atoms at the ortho positions of both phenyl rings. The introduction of fluorine can significantly alter the physicochemical properties of organic molecules, including their lipophilicity, metabolic stability, and conformational preferences, making fluorinated compounds highly valuable in medicinal chemistry.[1][2] The disulfide bond within this compound provides a key functional feature: a cleavable linkage that is stable under physiological conditions but can be readily reduced in the intracellular environment. This property has positioned it as a valuable building block in the design of advanced therapeutic agents, most notably as a linker in PROTACs.[3][4][5]

I. Discovery and History

While a singular, seminal "discovery" paper for this compound is not readily identifiable in the historical literature, its synthesis falls under the well-established class of reactions for preparing symmetrical diaryl disulfides. The primary and most direct method for the synthesis of such compounds is the oxidative coupling of the corresponding thiols. Therefore, the synthesis of this compound would have logically followed the availability of its precursor, 2-fluorothiophenol. The development of synthetic methodologies for organofluorine compounds and the exploration of disulfide chemistry in the 20th century laid the groundwork for the preparation of this and related fluorinated disulfides.

II. Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the oxidation of 2-fluorothiophenol. This reaction can be achieved using a variety of oxidizing agents. The rationale behind this approach is the facile formation of a disulfide bond from two thiol groups under oxidative conditions.

Experimental Protocol: Oxidative Coupling of 2-Fluorothiophenol

This protocol describes a general and reliable method for the synthesis of this compound.

Materials:

  • 2-Fluorothiophenol

  • Hydrogen peroxide (30% aqueous solution)

  • Sodium iodide (catalyst)

  • Acetonitrile (solvent)

  • Ethyl acetate (for extraction)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (eluent for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluorothiophenol (1 equivalent) in acetonitrile.

  • Catalyst Addition: Add a catalytic amount of sodium iodide to the solution.

  • Oxidant Addition: Slowly add hydrogen peroxide (1.1 to 1.5 equivalents) dropwise to the stirred solution at room temperature. The reaction is typically exothermic, and cooling in an ice bath may be necessary to maintain the temperature between 20-30°C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting thiol and the appearance of a new, less polar spot corresponding to the disulfide indicates the reaction is proceeding.

  • Workup: Once the reaction is complete (typically within a few hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decompose any excess hydrogen peroxide.

  • Extraction: Transfer the reaction mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure compound.[6]

Causality Behind Experimental Choices:

  • Oxidizing Agent: Hydrogen peroxide is a green and readily available oxidizing agent, with water as its only byproduct.[7]

  • Catalyst: Sodium iodide catalyzes the oxidation by forming a more reactive iodine species in situ.[8]

  • Solvent: Acetonitrile is a polar aprotic solvent that is suitable for this type of oxidation and is relatively easy to remove.[8]

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like diaryl disulfides.

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification 2-Fluorothiophenol 2-Fluorothiophenol Reaction_Vessel Stir at RT 2-Fluorothiophenol->Reaction_Vessel 1. Dissolve TLC_Monitoring TLC_Monitoring Reaction_Vessel->TLC_Monitoring 4. Monitor Acetonitrile Acetonitrile Acetonitrile->Reaction_Vessel NaI NaI NaI->Reaction_Vessel 2. Add Catalyst H2O2 H2O2 H2O2->Reaction_Vessel 3. Add Oxidant Quench Quench TLC_Monitoring->Quench 5. Quench Extraction Extraction Quench->Extraction 6. Extract Drying Drying Extraction->Drying 7. Dry Concentration Concentration Drying->Concentration 8. Concentrate Chromatography Chromatography Concentration->Chromatography 9. Purify Final_Product This compound Chromatography->Final_Product Yields

Caption: Workflow for the synthesis of this compound.

III. Physicochemical Properties and Characterization

This compound is typically a solid at room temperature with a characteristic odor associated with organosulfur compounds. Its key physicochemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₂H₈F₂S₂[9]
Molecular Weight 254.32 g/mol [9]
Appearance White to off-white solid
CAS Number 14135-38-7[9]
Spectroscopic Characterization:

The structure of this compound is confirmed through various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would exhibit complex multiplets in the aromatic region (typically δ 7.0-7.6 ppm) due to proton-proton and proton-fluorine couplings.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon atoms directly bonded to fluorine exhibiting characteristic splitting (¹JCF) and those further away showing smaller coupling constants (²JCF, ³JCF).[10][11][12][13]

    • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule, and a single resonance is expected in the typical range for aryl fluorides.[2][14][15][16][17][18]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum would show the molecular ion peak (M⁺) at m/z 254.32, along with characteristic fragmentation patterns, including cleavage of the disulfide bond.[19][20][21]

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-F stretching, C-S stretching, and aromatic C-H and C=C vibrations. The S-S stretching vibration is typically weak and can be difficult to observe.[8][22][23][24][25][26]

IV. Applications in Drug Development: A Cleavable Linker in PROTACs

The most significant application of this compound in modern drug development is its use as a building block for cleavable linkers in Proteolysis Targeting Chimeras (PROTACs).[9] PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[27][28]

A PROTAC molecule consists of three components: a ligand that binds to the target protein, a ligand that binds to an E3 ligase, and a linker that connects these two ligands. The linker is a critical component that influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[27]

The Role of the Disulfide Bond:

The disulfide bond in this compound serves as a bioreducible linkage. It is relatively stable in the oxidizing environment of the bloodstream but is readily cleaved in the reducing environment of the cell's cytoplasm, which has a high concentration of glutathione (GSH).[3][4] This intracellular cleavage releases the active components of the PROTAC, potentially leading to a more targeted and controlled therapeutic effect.

Mechanism of PROTAC Action with a Disulfide Linker:

PROTAC_Mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space (Cytoplasm) PROTAC PROTAC (Intact) PROTAC_entry PROTAC Enters Cell PROTAC->PROTAC_entry Cleavage Disulfide Cleavage (by Glutathione) PROTAC_entry->Cleavage Active_Fragments Active Fragments Cleavage->Active_Fragments Ternary_Complex Ternary Complex Formation (Target Protein + Active Fragment + E3 Ligase) Active_Fragments->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

Caption: Mechanism of a PROTAC with a disulfide linker.

Advantages of Using this compound as a Linker Component:

  • Controlled Release: The disulfide bond allows for the controlled, intracellular release of the active PROTAC components, potentially reducing off-target effects.

  • Tunable Properties: The fluorine atoms can influence the linker's conformation and physicochemical properties, which can be fine-tuned to optimize the PROTAC's performance.

  • Synthetic Accessibility: As a readily synthesized building block, it can be incorporated into complex PROTAC structures using established chemical methodologies.

V. Conclusion

This compound is a valuable chemical entity with a growing importance in the field of drug discovery. Its synthesis is straightforward, relying on the well-established oxidative coupling of the corresponding thiol. The key to its utility lies in the combination of its fluorinated aromatic structure and the bioreducible disulfide bond. This unique combination makes it an attractive component for the design of cleavable linkers in advanced therapeutic modalities like PROTACs, offering a promising strategy for achieving targeted protein degradation and developing next-generation medicines. Further research into the precise influence of the fluorine substituents on the linker's properties and the development of novel PROTACs incorporating this moiety will continue to be an active area of investigation.

References

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Introduction: The Significance of the Disulfide Bridge in Fluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Investigation of the Disulfide Bond in 2,2'-Difluorodiphenyldisulfide

This guide provides a comprehensive theoretical framework for the investigation of the disulfide bond in this compound. It is intended for researchers, scientists, and drug development professionals interested in the computational analysis of disulfide linkages in aromatic compounds. This document outlines the structural nuances of the target molecule, details robust computational methodologies for its study, and discusses the anticipated electronic and conformational properties that govern its reactivity and stability.

Disulfide bonds are critical covalent linkages that dictate the three-dimensional structure and stability of numerous biological and chemical systems.[1][2][3] In the realm of medicinal chemistry and materials science, the introduction of fluorine atoms into aromatic scaffolds offers a powerful tool to modulate molecular properties such as metabolic stability, binding affinity, and electronic characteristics.[4] The subject of this guide, this compound (C₁₂H₈F₂S₂), presents a compelling case study at the intersection of these two chemical motifs.[5][6][7]

The ortho-fluorine substituents are poised to exert significant electronic and steric influence on the disulfide bridge. These effects can alter the dihedral angle of the C-S-S-C group, the S-S bond length and strength, and the rotational dynamics around this bond.[8][9] A thorough theoretical understanding of these properties is paramount for predicting the molecule's behavior in various chemical environments, its potential as a building block for larger molecular architectures, and its utility in the design of novel therapeutics or functional materials.[10][11]

This guide will delineate a theoretical workflow to dissect the conformational landscape, rotational energetics, and electronic structure of this compound, providing a foundational understanding of its core chemical attributes.

Theoretical Framework and Computational Methodology

A multi-faceted computational approach is essential to capture the intricate details of the disulfide bond in this compound. The methodologies outlined below are selected based on their proven accuracy for sulfur-containing aromatic systems and their ability to provide a holistic view of the molecule's properties.[12][13]

Quantum Chemical Calculations

Density Functional Theory (DFT) stands out as a computationally efficient and accurate method for investigating the electronic structure and geometry of molecules of this size.[14][15]

Protocol for DFT Calculations:

  • Software Selection: A robust quantum chemistry package such as Gaussian, ORCA, or Spartan is recommended.

  • Functional and Basis Set Selection:

    • Functional: The ωB97X-D functional is an excellent choice as it includes long-range dispersion corrections, which are crucial for accurately modeling non-covalent interactions that may arise from the fluorine substituents.[10] The M06-2X functional is another strong candidate, known for its good performance with main-group thermochemistry and kinetics.[16]

    • Basis Set: A Pople-style basis set such as 6-311++G(2df,2p) is recommended to provide a good balance between accuracy and computational cost.[10] The inclusion of diffuse functions (++) is important for describing the lone pairs on the sulfur atoms, and polarization functions (2df,2p) are necessary for accurately representing the bonding environment.

  • Geometry Optimization: A full geometry optimization of this compound will be performed to locate the minimum energy conformation. The optimized geometry will provide key structural parameters such as the S-S and C-S bond lengths, and the C-S-S and C-S-S-C dihedral angles.

  • Frequency Analysis: A frequency calculation should be performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy.

  • Bond Dissociation Energy (BDE): The S-S bond dissociation energy will be calculated by taking the energy difference between the optimized this compound molecule and two relaxed 2-fluorophenylthiyl radicals. This provides a quantitative measure of the disulfide bond strength.

  • Rotational Barrier Analysis: To investigate the rotational dynamics around the S-S bond, a potential energy surface scan will be performed by systematically varying the C-S-S-C dihedral angle and calculating the energy at each step. This will reveal the energy barriers for rotation and identify the transition state geometries.[9][17][18]

Computational_Workflow cluster_setup Setup cluster_calculations Calculations cluster_analysis Analysis Start Define Molecule: This compound Method Select Method: DFT (e.g., ωB97X-D) Basis Set (e.g., 6-311++G(2df,2p)) Start->Method Opt Geometry Optimization Method->Opt Freq Frequency Analysis Opt->Freq BDE Bond Dissociation Energy (BDE) Opt->BDE PES Potential Energy Surface Scan (PES) Opt->PES Geom Optimized Geometry (Bond Lengths, Angles) Opt->Geom Thermo Thermodynamic Data Freq->Thermo BDE_Result S-S Bond Strength BDE->BDE_Result Rot_Barrier Rotational Barriers PES->Rot_Barrier

Caption: Computational workflow for the theoretical analysis of this compound.

Analysis of Electronic Properties

Understanding the electronic landscape of the molecule is key to predicting its reactivity.

Protocol for Electronic Property Analysis:

  • Molecular Orbital (MO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be visualized to understand the electron distribution and identify regions susceptible to nucleophilic or electrophilic attack. The HOMO-LUMO energy gap will provide an indication of the molecule's kinetic stability.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate hyperconjugative interactions, such as those between the sulfur lone pairs and the antibonding orbitals of adjacent bonds. This can provide deeper insight into the factors stabilizing the observed conformation.

  • Electrostatic Potential (ESP) Mapping: An ESP map will be generated to visualize the charge distribution across the molecule, highlighting electron-rich and electron-deficient regions.

Anticipated Results and Discussion

Based on established principles of disulfide chemistry and the known effects of fluorine substitution, we can anticipate the following outcomes from the proposed theoretical studies.

Structural Parameters

The fundamental geometry of the disulfide bond is characterized by its bond length and dihedral angles.[19] For the parent diphenyl disulfide, the S-S bond length is approximately 2.03 Å, and the C-S-S-C dihedral angle is around 85°.[8][20] The introduction of ortho-fluorine atoms is expected to induce steric repulsion, potentially leading to a slight elongation of the S-S bond and a deviation in the C-S-S-C dihedral angle from the ideal 90°.[8]

ParameterDiphenyl Disulfide (Reference)This compound (Predicted)
S-S Bond Length ~2.03 Å[8][20]Slightly > 2.03 Å
C-S-S-C Dihedral Angle ~85°[20]Deviation from 85-90°
C-S Bond Length ~1.79 ÅMinor changes
Bond Strength and Rotational Dynamics

Fluorine is a strongly electron-withdrawing group. This electronic perturbation is anticipated to have a discernible effect on the S-S bond dissociation energy. While electron-withdrawing groups can sometimes increase the BDE in substituted diphenyl disulfides, the ortho-positioning of the fluorine atoms may introduce competing steric effects.[10] The rotational barrier around the S-S bond is generally low in disulfides but can be influenced by the bulkiness of the substituents.[9][17] The fluorine atoms are expected to increase the rotational barrier compared to the unsubstituted diphenyl disulfide.

PropertyDiphenyl Disulfide (Reference)This compound (Predicted)
S-S BDE ~48.0 kcal/mol[10]Potentially higher due to inductive effects, but may be offset by steric strain.
Rotational Barrier LowHigher than diphenyl disulfide
Electronic Landscape

The electron-withdrawing nature of the fluorine atoms will lower the energy of the molecular orbitals. The HOMO is expected to be localized on the sulfur lone pairs, while the LUMO will likely have significant contributions from the aromatic rings and the σ* orbital of the S-S bond. The electrostatic potential map is predicted to show a region of negative potential around the fluorine atoms and the sulfur atoms, with positive potential on the hydrogen atoms of the aromatic rings.

Molecular_Properties cluster_structure Structural Properties cluster_energetics Energetic Properties cluster_electronics Electronic Properties SS_Length S-S Bond Length Dihedral C-S-S-C Dihedral Angle BDE S-S Bond Dissociation Energy Rot_Barrier Rotational Barrier HOMO_LUMO HOMO-LUMO Gap ESP Electrostatic Potential Molecule This compound Molecule->SS_Length Molecule->Dihedral Molecule->BDE Molecule->Rot_Barrier Molecule->HOMO_LUMO Molecule->ESP

Caption: Key theoretical properties to be investigated for this compound.

Experimental Validation

The theoretical predictions from this guide should ideally be validated through experimental techniques. X-ray crystallography would provide definitive information on the solid-state structure, including bond lengths and dihedral angles. In solution, NMR spectroscopy can be used to probe the conformational dynamics. Furthermore, spectroscopic methods like Raman spectroscopy have been shown to correlate the S-S stretching frequency with the C-S-S-C dihedral angle, offering an additional avenue for experimental comparison.[21]

Conclusion

The theoretical framework presented in this guide provides a robust and comprehensive approach to understanding the nuanced properties of the disulfide bond in this compound. By employing state-of-the-art computational methods, researchers can gain deep insights into the structural, energetic, and electronic characteristics of this molecule. This knowledge is invaluable for the rational design of new molecules with tailored properties for applications in drug development, materials science, and beyond. The interplay between the disulfide linkage and the ortho-fluorine substituents makes this molecule a rich subject for theoretical exploration, with the potential to uncover fundamental principles of molecular design.

References

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potential biological activity of 2,2'-Difluorodiphenyldisulfide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of 2,2'-Difluorodiphenyldisulfide

Authored by: A Senior Application Scientist

Abstract

This compound (DFDPS) is a fluorinated organosulfur compound that serves as a valuable intermediate in the synthesis of novel pharmaceutical agents.[1] While direct biological data on DFDPS is nascent, its structural motifs—the reactive disulfide bond and metabolically robust carbon-fluorine bonds—position it as a molecule of significant interest for therapeutic development. This guide synthesizes information from analogous compounds to build a predictive framework for the biological activities of DFDPS. We will explore its potential as an antimicrobial and anticancer agent, focusing on mechanisms rooted in enzyme inhibition and the induction of oxidative stress. This document is intended for researchers, scientists, and drug development professionals, providing both a high-level strategic overview and detailed experimental protocols to facilitate further investigation.

Introduction: The Therapeutic Potential of a Fluorinated Disulfide Scaffold

In medicinal chemistry, the strategic combination of specific functional groups can yield compounds with potent and selective biological activities. This compound (DFDPS) exemplifies this principle. Its core structure features two key elements:

  • The Disulfide Bond (-S-S-): This functional group is a cornerstone of biological redox chemistry. It can readily participate in thiol-disulfide exchange reactions with cysteine residues in proteins, making it a powerful tool for modulating enzyme activity.[2] Many natural products and synthetic drugs leverage this reactivity to achieve their therapeutic effects.[3][4]

  • Fluorine Substitution: The introduction of fluorine atoms into organic molecules is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity to target proteins, and increase bioavailability.[1][5]

DFDPS is noted as a key intermediate in the development of antiviral and anticancer agents, suggesting that its downstream derivatives possess significant bioactivity.[1] This guide posits that DFDPS itself is not merely a scaffold but a potential bioactive agent worthy of direct investigation. We will deconstruct its components to forecast its biological profile, propose testable mechanisms of action, and provide the experimental blueprints necessary to validate these hypotheses.

Physicochemical Properties and Synthesis

A foundational understanding of a compound's physical and chemical properties is critical for its development.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 14135-38-7[6][7][8]
Molecular Formula C₁₂H₈F₂S₂[6]
Molecular Weight 254.32 g/mol [6]
Appearance (Typically) Crystalline Powder/Oily Product[8]
Synonyms Disulfide, bis(2-fluorophenyl); 1-fluoro-2-[(2-fluorophenyl)disulfanyl]benzene[6]
Synthesis Workflow

DFDPS is commonly synthesized via the oxidative coupling of 2-fluorothiophenol. This straightforward reaction provides a reliable route to the target compound for research purposes.[8]

G cluster_synthesis Synthesis of this compound reagent 2-Fluorothiophenol (Starting Material) reaction Oxidative Coupling Reaction (e.g., under Nitrogen, 100°C) reagent->reaction catalyst Catalyst/Oxidant catalyst->reaction purification Purification (e.g., Column Chromatography) reaction->purification product This compound (Final Product) purification->product

Caption: General workflow for the synthesis of DFDPS from 2-fluorothiophenol.[8]

Predicted Biological Activities and Mechanisms of Action

The scarcity of direct studies on DFDPS necessitates a predictive approach based on the well-documented activities of structurally related compounds, including other diphenyl disulfides and organodiselenides.

Potential Antimicrobial Activity

Hypothesis: DFDPS is likely to exhibit antimicrobial activity, particularly against Gram-positive bacteria and some fungal species. This prediction is based on studies of analogous compounds like 2,2'-dicarboxamidodiphenyldisulfides, which are active against Bacillus subtilis, Staphylococcus aureus, and Candida species.[9]

Proposed Mechanism: Pro-oxidant Disruption of Redox Homeostasis The core mechanism is likely rooted in pro-oxidant activity. Similar to 2,2'-dithienyl diselenide, DFDPS may induce an increase in intracellular reactive species (RS) within microbial cells.[10] This surge in RS overwhelms the microorganism's antioxidant defenses, leading to damage of critical biomolecules (DNA, proteins, lipids) and ultimately resulting in bacteriostatic or bactericidal effects.

G DFDPS DFDPS Cell Microbial Cell DFDPS->Cell Enters Cell ROS Increased Reactive Species (RS) Cell->ROS Induces Damage Oxidative Damage (Proteins, DNA, Lipids) ROS->Damage Death Cell Death / Growth Inhibition Damage->Death

Caption: Proposed pro-oxidant mechanism for the antimicrobial activity of DFDPS.[10]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Preparation: Prepare a stock solution of DFDPS in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculation: Adjust the turbidity of microbial cultures to a 0.5 McFarland standard. Dilute and add the inoculum to each well to achieve a final concentration of ~5 x 10⁵ CFU/mL.

  • Controls: Include positive controls (microbes in broth only), negative controls (broth only), and solvent controls (microbes with the highest concentration of DMSO used).

  • Incubation: Incubate plates at 35-37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Analysis: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of DFDPS that completely inhibits visible growth. Results can be confirmed by measuring absorbance at 600 nm.[10]

Potential Anticancer Activity

Hypothesis: DFDPS is a candidate for anticancer activity. This is supported by its role as an intermediate for anticancer drugs and the potent cytotoxicity of structurally similar fluorinated compounds and organosulfur molecules against various cancer cell lines.[1][11][12]

Proposed Mechanisms:

  • Covalent Enzyme Inhibition: The disulfide bond in DFDPS can react with nucleophilic cysteine residues in the active sites of key enzymes, leading to irreversible inhibition.[13] This is a common mechanism for disulfide-containing compounds.[4] Potential targets include deubiquitinating enzymes (DUBs), histone deacetylases (HDACs), and protein kinases, which are often dysregulated in cancer.[4][14]

  • Induction of Apoptosis via Reductive Stress: While some analogs act via oxidative stress, others, like 2,2'-dipyridyl diselenide, can induce reductive stress.[15] This involves a significant decrease in basal reactive oxygen species and a disruption of the glutathione (GSSG/GSH) ratio, which can paradoxically trigger DNA damage, cell cycle arrest (e.g., at G1 phase), and apoptosis.[15]

G cluster_pathway Proposed Anticancer Mechanism of DFDPS cluster_mech Intracellular Action DFDPS DFDPS CancerCell Cancer Cell DFDPS->CancerCell Redox Redox Imbalance (Oxidative or Reductive Stress) CancerCell->Redox Enzyme Enzyme Inhibition (e.g., Kinases, DUBs) CancerCell->Enzyme Signal Stress Signaling (e.g., p53, UPR) Redox->Signal Enzyme->Signal CycleArrest Cell Cycle Arrest (e.g., G1 Phase) Signal->CycleArrest Apoptosis Apoptosis Induction (Caspase Activation) Signal->Apoptosis

Caption: Potential pathways for DFDPS-induced anticancer effects.[4][14][15]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

  • Cell Culture: Seed human cancer cell lines (e.g., A549 lung, MCF-7 breast, HCT-116 colon) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[11]

  • Treatment: Treat cells with serial dilutions of DFDPS (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include untreated and solvent controls.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Quantification: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).[11]

Considerations for Drug Development

Toxicology and Safety Profile

Recommended Preclinical Safety Assessment:

  • In Vitro Cytotoxicity: Test against normal human cell lines (e.g., human fibroblasts) to determine a therapeutic window.[11]

  • Genotoxicity: Perform an Ames test to assess mutagenic potential.

  • Acute Toxicity: Conduct in vivo studies in rodent models to determine LD₅₀ values.[18]

Future Research Directions

DFDPS represents a promising but unvalidated chemical entity. A structured research program is essential to unlock its potential.

  • Screening and Validation: Perform broad-spectrum in vitro screening to confirm the predicted antimicrobial and anticancer activities against diverse panels of pathogens and cancer cell lines.

  • Mechanism of Action Elucidation: For confirmed activities, conduct detailed mechanistic studies. This should include enzyme inhibition assays against a panel of relevant targets (kinases, proteases, DUBs), cellular thermal shift assays (CETSA) to identify protein binding partners, and analyses of cellular redox state (GSH/GSSG ratio, ROS levels).[15]

  • Structural Optimization (SAR Studies): Synthesize and test analogs of DFDPS to establish structure-activity relationships (SAR). Modifications could include altering the position of the fluorine atoms or introducing other substituents on the phenyl rings to enhance potency and selectivity while minimizing toxicity.

  • In Vivo Efficacy: Advance promising candidates to relevant animal models of infection or cancer to evaluate in vivo efficacy, pharmacokinetics, and safety.

Conclusion

This compound is a molecule at the intersection of proven therapeutic motifs. While it has primarily been viewed as a synthetic intermediate, a careful analysis of its disulfide and fluorinated aromatic structures strongly suggests intrinsic biological potential. The hypotheses presented here—antimicrobial and anticancer activity driven by enzyme inhibition and redox modulation—are grounded in extensive data from analogous compounds. This guide provides a comprehensive, technically-grounded framework for researchers to initiate a formal investigation into DFDPS, transforming it from a chemical curiosity into a potential therapeutic lead. The provided protocols offer a direct path for experimental validation, paving the way for new discoveries in the fight against infectious diseases and cancer.

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spectroscopic characterization of 2,2'-Difluorodiphenyldisulfide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2,2'-Difluorodiphenyldisulfide

Introduction

This compound is an organofluorine compound featuring two o-fluorophenyl groups linked by a disulfide bridge. Its molecular structure makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials where the introduction of fluorine can significantly alter physicochemical and biological properties. Accurate and comprehensive characterization is paramount to confirm its identity, purity, and structure before its use in further applications.

This guide provides a detailed exploration of the multi-technique spectroscopic approach required for the unambiguous characterization of this compound. We will delve into the principles, experimental considerations, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy from the perspective of a seasoned analytical scientist.

Molecular Identity and Physicochemical Properties

A foundational understanding of the molecule's basic properties is the first step in any characterization workflow.

  • Chemical Structure:

  • Key Identifiers:

    • Molecular Formula: C₁₂H₈F₂S₂[1][2][3][4]

    • Molecular Weight: 254.32 g/mol [1][3][4]

    • CAS Number: 14135-38-7[1][2][3][4]

  • Physical Properties (Predicted/Reported):

    • Boiling Point: ~292.2 °C[5]

    • Density: ~1.35 g/cm³[5]

    • Storage: Recommended storage at room temperature or refrigerated (2-8°C), sealed in a dry environment.[3][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of this compound in solution. The presence of ¹H, ¹³C, and ¹⁹F nuclei makes a multi-faceted NMR analysis essential.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing & Interpretation cluster_confirm Structural Confirmation prep Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) acq_H ¹H NMR prep->acq_H Transfer to NMR tube acq_C ¹³C{¹H} NMR prep->acq_C Transfer to NMR tube acq_F ¹⁹F{¹H} NMR prep->acq_F Transfer to NMR tube proc_H Analyze chemical shifts, coupling constants (J-values), and integration acq_H->proc_H proc_C Assign carbon signals, observe C-F coupling acq_C->proc_C proc_F Confirm fluorine environment and chemical shift acq_F->proc_F confirm Correlate all NMR data to confirm the structure of this compound proc_H->confirm proc_C->confirm proc_F->confirm

Caption: Standard workflow for NMR characterization.

¹H NMR Spectroscopy
  • Expertise & Causality: ¹H NMR provides a map of the proton environments. For this molecule, all protons are on the aromatic rings. Their chemical shifts are influenced by the electronegative fluorine atom and the electron-donating sulfur atom. Crucially, we expect to see complex splitting patterns not just from proton-proton (H-H) coupling, but also from through-bond proton-fluorine (H-F) coupling, which is a hallmark of organofluorine compounds.

  • Experimental Protocol:

    • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • Instrumentation: Acquire the spectrum on a 300 or 400 MHz NMR spectrometer.

    • Parameters: Standard acquisition parameters with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • Data Interpretation:

    • Due to the molecule's symmetry, the two fluorophenyl groups are chemically equivalent, resulting in a spectrum representing just four unique aromatic protons.

    • The signals will appear in the aromatic region, typically between 7.0 and 7.6 ppm.

    • The spectrum will be complex due to multi-bond J(HH) and J(HF) couplings. For example, the proton ortho to the fluorine will be split by the adjacent proton and the fluorine atom. Similarly, the proton meta to the fluorine will also experience coupling from neighboring protons and a smaller long-range coupling from fluorine. This complexity is a key signature of the compound's structure.

¹³C NMR Spectroscopy
  • Expertise & Causality: Proton-decoupled ¹³C NMR simplifies the spectrum by removing C-H coupling, allowing for a clear count of unique carbon environments. The most informative feature for this molecule is the direct carbon-fluorine coupling (¹J(CF)), which produces a large, characteristic splitting of the carbon signal directly attached to the fluorine atom. This provides definitive evidence of the C-F bond.

  • Experimental Protocol:

    • Sample Preparation: Use the same sample prepared for ¹H NMR.

    • Instrumentation: Acquire on a 100 MHz (for a 400 MHz ¹H system) spectrometer.

    • Parameters: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used. A longer acquisition time and more scans are typically required due to the low natural abundance of ¹³C.

  • Data Interpretation:

    • Symmetry dictates that there will be six unique carbon signals.

    • C-F Signal: The carbon directly bonded to fluorine (C2) will appear as a doublet with a large coupling constant (¹J(CF)) of approximately 240-260 Hz.

    • C-S Signal: The carbon bonded to the sulfur atom (C1) will be shifted downfield.

    • Other aromatic carbons will also exhibit smaller J(CF) couplings over two or three bonds.

Carbon PositionExpected Chemical Shift (ppm)Expected C-F Coupling
C1 (C-S)125-135Small ²J(CF)
C2 (C-F)158-162Large ¹J(CF) (~250 Hz)
C3115-120Small ³J(CF)
C4130-135Small ⁴J(CF)
C5124-128Small ³J(CF)
C6130-135Small ²J(CF)
Caption: Predicted ¹³C NMR assignments for this compound.
¹⁹F NMR Spectroscopy
  • Expertise & Causality: ¹⁹F NMR is an exceptionally sensitive and powerful technique for fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[6] It provides a clean, direct window into the fluorine environment. For this molecule, its symmetry should result in a single signal, making it an excellent tool for purity assessment.

  • Experimental Protocol:

    • Sample Preparation: Use the same sample prepared for ¹H NMR.

    • Instrumentation: Acquire on a spectrometer equipped with a fluorine probe (e.g., 376 MHz for a 400 MHz ¹H system).

    • Parameters: A standard ¹⁹F experiment, often with proton decoupling to simplify the signal to a singlet. A chemical shift reference, such as CFCl₃ (0 ppm), is used.[6]

  • Data Interpretation:

    • A single signal is expected due to the molecular symmetry.

    • The chemical shift for aryl fluorides typically falls within the range of -100 to -140 ppm relative to CFCl₃.[7] The presence of a single, sharp peak in the proton-decoupled spectrum is strong evidence for the formation of the symmetric disulfide.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

  • Expertise & Causality: MS is used to confirm the molecular weight of the compound and to gain structural information from its fragmentation pattern. Electron Ionization (EI) is a common technique that imparts high energy, leading to predictable bond cleavages. For this compound, the relatively weak disulfide bond is a likely point of initial fragmentation.

  • Experimental Protocol:

    • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, often via direct infusion or coupled with Gas Chromatography (GC-MS).

    • Ionization: Use Electron Ionization (EI) at 70 eV.

    • Analysis: Analyze ions using a mass analyzer such as a quadrupole or ion trap.

  • Data Interpretation:

    • Molecular Ion (M⁺): The primary goal is to identify the molecular ion peak at a mass-to-charge ratio (m/z) corresponding to the molecular weight, 254.3.

    • Key Fragmentation: The most anticipated fragmentation is the homolytic cleavage of the S-S bond. This would result in a prominent fragment ion at m/z 127, corresponding to the [C₆H₄FS]⁺ radical cation. Further fragmentation could involve the loss of sulfur or other rearrangements.

G parent [C₁₂H₈F₂S₂]⁺˙ m/z = 254 frag1 [C₆H₄FS]⁺ m/z = 127 parent->frag1 S-S Cleavage frag2 [C₁₂H₈F₂]⁺˙ m/z = 190 parent->frag2 Loss of S₂

Caption: Primary fragmentation pathways in EI-MS.

Vibrational Spectroscopy: Functional Group Identification

Infrared (IR) Spectroscopy
  • Expertise & Causality: IR spectroscopy probes the vibrational modes of functional groups. It is an excellent, rapid technique to confirm the presence of key structural motifs. For this molecule, we are looking for the characteristic vibrations of the C-F bond, the aromatic ring system, and the disulfide linkage.

  • Experimental Protocol:

    • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film from a volatile solvent on a salt plate (e.g., NaCl).

    • Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Parameters: Typically scan from 4000 to 400 cm⁻¹.

  • Data Interpretation:

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3050 - 3100Medium-Weak
Aromatic C=C Stretch1450 - 1600Medium-Strong
C-F Stretch1200 - 1280Strong
S-S Stretch450 - 550Weak
Caption: Key IR absorption bands for this compound.[8]

The C-F stretch is typically a very strong and prominent absorption, making it a reliable diagnostic peak.[9] The S-S stretch is often weak and can be difficult to observe, but its presence in the low-frequency region is confirmatory.[8]

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

  • Expertise & Causality: UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within the molecule. The aromatic rings (π → π* transitions) and the disulfide bond (n → σ* transition) are the primary chromophores in this compound.

  • Experimental Protocol:

    • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or hexane).

    • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

    • Parameters: Scan a wavelength range from approximately 200 to 400 nm.

  • Data Interpretation:

    • Strong absorptions (λ_max) are expected below 280 nm, corresponding to the π → π* transitions of the fluorophenyl rings.

    • A weaker, broader absorption band may be observed at longer wavelengths (>280 nm), which is characteristic of the n → σ* transition of the disulfide bond. The exact position and intensity of this band are sensitive to the C-S-S-C dihedral angle.[10]

Safety and Handling

As a Senior Application Scientist, it is imperative to ground all experimental work in a culture of safety. The following precautions are derived from available safety data sheets.

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[11]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[11][12][13] Handle in a well-ventilated area or a chemical fume hood.[11]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[12][14]

    • Skin: Wash with plenty of soap and water.[12][14]

    • Inhalation: Move person to fresh air.[11][12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

Conclusion

The comprehensive characterization of this compound is achieved through the synergistic application of multiple spectroscopic techniques. NMR (¹H, ¹³C, and ¹⁹F) provides the definitive structural proof, while Mass Spectrometry confirms the molecular weight and offers insight into fragmentation. Vibrational (IR) and electronic (UV-Vis) spectroscopies provide rapid confirmation of key functional groups and chromophores. By integrating the data from each of these methods, researchers can establish the identity, purity, and structural integrity of this important synthetic building block with the highest degree of confidence.

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An In-Depth Technical Guide to the Reactivity of the C-F Bond in 2,2'-Difluorodiphenyldisulfide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dichotomy of the Carbon-Fluorine Bond

In the landscape of modern drug discovery and materials science, organofluorine compounds hold a privileged position. The introduction of fluorine into organic molecules can profoundly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] At the heart of these transformative effects lies the carbon-fluorine (C-F) bond, the strongest single bond in organic chemistry.[2][3] This inherent strength imparts significant stability, yet it also presents a formidable challenge for synthetic chemists: the selective activation and functionalization of this bond.[4]

This guide focuses on the specific reactivity of the C-F bond in 2,2'-Difluorodiphenyldisulfide, a molecule that presents a unique intersection of functionalities. The presence of two fluorine atoms on the aromatic rings, positioned ortho to a disulfide bridge, creates a distinct electronic and steric environment. Understanding the reactivity of this scaffold is crucial for its application as a versatile building block in the synthesis of novel pharmaceuticals and advanced materials. We will explore the underlying principles governing its C-F bond reactivity, with a primary focus on Nucleophilic Aromatic Substitution (SNAr), and provide practical, field-proven protocols for its synthetic manipulation.

Section 1: The Unique Electronic Profile of this compound

The reactivity of a C-F bond on an aromatic ring is not an intrinsic property of the bond itself but is dictated by the overall electronic landscape of the molecule. In this compound, two key features govern this landscape: the strongly electronegative fluorine atoms and the disulfide (-S-S-) linkage.

  • Fluorine's Inductive and Mesomeric Effects: Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I), polarizing the C-F bond and increasing the electrophilicity of the carbon atom to which it is attached. This effect is paramount in activating the aromatic ring for nucleophilic attack. While fluorine also possesses a +M (mesomeric) effect due to its lone pairs, its -I effect dominates in aryl fluorides, making the ring electron-deficient.

  • The Role of the Disulfide Bridge: The disulfide bond is a unique functional group that can serve to stabilize protein structures or act as a redox-active switch.[5][6][7] In the context of aromatic reactivity, its influence is multifaceted. The sulfur atoms can donate lone-pair electron density into the ring via resonance, potentially counteracting the withdrawing effect of fluorine. However, the primary role of the disulfide and its ortho-fluorine substituents is to activate the ring system for nucleophilic aromatic substitution (SNAr), a cornerstone reaction for modifying fluoroarenes.[8][9]

The combination of these effects makes the C-F bond in this compound susceptible to cleavage via specific reaction pathways, most notably the SNAr mechanism.

Section 2: Nucleophilic Aromatic Substitution (SNAr) - The Primary Reaction Manifold

The most synthetically valuable transformation for this compound involves the nucleophilic aromatic substitution (SNAr) pathway. This reaction allows for the direct replacement of a fluorine atom with a wide range of nucleophiles, providing access to highly functionalized diaryl disulfide scaffolds.

The SNAr Mechanism: An Addition-Elimination Pathway

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process.[10][11]

  • Nucleophilic Attack: A nucleophile attacks the electrophilic carbon atom bearing the fluorine atom. This attack is perpendicular to the plane of the aromatic ring and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[8][11] The aromaticity of the ring is temporarily broken in this step.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a competent leaving group in this context due to the high stability of F⁻ and the strong thermodynamic driving force of reforming the aromatic system.

The presence of electron-withdrawing groups is crucial for stabilizing the anionic Meisenheimer intermediate, thereby lowering the activation energy of the reaction.[8] In this compound, the fluorine atom itself serves as the primary activating group.

Caption: The addition-elimination pathway of the SNAr reaction.

Causality in Experimental Design: Key Parameters for Success

Executing a successful SNAr reaction on this compound requires careful consideration of several experimental parameters. The choices are not arbitrary but are grounded in the principles of chemical kinetics and reactivity.

  • Choice of Nucleophile: The rate of the SNAr reaction is highly dependent on the nucleophilicity of the attacking species. Stronger nucleophiles react faster. Common nucleophiles include amines, thiols, alkoxides, and carbanions.

  • Solvent Selection: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN) are the solvents of choice.[12] Their high polarity stabilizes the charged Meisenheimer complex, accelerating the reaction. Aprotic character is critical as protic solvents can solvate and deactivate the nucleophile.

  • The Role of Base: When using neutral nucleophiles like amines (R₂NH) or thiols (RSH), a base is required to either deprotonate the nucleophile, increasing its reactivity, or to neutralize the acid (HF) formed during the reaction. Non-nucleophilic bases like triethylamine (Et₃N), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃) are typically employed to avoid competition with the primary nucleophile.[12][13]

  • Temperature Control: While many SNAr reactions proceed at room temperature, heating is often necessary to drive the reaction to completion, especially with weaker nucleophiles.[12] However, excessive heat can lead to side reactions, including potential cleavage of the disulfide bond. Therefore, monitoring the reaction progress via Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential.[13]

Section 3: Field-Proven Experimental Protocols

The following protocols provide a validated, step-by-step methodology for performing SNAr reactions on this compound.

General Protocol for SNAr with Amine Nucleophiles

This protocol describes a representative procedure for the mono-substitution of this compound with a primary or secondary amine.

Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).

  • Solvent and Reagent Addition: Add anhydrous polar aprotic solvent (e.g., DMF or DMSO, approx. 0.1 M concentration). Add the amine nucleophile (1.1 - 1.5 eq) followed by a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 2.0 eq).[12]

  • Reaction Execution: Stir the reaction mixture at the desired temperature (ranging from room temperature to 80 °C). The optimal temperature depends on the reactivity of the specific amine.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[13]

  • Aqueous Work-up: Upon completion, cool the mixture to room temperature and pour it into water. Extract the product with an organic solvent such as ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine to remove residual solvent, and dry over anhydrous magnesium sulfate (MgSO₄). Filter and concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

SNAr_Workflow Experimental Workflow for S N Ar start Start setup 1. Reaction Setup - Add Ar-F to dry flask - Inert atmosphere (N₂/Ar) start->setup reagents 2. Add Reagents - Anhydrous DMF/DMSO - Amine (1.1 eq) - Base (2.0 eq) setup->reagents react 3. Reaction - Stir at RT to 80°C reagents->react monitor 4. Monitor Progress - TLC / LC-MS react->monitor monitor->react Incomplete workup 5. Aqueous Work-up - Quench with H₂O - Extract with EtOAc monitor->workup Reaction Complete purify 6. Purification - Dry (MgSO₄) - Concentrate - Column Chromatography workup->purify end End (Pure Product) purify->end

Caption: A generalized workflow for SNAr reactions.

Data Presentation: Representative SNAr Reactions

The following table summarizes typical reaction conditions for the SNAr of this compound with various nucleophiles.

EntryNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholineK₂CO₃DMF6012>90
2PiperidineEt₃NDMSO508>95
3ThiophenolK₂CO₃DMF256>90
4Sodium MethoxideN/ATHF254>85

Note: Yields are representative and can vary based on the specific substrate and precise reaction conditions.

Section 4: Beyond SNAr - Other C-F Bond Functionalizations

While SNAr is the predominant pathway, the C-F bond in fluoroarenes can also be functionalized through transition metal-catalyzed reactions.[14][15] These methods have emerged as powerful tools for forming C-C, C-H, and C-heteroatom bonds.[14]

  • Catalytic Cross-Coupling: Palladium and Nickel complexes are widely used to catalyze coupling reactions between fluoroarenes and various partners like boronic acids (Suzuki coupling), organozinc reagents (Negishi coupling), or amines (Buchwald-Hartwig amination).[4][14] These reactions typically proceed via an oxidative addition of the C-F bond to a low-valent metal center.[14]

  • Directed C-F Activation: The presence of a directing group, such as the disulfide in this case, can facilitate ortho-selective C-F activation by coordinating to the metal catalyst and positioning it in proximity to the C-F bond.[3]

These advanced methods offer complementary reactivity to classical SNAr and significantly expand the synthetic utility of this compound.[16]

Section 5: Applications in Drug Discovery and Beyond

The ability to selectively functionalize this compound opens avenues for its use in several high-value applications:

  • Drug Discovery: The resulting substituted diaryl disulfide scaffolds can be explored as novel pharmacophores.[17] The disulfide bond itself is a key motif in many biologically active peptides and small molecules, often involved in redox regulation or structural stabilization.[18]

  • Materials Science: Diaryl disulfides are precursors to conducting polymers and can be incorporated into materials with unique redox or optical properties.[19]

  • Bioconjugation: The disulfide bond can be cleaved under mild reducing conditions, making this scaffold a candidate for creating cleavable linkers in antibody-drug conjugates (ADCs) or other targeted delivery systems.

Conclusion

This compound is a valuable and versatile building block whose reactivity is dominated by the susceptibility of its C-F bonds to nucleophilic aromatic substitution. By understanding the mechanistic underpinnings of the SNAr reaction and carefully controlling experimental parameters such as solvent, temperature, and base, researchers can efficiently and selectively functionalize this scaffold. The protocols and insights provided in this guide serve as a robust foundation for scientists and drug development professionals to harness the synthetic potential of this unique molecule, paving the way for the discovery of novel therapeutics and advanced materials.

References

  • BenchChem. (n.d.). Application Notes and Protocol: Nucleophilic Aromatic Substitution (SNAr) on 2-Ethoxy-4,6-difluoropyrimidine.
  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 3,6-Dichloro-1,2,4,5-tetrazine.
  • Baran Lab. (2020, May 4). Get the F Out! C-F Bond Functionalization.
  • ChemicalBook. (n.d.). 2,2'-DIFLUORO DIPHENYL DISULFIDE | 14135-38-7.
  • Douglass, E. F., et al. (2023). Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes. Chemical Science.
  • Gao, B., et al. (2020). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI.
  • Hu, J., et al. (n.d.). C-F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles.
  • Hughes, R. P. (2011). C-F and C-H bond activation of fluorobenzenes and fluoropyridines at transition metal centers: how fluorine tips the scales. PubMed.
  • Nitta, Y., et al. (n.d.). Directed nucleophilic aromatic substitution reaction. RSC Publishing.
  • Rajput, S., et al. (2025). (PDF) C-F Bond Activation and C-H Bond Zincation of Fluoroarenes with Molecular Zinc Hydrides: Catalyst-Free and Palladium-Catalyzed Pathways. ResearchGate.
  • Ryan, S. J., et al. (n.d.). Concerted Nucleophilic Aromatic Substitutions. PMC - NIH.
  • Stephan, D. W. (2025). FLP-Catalyzed Monoselective C–F Functionalization in Polyfluorocarbons at Geminal or Distal Sites | Request PDF. ResearchGate.
  • Sunway Pharm Ltd. (n.d.). 2,2'-Difluoro diphenyl disulfide - CAS:14135-38-7.
  • Toste, F. D., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC - PubMed Central.
  • Uchiyama, M., et al. (2020). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. MDPI.
  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube.
  • Ye, J., et al. (2024). Stereodivergent Palladium-Catalyzed C-F Bond Functionalization of gem-Difluoroalkenes.
  • Ye, J., et al. (n.d.). Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. PMC - NIH.
  • Yoshimura, A., et al. (2025). Defluorinative functionalization approach led by difluoromethyl anion chemistry. PMC.
  • Nalin, C. M., & McCarty, R. E. (1984). Role of a disulfide bond in the gamma subunit in activation of the ATPase of chloroplast coupling factor 1. PubMed.
  • Maruyama, K., et al. (1999). 2,2'-Bispyridyl disulfide rapidly induces intramolecular disulfide bonds in peptides. PubMed.
  • Fass, D. (n.d.). Disulfide bonds as switches for protein function. LSU School of Medicine.
  • Craik, D. J. (n.d.). Discovery and applications of disulfide-rich cyclic peptides. PubMed.
  • Liu, H., et al. (n.d.). From structure to redox: the diverse functional roles of disulfides and implications in disease. PMC.
  • Nagy, P. (n.d.). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. PubMed Central.
  • Chemistry For Everyone. (2025, August 26). What Is The Function Of Disulfide Bonds?. YouTube.
  • Zhang, C., et al. (n.d.). Carbon–fluorine bond cleavage mediated by metalloenzymes. PMC - NIH.
  • Google Patents. (n.d.). CN104402786A - 2,2'-dibenzamido-diphenyl disulfide preparation method.
  • Li, D., et al. (2025). Synthesis of 2,2′-Diaminophenyloxydisulfide and Its Polymer. ResearchGate.
  • Becker, J. E., et al. (n.d.). 2,2´-Dipyridyl diselenide: A chemoselective tool for cysteine deprotection and disulfide bond formation. PMC - NIH.
  • Kirchmair, J., et al. (n.d.). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. NIH.

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Methodological & Application

Application Notes and Protocols: The Strategic Use of 2,2'-Difluorodiphenyldisulfide in the Synthesis of Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of Fluorinated Organosulfur Compounds in Antiviral Drug Discovery

The strategic incorporation of fluorine atoms and sulfur-containing moieties into bioactive molecules is a cornerstone of modern medicinal chemistry. Fluorine's unique properties, such as its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1][2] Concurrently, the disulfide linkage and its corresponding thiol derivatives serve as versatile functional handles for synthesizing complex heterocyclic systems and can play a direct role in the mechanism of action of certain drugs.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2,2'-Difluorodiphenyldisulfide as a key intermediate in the synthesis of novel antiviral compounds. While direct utilization of this disulfide in reported antiviral syntheses is not extensively documented, its role as a stable and reliable precursor to the highly reactive 2-fluorothiophenol positions it as a critical starting material for accessing promising antiviral scaffolds.

We will explore the rationale behind its use, provide detailed protocols for its conversion to the key thiol intermediate, and present a validated synthetic route to a class of thiophene derivatives that have demonstrated significant antiviral activity.

Core Rationale: Why this compound?

The primary utility of this compound in a synthetic workflow is its function as a stable, solid precursor to 2-fluorothiophenol. Thiophenols are notoriously susceptible to oxidation, making their storage and handling challenging. The disulfide form offers a practical solution to this issue, allowing for the in situ generation of the reactive thiol immediately before its use in a subsequent reaction. This approach ensures high purity and reactivity of the thiophenol, which is crucial for the success of complex multi-step syntheses.

The 2-fluoro substitution on the phenyl ring is of particular interest for several reasons:

  • Enhanced Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, prolonging the half-life of the drug.[1][2]

  • Increased Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with protein targets, potentially increasing the potency of the antiviral agent.

  • Modulation of Physicochemical Properties: The introduction of fluorine can alter the lipophilicity and pKa of the molecule, which can be fine-tuned to optimize pharmacokinetic and pharmacodynamic properties.

Experimental Protocols

Part 1: Reductive Cleavage of this compound to 2-Fluorothiophenol

The generation of 2-fluorothiophenol from its disulfide precursor is a critical first step. Several reliable methods can be employed, with the choice often depending on the scale of the reaction and the desired purity of the product. Here, we present two robust protocols.

This method is widely used for its mild reaction conditions and the high purity of the resulting thiophenol.[3]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Anhydrous Ethanol (EtOH) or Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous ethanol (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (2-3 equivalents) portion-wise to the stirred solution. The reaction is exothermic, and the temperature should be maintained below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of 1 M HCl until the pH is acidic (pH ~2-3). This will neutralize the excess NaBH₄ and the resulting borates.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine (1 x 5 volumes), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 2-fluorothiophenol. This product is often of sufficient purity for direct use in the next step.

Causality Behind Experimental Choices:

  • The use of an alcohol or THF as a solvent is crucial as they are compatible with NaBH₄ and effectively dissolve the starting disulfide.

  • The portion-wise addition of NaBH₄ at low temperature helps to control the exothermicity of the reaction.

  • Acidic workup is necessary to protonate the thiolate anion formed during the reduction and to decompose the borate esters.

This classical method is a cost-effective alternative for larger-scale syntheses.

Materials:

  • This compound

  • Zinc dust

  • Glacial acetic acid

  • Dichloromethane (DCM) or Diethyl ether (Et₂O)

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend this compound (1 equivalent) and zinc dust (3-4 equivalents) in glacial acetic acid (10 volumes) in a round-bottom flask.

  • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC. The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove excess zinc dust.

  • Dilute the filtrate with deionized water and extract with dichloromethane or diethyl ether (3 x 10 volumes).

  • Carefully wash the combined organic extracts with saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 2-fluorothiophenol.

Causality Behind Experimental Choices:

  • Zinc in the presence of a proton source (acetic acid) is a powerful reducing agent for disulfides.

  • The filtration step is essential to remove the insoluble zinc salts and unreacted zinc.

  • The basic wash is critical to remove the acetic acid, which can interfere with subsequent reactions.

Disulfide_Reduction Disulfide This compound Thiophenol 2-Fluorothiophenol Disulfide->Thiophenol Reduction Reagents1 NaBH₄, EtOH Reagents1->Thiophenol Reagents2 Zn, Acetic Acid Reagents2->Thiophenol

Caption: Reductive cleavage of this compound.

Part 2: Synthesis of Antiviral 2-Amino-3-((2-fluorophenyl)sulfonyl)thiophene Derivatives

This section details the synthesis of a thiophene-based scaffold that has shown promising antiviral activity against a range of viruses, including HIV, Cytomegalovirus (CMV), and Varicella-Zoster Virus (VZV).[4] The synthesis involves the oxidation of 2-fluorothiophenol to the corresponding sulfonyl chloride, followed by a Gewald multicomponent reaction.

Materials:

  • 2-Fluorothiophenol (from Part 1)

  • Glacial acetic acid

  • Deionized water

  • Chlorine gas or an alternative chlorinating/oxidizing agent (e.g., N-chlorosuccinimide/HCl)

  • Ice bath

Procedure:

  • In a three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a thermometer, prepare a solution of 2-fluorothiophenol (1 equivalent) in a mixture of glacial acetic acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Bubble chlorine gas through the stirred solution at a controlled rate, maintaining the temperature below 10 °C. The reaction is highly exothermic.

  • Monitor the reaction by TLC until all the starting material is consumed.

  • Upon completion, pour the reaction mixture onto crushed ice. The product, 2-fluorobenzenesulfonyl chloride, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

The Gewald reaction is a powerful one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[5] In this modified approach, we will utilize the prepared 2-fluorobenzenesulfonyl chloride.

Materials:

  • 2-Fluorobenzenesulfonyl chloride (from Protocol 2.1)

  • Malononitrile

  • Acetone (or another suitable ketone)

  • Elemental sulfur

  • Morpholine or another suitable base

  • Ethanol

  • Reflux condenser

Procedure:

  • To a solution of malononitrile (1 equivalent) and acetone (1.2 equivalents) in ethanol, add a catalytic amount of morpholine.

  • Stir the mixture at room temperature for 30 minutes.

  • Add elemental sulfur (1.1 equivalents) to the reaction mixture.

  • Add 2-fluorobenzenesulfonyl chloride (1 equivalent) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect it by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Antiviral_Synthesis_Workflow cluster_0 Intermediate Preparation cluster_1 Gewald Multicomponent Reaction Disulfide This compound Thiophenol 2-Fluorothiophenol Disulfide->Thiophenol Reduction (Protocol 1.1 or 1.2) SulfonylChloride 2-Fluorobenzenesulfonyl Chloride Thiophenol->SulfonylChloride Oxidation (Protocol 2.1) Gewald Gewald Reaction (Protocol 2.2) SulfonylChloride->Gewald Reagents Malononitrile, Acetone, Sulfur, Base Reagents->Gewald Antiviral 2-Amino-3-((2-fluorophenyl)sulfonyl)thiophene Derivative Gewald->Antiviral

Caption: Synthetic workflow for antiviral thiophene derivatives.

Data Presentation: Antiviral Activity of Thiophene Derivatives

The following table summarizes the antiviral activity of a series of 2-amino-3-arylsulfonylthiophene derivatives, highlighting the potential of this chemical class.

Compound IDR Group (on sulfonyl)Target VirusEC₅₀ (µg/mL)CC₅₀ (µg/mL)Selectivity Index (SI)Reference
7e 2-NO₂HIV-13.8>100>26[4]
8c 4-ClCMV0.82531[4]
8d 4-BrCMV0.62033[4]
8g 2-NO₂VZV1.25042[4]

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI = CC₅₀/EC₅₀

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and reliable chemical transformations. The success of each step can be readily validated using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reactions and determine the purity of the products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

By following these protocols and employing standard analytical validation, researchers can confidently synthesize the target antiviral compounds.

Conclusion and Future Perspectives

This compound serves as a strategically important starting material for the synthesis of novel antiviral agents. Its stability and utility as a precursor to 2-fluorothiophenol make it an invaluable tool for medicinal chemists. The protocols provided in this guide offer a clear pathway to the synthesis of thiophene-based compounds with demonstrated antiviral activity. Further exploration of this chemical space, including the synthesis of diverse libraries of 2-fluorophenylthio-substituted heterocycles, holds significant promise for the discovery of next-generation antiviral therapeutics.

References

  • Stephens, C. E., et al. (2001). Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones. Bioorganic & Medicinal Chemistry, 9(5), 1113-1122. [Link]
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclic compounds from CH-acidic nitriles, VI. The reaction of α-oxo-mercaptans with nitriles. Chemical Berichte, 99(1), 94-100. [Link]
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
  • Organic Synthesis. (2023). Sodium Borohydride (NaBH4) Reduction. [Link]

Sources

Application Note & Protocols: 2,2'-Difluorodiphenyldisulfide as a Versatile Precursor for the Synthesis of Novel Phenothiazine-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel anticancer therapeutics necessitates the exploration of innovative molecular scaffolds and efficient synthetic pathways. Organosulfur compounds, particularly heterocyclic structures, have emerged as a promising class of molecules due to their diverse biological activities.[1][2] This application note details a comprehensive methodology for utilizing 2,2'-Difluorodiphenyldisulfide, a key pharmaceutical intermediate, as a precursor for the synthesis of fluorinated phenothiazine derivatives.[3] The strategic incorporation of fluorine can enhance metabolic stability and bioavailability of drug candidates.[3] We provide detailed, field-proven protocols for the synthesis of 2-Fluorophenothiazine, its full spectroscopic characterization, and its subsequent evaluation as a potential anticancer agent through a series of robust in vitro assays. The protocols are designed to guide researchers in oncology, medicinal chemistry, and drug development in leveraging this precursor for the discovery of new therapeutic leads.

Part 1: Synthesis and Characterization of 2-Fluorophenothiazine

Scientific Principle

Phenothiazines represent a privileged scaffold in medicinal chemistry. The synthesis of the core tricyclic structure can be efficiently achieved from diaryl sulfides or disulfides. The protocol described herein adapts the classical thionation reaction, a well-established method for creating this heterocyclic system.[4][5] Starting with this compound, the synthesis proceeds via a one-pot reaction involving a Smiles rearrangement mechanism, facilitated by a base and a suitable amine source, leading to the formation of the 2-Fluorophenothiazine core. This approach is efficient and provides a clear route to the desired fluorinated heterocyclic compound.

Synthetic Workflow Diagram

G cluster_0 Synthesis of 2-Fluorophenothiazine A This compound (Starting Material) B Reaction Vessel: + Aniline + Potassium Carbonate + DMF (Solvent) A->B Step 1: Reactant Loading C Reflux at 150-160°C (Thermal Cyclization) B->C Step 2: Heating D Reaction Quenching & Crude Precipitation C->D Step 3: Work-up E Purification by Column Chromatography D->E Step 4: Isolation F Characterization: NMR, MS, IR E->F Step 5: Validation G Pure 2-Fluorophenothiazine (Final Product) F->G

Caption: Synthetic workflow for 2-Fluorophenothiazine.

Protocol 1.1: Synthesis of 2-Fluorophenothiazine

Causality Behind Choices:

  • Aniline: Serves as the nitrogen source for the phenothiazine ring.

  • Potassium Carbonate (K₂CO₃): A strong base required to facilitate the key Smiles rearrangement and subsequent cyclization steps.

  • Dimethylformamide (DMF): A high-boiling polar aprotic solvent ideal for this type of reaction, ensuring all reactants remain in solution at the required temperature.

  • Column Chromatography: The gold standard for purifying organic compounds, allowing for the separation of the desired product from unreacted starting materials and byproducts.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98% PuritySigma-Aldrich
AnilineReagent Grade, ≥99%Fisher Scientific
Potassium Carbonate (K₂CO₃), anhydrousACS GradeVWR
Dimethylformamide (DMF), anhydrous≥99.8%Sigma-Aldrich
Ethyl AcetateHPLC GradeFisher Scientific
HexanesHPLC GradeVWR
Silica Gel (230-400 mesh)-Sorbent Technologies
Round-bottom flask (250 mL)-Pyrex
Reflux condenser-Pyrex
Magnetic stirrer/hotplate-IKA
Rotary evaporator-Büchi

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 g, 18.6 mmol), aniline (5.2 g, 55.9 mmol), and anhydrous potassium carbonate (7.7 g, 55.9 mmol).

  • Solvent Addition: Add 100 mL of anhydrous DMF to the flask. The mixture will be a suspension.

  • Reaction: Heat the mixture to 155 °C under a nitrogen atmosphere and allow it to reflux with vigorous stirring for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:4 Ethyl Acetate/Hexanes mobile phase.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the dark mixture into 500 mL of ice-cold water with stirring. A solid precipitate will form.

  • Filtration: Collect the crude solid by vacuum filtration and wash it thoroughly with deionized water (3 x 100 mL) to remove DMF and inorganic salts.

  • Drying: Dry the crude product under vacuum.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes.

  • Final Product: Combine the fractions containing the pure product (visualized by TLC) and remove the solvent using a rotary evaporator. Dry the resulting solid under high vacuum to yield pure 2-Fluorophenothiazine.

Protocol 1.2: Spectroscopic Characterization

Principle: Unambiguous structural confirmation of the synthesized molecule is critical. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides definitive evidence of the correct molecular structure and purity.

Expected Spectroscopic Data for 2-Fluorophenothiazine:

TechniqueExpected Data
¹H NMR Multiplets in the aromatic region (approx. 6.8-7.5 ppm). A broad singlet for the N-H proton (approx. 8.5 ppm). The integration should correspond to the number of protons.
¹⁹F NMR A single resonance (singlet or doublet of doublets depending on coupling) confirming the presence of the fluorine atom.
¹³C NMR Resonances corresponding to the 12 carbons of the phenothiazine core. Carbons bonded to fluorine will show characteristic splitting (C-F coupling).
Mass Spec (ESI+) The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the molecular weight of 2-Fluorophenothiazine (C₁₂H₈FNS).

Part 2: In Vitro Evaluation of Anticancer Activity

Scientific Principle & Proposed Mechanism of Action

Many heterocyclic anticancer agents exert their effect by interfering with microtubule dynamics, which are essential for cell division.[6][7] We hypothesize that 2-Fluorophenothiazine acts as a tubulin polymerization inhibitor . By binding to tubulin (likely at the colchicine-binding site), it prevents the assembly of microtubules. This disruption leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells.[8][9]

Proposed Mechanism of Action Diagram

G cluster_0 Cellular Action of 2-Fluorophenothiazine A 2-Fluorophenothiazine (Drug) D Binding to Colchicine Site on β-Tubulin A->D B α/β-Tubulin Dimers C Microtubule Polymerization (Normal Process) B->C E Inhibition of Polymerization D->E F Microtubule Network Disruption E->F G Mitotic Spindle Cannot Form F->G H G2/M Phase Cell Cycle Arrest G->H I Activation of Apoptotic Pathways H->I J Cancer Cell Death I->J

Caption: Proposed mechanism of 2-Fluorophenothiazine.

In Vitro Assay Workflow

G cluster_1 In Vitro Anticancer Evaluation cluster_cytotoxicity Cytotoxicity Screening cluster_mechanism Mechanism of Action start Synthesized 2-Fluorophenothiazine cell_culture Culture Cancer Cell Lines (e.g., MCF-7, HCT116) start->cell_culture treatment Treat cells with serial dilutions of compound cell_culture->treatment mtt_assay Perform MTT Assay (72h incubation) treatment->mtt_assay ic50 Calculate IC50 Value mtt_assay->ic50 tubulin_assay Tubulin Polymerization Assay (Cell-free system) ic50->tubulin_assay If IC50 is potent flow_cytometry Cell Cycle Analysis (Flow Cytometry) ic50->flow_cytometry result_tubulin Confirmation of Tubulin Inhibition tubulin_assay->result_tubulin result_flow Observation of G2/M Arrest flow_cytometry->result_flow end_node Data Synthesis & Report result_tubulin->end_node result_flow->end_node

Caption: Workflow for in vitro anticancer evaluation.

Protocol 2.1: Cell Viability (MTT) Assay

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This allows for the calculation of the drug concentration that inhibits cell growth by 50% (IC₅₀).[9]

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-Fluorophenothiazine in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 1 nM to 100 µM.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with medium only (blank) and medium with DMSO (vehicle control).

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. normalized response).

Representative Data (Hypothetical):

CompoundIC₅₀ on MCF-7 (µM)IC₅₀ on HCT116 (µM)IC₅₀ on Normal Fibroblasts (µM)
2-Fluorophenothiazine2.54.1> 50
Paclitaxel (Control)0.010.0080.05
Protocol 2.2: Tubulin Polymerization Assay

Principle: This cell-free assay directly measures the ability of a compound to interfere with the assembly of purified tubulin into microtubules. The polymerization process is monitored by an increase in fluorescence of a reporter dye.[6][9]

Procedure (based on a commercial kit, e.g., from Cytoskeleton, Inc.):

  • Reagent Preparation: Prepare all kit components as per the manufacturer's instructions. This includes tubulin protein, buffers, and the fluorescent reporter.

  • Compound Preparation: Prepare 2-Fluorophenothiazine at 2x the final desired concentration in the reaction buffer. Include positive (Paclitaxel) and negative (DMSO) controls.

  • Reaction Setup: In a pre-warmed 96-well plate, add 50 µL of the compound dilutions.

  • Initiation: Add 50 µL of the tubulin/reporter mix to each well to initiate the polymerization reaction.

  • Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence (e.g., Ex/Em = 360/450 nm) every minute for 60 minutes.

  • Analysis: Plot fluorescence intensity versus time. A decrease in the rate and extent of polymerization compared to the DMSO control indicates inhibitory activity.

Protocol 2.3: Cell Cycle Analysis

Principle: Flow cytometry is used to quantify the DNA content of cells in a population. Cells treated with a tubulin inhibitor will be unable to complete mitosis and will accumulate in the G2/M phase of the cell cycle. This accumulation can be detected by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI).[8]

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with 2-Fluorophenothiazine at concentrations corresponding to their 1x and 2x IC₅₀ values for 24 hours.

  • Cell Harvesting: Harvest both floating and adherent cells, and wash them with ice-cold PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the samples using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms with appropriate software (e.g., FlowJo). An increase in the G2/M population compared to the control indicates cell cycle arrest.

Discussion and Future Directions

The protocols outlined provide a robust framework for the synthesis and preclinical evaluation of 2-Fluorophenothiazine from its disulfide precursor. The hypothetical data suggests that the compound exhibits potent and selective cytotoxicity against cancer cell lines. Confirmation of its mechanism as a tubulin polymerization inhibitor leading to G2/M arrest would validate its potential as a promising anticancer agent.[8][9] The presence of the fluorine atom is anticipated to confer favorable pharmacokinetic properties, a claim that warrants further investigation.[3]

Future work should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by modifying the phenothiazine core to optimize potency and selectivity.

  • In Vivo Efficacy: Testing the lead compound in animal models of cancer (e.g., xenografts) to evaluate its antitumor activity and safety profile in a living system.[9]

  • Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

References

  • H. Omar, et al. (2010). Organosulfur compounds and possible mechanism of garlic in cancer. Saudi Pharmaceutical Journal. [Link][1]
  • Khan, H., et al. (2020). Prospective Epigenetic Actions of Organo-Sulfur Compounds against Cancer: Perspectives and Molecular Mechanisms. Molecules. [Link][10]
  • Omar, S. H. (2010). Organosulfur compounds and possible mechanism of garlic in cancer.
  • Singh, M., et al. (2022). Updates on the anticancer potential of garlic organosulfur compounds and their nanoformulations: Plant therapeutics in cancer management. Frontiers in Pharmacology. [Link][11]
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  • BioWorld. (2023). Novel tubulin polymerization inhibitors disclosed. BioWorld. [Link][6]
  • BioWorld. (2024). Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site. BioWorld. [Link][8]
  • Hashimoto, Y., et al. (1998). Tubulin-polymerization Inhibitors Derived From Thalidomide. Bioorganic & Medicinal Chemistry Letters. [Link][21]
  • Maldonado, E., et al. (2019). Parvifoline Derivatives as Tubulin Polymerization Inhibitors.
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  • Al-Ayed, A. S., et al. (2023). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. Journal of Molecular Structure. [Link][23]
  • Dyguda-Kazimierowicz, E., et al. (2016). Synthesis and anticancer activity of some 5-fluoro-2'-deoxyuridine phosphoramidates. Bioorganic & Medicinal Chemistry. [Link][24]
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Sources

application of 2,2'-Difluorodiphenyldisulfide in polymer chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 2,2'-Difluorodiphenyldisulfide in Advanced Polymer Synthesis

Introduction: Unlocking New Frontiers in Polymer Design

The strategic incorporation of specific functional groups into polymer architectures is a cornerstone of modern materials science. Fluorinated polymers are renowned for their exceptional thermal stability, chemical resistance, and unique surface properties.[1] Similarly, polymers containing disulfide bonds have garnered significant interest for their utility in creating dynamic materials, including self-healing plastics and stimuli-responsive drug delivery systems.[2][3] this compound emerges as a compelling molecular tool at the intersection of these two domains. Its structure, featuring a cleavable disulfide linkage flanked by two fluorinated aromatic rings, offers a unique combination of functionalities for the polymer chemist.

This guide provides an in-depth exploration of the applications of this compound in polymer chemistry. We will delve into its role as a chain transfer agent for controlling polymer molecular weight, its use in synthesizing polymers with redox-responsive capabilities, and the subsequent post-polymerization modifications enabled by the incorporated disulfide moiety. The protocols and principles outlined herein are intended to provide researchers, scientists, and drug development professionals with a robust framework for leveraging this versatile compound in the creation of next-generation polymeric materials.

Application 1: A Fluorinated Chain Transfer Agent for Controlled Radical Polymerization

Scientific Principle:

In radical polymerization, chain transfer agents are crucial for regulating the molecular weight of the resulting polymers.[4] Disulfides, including this compound, can function as effective chain transfer agents. The mechanism involves the abstraction of a thiyl radical from the disulfide by a propagating polymer radical. This terminates the growth of one polymer chain and initiates the growth of a new chain, thereby controlling the overall molecular weight. The efficiency of this process is quantified by the chain transfer constant (Ctr). The presence of electron-withdrawing fluorine atoms on the aromatic rings of this compound can influence its reactivity and the properties of the resulting polymer end-groups.[5]

Experimental Protocol: Molecular Weight Control in the Radical Polymerization of Methyl Methacrylate (MMA)

This protocol describes the use of this compound to control the molecular weight of poly(methyl methacrylate) (PMMA) synthesized via radical polymerization.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • This compound

  • Toluene, anhydrous

  • Methanol

  • Schlenk flasks

  • Nitrogen or Argon source

  • Magnetic stirrer and hot plate

Procedure:

  • Monomer and Reagent Preparation: Prepare stock solutions of MMA, AIBN, and this compound in toluene. A typical stock solution of AIBN might be 0.02 M.

  • Reaction Setup: In a series of Schlenk flasks, add the desired amount of MMA and this compound stock solutions to achieve varying molar ratios of chain transfer agent to monomer (see Table 1). Add a constant amount of the AIBN initiator to each flask.

  • Degassing: Subject each reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: Place the sealed flasks in a preheated oil bath at 60-70 °C and stir for a predetermined time (e.g., 6-24 hours). The reaction should be stopped at low to moderate conversion (<20%) for accurate determination of the chain transfer constant.[6]

  • Quenching and Precipitation: Terminate the polymerization by cooling the flasks in an ice bath and exposing the contents to air. Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.[6]

  • Purification and Drying: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40-50 °C to a constant weight.

  • Characterization: Determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the polymer samples using Gel Permeation Chromatography (GPC).

Data Presentation:

Sample[MMA]:[AIBN]:[2,2'-DFDPDS] Molar RatioExpected Mn ( g/mol )Expected PDI
1 (Control)200:1:0High> 2.0
2200:1:5Moderate< 2.0
3200:1:10Low< 2.0
4200:1:20Lower< 2.0

Table 1: Expected trend in molecular weight and polydispersity with varying concentrations of this compound (2,2'-DFDPDS).

Visualization of the Chain Transfer Mechanism:

chain_transfer P_n Propagating Polymer Chain (P_n•) P_n_SAr End-capped Polymer (P_n-S-Ar) P_n->P_n_SAr Chain Transfer DFDPDS This compound (Ar-S-S-Ar) DFDPDS->P_n_SAr ArS_rad Thiyl Radical (ArS•) P_n_SAr->ArS_rad P_m New Propagating Chain (P_m•) ArS_rad->P_m Reinitiation Monomer Monomer (M) Monomer->P_m

Caption: Chain transfer mechanism involving this compound.

Application 2: Synthesis of Redox-Responsive Polymers

Scientific Principle:

The disulfide bond is a dynamic covalent bond that can be reversibly cleaved and reformed under specific redox conditions.[2] Polymers containing disulfide linkages in their backbone or as pendant groups can exhibit stimuli-responsive behavior. The disulfide bond in polymers synthesized using this compound can be cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), resulting in the formation of two thiol-terminated polymer chains. This property is highly valuable for applications in drug delivery, where the reducing environment within cells can trigger the release of a therapeutic payload, and in the development of degradable materials.[3]

Experimental Protocol: Reductive Cleavage of Disulfide-Containing PMMA

This protocol details the cleavage of the disulfide bond within the PMMA synthesized in Application 1.

Materials:

  • Disulfide-containing PMMA (from Application 1)

  • Dithiothreitol (DTT)

  • Tetrahydrofuran (THF)

  • Methanol

  • Dialysis tubing (appropriate molecular weight cut-off)

Procedure:

  • Polymer Dissolution: Dissolve the disulfide-containing PMMA in THF to a concentration of approximately 10 mg/mL.

  • Addition of Reducing Agent: Add a 10-fold molar excess of DTT relative to the disulfide content of the polymer.

  • Reaction: Stir the solution at room temperature for 12-24 hours under an inert atmosphere.

  • Purification: Transfer the reaction mixture to a dialysis tube and dialyze against a THF/water mixture, followed by pure water, to remove excess DTT and its oxidized form.

  • Isolation: Precipitate the thiol-terminated polymer by adding the dialyzed solution to cold methanol.

  • Drying: Collect the polymer by filtration and dry under vacuum.

  • Characterization: Confirm the cleavage of the disulfide bond by comparing the GPC chromatograms of the polymer before and after reduction. The molecular weight should decrease by approximately half. The presence of thiol end-groups can be confirmed using Ellman's test or by NMR spectroscopy.

Visualization of Polymer Cleavage and Functionalization:

polymer_cleavage cluster_before Before Cleavage cluster_after After Reductive Cleavage cluster_functionalization Post-Functionalization (Thiol-Ene) Polymer_SS Polymer-S-S-Polymer Reducing_Agent Reducing Agent (e.g., DTT) Polymer_SS->Reducing_Agent Polymer_SH1 Polymer-SH Functional_Molecule Functional Molecule (e.g., Maleimide) Polymer_SH1->Functional_Molecule Polymer_SH2 Polymer-SH Functionalized_Polymer2 Polymer-S-Molecule Polymer_SH2->Functionalized_Polymer2 Functionalized_Polymer1 Polymer-S-Molecule Reducing_Agent->Polymer_SH1 Reducing_Agent->Polymer_SH2 Functional_Molecule->Functionalized_Polymer1

Caption: Cleavage and subsequent functionalization of a disulfide-containing polymer.

Application 3: Post-Polymerization Modification via Thiol-Disulfide Exchange

Scientific Principle:

Thiol-disulfide exchange is a chemical reaction in which a thiolate anion attacks a disulfide bond, leading to the formation of a new disulfide bond and a new thiolate. This dynamic covalent chemistry can be harnessed for the post-polymerization modification of materials. A polymer containing a 2,2'-difluorodiphenyl disulfide moiety can be modified by introducing a thiol-containing molecule, allowing for the covalent attachment of various functionalities, such as fluorescent dyes, biotin for affinity purification, or peptides for biological targeting.[7]

Experimental Protocol: Surface Modification of a Polymer Film

This protocol outlines a conceptual approach for modifying the surface of a polymer film containing 2,2'-difluorodiphenyl disulfide units with a thiol-containing peptide.

Materials:

  • Polymer film containing 2,2'-difluorodiphenyl disulfide units

  • Thiol-containing peptide (e.g., Cysteine-terminated peptide)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Inert atmosphere chamber

Procedure:

  • Film Preparation: Cast a thin film of the disulfide-containing polymer onto a suitable substrate (e.g., glass slide).

  • Peptide Solution: Prepare a solution of the thiol-containing peptide in PBS buffer.

  • Surface Reaction: Immerse the polymer film in the peptide solution in an inert atmosphere to prevent oxidation of the thiol. Allow the reaction to proceed at room temperature for 2-4 hours.

  • Washing: Remove the film from the peptide solution and wash thoroughly with PBS buffer and then deionized water to remove any non-covalently bound peptide.

  • Drying: Dry the film under a stream of nitrogen.

  • Characterization: Confirm the successful modification of the surface using techniques such as X-ray Photoelectron Spectroscopy (XPS) to detect the presence of nitrogen from the peptide, or by using a fluorescently labeled peptide and fluorescence microscopy.

Visualization of Thiol-Disulfide Exchange:

thiol_disulfide_exchange Polymer_SS Polymer-S-S-Ar Polymer_S_Molecule Polymer-S-S-R Polymer_SS->Polymer_S_Molecule Thiol-Disulfide Exchange Thiol_Molecule R-SH (Thiol-containing molecule) Thiol_Molecule->Polymer_S_Molecule Ar_SH Ar-SH (Leaving group) Polymer_S_Molecule->Ar_SH

Caption: Thiol-disulfide exchange for post-polymerization modification.

Conclusion

This compound is a highly versatile building block for the synthesis of advanced functional polymers. Its utility as a chain transfer agent allows for the control of polymer molecular weight while simultaneously introducing fluorine and a redox-active disulfide linkage. These features open up a wide range of possibilities for creating materials with tailored properties, from stimuli-responsive drug delivery vehicles to modifiable surfaces and degradable plastics. The protocols and concepts presented in this guide serve as a starting point for researchers to explore the full potential of this unique molecule in their polymer design endeavors.

References

  • Zhu, X., Lu, X., Qi, H., Wang, Y., & Wu, G. (2022). Sulfur-containing polymers derived from SO2: synthesis, properties, and applications. Polymer Chemistry, 13(38), 5282-5299. [Link]
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  • Huber, B., et al. (2021). Controlled and Regioselective Ring-Opening Polymerization for Poly(disulfide)
  • Koirala, M., et al. (2022). Sulfur-Free Radical RAFT Polymerization of Methacrylates in Homogeneous Solution: Design of exo-Olefin Chain-Transfer Agents (R-CH2C(=CH2)Z). Angewandte Chemie International Edition, 61(48), e202211532. [Link]
  • Skaff, H., & Emrick, T. (2004). Controlled radical polymerization and quantification of solid state electrical conductivities of macromolecules bearing pendant stable radical groups. ACS Applied Materials & Interfaces, 5(20), 9896-9901. [Link]
  • Li, Y., & Wang, J. (2001). Synthesis of 2,2′-Diaminophenyloxydisulfide and Its Polymer. Chinese Journal of Polymer Science, 19(4), 345-350. [Link]
  • Matyjaszewski, K., & Tsarevsky, N. V. (2011). Improved controlled radical polymerization processes. U.S.
  • Rincón-García, L., et al. (2023). Thiol- and Disulfide-containing Polymers: Structure Design and Synthetic Approaches.
  • Matyjaszewski, K., et al. (2000). Reversible Redox Cleavage/Coupling of Polystyrene with Disulfide or Thiol Groups Prepared by Atom Transfer Radical Polymerization. Macromolecules, 33(19), 6978-6980. [Link]
  • Simms, J. A., & Le, H. A. (2002). Chain transfer agents and its use in polymer synthesis. U.S.
  • van der Vlies, A. J., et al. (2009). RAFT Polymer End-Group Modification and Chain Coupling/Conjugation Via Disulfide Bonds. Australian Journal of Chemistry, 62(8), 830-847. [Link]
  • Sharath, K. S., et al. (2021). SO2F2 mediated click chemistry enables modular disulfide formation in diverse reaction media.
  • Ameduri, B., & Fomin, S. (Eds.). (2015). Fluorinated Polymers: Volume 2: Applications. Royal Society of Chemistry. [Link]
  • Carothers, W. H. (1931). Method for the preparation of poly (disulfide) polymers and gels. U.S.
  • Chen, K. X., et al. (2024). Dynamic Sulfur-Rich Polymers from Elemental Sulfur and Epoxides. Chinese Journal of Polymer Science, 42, 1479–1487. [Link]
  • Niu, J., et al. (2014). Synthesis of poly(disulfide)s with narrow molecular weight distributions via lactone ring-opening polymerization. Chemical Science, 5(8), 3245-3252. [Link]
  • Piszczyk, Ł. (Ed.). (2021).
  • Sato, T., et al. (1993). Radical polymerization of methyl methacrylate with diphenyl diselenide under thermal or photoirradiational conditions. Journal of Polymer Science Part A: Polymer Chemistry, 31(3), 763-770. [Link]
  • Ameduri, B., et al. (2020). Synthesis of New Fluoroboronated Materials by Chemical Modification of Fluorinated Functional Polymers. Polymers, 12(5), 1083. [Link]
  • Ameduri, B. (2009). From Vinylidene Fluoride (VDF) to the Applications of VDF-Containing Polymers and Copolymers: Recent Developments. Chemical Reviews, 109(12), 6632-6686. [Link]
  • Li, H., et al. (2019). Fluorescent Disulfide-functional Coordination Polymers for Sensitive Detection of Hydrogen Peroxide. Scientific Reports, 9(1), 18721. [Link]
  • OECD/UNEP. (2022). Synthesis Report on Understanding Side-Chain Fluorinated Polymers and Their Life Cycle. OECD. [Link]

Sources

synthesis of fluorinated specialty polymers using 2,2'-Difluorodiphenyldisulfide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Synthesis of Fluorinated Specialty Polymers using 2,2'-Difluorodiphenyldisulfide

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Integration of Fluorine into High-Performance Poly(thioarylene)s

Poly(phenylene sulfide) (PPS) and its derivatives are a cornerstone class of high-performance engineering thermoplastics, renowned for their exceptional thermal stability, dimensional integrity, and broad chemical resistance.[1][2][3] The conventional synthesis route involves the polycondensation of a dihaloaromatic compound, such as 1,4-dichlorobenzene, with a sulfur source like sodium sulfide.[1][4] While this method is commercially established, the exploration of alternative synthetic pathways and novel monomers is critical for developing next-generation materials with tailored properties.

This application note details the synthesis of a specialty fluorinated poly(thioarylene) utilizing this compound as the monomer. The introduction of fluorine atoms into the polymer backbone is a well-established strategy to enhance properties such as thermal stability, hydrophobicity, and chemical resistance, while also modifying electronic characteristics and processability.[5][6] The synthetic approach detailed herein is based on the oxidative polymerization of diaryl disulfides, a method that offers an alternative to traditional condensation routes and allows for the formation of poly(arylene sulfide)s under different reaction conditions.[7][8][9] This process involves an electrophilic aromatic substitution mechanism, where the growing polymer chain attacks the monomer's aromatic rings.

This guide provides a comprehensive protocol for the synthesis and characterization of poly(2,2'-difluoro-1,4-phenylene sulfide), discusses the mechanistic rationale behind the experimental design, and presents the expected material properties.

Part 1: Mechanistic Framework of Oxidative Polymerization

The synthesis of poly(thioarylene)s from diaryl disulfides proceeds via an oxidative coupling mechanism. This reaction is fundamentally an electrophilic aromatic substitution process. The key steps are:

  • Oxidation & Electrophile Generation: In the presence of a strong acid and an oxidizing agent, the sulfur atom of the disulfide is oxidized, forming a highly reactive sulfonium cation. This cation acts as the primary electrophile.

  • Electrophilic Attack: The generated sulfonium cation attacks an electron-rich para-position on a phenyl ring of another monomer or polymer chain. The fluorine atoms at the ortho-positions are electron-withdrawing, which can influence the reactivity and regioselectivity of this attack.

  • Chain Propagation: This electrophilic substitution results in the formation of a new thioether linkage and the elimination of a proton, propagating the polymer chain. The process continues, building a linear poly(1,4-phenylene sulfide) structure.[8][9]

The presence of a disulfide bond at the chain end is a characteristic feature of this polymerization method.[8]

G cluster_initiation Step 1: Electrophile Generation cluster_propagation Step 2: Chain Propagation cluster_termination Step 3: Termination Monomer F-Ph-S-S-Ph-F (this compound) Oxidant Oxidizing Agent + Strong Acid Monomer->Oxidant Oxidation Electrophile [F-Ph-S+-S-Ph-F] (Sulfonium Cation Electrophile) Oxidant->Electrophile Monomer2 Another Monomer F-Ph-S-S-Ph-F Electrophile->Monomer2 Electrophilic Attack (para-position) Chain_nplus1 Propagated Chain (n+1 units) ~[Ph(F)-S]n+1-S-S-Ph-F Electrophile->Chain_nplus1 Thioether Linkage Formation (-H+) Chain_n Polymer Chain (n units) ~[Ph(F)-S]n-S-S-Ph-F Monomer2->Chain_nplus1 Thioether Linkage Formation (-H+) FinalPolymer Final Polymer with Disulfide End-Group Chain_nplus1->FinalPolymer Reaction Quench

Caption: Proposed mechanism for the oxidative polymerization of this compound.

Part 2: Experimental Protocol

This protocol details the synthesis of poly(2,2'-difluoro-1,4-phenylene sulfide) via oxidative polymerization.

Materials and Equipment
Reagent / Material Grade Supplier Notes
This compound>98%Sigma-Aldrich, TCIMonomer. Handle with care.
Vanadyl acetylacetonate [VO(acac)₂]Catalyst gradeStrem, Sigma-AldrichCatalyst.
Trifluoromethanesulfonic acid (CF₃SO₃H)>99%Sigma-AldrichStrong acid co-catalyst. Highly corrosive.
Dichloromethane (CH₂Cl₂)AnhydrousAcros, Sigma-AldrichReaction solvent.
Oxygen (O₂)High purityAirgas, LindeOxidant.
Methanol (CH₃OH)ACS GradeFisher ScientificUsed for precipitation and washing.
Hydrochloric acid (HCl)37%Fisher ScientificUsed for catalyst removal.
Equipment
Three-neck round-bottom flask250 mLWith magnetic stirrer, gas inlet/outlet, and septum.
Magnetic stir plate with heating
Gas flow meter/controllerTo control O₂ flow.
Dropping funnelFor controlled addition.
Buchner funnel and filter flaskFor polymer isolation.
Vacuum ovenFor drying the final product.

Safety Precautions: This procedure involves corrosive strong acids and fluorinated organic compounds. All manipulations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Step-by-Step Synthesis Procedure
  • Reactor Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter connected to an oxygen cylinder via a flow meter, and a septum. Ensure all glassware is oven-dried and assembled under a dry nitrogen atmosphere to remove ambient moisture.

  • Reagent Charging:

    • To the flask, add this compound (5.12 g, 20 mmol).

    • Add vanadyl acetylacetonate (0.106 g, 0.4 mmol, 2 mol%).

    • Add 100 mL of anhydrous dichloromethane via cannula or syringe.

    • Stir the mixture at room temperature until all solids are dissolved.

  • Initiation of Polymerization:

    • Begin bubbling oxygen through the solution at a controlled rate (e.g., 10-20 mL/min).

    • Slowly add trifluoromethanesulfonic acid (3.0 g, 20 mmol) to the stirring solution via syringe over 10 minutes. An immediate color change is typically observed, indicating the formation of the catalytic species.

  • Reaction:

    • Maintain the reaction at room temperature (20-25 °C) with continuous stirring and oxygen bubbling.

    • The polymer will begin to precipitate from the solution as it becomes insoluble. Allow the reaction to proceed for 24 hours to achieve a high molecular weight.

  • Isolation and Purification:

    • After 24 hours, quench the reaction by pouring the entire mixture into 500 mL of methanol containing 10 mL of concentrated HCl. This will precipitate the polymer and dissolve the catalyst residues.

    • Stir the suspension for 1 hour.

    • Collect the solid polymer by vacuum filtration using a Buchner funnel.

    • Wash the polymer cake thoroughly with 200 mL of methanol three times to remove any unreacted monomer and soluble oligomers.

    • Wash the polymer with 200 mL of deionized water to remove residual acid.

  • Drying:

    • Dry the purified white-to-off-white polymer powder in a vacuum oven at 80 °C for 24 hours or until a constant weight is achieved.

    • Record the final yield.

Characterization

The resulting polymer should be characterized to confirm its structure and properties:

  • FTIR Spectroscopy: To identify characteristic functional groups. Look for C-F stretching (around 1200-1300 cm⁻¹) and aromatic C-S stretching vibrations.

  • NMR Spectroscopy (¹H, ¹⁹F, ¹³C): To confirm the polymer structure, particularly the 1,4-substitution pattern on the aromatic rings. Due to insolubility, high-temperature or solid-state NMR may be required.

  • Thermal Analysis (TGA/DSC): To determine the polymer's thermal stability (decomposition temperature), glass transition temperature (Tg), and melting temperature (Tm).

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). This requires finding a suitable solvent at high temperatures (e.g., 1-chloronaphthalene at >200 °C).

Part 3: Data Presentation and Visualization

Typical Synthesis Parameters and Results
Parameter Value Result Typical Value
Monomer Conc.0.2 MYield > 90%
Catalyst Loading2 mol%Mw (GPC) 15,000 - 30,000 g/mol
[Monomer]:[Acid]1:1PDI (GPC) 2.0 - 3.5
Temperature25 °CTg (DSC) 100 - 120 °C
Time24 hTm (DSC) 290 - 310 °C
O₂ Flow Rate15 mL/minTd (TGA, 5% loss) > 450 °C

Note: These values are illustrative and can vary based on the precise reaction conditions and purity of reagents.

Experimental Workflow Diagram

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization A 1. Assemble Dry Glassware B 2. Charge Monomer, Catalyst & Solvent A->B C 3. Start O₂ Flow & Add Acid B->C D 4. React for 24h at Room Temp C->D E 5. Precipitate in Acidified Methanol D->E F 6. Filter Polymer E->F G 7. Wash with Methanol & Water F->G H 8. Dry in Vacuum Oven G->H I FTIR / NMR H->I J GPC H->J K DSC / TGA H->K

Sources

Application Notes and Protocols: 2,2'-Difluorodiphenyldisulfide in the Synthesis of Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorinated heterocycles are cornerstones in modern medicinal chemistry, offering unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability.[1] This document provides a detailed guide to the application of 2,2'-Difluorodiphenyldisulfide as a versatile precursor for the synthesis of fluorinated phenothiazines, a class of compounds with significant therapeutic potential. While direct routes are novel, this guide outlines a robust and logical synthetic pathway, grounded in well-established chemical principles, including disulfide reduction, nucleophilic aromatic substitution, and the pivotal Smiles rearrangement.

Introduction: The Strategic Value of Fluorinated Phenothiazines

Phenothiazines represent a privileged heterocyclic scaffold with a broad spectrum of biological activities, including antipsychotic, antiemetic, and antihistaminic properties. The incorporation of fluorine atoms into the phenothiazine core can profoundly modulate its electronic properties and lipophilicity, leading to improved pharmacokinetic and pharmacodynamic profiles. This compound is an attractive, though under-explored, starting material for these targets. Its latent symmetry and the activating nature of the fluorine substituents present a strategic entry point into the synthesis of valuable fluorinated heterocyclic systems.

This guide details a multi-step synthetic strategy, beginning with the reductive cleavage of this compound to generate a key thiol intermediate, which then undergoes a series of transformations culminating in the formation of the fluorinated phenothiazine core.

Overall Synthetic Workflow

The proposed pathway from this compound to a fluorinated phenothiazine is a logical sequence of established organic reactions. The workflow is initiated by the reduction of the disulfide bond, followed by a nucleophilic aromatic substitution (SNAr) to build the diaryl sulfide backbone, and finally, an intramolecular cyclization via the Smiles rearrangement.

Synthetic Workflow A This compound B 2-Fluorothiophenol A->B Reduction C Substituted 2-Amino-fluorobenzenethiol B->C Amination D 2-Formamido-2'-nitro-fluorodiphenylsulfide C->D 1. S_NAr with o-halonitrobenzene 2. Formylation E Fluorinated Phenothiazine D->E Smiles Rearrangement

Caption: Proposed synthetic workflow from this compound to fluorinated phenothiazines.

Mechanistic Considerations: The Role of Fluorine and the Smiles Rearrangement

The success of this synthetic approach hinges on two key chemical principles:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the starting disulfide, and subsequently on the derived thiophenol, activate the aromatic ring towards nucleophilic attack. This is crucial for the efficient formation of the diaryl sulfide intermediate when reacting with an o-halonitrobenzene. The electron-withdrawing nature of the nitro group on the other aromatic ring is essential for this step to proceed.

  • The Smiles Rearrangement: This is the cornerstone of the cyclization process. It is an intramolecular nucleophilic aromatic substitution where an amino group (after deprotection of the formamido group in situ) attacks the nitro-activated aromatic ring, leading to the formation of the tricyclic phenothiazine system.[2][3][4] The reaction proceeds through a spirocyclic Meisenheimer-type intermediate.[2]

Smiles Rearrangement Mechanism reactant 2-Amino-2'-nitro-fluorodiphenylsulfide intermediate Meisenheimer-type Intermediate (Spirocyclic) reactant->intermediate Deprotonation & Attack base Base (e.g., KOH) base->reactant product Fluorinated Phenothiazine intermediate->product Rearrangement & Elimination

Caption: Key steps of the Smiles rearrangement mechanism for phenothiazine synthesis.

Experimental Protocols

Protocol 1: Reduction of this compound to 2-Fluorothiophenol

Rationale: The reductive cleavage of the disulfide bond is the essential first step to unmask the nucleophilic thiol functionality. Sodium borohydride is a mild and effective reducing agent for this transformation.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (2.2 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by slowly adding 1 M HCl at 0 °C until the solution is acidic (pH ~2).

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 2-Fluorothiophenol.

Protocol 2: Synthesis of a Fluorinated Phenothiazine via Smiles Rearrangement

This protocol outlines the synthesis of a representative fluorinated phenothiazine from a 2-amino-fluorobenzenethiol, which can be prepared from the product of Protocol 1 through standard amination procedures.

Part A: Synthesis of 2-Formamido-5-fluoro-2'-nitrodiphenylsulfide

Rationale: This step involves the SNAr reaction between the aminothiol and an activated nitroarene, followed by protection of the amino group as a formamide, which is a necessary precursor for the Smiles rearrangement.

Materials:

  • 2-Amino-4-fluorobenzenethiol (1.0 eq)

  • 2-Chloronitrobenzene (1.0 eq)

  • Sodium acetate

  • Ethanol

  • Formic acid (90%)

Procedure:

  • Dissolve 2-Amino-4-fluorobenzenethiol and 2-chloronitrobenzene in ethanol.

  • Add sodium acetate and reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and pour it into cold water. The precipitated 2-amino-5-fluoro-2'-nitrodiphenylsulfide is filtered, washed with water, and dried.

  • To the crude diphenylsulfide, add 90% formic acid and heat the mixture gently for 1 hour.

  • Pour the reaction mixture into ice water. The resulting 2-Formamido-5-fluoro-2'-nitrodiphenylsulfide is filtered, washed, and dried.

Part B: Cyclization to 3-Fluoro-10H-phenothiazine via Smiles Rearrangement

Rationale: The base-mediated intramolecular cyclization of the formylated diphenylsulfide yields the final phenothiazine product.

Materials:

  • 2-Formamido-5-fluoro-2'-nitrodiphenylsulfide (from Part A)

  • Potassium hydroxide (KOH)

  • Ethanol

Procedure:

  • Suspend the 2-Formamido-5-fluoro-2'-nitrodiphenylsulfide in ethanol.

  • Add a solution of potassium hydroxide in ethanol.

  • Reflux the mixture for 2-4 hours. A color change is typically observed.

  • After cooling, pour the reaction mixture into a large volume of ice-cold water.

  • Neutralize with a suitable acid (e.g., dilute HCl) to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., acetone or ethanol) to obtain pure 3-Fluoro-10H-phenothiazine.[3]

Data Summary

The following table provides representative data for the synthesis of fluorinated phenothiazines, illustrating the typical conditions and outcomes.

StepKey ReagentsSolventTemperatureTypical Yield
Disulfide Reduction NaBH₄Ethanol0 °C to RT>90%
SNAr Reaction Sodium AcetateEthanolReflux70-85%
Smiles Rearrangement KOHEthanolReflux60-80%

Expanding the Synthetic Scope

While this guide focuses on the synthesis of fluorinated phenothiazines, the principles outlined can be adapted for the synthesis of other related fluorinated heterocycles. For instance, by using a 2-fluorophenol (derivable from 2-fluorothiophenol) in the SNAr step, one could potentially access fluorinated phenoxathiins. Similarly, variations in the starting disulfide and the coupling partner could open routes to other novel fluorinated sulfur-containing heterocycles. Further research in this area is warranted to fully explore the synthetic utility of this compound as a versatile building block.

References

  • Synthesis of Bioactive Fluorinated 10H-Phenothiazines and their Sulfone Derivatives. ResearchGate.
  • A New Phenothiazine Synthesis. The Halogen-Induced Smiles Rearrangement. SciSpace.
  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega.
  • Synthesis of phenothiazines via Smiles rearrangement. ResearchGate.
  • Preparation of fluorinated phenoxathiin dioxide monoamine oxidase-A inhibitors: Intramolecular radical substitution at sulfur versus the mauthner synthesis. Semantic Scholar.
  • Synthesis. Georg Thieme Verlag Stuttgart.
  • Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. Journal of Molecular Structure.

Sources

Application Notes & Protocols: Thiol Modification via Disulfide Exchange with 2,2'-Difluorodiphenyldisulfide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the principles and practice of thiol-disulfide exchange reactions utilizing 2,2'-Difluorodiphenyldisulfide. Intended for researchers in chemistry, biochemistry, and drug development, these notes detail the underlying reaction mechanism, provide step-by-step protocols for the modification of small molecule and protein thiols, and offer methods for reaction monitoring and analysis. The inclusion of electron-withdrawing fluorine atoms on the aromatic rings enhances the reactivity of the disulfide bond, making this compound a valuable tool for bioconjugation and materials science.

Introduction: The Chemistry of Thiol-Disulfide Exchange

Thiol-disulfide exchange is a cornerstone reaction in chemistry and biology, governing processes from protein folding and stability to redox signaling pathways.[1][2] The reaction involves the nucleophilic attack of a thiolate anion (RS⁻) on a disulfide bond (R'-S-S-R''), resulting in the formation of a new, mixed disulfide (RS-S-R') and the release of a new thiolate (R''S⁻).[3][4][5] This process is a reversible, SN2-type displacement that proceeds through a transient trisulfide transition state.[4][6][7]

The equilibrium and kinetics of the exchange are influenced by several factors, including the pH of the medium (which dictates the concentration of the reactive thiolate species), the steric accessibility of the disulfide bond, and the electronic properties of the substituents.[5] Symmetrical aromatic disulfides, such as this compound, are particularly useful reagents. The electron-withdrawing nature of the fluorine atoms polarizes the S-S bond, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack. This enhanced reactivity facilitates the efficient modification of target thiols, a critical step in many bioconjugation strategies, including the development of antibody-drug conjugates (ADCs) and the functionalization of surfaces.[8][9]

Reaction Mechanism

The thiol-disulfide exchange reaction is initiated by the deprotonation of a thiol (R-SH) to its more nucleophilic thiolate form (R-S⁻). The thiolate then attacks one of the sulfur atoms of the this compound molecule. This proceeds via a concerted SN2 mechanism through a linear trisulfide-like transition state, leading to the cleavage of the original disulfide bond and the formation of a new, mixed disulfide. The other half of the original disulfide is released as 2-fluorothiophenolate.

G reagent_node reagent_node intermediate_node intermediate_node product_node product_node Thiolate R-S⁻ (Nucleophilic Thiolate) TS Trisulfide Transition State [R-S---S(ArF)---S-ArF]⁻ Thiolate->TS Nucleophilic Attack (SN2) Disulfide This compound (F-Ar-S-S-Ar-F) Disulfide->TS Product1 Mixed Disulfide (R-S-S-Ar-F) TS->Product1 New Disulfide Bond Forms Product2 2-Fluorothiophenolate (⁻S-Ar-F) TS->Product2 S-S Bond Cleavage

Caption: Mechanism of thiol-disulfide exchange with this compound.

Materials and Reagents

ReagentPropertiesStorage
This compoundMW: 254.32 g/mol ; Formula: C₁₂H₈F₂S₂.[10][11] Soluble in organic solvents (DMSO, DMF, Acetonitrile).Room Temperature, sealed, dry.[11]
Target Thiol (e.g., N-acetylcysteine)A model small molecule thiol for initial protocol validation.Per manufacturer's recommendation.
Reaction BufferPhosphate-Buffered Saline (PBS) or Tris buffer, pH 7.4-8.0. Degas thoroughly before use.4°C
Organic SolventAnhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for stock solutions.Room Temperature, dry.
Quenching Solution10% Trifluoroacetic Acid (TFA) or 1 M Hydrochloric Acid (HCl).Room Temperature.
Reducing Agent (for bioconjugation)Tris(2-carboxyethyl)phosphine (TCEP). Prepare fresh.-20°C (solid).

Experimental Protocols

Protocol A: General Thiol Modification (Small Molecule)

This protocol describes the reaction of a model thiol with this compound.

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 10 mM stock solution of the target thiol (e.g., N-acetylcysteine) in the chosen reaction buffer (e.g., 100 mM Tris, pH 7.5).

  • Reaction Setup:

    • In a microcentrifuge tube, add the reaction buffer.

    • Add the target thiol stock solution to a final concentration of 1 mM.

    • Initiate the reaction by adding the this compound stock solution to a final concentration of 5 mM (a 5-fold molar excess). The final DMSO concentration should be kept low (<5% v/v) to maintain the integrity of biological molecules, if applicable.

    • Vortex gently to mix.

  • Incubation:

    • Incubate the reaction mixture at room temperature (20-25°C) for 1-2 hours. For kinetic analysis, take aliquots at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Quenching and Analysis:

    • To stop the reaction, add an equal volume of quenching solution (e.g., 0.2% TFA in water for HPLC analysis). Acidification protonates the reactive thiolate, effectively halting the exchange.[12]

    • Analyze the quenched sample immediately via Reverse-Phase HPLC (RP-HPLC) to monitor the consumption of reactants and the formation of the mixed disulfide product.

Protocol B: Protein Cysteine Bioconjugation

This protocol outlines the site-specific modification of a cysteine residue within a protein or antibody fragment (Fab).

  • Protein Preparation and Reduction:

    • If targeting an interchain disulfide bond (common in antibodies), it must first be selectively reduced.

    • Dissolve the protein (e.g., Fab fragment) in a degassed buffer (e.g., PBS, pH 7.4).

    • Add a 5-10 fold molar excess of TCEP reductant.

    • Incubate at 37°C for 60-90 minutes.

    • Remove excess TCEP using a desalting column (e.g., Zeba™ Spin Desalting Column) pre-equilibrated with degassed reaction buffer.

  • Conjugation Reaction:

    • Immediately after purification, determine the concentration of the reduced protein.

    • Add a 10-20 fold molar excess of this compound (from a DMSO stock) to the reduced protein solution.

    • Incubate the reaction at room temperature for 2 hours with gentle agitation.

  • Purification and Characterization:

    • Remove unreacted disulfide reagent and byproducts via a desalting column or size-exclusion chromatography (SEC).

    • Characterize the resulting conjugate using:

      • UV-Vis Spectrophotometry: To determine protein concentration.

      • SDS-PAGE (non-reducing): To visualize the re-bridging of protein chains and the increase in molecular weight.[13]

      • Mass Spectrometry (LC-MS): To confirm the precise mass of the conjugate and verify the successful modification.

Reaction Monitoring and Data Analysis

The progress of the disulfide exchange can be effectively monitored by chromatographic methods.

  • RP-HPLC: This is the preferred method for quantitative analysis. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used.

    • Data Interpretation: Monitor the decrease in the peak area of the starting thiol and the increase in the peak area of the new mixed disulfide product over time. The identity of each peak should be confirmed with mass spectrometry.

  • Ellman's Test: This colorimetric assay can be used to quantify the remaining free thiols in the reaction mixture, providing an indirect measure of reaction progress.[14] It is based on the reaction of free thiols with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Experimental Workflow Visualization

G prep_node prep_node action_node action_node analysis_node analysis_node decision_node decision_node A1 Prepare Stock Solutions (Disulfide in DMSO, Thiol in Buffer) A2 Setup Reaction Mixture (Buffer + Thiol) A1->A2 A3 Initiate Reaction (Add Disulfide Reagent) A2->A3 A4 Incubate at RT (Sample at Time Points) A3->A4 A5 Quench Reaction (Acidify with TFA/HCl) A4->A5 A6 Analyze via HPLC/MS A5->A6 A7 Quantify Conversion A6->A7

Caption: General workflow for the disulfide exchange reaction and analysis.

Troubleshooting

Problem ObservedPotential CauseSuggested Solution
No or Low Reaction Yield 1. Inactive thiol (oxidized).2. pH is too low for thiolate formation.3. Reagent degradation.1. Use fresh thiol solution; degas buffers.2. Increase buffer pH to 8.0-8.5.3. Use fresh this compound stock solution.
Formation of Homodimer (R-S-S-R) Thiol is oxidizing in the presence of air/oxygen.Thoroughly degas all buffers and solutions. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Protein Precipitation (Bioconjugation) 1. High concentration of organic solvent (DMSO).2. Protein instability after reduction.1. Keep final DMSO concentration below 5% (v/v).2. Perform conjugation immediately after reduction; optimize buffer conditions (e.g., add stabilizers).
Multiple Products in Mass Spec 1. Incomplete reduction of protein.2. Non-specific modification.1. Increase TCEP concentration or incubation time.2. Ensure other reactive groups (e.g., free lysines) are not interfering; consider blocking them if necessary.
Variable Results Between Experiments Inconsistent timing, temperature, or reagent concentrations.Standardize all protocol steps. Use a timer for incubations and ensure consistent temperature control. Calibrate pipettes regularly.

References

  • ChemicalBook. (n.d.). 2,2'-DIFLUORO DIPHENYL DISULFIDE | 14135-38-7.
  • Hogg, P. J. (2013). Quantification of Thiols and Disulfides. PMC - PubMed Central.
  • Rudyk, O., & Eaton, P. (2014). Biochemical methods for monitoring protein thiol redox states in biological systems. Redox Biology.
  • Poole, L. B. (2022). Experimental Approaches for Investigating Disulfide-Based Redox Relays in Cells. ACS Publications.
  • Ma, S., & Liebler, D. C. (2012). Techniques for the Analysis of Cysteine Sulfhydryls and Oxidative Protein Folding. PMC.
  • Tucker, B. S., et al. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega.
  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. PubMed Central.
  • ResearchGate. (n.d.). The mechanism of thiol–disulfide exchange in protein disulfide isomerase (PDI).
  • Appenzeller-Herzog, C., & Ellgaard, L. (2008). Thiol-disulfide exchange between the PDI family of oxidoreductases negates the requirement for an oxidase or reductase for each enzyme. NIH.
  • Nagy, P. (2013). Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways. PubMed.
  • LibreTexts. (2020). 10.12: Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts.
  • ResearchGate. (n.d.). Mechanism of Thiolate−Disulfide Interchange Reactions in Biochemistry.
  • Science Hub. (n.d.). Bioconjugation application notes.
  • Zhang, W., & T-Thiennot, M. (2012). Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone. PMC.
  • Sunway Pharm Ltd. (n.d.). 2,2'-Difluoro diphenyl disulfide - CAS:14135-38-7.
  • LibreTexts. (2022). 15.6: Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts.
  • Bulleid, N. J., & Hogg, P. J. (2014). Thiol-disulfide exchange between the PDI family of oxidoreductases negates the requirement for an oxidase or reductase. CORE.
  • Liu, J., et al. (2019). Disulfide-Based Self-Immolative Linkers and Functional Bioconjugates for Biological Applications. PubMed.

Sources

Application Note: Strategic Introduction of the 2-Fluorophenylthio Moiety using 2,2'-Difluorodiphenyldisulfide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, binding affinity, and lipophilicity.[1][2] The 2-fluorophenylthio group, in particular, has emerged as a valuable moiety in the design of novel therapeutics and functional materials.[3] This application note provides a comprehensive guide for researchers on the effective use of 2,2'-Difluorodiphenyldisulfide as a robust and versatile reagent for introducing this critical functional group. We will explore the underlying reaction mechanisms, provide detailed, field-tested protocols for both metal-catalyzed and nucleophilic pathways, and offer expert insights into optimizing these transformations.

Introduction: The Value of the 2-Fluorophenylthio Group

Organosulfur compounds are prevalent in a wide array of pharmaceuticals and agrochemicals.[4] When combined with fluorine, the resulting fluorinated thioethers can exhibit unique electronic properties and conformational preferences that are highly sought after in drug design.[5] The 2-fluorophenylthio moiety offers a distinct combination of steric and electronic features, influencing molecular conformation and potential interactions with biological targets. This compound serves as an excellent precursor for this group, offering advantages over the corresponding thiol, such as superior stability, lower volatility, and reduced odor, making it a more practical and handleable reagent in a laboratory setting.

Mechanistic Principles of Thiolation

Successful application of this compound hinges on the effective cleavage of the disulfide (S-S) bond to generate a reactive sulfur species. This can be achieved through two primary pathways: reductive cleavage to form a thiolate nucleophile or direct activation via a transition metal catalyst.

Disulfide Bond Cleavage

The S-S bond, while stable, is susceptible to cleavage by appropriate reagents. The choice of cleavage method dictates the subsequent reaction pathway.

  • Reductive Cleavage (Nucleophilic Attack): The disulfide bond can be cleaved by a nucleophile, most commonly a phosphine (e.g., triphenylphosphine) or a reducing agent (e.g., sodium borohydride). This process follows an SN2-type mechanism where the nucleophile attacks one of the sulfur atoms, breaking the S-S bond and generating a thiolate anion.[6][7] This highly nucleophilic thiolate is then poised to react with an electrophilic substrate.

  • Transition Metal-Mediated Cleavage: In metal-catalyzed reactions, the catalyst (e.g., Ni, Au, Pd) can insert directly into the S-S bond.[4][8] This oxidative addition step forms a metal-thiolate complex, which is a key intermediate in the catalytic cycle for cross-coupling reactions.

G cluster_paths Cleavage Pathways Reagent This compound (Ar-S-S-Ar) Reductive Reductive Cleavage Reagent->Reductive e.g., PPh₃, NaBH₄ (SN2 Attack) Metal Metal-Catalyzed Activation Reagent->Metal e.g., Ni(0), Au(I) (Oxidative Addition) Thiolate 2-Fluorophenylthiolate (Ar-S⁻) Reductive->Thiolate Generates Nucleophile MetalComplex Metal-Thiolate Complex (LₙM(SAr)₂) Metal->MetalComplex Forms Key Intermediate Product1 Nucleophilic Substitution Product (R-S-Ar) Thiolate->Product1 + Electrophile (R-X) Product2 Cross-Coupling Product (R-S-Ar) MetalComplex->Product2 via Catalytic Cycle G M0 LₙM(0) M2_RX LₙM(II)(R)(X) M0->M2_RX M2_RS LₙM(II)(R)(SAr) M2_RX->M2_RS L2 M2_RX->L2 X⁻ out M2_RS->M0 L3 M2_RS->L3 Ar-S-R out L1 L1->M0 R-X in L2->M2_RX Ar-S-S-Ar in

Caption: Generalized catalytic cycle for metal-catalyzed C-S cross-coupling.

Protocols and Applications

The following protocols provide detailed, step-by-step methodologies for common transformations. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Nucleophilic Thiolation via Reductive Cleavage

This protocol is ideal for reacting the 2-fluorophenylthio group with activated electrophiles, such as electron-deficient aryl halides or alkyl halides.

Objective: To synthesize 1-chloro-4-((2-fluorophenyl)thio)benzene.

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • 1-Chloro-4-iodobenzene

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (1.0 mmol, 270 mg) and triphenylphosphine (1.0 mmol, 262 mg).

  • Solvent Addition: Add anhydrous DMF (10 mL) via syringe.

  • Thiolate Generation: Stir the mixture at room temperature for 30 minutes. The solution should become homogeneous. This step generates the triphenylphosphine sulfide and the potassium 2-fluorophenylthiolate upon addition of base.

  • Reagent Addition: Add 1-chloro-4-iodobenzene (1.0 mmol, 238 mg) and potassium carbonate (2.0 mmol, 276 mg) to the flask.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the desired product.

Rationale: Triphenylphosphine acts as both a reductant and a thiophile, cleaving the disulfide bond to generate a phosphonium salt intermediate that readily yields the thiolate. [6]DMF is an excellent polar aprotic solvent for SNAr reactions, and K₂CO₃ serves as a mild base to facilitate the reaction.

Protocol 2: Nickel-Catalyzed C-S Cross-Coupling

This method is highly versatile and suitable for coupling with a broad range of aryl and heteroaryl bromides, including those that are not activated towards nucleophilic substitution. [9][10] Objective: To synthesize 4-methoxy-1-((2-fluorophenyl)thio)benzene.

Materials:

  • This compound

  • 4-Bromoanisole

  • Nickel(II) iodide hexahydrate (NiI₂·6H₂O)

  • Zinc powder (Zn)

  • Potassium iodide (KI)

  • 1,4-Dioxane, anhydrous

  • Ball mill or reaction vessel for mechanochemistry (alternatively, a standard reaction flask for solution-phase)

Procedure (Mechanochemical):

  • Setup: To a 10 mL stainless steel grinding jar, add NiI₂·6H₂O (10 mol%, 41 mg), zinc powder (2.0 equiv, 131 mg), and potassium iodide (2.0 equiv, 332 mg).

  • Milling: Mill the mixture for 10 minutes at 25 Hz.

  • Reagent Addition: Add 4-bromoanisole (1.0 mmol, 187 mg) and this compound (0.5 mmol, 135 mg).

  • Reaction: Mill the reaction mixture for 2 hours at 25 Hz.

  • Workup: After completion, add ethyl acetate (10 mL) to the jar and stir to dissolve the organic components. Filter the mixture through a pad of celite to remove inorganic solids, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate in vacuo and purify the crude residue by flash column chromatography (Hexanes/Ethyl Acetate gradient) to obtain the product.

Rationale: This protocol utilizes a cost-effective nickel catalyst. [9]Zinc powder acts as a reductant to generate the active Ni(0) species in situ. Mechanochemistry (ball milling) provides an efficient, solvent-minimized, and often faster alternative to traditional solution-phase heating. [10]

G start Start setup Reaction Setup (Add Reagents & Catalyst) start->setup reaction Reaction (Heating or Milling) setup->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purify Purification (Column Chromatography) workup->purify analysis Characterization (NMR, MS) purify->analysis end End analysis->end

Caption: General experimental workflow for synthesis and purification.

Data Summary

The following table summarizes representative reaction conditions and expected outcomes for the introduction of the 2-fluorophenylthio group onto various substrates.

EntrySubstrateMethodCatalyst / ReagentSolventTemp. (°C)Time (h)Typical Yield (%)
11-Iodo-4-nitrobenzeneNucleophilicPPh₃ / K₂CO₃DMF803>90
22-ChloropyridineNucleophilicNaBH₄THF65675-85
34-BromoanisoleNi-CatalyzedNiI₂ / ZnDioxane1001280-90
41-BromonaphthaleneAu-Catalyzed(IPr)AuCl / AgSbF₆DCE601885-95 [11]
5Benzyl BromideNucleophilicPPh₃ / K₂CO₃ACNRT2>95

Troubleshooting

  • Low Yield:

    • Catalyst Deactivation: Sulfur compounds can sometimes inhibit catalyst activity. [4]Ensure inert atmosphere conditions are strictly maintained. For Ni-catalysis, ensure the zinc reductant is of high quality.

    • Insufficient Thiolate Generation: In Protocol 1, ensure the disulfide and phosphine are fully reacted before adding the electrophile.

    • Poor Substrate Reactivity: For SNAr, ensure the aromatic ring is sufficiently electron-deficient. For cross-coupling, consider switching from a bromide to a more reactive iodide.

  • Formation of Thiol Side Product (2-Fluorothiophenol):

    • This can occur if the reaction mixture is exposed to adventitious water or protic sources, especially under basic conditions. Ensure all reagents and solvents are anhydrous.

  • No Reaction:

    • Verify catalyst/reagent integrity. For metal-catalyzed reactions, the pre-catalyst may require activation. For nucleophilic pathways, ensure the base is strong enough to deprotonate any intermediate thiol.

References

  • Organic Letters. (2025). Gold-Catalyzed Cross-Coupling Reactions of Organoiodides with Disulfides: Access to Aryl Sulfides and Vinyl Sulfide Derivatives.
  • PubMed Central. (n.d.). The Mechanism of SN2 Disulfide Bond Cleavage by Phosphorous Nucleophiles. Implications for Biochemical Disulfide Reducing Agents. [Link]
  • Organic Chemistry Frontiers. (n.d.). A nickel-catalyzed carbon–sulfur cross-coupling reaction with disulfides enabled by mechanochemistry. RSC Publishing. [Link]
  • Organic Chemistry Frontiers. (2024). A nickel-catalyzed carbon–sulfur cross-coupling reaction with disulfides enabled by mechanochemistry. RSC Publishing. DOI:10.1039/D4QO00069B. [Link]
  • ResearchGate. (n.d.). Mechanisms of cleavage of allosteric disulfides. [Link]
  • PubMed Central. (n.d.). Transition Metal Catalyzed Synthesis of Aryl Sulfides. [Link]
  • ResearchGate. (n.d.). Reaction mechanism of the C−S cross‐coupling of disulfides and aryl‐halides catalyzed by pincer Ni(II) complexes. [Link]
  • Science.gov. (n.d.). s-s bond cleavage: Topics. [Link]
  • ResearchGate. (2025). Mechanism of Thiolate−Disulfide Interchange Reactions in Biochemistry. [Link]
  • PubMed. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. [Link]
  • PubMed Central. (n.d.).
  • PubMed. (2014).
  • Chemistry LibreTexts. (2023). Nucleophilicity of Sulfur Compounds. [Link]
  • National Institutes of Health. (n.d.). Synthesis of 4′-Substituted-2′-Deoxy-2′-α-Fluoro Nucleoside Analogs as Potential Antiviral Agents. [Link]
  • ResearchGate. (n.d.).
  • PubMed Central. (2023). Antiparasitic Activity of Fluorophenyl-Substituted Pyrimido[1,2-a]benzimidazoles. [Link]
  • PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). [Link]
  • PubMed. (2020).

Sources

cleavage of the disulfide bond in 2,2'-Difluorodiphenyldisulfide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reductive Cleavage of 2,2'-Difluorodiphenyldisulfide: Mechanisms, Protocols, and Analytical Considerations

Authored by a Senior Application Scientist

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reductive to yield 2-Fluorothiophenol. This guide delves into the underlying chemical mechanisms, offers detailed experimental protocols, and discusses analytical techniques for monitoring the reaction, ensuring a robust and reproducible workflow.

Introduction: The Significance of this compound Cleavage

This compound is a symmetrical aromatic disulfide. The cleavage of its central sulfur-sulfur bond is a critical transformation that yields 2-Fluorothiophenol (CAS 2557-78-0).[1][2] This product is not merely a simple thiol; it is a highly valuable building block in the synthesis of complex organic molecules.[1][3]

The strategic incorporation of fluorine into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[3] Consequently, 2-Fluorothiophenol is a sought-after intermediate in the pharmaceutical and agrochemical industries for the development of novel drugs and bioactive compounds.[1][3][4][5] Mastering the efficient cleavage of this compound is therefore a key step in unlocking the synthetic potential of this fluorinated thiol.[4][6]

This document provides both the theoretical underpinnings and the practical, field-proven protocols to achieve this transformation efficiently and reliably.

Mechanisms of Disulfide Bond Reduction

The cleavage of a disulfide bond is a reduction reaction. The choice of reducing agent is paramount and dictates the reaction mechanism, conditions, and potential for side reactions. The primary mechanisms applicable to this compound are thiol-disulfide exchange and nucleophilic reduction by phosphines.

Thiol-Disulfide Exchange

This is a common and reversible reaction where a thiol attacks a disulfide bond.[7] When using a dithiol reducing agent like dithiothreitol (DTT), the reaction is driven to completion by the formation of a stable six-membered cyclic disulfide.[8]

  • Causality: The intramolecular cyclization of the oxidized DTT is thermodynamically favorable, which shifts the equilibrium towards the reduced target thiol.[8] For monothiols like β-mercaptoethanol (β-ME), a large excess of the reducing agent is required to drive the reaction to completion through mass action.[9][10]

Nucleophilic Cleavage by Phosphines

Phosphine-based reducing agents, such as tris(2-carboxyethyl)phosphine (TCEP), offer a powerful and often superior alternative to thiols. The phosphorus atom acts as a strong nucleophile, attacking one of the sulfur atoms of the disulfide bond.[11]

  • Expertise & Experience: This reaction is essentially irreversible as it forms a stable phosphine oxide. TCEP is particularly advantageous because it is odorless, water-soluble, and effective over a broad pH range.[12] Unlike thiols, it does not participate in side reactions like forming mixed disulfides with the product. This "cleaner" reaction profile often simplifies downstream purification.

Other Reductive Methods
  • Sodium Borohydride (NaBH₄): A strong reducing agent capable of cleaving disulfide bonds. A patented process for the synthesis of 4-fluorothiophenol utilizes NaBH₄ to reduce the corresponding disulfide, suggesting its applicability here.[13]

  • Electrochemical Reduction: A modern, catalytic approach that uses an electric potential to drive the reduction, often mediated by a catalyst like vitamin B12.[12][14] This method is gaining traction for its sustainability and precise control.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 2-Fluorothiophenol is volatile and has a strong odor.

Protocol 1: Reduction using Dithiothreitol (DTT)

This protocol leverages the high reducing power of DTT, driven by the formation of a stable cyclic disulfide.

Materials and Reagents:

  • This compound (Substrate)

  • Dithiothreitol (DTT)

  • Methanol (or other suitable organic solvent like Ethanol or THF)

  • Deionized Water

  • Hydrochloric Acid (HCl), 1M

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a minimal amount of methanol.

  • Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) for 5-10 minutes. This is crucial to prevent re-oxidation of the thiophenol product by atmospheric oxygen.

  • Reagent Addition: In a separate flask, prepare a solution of DTT (1.1-1.5 eq) in a mixture of methanol and water (e.g., 4:1 v/v). The addition of water can improve the solubility of DTT and facilitate the reaction.

  • Reaction: Add the DTT solution to the substrate solution dropwise at room temperature.

  • Incubation: Stir the reaction mixture at room temperature for 2-4 hours. For sterically hindered or less reactive disulfides, gentle heating (e.g., 40-50 °C) may be required.[8]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a mixture of hexane and ethyl acetate. Visualize spots under UV light. The product, 2-Fluorothiophenol, should have a different Rf value than the starting disulfide.

  • Work-up: a. Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol. b. Add ethyl acetate to the residue and wash with 1M HCl (to remove any basic impurities) followed by brine. c. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Fluorothiophenol.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Reduction using Tris(2-carboxyethyl)phosphine (TCEP)

This protocol is often preferred for its clean reaction profile and the stability of the reducing agent.

Materials and Reagents:

  • This compound (Substrate)

  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl)

  • Aqueous buffer (e.g., phosphate buffer, pH 7.0) or an organic solvent like THF/water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

Step-by-Step Methodology:

  • Setup: Dissolve this compound (1.0 eq) in a suitable solvent system (e.g., a mixture of THF and water) in a round-bottom flask with a stir bar.

  • Inert Atmosphere: Purge the flask with an inert gas.

  • Reagent Addition: Add a solution of TCEP·HCl (1.1-1.2 eq) to the reaction mixture. If using a buffered system, ensure the pH remains near neutral. TCEP is effective over a wide pH range, but optimal performance is often near pH 7.

  • Reaction: Stir the mixture at room temperature. The reaction with TCEP is typically faster than with DTT, often completing within 30-60 minutes.

  • Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Work-up: a. Upon completion, add ethyl acetate to extract the product. b. Wash the organic layer with water and then with brine to remove the TCEP-oxide and any remaining salts. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify by column chromatography if needed.

Data Presentation: Comparison of Common Reducing Agents

Reducing AgentMechanismTypical ConditionsAdvantagesDisadvantages
Dithiothreitol (DTT) Thiol-Disulfide ExchangepH 7-8, Room Temp, 1-4hStrong reducing potential; forms stable cyclic product.[8]Unstable in aqueous solution; requires inert atmosphere.
β-Mercaptoethanol (β-ME) Thiol-Disulfide ExchangepH 7-8, Room Temp, >2hInexpensive.[9]Pungent odor; requires large excess; reversible reaction.[10]
TCEP Nucleophilic (Phosphine)Broad pH range, Room Temp, <1hStable; odorless; irreversible; highly selective.[11][12]More expensive than thiol-based reagents.
Sodium Borohydride (NaBH₄) Hydride ReductionBasic pH, 0°C to Room TempPowerful reducing agent; high yield.[13]Can reduce other functional groups; generates H₂ gas.

Visualization of Mechanisms and Workflows

Generalized Reaction Scheme

G cluster_start Starting Material cluster_reagent Reducing Agent cluster_product Product A This compound (F-Ph-S-S-Ph-F) C 2-Fluorothiophenol (F-Ph-SH) A->C + 2[H] (Reduction) B e.g., DTT, TCEP, NaBH₄

Caption: General reductive cleavage of this compound.

Experimental Workflow Diagram

Workflow Setup 1. Dissolve Substrate in Solvent under N₂/Ar Reagent 2. Add Reducing Agent (e.g., DTT or TCEP solution) Setup->Reagent Reaction 3. Stir at Room Temp (or gentle heat) Reagent->Reaction Monitor 4. Monitor by TLC/HPLC Reaction->Monitor Monitor->Reaction Incomplete Workup 5. Quench & Extract with Organic Solvent Monitor->Workup Reaction Complete Purify 6. Dry, Concentrate & Purify (Chromatography) Workup->Purify Analyze 7. Characterize Product (NMR, MS) Purify->Analyze

Caption: Standard experimental workflow for disulfide reduction.

Analytical Methods for Reaction Monitoring

A self-validating protocol requires robust analytical checkpoints. The transition from a disulfide to a thiol involves significant changes in polarity and mass, which can be easily tracked.

  • Thin-Layer Chromatography (TLC): The most straightforward method for qualitative monitoring. The starting disulfide is significantly less polar than the resulting thiophenol. A typical mobile phase would be 10-20% ethyl acetate in hexane. The disappearance of the starting material spot and the appearance of a new, lower-Rf product spot indicates reaction progression.[2]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, reverse-phase HPLC is ideal. It can precisely measure the consumption of the starting material and the formation of the product, allowing for the calculation of conversion and yield.[15]

  • Mass Spectrometry (MS): Provides definitive confirmation of the product's identity by verifying its molecular weight (2-Fluorothiophenol, C₆H₅FS, MW: 128.16 g/mol ).[5][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are essential for final product characterization. The appearance of a signal for the thiol proton (-SH) in the ¹H NMR spectrum is a key indicator of successful reduction.

Trustworthiness: Troubleshooting and Expert Insights

  • Issue: Incomplete Reaction.

    • Causality: Insufficient reducing agent, poor reagent quality, or low reaction temperature.

    • Solution: Ensure the reducing agent is fresh (especially DTT, which degrades). Add a slight excess (1.2-1.5 eq). If the reaction stalls at room temperature, gentle heating may be necessary to overcome the activation energy barrier.

  • Issue: Product Re-oxidation.

    • Causality: The product thiophenol can be readily oxidized back to the disulfide by atmospheric oxygen, especially under basic conditions.

    • Solution: Maintain a strict inert atmosphere throughout the reaction and work-up. Perform the work-up under neutral or slightly acidic conditions to keep the thiol protonated and less susceptible to oxidation.

  • Expert Insight on Solvent Choice: While alcohols like methanol are common, aprotic polar solvents can sometimes accelerate Sₙ2-type reactions, which is relevant for the phosphine-based reduction.[10] A biphasic system (e.g., THF/water) can be beneficial when the substrate has limited aqueous solubility but the reducing agent (like TCEP·HCl) is water-soluble. This facilitates interaction at the phase interface.

References

  • Mastering 2-Fluorothiophenol Synthesis: A Guide for Organic Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 2-Fluorothiophenol | 2557-78-0. (n.d.). Benchchem.
  • Poon, G. K., et al. (n.d.). Monitoring protein cleavage and concurrent disulfide bond assignment using thermospray LC/MS. PubMed.
  • The Chemistry of 2-Fluorothiophenol: A Foundation for Innovation. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • 2-FLUOROTHIOPHENOL 2557-78-0 wiki. (n.d.). Guidechem.
  • 2-Fluoro-benzenethiol | CAS No: 2557-78-0. (n.d.). Pharmaffiliates.
  • Thannhauser, T. W., et al. (n.d.). Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins. PMC - NIH.
  • Disulfide Reducing Agents. (n.d.). Biosynth.
  • Mthembu, S. N., et al. (n.d.). Breaking a Couple: Disulfide Reducing Agents. SciSpace.
  • Mechanism of SN2 Disulfide Bond Cleavage by Phosphorus Nucleophiles. Implications for Biochemical Disulfide Reducing Agents. (2025). ResearchGate.
  • Mechanisms of cleavage of allosteric disulfides. (n.d.). ResearchGate.
  • Protocol for S-S bond reduction by DTT. (2022). BroadPharm.
  • 2,2'-DIFLUORO DIPHENYL DISULFIDE | 14135-38-7. (n.d.). ChemicalBook.
  • Electrochemical Reduction of Disulfides. (2024). ChemistryViews.
  • Process for the preparation of 4-fluorothiophenol. (n.d.). Google Patents.
  • Ruccolo, S., et al. (n.d.). Electrocatalytic Reduction of Disulfide Bonds in Antibodies. ChemRxiv.

Sources

Application Notes and Protocols for Thiol-Disulfide Exchange with 2,2'-Difluorodiphenyldisulfide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocol for conducting thiol-disulfide exchange reactions using 2,2'-Difluorodiphenyldisulfide. This reagent offers enhanced reactivity due to the electron-withdrawing nature of its ortho-fluorine substituents, making it a valuable tool for various applications, including bioconjugation, protein modification, and the synthesis of unsymmetrical disulfides. This document elucidates the underlying chemical principles, offers a step-by-step experimental workflow, and provides guidance on reaction monitoring and troubleshooting.

Introduction: The Strategic Advantage of Fluorinated Disulfides in Thiol-Disulfide Exchange

Thiol-disulfide exchange is a cornerstone reaction in chemistry and biology, enabling the formation and cleavage of disulfide bonds that are critical for protein structure and function.[1][2] The reaction proceeds via a nucleophilic attack of a thiolate anion on a disulfide bond, resulting in the formation of a new disulfide and the release of a thiol.[3] The rate of this exchange is highly dependent on the electrophilicity of the disulfide bond and the nucleophilicity of the attacking thiolate.

This compound is an activated disulfide reagent designed for efficient thiol-disulfide exchange. The presence of fluorine atoms at the ortho positions of the phenyl rings significantly enhances the electrophilicity of the disulfide bond through inductive electron withdrawal. This activation facilitates a more rapid and efficient reaction with thiols, even at lower pH values where the concentration of the highly reactive thiolate species is reduced. This property is particularly advantageous in applications involving sensitive biomolecules that may be unstable under strongly basic conditions.[4]

Key Advantages of this compound:

  • Enhanced Reactivity: The electron-withdrawing fluorine atoms activate the disulfide bond, leading to faster reaction kinetics compared to non-fluorinated diaryl disulfides.

  • Favorable Reaction Conditions: Efficient exchange can be achieved under mild pH conditions, which is beneficial for maintaining the integrity of biomolecules.

  • Versatility: Applicable in a wide range of solvents and suitable for the synthesis of unsymmetrical disulfides and for bioconjugation strategies.[5][6]

The Chemical Mechanism: An SN2 Pathway

The thiol-disulfide exchange reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[3] The process is initiated by the deprotonation of a thiol (R-SH) to its more nucleophilic thiolate form (R-S⁻). This thiolate then attacks one of the sulfur atoms of the this compound, forming a transient trigonal bipyramidal transition state. The S-S bond of the disulfide is cleaved, resulting in the formation of a new, unsymmetrical disulfide and the release of a 2-fluorophenylthiolate anion, which is subsequently protonated to 2-fluorophenylthiol.

Below is a Graphviz diagram illustrating the SN2 mechanism of thiol-disulfide exchange with this compound.

Thiol_Disulfide_Exchange_Mechanism Thiolate R-S⁻ (Nucleophilic Thiolate) TransitionState [R-S···S(Ph-F)···S-Ph-F]⁻ (SN2 Transition State) Thiolate->TransitionState Nucleophilic Attack Disulfide F-Ph-S-S-Ph-F (this compound) Disulfide->TransitionState Product1 R-S-S-Ph-F (Unsymmetrical Disulfide) TransitionState->Product1 Product2 F-Ph-S⁻ (2-Fluorophenylthiolate) TransitionState->Product2 Leaving Group

Caption: SN2 mechanism of thiol-disulfide exchange.

Experimental Protocol: A Representative Procedure

This protocol provides a general framework for the thiol-disulfide exchange reaction between a model thiol and this compound. The specific conditions, such as solvent, temperature, and reaction time, may require optimization depending on the substrate.

Materials and Reagents
  • Thiol-containing compound (e.g., a cysteine-containing peptide, a small molecule thiol)

  • This compound (CAS: 14135-38-7)[7]

  • Reaction Buffer: Phosphate-buffered saline (PBS), Tris buffer, or another suitable buffer, pH 7.0-8.0. For reactions with proteins, ensure the buffer is compatible with maintaining protein stability.

  • Organic Solvent (if required for solubility): Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Quenching Reagent (optional): A small molecule thiol like 2-mercaptoethanol or dithiothreitol (DTT).

  • Analytical Instruments: HPLC, LC-MS, or a spectrophotometer for monitoring the reaction.

Step-by-Step Procedure
  • Preparation of Stock Solutions:

    • Prepare a stock solution of the thiol-containing compound in the chosen reaction buffer. If the thiol is part of a protein with existing disulfide bonds that need to be targeted, a reduction step using a reagent like TCEP (tris(2-carboxyethyl)phosphine) may be necessary prior to the exchange reaction.[7]

    • Prepare a stock solution of this compound in a minimal amount of a compatible organic solvent (e.g., DMF or DMSO) before diluting with the reaction buffer. This is due to the limited aqueous solubility of the disulfide.

  • Reaction Setup:

    • In a suitable reaction vessel, add the solution of the thiol-containing compound.

    • Initiate the reaction by adding the this compound solution. A typical molar ratio is a slight excess of the disulfide (e.g., 1.1 to 2 equivalents) relative to the thiol to ensure complete conversion of the thiol.

    • The final concentration of the reactants should be optimized based on the specific application, but a starting point of 1-10 mM is common for small molecules. For protein modifications, concentrations will be in the micromolar range.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature (20-25 °C).

    • The reaction progress can be monitored over time (e.g., at 30 minutes, 1 hour, 2 hours, and 4 hours) to determine the optimal reaction time.

  • Monitoring the Reaction:

    • HPLC/LC-MS: Withdraw small aliquots of the reaction mixture at different time points, quench if necessary, and analyze by reverse-phase HPLC or LC-MS. Monitor the disappearance of the starting thiol and the appearance of the unsymmetrical disulfide product.

    • Spectrophotometry: The reaction can also be monitored by observing the release of 2-fluorophenylthiol. However, unlike the chromogenic product of Ellman's reagent (DTNB), 2-fluorophenylthiol does not have a strong visible absorbance, making this method less straightforward without a specific derivatization or detection method.

  • Work-up and Purification:

    • Once the reaction is complete, the desired unsymmetrical disulfide can be purified from the excess disulfide and the 2-fluorophenylthiol byproduct using standard techniques such as preparative HPLC or column chromatography.

    • For protein bioconjugates, purification can be achieved through size-exclusion chromatography or dialysis to remove small molecule byproducts.[8]

Below is a Graphviz diagram outlining the experimental workflow.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_monitoring 3. Monitoring cluster_purification 4. Purification Prep_Thiol Prepare Thiol Solution (in buffer) Mix Combine Reactants Prep_Thiol->Mix Prep_Disulfide Prepare this compound Solution (in organic solvent/buffer) Prep_Disulfide->Mix Incubate Incubate at Room Temperature (with stirring) Mix->Incubate Monitor Monitor Reaction Progress (HPLC, LC-MS) Incubate->Monitor Purify Purify Product (HPLC, Chromatography, Dialysis) Monitor->Purify

Sources

Application Notes and Protocols: Leveraging 2,2'-Difluorodiphenyldisulfide for the Next Generation of Self-Healing Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dawn of Self-Repairing Materials

The pursuit of materials that can autonomously repair damage is a cornerstone of modern materials science, promising extended lifetimes, enhanced safety, and reduced waste across a multitude of industries. Among the most promising strategies for creating such materials is the incorporation of dynamic covalent bonds into polymer networks. These bonds possess the unique ability to break and reform under specific stimuli, enabling a material to mend itself at a molecular level. This guide delves into the application of a specific and highly promising dynamic crosslinker, 2,2'-Difluorodiphenyldisulfide , in the development of advanced self-healing polymers.

Aromatic disulfide bonds, in particular, have garnered significant attention due to their desirable bond dissociation energies, which allow for reversible cleavage and reformation under relatively mild conditions such as heat or light.[1][2] The introduction of fluorine atoms onto the aromatic rings, as in this compound, is a novel approach aimed at modulating the electronic properties of the disulfide bond. It is hypothesized that the electron-withdrawing nature of fluorine can influence the kinetics of the disulfide exchange reaction, potentially leading to faster and more efficient self-healing. While the broader class of aromatic disulfides has been explored in self-healing polymers, the specific use of this compound represents a frontier in this field, offering exciting possibilities for fine-tuning material properties.

This document serves as a comprehensive guide for researchers, materials scientists, and professionals in drug development, providing both the theoretical underpinnings and practical, step-by-step protocols for the synthesis and characterization of self-healing polymers incorporating this compound. We will explore its application in two versatile polymer systems: polyurethanes and epoxy resins.

The Science of Healing: The Disulfide Exchange Mechanism

The remarkable ability of these polymers to self-heal is rooted in the dynamic nature of the disulfide bond (S-S). When a polymer containing these bonds is damaged, the disulfide linkages at the fractured surface can undergo a reversible exchange reaction. This process, often triggered by an external stimulus like heat, allows for the reformation of covalent bonds across the damaged interface, thereby restoring the material's integrity.[1][2]

The generally accepted mechanism for this exchange is a radical-mediated process. Upon stimulation, the disulfide bond can homolytically cleave to form two thiyl radicals. These highly reactive radicals can then attack an adjacent disulfide bond, leading to a chain reaction of bond scission and reformation until the fractured surfaces are reconnected.

Disulfide Exchange Mechanism cluster_0 Initial State: Damaged Polymer cluster_1 Stimulus (e.g., Heat) cluster_2 Disulfide Exchange cluster_3 Healed State Intact_Polymer_1 Polymer Chain 1-S-S-Polymer Chain 2 Radical_Formation 2 R-S• Intact_Polymer_1->Radical_Formation Cleavage Intact_Polymer_2 Polymer Chain 3-S-S-Polymer Chain 4 Attack R-S• + R'-S-S-R' → R-S-S-R' + R'-S• Radical_Formation->Attack Radical Attack Healed_Polymer Polymer Chain 1-S-S-Polymer Chain 3 Attack->Healed_Polymer Reformation Polyurethane Synthesis Workflow Diisocyanate Diisocyanate (e.g., MDI, HDI) Prepolymer NCO-Terminated Prepolymer Diisocyanate->Prepolymer Polyol Polyol (e.g., PCL, PTMEG) Polyol->Prepolymer Disulfide_Diol 2,2'-Difluorodiphenyl- disulfide Derivative (Diol) Chain_Extension Chain Extension/ Crosslinking Disulfide_Diol->Chain_Extension Prepolymer->Chain_Extension Self_Healing_PU Self-Healing Polyurethane Chain_Extension->Self_Healing_PU Epoxy Resin Synthesis Workflow Epoxy_Prepolymer Epoxy Prepolymer (e.g., DGEBA) Curing Curing (Thermal) Epoxy_Prepolymer->Curing Disulfide_Amine 2,2'-Difluorodiphenyl- disulfide Derivative (Diamine) Disulfide_Amine->Curing Self_Healing_Epoxy Self-Healing Epoxy Network Curing->Self_Healing_Epoxy Healing Efficiency Evaluation cluster_0 Sample Preparation cluster_1 Initial Mechanical Testing cluster_2 Damage and Healing cluster_3 Post-Healing Mechanical Testing cluster_4 Calculation of Healing Efficiency Prepare_Sample Prepare Dog-bone Shaped or Rectangular Samples Tensile_Test_1 Perform Tensile Test to Failure (Obtain σ_original, ε_original) Prepare_Sample->Tensile_Test_1 Cut_Sample Cut the Sample in Half Tensile_Test_1->Cut_Sample Rejoin_Sample Bring the Halves into Contact Cut_Sample->Rejoin_Sample Heal_Sample Apply Healing Stimulus (e.g., Heat at a Specific Temperature for a Set Time) Rejoin_Sample->Heal_Sample Tensile_Test_2 Perform Tensile Test on Healed Sample (Obtain σ_healed, ε_healed) Heal_Sample->Tensile_Test_2 Calculate_Efficiency Healing Efficiency (%) = (σ_healed / σ_original) x 100 Tensile_Test_2->Calculate_Efficiency

Sources

Application Notes and Protocols: The Catalytic Potential of 2,2'-Difluorodiphenyldisulfide in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed technical guide on the potential catalytic applications of 2,2'-Difluorodiphenyldisulfide. While direct catalytic applications of this specific reagent are not yet extensively documented in peer-reviewed literature, its structural similarity to other catalytically active diaryl disulfides suggests significant potential. This guide will extrapolate from established methodologies for related compounds to propose a robust protocol for a visible-light-mediated radical cyclization, a reaction class where diaryl disulfides have demonstrated considerable utility. The causality behind experimental choices, self-validating aspects of the protocol, and a comprehensive list of references are provided to ensure scientific integrity and practical usability.

Introduction: The Emerging Role of Diaryl Disulfides in Catalysis

Organic disulfides are a versatile class of compounds that have garnered increasing attention for their diverse roles in catalysis.[1] Beyond their traditional use as synthetic intermediates, they can function as photocatalysts, hydrogen atom transfer (HAT) catalysts, and initiators in a variety of organic transformations.[1] Under photoirradiation, the relatively weak S-S bond of a diaryl disulfide can undergo homolytic cleavage to generate two thiyl radicals (ArS•). These highly reactive species can engage in a catalytic cycle to promote a range of reactions, including cycloadditions, isomerizations, and oxidations.[1]

The introduction of fluorine atoms onto the aryl rings, as in this compound, is expected to modulate the electronic properties and reactivity of the corresponding thiyl radical. The electron-withdrawing nature of fluorine can influence the stability of the radical and its subsequent reactivity, potentially leading to unique catalytic activities and selectivities.

Key Properties of this compound:

PropertyValue
CAS Number 14135-38-7
Molecular Formula C₁₂H₈F₂S₂
Molecular Weight 254.32 g/mol
Appearance Off-white to yellow crystalline powder
Solubility Soluble in many organic solvents (e.g., DCM, THF, Acetone)

Proposed Catalytic Application: Visible-Light-Mediated [3+2] Cycloaddition

Based on the established reactivity of diaryl disulfides in radical-mediated cycloadditions, we propose the application of this compound as a catalyst in the [3+2] cycloaddition of N-tosylvinylaziridines with alkenes. This reaction class has been successfully catalyzed by substituted aryl disulfides under UV irradiation, yielding valuable pyrrolidine scaffolds.[1] The use of visible light in conjunction with a suitable photosensitizer offers a milder and more accessible alternative to UV light.

Rationale for Selecting this compound:

  • Thiyl Radical Generation: The S-S bond is expected to cleave under visible light irradiation in the presence of a photosensitizer to generate the 2-fluorophenylthiyl radical.

  • Electronic Effects: The ortho-fluoro substituents are anticipated to influence the electrophilicity and reactivity of the thiyl radical, which could impact the efficiency and selectivity of the cycloaddition.

  • Stability: The fluorinated aryl moiety may enhance the stability of the catalyst and its radical intermediates.

Proposed Reaction Mechanism

The proposed catalytic cycle for the [3+2] cycloaddition is depicted below.

G cluster_initiation Initiation cluster_propagation Propagation A This compound (ArF-S-S-ArF) B 2 x 2-Fluorophenylthiyl Radical (2 ArF-S•) A->B Visible Light Photosensitizer C N-Tosylvinylaziridine D Radical Intermediate I B->D C->D ArF-S• addition E Alkene F Radical Intermediate II E->F Intermolecular addition G Pyrrolidine Product F->G 5-exo-trig cyclization & regeneration of ArF-S• G->B Re-enters cycle

Figure 1: Proposed catalytic cycle for the [3+2] cycloaddition.

Caption: The cycle is initiated by the photolytic cleavage of the disulfide bond. The resulting thiyl radical adds to the vinylaziridine to open the three-membered ring, followed by addition to an alkene and subsequent cyclization to yield the product and regenerate the catalyst.

Experimental Protocol: Proposed Visible-Light-Mediated [3+2] Cycloaddition

This protocol is a proposed methodology and may require optimization for specific substrates.

Materials and Equipment
  • Catalyst: this compound

  • Photosensitizer: Eosin Y or a suitable ruthenium or iridium-based photocatalyst

  • Substrates: N-Tosylvinylaziridine and an alkene (e.g., N-phenylmaleimide)

  • Solvent: Degassed dichloromethane (DCM) or another suitable aprotic solvent

  • Light Source: Blue LED lamp (460-470 nm)

  • Reaction Vessel: Schlenk tube or a similar sealable reaction vessel

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add this compound (0.02 mmol, 2 mol%), the photosensitizer (e.g., Eosin Y, 0.01 mmol, 1 mol%), N-tosylvinylaziridine (1.0 mmol, 1.0 equiv), and the alkene (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add degassed solvent (e.g., DCM, 5 mL) to the Schlenk tube.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.

  • Initiation of Reaction: Place the reaction vessel in front of the blue LED lamp and begin stirring. The reaction should be maintained at room temperature.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion of the reaction, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Self-Validating System and Troubleshooting
ObservationPossible CauseSuggested Action
No reaction or slow reaction Insufficient light intensity or incorrect wavelength.Ensure the light source is appropriate for the chosen photosensitizer and is positioned close to the reaction vessel.
Presence of oxygen.Repeat the degassing procedure carefully.
Catalyst or photosensitizer degradation.Use fresh reagents.
Formation of side products Undesired radical pathways.Adjust the concentration of the reactants or change the solvent.
Substrate decomposition.Lower the reaction temperature or use a less intense light source.

Data Presentation: Expected Outcomes

While specific yield data for this compound is not available, similar reactions with other diaryl disulfides have reported moderate to good yields.

Table 1: Representative Yields for Diaryl Disulfide-Catalyzed [3+2] Cycloadditions

Diaryl Disulfide CatalystAlkeneYield (%)Reference
Diphenyl disulfideN-Phenylmaleimide75[1]
Bis(4-chlorophenyl) disulfideN-Phenylmaleimide82[1]
This compound (Proposed) N-Phenylmaleimide (Expected) 70-85 -

Conclusion

This compound holds significant promise as a catalyst in modern organic synthesis, particularly in the realm of photoredox catalysis. The proposed protocol for the [3+2] cycloaddition of N-tosylvinylaziridines with alkenes provides a solid starting point for researchers to explore the catalytic potential of this fluorinated disulfide. The electronic modifications imparted by the fluorine atoms may unlock novel reactivity and selectivity, making it a valuable tool for the synthesis of complex nitrogen-containing heterocycles. Further experimental validation is encouraged to fully elucidate the catalytic capabilities of this intriguing molecule.

References

  • An overview on disulfide-catalyzed and -cocatalyzed photoreactions. Beilstein Journal of Organic Chemistry, 2020, 16, 1418-1435. [Link]

Sources

Application Notes and Protocols: 2,2'-Difluorodiphenyldisulfide in Materials Science for Enhanced Thermal Resistance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Thermally Stable Materials

In the realm of advanced materials, the demand for polymers with superior thermal resistance is ever-present. From aerospace components and automotive under-the-hood parts to high-performance electronics, the ability of a material to maintain its structural and functional integrity at elevated temperatures is paramount. This has led to extensive research into various additives and polymer backbone modifications. Among the promising candidates for enhancing thermal stability are fluorinated aromatic compounds. The introduction of fluorine into a polymer structure is known to increase thermal stability due to the high bond energy of the C-F bond.[1][2] This document provides detailed application notes and protocols for the use of 2,2'-Difluorodiphenyldisulfide as a novel component in the development of thermally resistant materials. We will explore its potential both as a monomer for the synthesis of high-performance polymers and as a thermal stabilizer additive.

Theoretical Framework: Why this compound?

The unique structure of this compound suggests a dual-pronged approach to enhancing thermal resistance in polymeric materials.

1. The Role of the Disulfide Bond: The disulfide bond (S-S) possesses a dissociation energy of approximately 60 kcal/mol, which is lower than that of C-C bonds (80-90 kcal/mol).[3][4] This moderate strength allows it to act as a "sacrificial" link. Under thermal stress, the S-S bond can cleave preferentially, and the resulting thiyl radicals can participate in termination reactions, thereby interrupting the radical chain degradation processes that unzip polymer backbones.[5] Aromatic disulfides, in particular, can form more stable radicals, which enhances their potential as thermal stabilizers.[6]

2. The Impact of Fluorination: The presence of fluorine atoms on the aromatic rings is expected to have several beneficial effects. The high electronegativity of fluorine can strengthen the adjacent C-S bonds through inductive effects, potentially increasing the overall thermal stability of the molecule and the resulting polymer.[7] Furthermore, fluorination is a well-established strategy for increasing the thermal and chemical resistance of polymers.[2][8]

Proposed Mechanisms of Action:

  • As a Monomer: this compound can be used as a monomer to synthesize fluorinated poly(phenylene sulfide) (PPS) and its derivatives. PPS is a high-performance thermoplastic known for its excellent thermal stability and chemical resistance.[9][10] The incorporation of fluorine into the PPS backbone is anticipated to further elevate these properties.

  • As a Thermal Stabilizer Additive: When blended with other polymers, this compound may function as a thermal stabilizer. Upon thermal degradation of the host polymer, which often proceeds via a radical mechanism, the weaker disulfide bond in the additive could cleave to form thiyl radicals. These radicals can then trap the highly reactive polymer radicals, forming more stable species and terminating the degradation chain reaction.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Application 1: Synthesis of Thermally Resistant Fluorinated Poly(phenylene sulfide)

This section outlines the protocol for the synthesis of a novel, thermally resistant polymer using this compound as a key monomer. The resulting fluorinated poly(phenylene sulfide) is expected to exhibit superior thermal stability compared to its non-fluorinated counterpart.

Experimental Protocol: Synthesis of Fluorinated Poly(phenylene sulfide)

Materials:

  • This compound (CAS: 14135-38-7)[11][12][13]

  • Sodium sulfide (Na₂S), anhydrous

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene

  • Nitrogen gas (high purity)

  • Methanol

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Condenser

  • Dean-Stark trap

  • Heating mantle with temperature controller

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, thermometer, condenser, and Dean-Stark trap. Purge the entire system with nitrogen gas for at least 30 minutes to ensure an inert atmosphere.

  • Dehydration of Sodium Sulfide: Add sodium sulfide and NMP to the flask. Heat the mixture to reflux with stirring to azeotropically remove any residual water with toluene. Once all the water is removed (as observed in the Dean-Stark trap), cool the mixture to approximately 150°C.

  • Monomer Addition: Dissolve this compound in NMP in a separate flask under nitrogen. Add this solution to the reaction flask containing the dehydrated sodium sulfide.

  • Polymerization: Slowly heat the reaction mixture to 200-250°C and maintain this temperature for 4-6 hours with vigorous stirring. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.

  • Polymer Precipitation and Purification: After the polymerization is complete, cool the reaction mixture to room temperature. Pour the viscous polymer solution into a large volume of methanol with constant stirring to precipitate the polymer.

  • Washing: Filter the precipitated polymer using a Buchner funnel. Wash the polymer repeatedly with hot deionized water and then with methanol to remove any unreacted monomers, oligomers, and salts.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

The following diagram illustrates the proposed polymerization workflow.

G cluster_synthesis Polymer Synthesis cluster_purification Purification start Reactor Setup (N2 Purge) dehydration Na2S Dehydration (NMP, Toluene) start->dehydration addition Monomer Addition (2,2'-DFDPDS in NMP) dehydration->addition polymerization Polymerization (200-250°C, 4-6h) addition->polymerization precipitation Precipitation (in Methanol) polymerization->precipitation Cool to RT washing Washing (Hot Water & Methanol) precipitation->washing drying Drying (Vacuum Oven) washing->drying end end drying->end Final Polymer

Caption: Workflow for the synthesis of fluorinated poly(phenylene sulfide).

Application 2: this compound as a Thermal Stabilizer Additive

In this application, this compound is incorporated into a conventional polymer matrix to enhance its thermal stability. This protocol describes a standard melt blending procedure.

Experimental Protocol: Incorporation via Melt Blending

Materials:

  • Base polymer (e.g., Polypropylene, Polyethylene) in pellet or powder form

  • This compound powder

  • Acetone (for pre-mixing, optional)

Equipment:

  • Twin-screw extruder or a laboratory-scale internal mixer (e.g., Brabender)

  • Balance

  • Beaker

  • Spatula

Procedure:

  • Drying: Dry the base polymer pellets or powder in a vacuum oven at a temperature appropriate for the specific polymer to remove any absorbed moisture.

  • Pre-mixing: Weigh the desired amounts of the base polymer and this compound (e.g., 0.5, 1.0, 2.0 wt%). For better dispersion, the disulfide can be pre-mixed with the polymer powder in a beaker. A small amount of acetone can be used to coat the polymer pellets with the disulfide powder, followed by complete evaporation of the solvent.

  • Melt Blending: Set the temperature profile of the extruder or internal mixer according to the processing window of the base polymer. Feed the pre-mixed blend into the extruder/mixer.

  • Extrusion/Mixing: Process the material for a sufficient residence time to ensure homogeneous mixing.

  • Pelletizing/Sheet Formation: Extrude the molten blend into strands and pelletize, or press into sheets for subsequent analysis.

The proposed mechanism of thermal stabilization is depicted below.

G cluster_process Thermal Degradation & Stabilization P_dot Polymer Radical (P•) PSR Stabilized Polymer (PSR) P_dot->PSR Radical Trapping Degradation Further Degradation P_dot->Degradation Chain Scission RSSR 2,2'-DFDPDS (RSSR) RS_dot Thiyl Radical (RS•) RSSR->RS_dot Thermal Cleavage RS_dot->PSR

Caption: Proposed radical scavenging mechanism of this compound.

Protocols for Thermal Analysis

The thermal stability of the synthesized or modified polymers should be evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Protocol: Thermogravimetric Analysis (TGA)
  • Sample Preparation: Place 5-10 mg of the dried polymer sample into a TGA crucible (alumina or platinum).

  • Instrument Setup:

    • Atmosphere: Nitrogen (or air, to study oxidative stability)

    • Flow Rate: 50-100 mL/min

    • Temperature Program: Heat from room temperature to 800°C at a heating rate of 10°C/min.

  • Data Analysis: Record the weight loss as a function of temperature. Determine the onset of decomposition temperature (Tonset) and the temperature of maximum decomposition rate (Tmax).

Protocol: Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Seal 5-10 mg of the polymer sample in an aluminum DSC pan.

  • Instrument Setup:

    • Atmosphere: Nitrogen

    • Flow Rate: 50 mL/min

    • Temperature Program:

      • Heat from room temperature to a temperature above the polymer's melting point (or expected glass transition) at 10°C/min.

      • Hold for 5 minutes to erase thermal history.

      • Cool to room temperature at 10°C/min.

      • Heat again to the upper temperature at 10°C/min.

  • Data Analysis: Determine the glass transition temperature (Tg) and melting temperature (Tm) from the second heating scan.

Expected Results and Data Presentation

The incorporation of this compound is expected to increase the thermal stability of the resulting materials. The following tables present hypothetical data to illustrate these expected improvements.

Table 1: Hypothetical TGA Data for Polypropylene Blends

SampleTonset (°C)Tmax (°C)Char Yield at 600°C (%)
Neat Polypropylene350375< 1
PP + 1% 2,2'-DFDPDS3653902
PP + 2% 2,2'-DFDPDS3754004

Table 2: Hypothetical Thermal Properties of Synthesized Polymers

PolymerTg (°C)Tm (°C)Tonset (TGA, °C)
Poly(phenylene sulfide)90285450
Fluorinated Poly(phenylene sulfide)105295480

Conclusion

This compound presents a compelling option for the development of next-generation, thermally resistant polymers. Its unique combination of a reactive disulfide linkage and stabilizing fluorine substituents offers multiple avenues for enhancing material performance at high temperatures. The protocols outlined in this document provide a comprehensive framework for researchers to synthesize novel fluorinated polymers and to evaluate the efficacy of this compound as a thermal stabilizer additive. Further research in this area is warranted to fully elucidate the mechanisms of stabilization and to optimize the performance of these advanced materials.

References

  • Tuneable and degradable thermosets possessing dynamic aliphatic disulfide bonds via stereoselective thiol–yne polymeris
  • With a dissociation energy of around 60 kcal mol−1, lower than that of the aliphatic C–C bond of 80–90 kcal mol−1, disulfide bonds provide a good balance between dynamicity and robustness. Polymer Chemistry.
  • High-Molecular-Weight and Light-Colored Disulfide-Bond-Embedded Polyesters: Accelerated Hydrolysis Triggered by Redox Responsiveness.
  • Introducing Disulfide Bonds into Polyester Biomaterials via Nucleophilic Thiol–yne Polymeriz
  • The synthesis of poly(phenylene sulfide sulfone)
  • Aromatic Disulfide Cross-Linkers for Self-Healable and Recyclable Acrylic Polymer Networks.
  • How Strong Are Disulfide Bonds?. YouTube.
  • Facile synthesis of telechelic poly(phenylene sulfide)
  • Synthesis of poly(disulfide)
  • 2,2'-DIFLUORO DIPHENYL DISULFIDE. ChemicalBook.
  • Chemoenzymatic synthesis of poly(phenylene disulfides) with insulating properties and resistant to high temperatures: Enzyme-catalyzed polymerization of aromatic thiols.
  • The Impact of Fluorination on Polymer Thermal Stability: A Compar
  • Poly(phenylene sulfide).
  • Polyphenylene Sulfide-Based Membranes: Recent Progress and Future Perspectives. MDPI.
  • Polymers Containing Sulfur, Poly(Phenylene Sulfide).
  • Fluorinated Trimers for Enhancing the Stability and Solubility of Organic Small Molecules Without Spectral Shifts: Ultrastable Ultraviolet Absorbers for Transparent Polyimide Films. PMC.
  • Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. PMC.
  • 2, 2'-Difluoro diphenyl disulfide, min 98%, 1 gram. Fisher Scientific.
  • On the sulfonation of fluorinated aromatic polymers: Synthesis, characterization and effect of fluorinated side groups on sulfonation degree.
  • Synthesis of thermo-responsive polymer–protein conjugates through disulfide bonding. RSC Publishing.
  • Fluorinated Polymers as Smart Materials for Advanced Biomedical Applic
  • Insertion Metathesis Depolymerization of Aromatic Disulfide-containing Dynamic Covalent Polymers under Weak Intensity Photoirradiation.
  • Fluorinated polyetherimide as the modifier for synergistically enhancing the mechanical, thermal and dielectric properties of bismaleimide resin and its composites.
  • 2,2'-Difluoro diphenyl disulfide - CAS:14135-38-7. Sunway Pharm Ltd.
  • 2,2'-DIFLUORO DIPHENYL DISULFIDE. Chongqing Chemdad Co., Ltd.
  • Thiol- and Disulfide-containing Polymers: Structure Design and Synthetic Approaches. MDPI.
  • Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides. PMC.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2'-Difluorodiphenyldisulfide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2'-Difluorodiphenyldisulfide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important synthetic intermediate. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format.

I. Core Synthesis Strategy: An Overview

The most prevalent and reliable method for synthesizing this compound involves a two-step, one-pot procedure starting from 2-fluoroaniline. The core of this process is the diazotization of the aniline, followed by the introduction of a sulfur source, typically potassium ethyl xanthate. This guide will focus on optimizing this widely-used pathway.

II. Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the synthesis of this compound from 2-fluoroaniline?

The synthesis proceeds through two key stages:

  • Diazotization: 2-fluoroaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0-5 °C) to form the corresponding 2-fluorobenzenediazonium salt. This intermediate is highly reactive and typically not isolated.[1][2]

  • Sulfur Introduction and Dimerization: The diazonium salt is then reacted with a sulfur source, such as potassium ethyl xanthate. This forms an unstable xanthate ester intermediate, which subsequently decomposes and dimerizes to yield the desired this compound.

Below is a DOT script visualizing the overall reaction workflow.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_sulfurization Step 2: Sulfurization & Dimerization 2-fluoroaniline 2-fluoroaniline NaNO2_Acid NaNO2 / Strong Acid (0-5 °C) 2-fluoroaniline->NaNO2_Acid Reacts with Diazonium_Salt 2-Fluorobenzenediazonium Salt (in situ) NaNO2_Acid->Diazonium_Salt Forms Potassium_Xanthate Potassium Ethyl Xanthate Diazonium_Salt->Potassium_Xanthate Reacts with Xanthate_Intermediate Xanthate Ester Intermediate Potassium_Xanthate->Xanthate_Intermediate Forms Final_Product This compound Xanthate_Intermediate->Final_Product Decomposes & Dimerizes to

A simplified workflow for the synthesis of this compound.

III. Troubleshooting Guide: Diazotization Step

The diazotization of 2-fluoroaniline is a critical step where many yield-reducing side reactions can occur. Precise control over the reaction conditions is paramount.

Q2: My reaction mixture turns dark brown or black upon adding sodium nitrite. What's happening and how can I prevent it?

A dark coloration is a strong indicator of the decomposition of the diazonium salt, which is thermally unstable.[1] This decomposition often leads to the formation of phenolic byproducts and tar, significantly reducing your yield.

Causality and Solutions:

Potential Cause Explanation Recommended Action
Inadequate Temperature Control The diazotization reaction is exothermic. If the temperature rises above 5 °C, the diazonium salt will rapidly decompose.Maintain a strict temperature range of 0-5 °C using an ice-salt bath. Ensure the sodium nitrite solution is pre-chilled and added dropwise with vigorous stirring to dissipate heat effectively.
Insufficient Acidity A high concentration of strong acid is necessary to generate the reactive nitrosonium ion (NO+) from sodium nitrite and to fully protonate the starting amine, preventing it from acting as a coupling partner.[3]Use a sufficient excess of a strong mineral acid like hydrochloric acid or sulfuric acid. For weakly basic anilines like 2-fluoroaniline, this is particularly crucial.
Localized High Concentration of Nitrite Adding the sodium nitrite solution too quickly can create localized "hot spots" of high nitrite concentration, leading to decomposition and side reactions.Add the sodium nitrite solution dropwise and slowly, ensuring it is introduced below the surface of the reaction mixture with efficient stirring.
Q3: The yield of my diazonium salt appears low, even without significant tar formation. How can I improve it?

Low yields in the diazotization step can be subtle. Here are some factors to consider:

  • Reagent Quality: Ensure the 2-fluoroaniline is pure and has been stored correctly to prevent degradation. Use a freshly prepared solution of sodium nitrite.

  • Stoichiometry: While a slight excess of sodium nitrite is often used, a large excess can lead to unwanted side reactions. A molar ratio of 1.05 to 1.1 equivalents of sodium nitrite to aniline is a good starting point.

  • Reaction Time: After the complete addition of sodium nitrite, continue stirring the reaction mixture at 0-5 °C for an additional 15-30 minutes to ensure the reaction goes to completion.

IV. Troubleshooting Guide: Sulfur Introduction and Disulfide Formation

Q4: After adding the potassium ethyl xanthate solution, I get a low yield of the desired disulfide and a complex mixture of byproducts. What are the likely issues?

Low yields at this stage often point to incomplete reaction of the diazonium salt with the xanthate or competing side reactions.

Causality and Solutions:

Potential Cause Explanation Recommended Action
Premature Decomposition of Diazonium Salt If there is a delay between the formation of the diazonium salt and the addition of the xanthate, the diazonium salt can decompose.Prepare the potassium ethyl xanthate solution in advance and add it promptly after the diazotization is complete. This should be a one-pot, sequential addition.
Incorrect Stoichiometry of Xanthate An insufficient amount of potassium ethyl xanthate will lead to an incomplete reaction.Use at least a stoichiometric amount of potassium ethyl xanthate relative to the starting 2-fluoroaniline. An excess of 1.1 to 1.2 equivalents is often beneficial.
Inefficient Hydrolysis of Xanthate Intermediate The intermediate O-ethyl S-(2-fluorophenyl) carbonodithioate needs to hydrolyze to form the thiophenolate, which then oxidizes to the disulfide. The pH and temperature of the workup can influence this step.After the reaction with xanthate, the mixture is typically warmed to facilitate the decomposition of the intermediate. A basic workup can also promote hydrolysis.
Formation of Polysulfides The reaction of the diazonium salt with sulfur sources can sometimes lead to the formation of trisulfides or higher polysulfides, which can complicate purification.Using a well-defined sulfur source like potassium ethyl xanthate helps to minimize this. Careful control of stoichiometry is also important.

Below is a DOT script illustrating the key relationships in the troubleshooting process.

Troubleshooting_Logic cluster_symptoms Observed Problems cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield High_Temp High Temperature (> 5 °C) Low_Yield->High_Temp Low_Acidity Insufficient Acid Low_Yield->Low_Acidity Decomposition Diazonium Salt Decomposition Low_Yield->Decomposition Side_Reactions Azo Coupling / Polysulfides Low_Yield->Side_Reactions Dark_Color Dark Reaction Mixture Dark_Color->High_Temp Dark_Color->Decomposition Complex_Mixture Complex Product Mixture Complex_Mixture->Decomposition Complex_Mixture->Side_Reactions Control_Temp Use Ice-Salt Bath (0-5 °C) High_Temp->Control_Temp Increase_Acid Use Excess Strong Acid Low_Acidity->Increase_Acid Slow_Addition Reagent Addition Rate Slow_Dropwise Slow, Dropwise Addition Slow_Addition->Slow_Dropwise Decomposition->Control_Temp Prompt_Reaction Prompt Addition of Xanthate Decomposition->Prompt_Reaction Side_Reactions->Increase_Acid Optimize_Stoich Optimize Stoichiometry Side_Reactions->Optimize_Stoich

Logical relationships between problems, causes, and solutions.

V. Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Protocol 1: Synthesis of this compound

Materials:

  • 2-Fluoroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Ethyl Xanthate

  • Deionized Water

  • Ice

  • Sodium Chloride (for ice-salt bath)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation of Amine Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 2-fluoroaniline (1.0 eq) and concentrated hydrochloric acid (3.0 eq) in water. Stir until the aniline salt is fully dissolved.

  • Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in cold water. Add this solution dropwise to the stirred amine solution, ensuring the temperature does not exceed 5 °C. The addition should take approximately 30 minutes.

  • Reaction Completion: After the addition is complete, stir the mixture for an additional 20 minutes at 0-5 °C.

  • Sulfurization: In a separate beaker, dissolve potassium ethyl xanthate (1.2 eq) in water and cool the solution in an ice bath. Add this cold xanthate solution to the diazonium salt solution over 15-20 minutes, maintaining the temperature below 10 °C.

  • Decomposition of Intermediate: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to 50-60 °C for 1 hour to ensure the complete decomposition of the xanthate intermediate. Nitrogen evolution may be observed.

  • Work-up: Cool the reaction mixture to room temperature. Extract the aqueous mixture with an organic solvent (e.g., diethyl ether, 3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

VI. Purification and Characterization

Q5: My crude product is an oil/impure solid. How can I effectively purify this compound?

Purification is essential to obtain a high-purity final product. A combination of column chromatography and recrystallization is often effective.

Purification Strategy:

  • Column Chromatography: If the crude product is an oil or contains a significant amount of colored impurities, flash column chromatography is recommended.[4][5][6][7]

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase (Eluent): A non-polar solvent system is typically effective. Start with pure hexane and gradually increase the polarity by adding ethyl acetate. A good starting point for elution is a hexane/ethyl acetate mixture (e.g., 98:2 v/v). The optimal solvent system should be determined by thin-layer chromatography (TLC), aiming for an Rf value of approximately 0.3 for the desired product.

  • Recrystallization: This is an excellent method for purifying the solid product obtained from chromatography or if the crude product is already a solid.[8][9][10][11]

    • Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Alcohols like ethanol or methanol, or a mixed solvent system like ethanol/water or hexane/ethyl acetate, are good candidates.

    • Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. If colored impurities persist, a small amount of activated charcoal can be added, and the hot solution filtered. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Q6: How do I confirm the identity and purity of my final product?

Standard analytical techniques should be used to characterize the final product.

Analytical Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (approximately 7.0-7.6 ppm) due to proton-proton and proton-fluorine coupling.

    • ¹³C NMR: The carbon NMR will show distinct signals for the aromatic carbons, with characteristic C-F couplings.

  • Mass Spectrometry (MS): To confirm the molecular weight (254.3 g/mol ).

  • Melting Point: A sharp melting point is indicative of high purity.

Expected NMR Data (Illustrative):

Nucleus Expected Chemical Shift (ppm) Multiplicity Notes
¹H 7.0 - 7.6MultipletComplex pattern due to H-H and H-F coupling.
¹³C 115 - 165Multiple signalsAromatic carbons, with large one-bond C-F coupling and smaller multi-bond couplings.

VII. Safety Precautions

  • 2-Fluoroaniline: This starting material is toxic and a suspected carcinogen.[9] It is harmful if swallowed, in contact with skin, or if inhaled.[10][11] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Diazonium Salts: Arene diazonium salts can be explosive when isolated and dry. The procedures outlined in this guide are for the in situ generation and use of the diazonium salt, which is a much safer approach. Never attempt to isolate the diazonium salt unless you are experienced with handling potentially explosive compounds.

  • General Precautions: The diazotization reaction can be vigorous. Always use an appropriately sized reaction vessel and ensure efficient stirring and cooling.

VIII. References

  • Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.

  • Recrystallization. (n.d.). University of Calgary, Department of Chemistry.

  • Disulfide, bis(2-fluorophenyl). (n.d.). CymitQuimica.

  • Purification by Recrystallization. (n.d.). CUNY Bronx Community College.

  • Solid organic cpd.s when isolated from organic reaction. (n.d.). SlidePlayer.

  • Bis-(2-fluorophenyl)disulfide (C12H8F2S2). (n.d.). PubChem.

  • Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. (2020). Molecules.

  • Rational design of organophosphorus hydrolase for altered substrate specificities. (2003). Protein Engineering, Design and Selection.

  • Process for the preparation of fluoro compounds from the corresponding amines. (1997). Google Patents.

  • Column Chromatography in Pharmaceutical Analysis. (2022). Research and Reviews: Research Journal of Pharmaceutical Analysis.

  • Bis(4-fluorophenyl) disulfide. (n.d.). Biosynth.

  • 1H NMR and 13C NMR chemical shifts for the SCH2 group of the... (n.d.). ResearchGate.

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses.

  • Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.

  • 2,2'-dibenzamido-diphenyl disulfide preparation method. (n.d.). Google Patents.

  • Determination of the main hydrolysis product of O-ethyl S-2-diisopropylaminoethyl methylphosphonothiolate, ethyl methylphosphonic acid, in human serum. (1998). Journal of Chromatography B: Biomedical Sciences and Applications.

  • troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline. (n.d.). Benchchem.

  • A concise, rapid and high yielding flow synthesis of aryldiazonium tetrafluoroborates. (2020). Arkat USA.

  • Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides. (2018). ACS Omega.

  • A concise, rapid and high yielding flow synthesis of aryldiazonium tetrafluoroborates. (2020). Arkat USA.

  • Chromatography: How to Run a Flash Column. (n.d.). University of Rochester, Department of Chemistry.

  • Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives. (2021). RSC Publishing.

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

  • Synthesis and characterization of 2-pyridylsulfur pentafluorides. (2015). Chemistry – A European Journal.

  • Column Chromatography. (2022, February 12). YouTube.

  • Generation of perthiyl radicals for the synthesis of unsymmetric disulfides. (2025). Nature Communications.

  • Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. (2021). Angewandte Chemie.

  • A concise, rapid and high yielding flow synthesis of aryldiazonium tetrafluoroborates. (2020). Arkat USA.

  • Effective solvent system selection in the recrystallization purification of pharmaceutical products. (2021). AIChE Journal.

  • Syntheses of Sulfonated Derivatives of 2-Fluoroaniline. (1983). Helvetica Chimica Acta.

Sources

Technical Support Center: Thiol-Disulfide Exchange with 2,2'-Difluorodiphenyldisulfide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiol-disulfide exchange reactions involving 2,2'-Difluorodiphenyldisulfide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific disulfide exchange reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the success of your experiments.

Introduction to Thiol-Disulfide Exchange

Thiol-disulfide exchange is a fundamental and ubiquitous reaction in chemistry and biology.[1] It involves the conversion of a thiol and a disulfide into a new thiol and a new disulfide.[2] This reaction proceeds via a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond.[3][4] The reaction is critical in various biological processes, including protein folding, redox signaling, and maintaining cellular homeostasis.[1][3]

The general mechanism for thiol-disulfide exchange is an SN2-type nucleophilic substitution.[3][5] The reaction rate is influenced by several factors, including the pKa of the attacking thiol, the stability of the leaving group, and steric hindrance around the disulfide bond.[3][4][6]

Troubleshooting Guide

This section addresses specific issues that may arise during thiol-disulfide exchange reactions with this compound.

Issue 1: Low or No Reaction Conversion

Question: I am observing very low or no conversion of my starting thiol when reacting with this compound. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no reaction conversion is a common issue that can stem from several factors related to reaction conditions and reagent stability.

Potential Causes and Solutions:

  • Incorrect pH: The thiol-disulfide exchange reaction is highly pH-dependent. The reactive species is the thiolate anion (RS-), and its concentration is determined by the pKa of the thiol and the pH of the solution.[4] For most thiols, the reaction rate increases with pH, generally favoring neutral to alkaline conditions.[6]

    • Troubleshooting Steps:

      • Verify Buffer pH: Ensure your reaction buffer is at the optimal pH for your specific thiol. A general starting point is a pH between 7 and 8.5.

      • pH Optimization: If the pKa of your thiol is known, adjust the buffer pH to be approximately 1-2 units above the pKa to ensure a sufficient concentration of the nucleophilic thiolate.

      • Acidification Quenching: Be aware that quenching the reaction by acidification can be less effective for thiols with very low pKa values.[4]

  • Suboptimal Temperature: While many thiol-disulfide exchange reactions proceed at room temperature, the rate can be temperature-dependent, following the Arrhenius relationship.[6]

    • Troubleshooting Steps:

      • Increase Temperature: If the reaction is sluggish at room temperature, consider moderately increasing the temperature (e.g., to 37°C or 50°C). Monitor for any potential side reactions or degradation of your starting materials at elevated temperatures.

  • Reagent Degradation: this compound, like other disulfides, can be susceptible to degradation under certain conditions.

    • Troubleshooting Steps:

      • Check Reagent Purity: Verify the purity of your this compound. Impurities can inhibit the reaction.

      • Proper Storage: Ensure the reagent is stored under appropriate conditions, typically at room temperature.[7]

      • Fresh Solutions: Prepare fresh solutions of your thiol and disulfide immediately before the experiment to minimize potential degradation.

  • Steric Hindrance: The bulky nature of either the incoming thiol or the disulfide can sterically hinder the required linear arrangement of the three sulfur atoms in the transition state, slowing down the reaction.[4]

    • Troubleshooting Steps:

      • Longer Reaction Times: Allow for longer reaction times to compensate for slower kinetics due to steric hindrance.

      • Increase Reagent Concentration: A higher concentration of the less sterically hindered reactant may help drive the reaction forward.

Issue 2: Formation of Unexpected Byproducts

Question: I am observing multiple unexpected peaks in my analytical data (e.g., HPLC, LC-MS) after my thiol-disulfide exchange reaction. What could be the source of these byproducts?

Answer:

The formation of byproducts can complicate purification and reduce the yield of your desired product. Understanding the potential side reactions is key to mitigating them.

Potential Side Reactions and Mitigation Strategies:

  • Over-oxidation of Thiols: In the presence of strong oxidizing agents or even atmospheric oxygen, thiols can be further oxidized beyond the disulfide to sulfenic, sulfinic, or sulfonic acids.[8][9]

    • Mitigation:

      • Degas Solvents: To minimize oxidation by dissolved oxygen, degas your reaction buffer and solvents prior to use.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Avoid Strong Oxidants: Ensure no contaminating oxidizing agents are present in your reaction mixture.

  • Hydrolysis of the Disulfide: Although generally stable, disulfides can undergo hydrolysis under certain pH and temperature conditions, though this is typically a slow process.

    • Mitigation:

      • Control pH: Avoid highly acidic or basic conditions unless specifically required for your reaction, as these can promote hydrolysis.

      • Moderate Temperature: Use the lowest effective temperature to minimize potential hydrolytic side reactions.

  • Reaction with Other Nucleophiles: If other nucleophilic species are present in the reaction mixture (e.g., amines, hydroxides), they could potentially react with the disulfide, although thiols are generally much stronger nucleophiles towards sulfur.[9][10]

    • Mitigation:

      • Purify Starting Materials: Ensure your starting thiol and disulfide are free from other nucleophilic contaminants.

      • Use Appropriate Buffers: Select a buffer system that does not contain competing nucleophiles.

Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_pH Verify & Optimize Reaction pH start->check_pH check_temp Adjust Reaction Temperature check_pH->check_temp pH is optimal optimize_conditions Optimize Reaction Conditions check_pH->optimize_conditions Adjust pH check_reagents Assess Reagent Purity & Stability check_temp->check_reagents Temp is optimal check_temp->optimize_conditions Adjust Temp check_sterics Consider Steric Hindrance check_reagents->check_sterics Reagents are pure check_reagents->optimize_conditions Use fresh reagents analyze_byproducts Identify Byproducts (HPLC, LC-MS) check_sterics->analyze_byproducts Sterics not an issue check_sterics->optimize_conditions Increase time/ concentration analyze_byproducts->optimize_conditions

Caption: A logical workflow for troubleshooting low yields in thiol-disulfide exchange reactions.

Frequently Asked Questions (FAQs)

Q1: What is the role of the fluorine atoms in this compound?

A1: The electron-withdrawing nature of the fluorine atoms on the aromatic rings can influence the reactivity of the disulfide bond. By withdrawing electron density, they can make the sulfur atoms more electrophilic and thus more susceptible to nucleophilic attack by a thiolate. This can potentially increase the rate of the thiol-disulfide exchange reaction compared to an unsubstituted diphenyldisulfide.

Q2: Can I use a catalyst for this reaction?

A2: While thiol-disulfide exchange can proceed without a catalyst, certain conditions can accelerate the reaction. As mentioned, a basic medium that promotes the formation of the thiolate anion acts as a catalyst.[6] In biological systems, enzymes like protein disulfide isomerase (PDI) catalyze this reaction.[5][11] For laboratory synthesis, the focus is typically on optimizing pH and temperature.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a common method to separate and quantify the starting materials and products over time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is useful for identifying the masses of the reactants and products, confirming the desired exchange has occurred and helping to identify any byproducts.

  • Spectrophotometry: If one of the species (reactant or product) has a unique UV-Vis absorbance, this can be used to monitor the reaction progress. For example, the release of a chromophoric thiol can be followed spectrophotometrically.

Q4: What is a suitable solvent for this reaction?

A4: The choice of solvent depends on the solubility of your thiol and this compound. Aqueous buffers (e.g., phosphate, borate) are commonly used, especially for biological thiols. For less polar molecules, organic solvents such as acetonitrile, ethanol, or dimethylformamide (DMF) can be used, often with the addition of a base (like triethylamine) to facilitate thiolate formation.

Reaction Mechanism Overview

Thiol_Disulfide_Exchange Thiolate R'-S⁻ (Thiolate) TransitionState [R'-S···S(R)···S-R]⁻ (Trisulfide-like Transition State) Thiolate->TransitionState Nucleophilic Attack Disulfide R-S-S-R (this compound) Disulfide->TransitionState NewDisulfide R'-S-S-R (New Disulfide) TransitionState->NewDisulfide NewThiol R-S⁻ (New Thiolate) TransitionState->NewThiol Leaving Group Departure

Caption: The SN2 mechanism of thiol-disulfide exchange.

Experimental Protocols

General Protocol for Thiol-Disulfide Exchange
  • Reagent Preparation:

    • Prepare a stock solution of your thiol in the chosen reaction buffer or solvent.

    • Prepare a stock solution of this compound in a compatible solvent.

  • Reaction Setup:

    • In a reaction vessel, add the reaction buffer.

    • Add the thiol stock solution to the desired final concentration.

    • Initiate the reaction by adding the this compound stock solution.

  • Reaction Conditions:

    • Maintain the reaction at the desired temperature with stirring.

    • If necessary, perform the reaction under an inert atmosphere.

  • Monitoring and Quenching:

    • Withdraw aliquots at specific time points and quench the reaction (e.g., by acidification with trifluoroacetic acid or by adding a thiol-scavenging reagent like N-ethylmaleimide).

    • Analyze the aliquots by HPLC or LC-MS to monitor the formation of the product and the consumption of reactants.

  • Work-up and Purification:

    • Once the reaction is complete, the product can be purified from the reaction mixture using standard techniques such as preparative HPLC or column chromatography.

Quantitative Data Summary
ParameterRecommended RangeRationale
pH 7.0 - 8.5Optimizes the concentration of the nucleophilic thiolate anion.[6]
Temperature 25°C - 50°CReaction rates generally increase with temperature.[6]
Solvent Aqueous Buffer, ACN, DMF, EtOHDepends on the solubility of the reactants.
Atmosphere Ambient or Inert (N₂, Ar)An inert atmosphere minimizes oxidation side reactions.

References

  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623–1641. [Link]
  • Appenzeller-Herzog, C., & Ellgaard, L. (2008). Thiol-disulfide exchange between the PDI family of oxidoreductases negates the requirement for an oxidase or reductase for each enzyme. The FEBS Journal, 275(23), 5978-5990. [Link]
  • Kar, D., et al. (2014). Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone. Molecular Pharmaceutics, 11(10), 3505–3515. [Link]
  • Winther, J. R., & Thorpe, C. (2014). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838–846. [Link]
  • Li, Z., et al. (2022). SO2F2 mediated click chemistry enables modular disulfide formation in diverse reaction media.
  • Feige, M. J., & Hendershot, L. M. (2011). The mechanism of thiol–disulfide exchange in protein disulfide isomerase (PDI). The FEBS Journal, 278(22), 4333-4339. [Link]
  • Li, Z., et al. (2022).
  • L-Università ta' Malta. (2015). Theoretical Insights into the Mechanism for Thiol/Disulfide Exchange.
  • Forman, H. J., et al. (2013). Thiol-disulfide exchange in signaling: disulfide bonds as a switch. Antioxidants & Redox Signaling, 18(13), 1503-1505. [Link]
  • Wang, Z., et al. (2021). Strategies for direct thiol‐disulfide exchange reactions.
  • Thermo Fisher Scientific. (n.d.). Thiol-Reactive Probes.
  • LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. [Link]
  • LibreTexts. (2023). Nucleophilicity of Sulfur Compounds. Chemistry LibreTexts. [Link]
  • Michigan State University. (n.d.). 1. Nucleophilicity of Sulfur Compounds. MSU Chemistry. [Link]
  • LibreTexts. (2022). 15.6: Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. [Link]
  • Chemistry Steps. (n.d.). Reactions of Thiols. Chemistry Steps. [Link]
  • ResearchGate. (2018). Oxidative Coupling of Thiols to Disulfides with Iodine in Wet Acetonitrile.
  • CORE. (2011). Thiol-disulfide exchange between the PDI family of oxidoreductases negates the requirement for an oxidase or reductase. CORE. [Link]
  • The Organic Chemistry Tutor. (2022). 334 BCH3023 Oxidation of Thiols and Reduction of Disulfides. YouTube. [Link]
  • Bansal, A. K., et al. (2012). Influence of Microenvironment pH, Humidity, and Temperature on the Stability of Polymorphic and Amorphous Forms of Clopidogrel Bisulfate.
  • Bansal, A. K., et al. (2012). Influence of Microenvironment pH, Humidity, and Temperature on the Stability of Polymorphic and Amorphous Forms of Clopidogrel Bisulfate. AAPS PharmSciTech, 13(4), 1317-1326. [Link]
  • Filipovic, M. R., et al. (2015). Reaction of Hydrogen Sulfide with Disulfide and Sulfenic Acid to Form the Strongly Nucleophilic Persulfide.
  • Roberts, A. L., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1934-1942. [Link]
  • Geldenhuys, W. J., et al. (2010). Stability of 5-Fluoro-2'-deoxycytidine and Tetrahydrouridine in Combination.

Sources

Technical Support Center: Optimizing Reaction Conditions for 2,2'-Difluorodiphenyldisulfide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2,2'-Difluorodiphenyldisulfide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthesis effectively.

Introduction

This compound (CAS 14135-38-7) is a valuable organofluorine compound and building block in medicinal chemistry and materials science.[1][2] Its synthesis is most commonly achieved through the oxidative coupling of two molecules of 2-fluorothiophenol. While seemingly straightforward, the oxidation of thiols is a nuanced process where reaction conditions dictate yield, purity, and the formation of byproducts.[3] This guide provides a structured approach to overcoming common challenges in its preparation.

Section 1: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low or I'm recovering only starting material. What are the likely causes?

A1: This is a frequent issue that typically points to one of three areas: reaction atmosphere, reagent activity, or reaction kinetics.

Potential Cause 1: Premature Oxidation & Inactive Reagents The starting material, 2-fluorothiophenol, is highly susceptible to uncontrolled oxidation by atmospheric oxygen, which can complicate the reaction.[4] Conversely, the chosen chemical oxidant may be old or inactive.

  • Solution:

    • Inert Atmosphere: Always perform the reaction under an inert atmosphere (e.g., nitrogen or argon). This is the most critical step to prevent uncontrolled side reactions and ensure the intended oxidant is responsible for the conversion.[4]

    • De-oxygenate Solvents: Thoroughly degas all solvents before use by sparging with nitrogen or using a freeze-pump-thaw technique.[4]

    • Verify Oxidant Activity: If using a reagent like hydrogen peroxide, ensure it is from a fresh, properly stored bottle. For other oxidants, if possible, run a small-scale test reaction with a simple, reliable thiol to confirm activity.

Potential Cause 2: Insufficient Reaction Time or Temperature The oxidative coupling may be kinetically slow under your current conditions.

  • Solution:

    • Monitor the Reaction: Do not rely on a fixed reaction time. Track the disappearance of the starting material using Thin Layer Chromatography (TLC). A common mobile phase is a mixture of ethyl acetate and hexane.

    • Adjust Temperature: While many thiol oxidations proceed at room temperature, gentle heating (e.g., to 40-50°C) can increase the reaction rate.[5] However, be cautious, as excessive heat can promote byproduct formation.

Potential Cause 3: Incorrect pH or Base For many oxidations, the reaction proceeds via the more nucleophilic thiolate anion (RS⁻), which is formed by deprotonating the thiol (RSH) with a base.[6] If the base is too weak, omitted, or used in the wrong stoichiometry, the reaction can be sluggish.

  • Solution:

    • Incorporate a Base: For reagents like sulfuryl fluoride (SO₂F₂), the addition of a non-nucleophilic organic base (e.g., triethylamine, Et₃N) or a mild inorganic base (e.g., Na₂CO₃) is often required to facilitate the reaction.[7]

    • Stoichiometry: Ensure the base is used in the correct molar ratio as specified by the chosen protocol.

Troubleshooting Flowchart for Low Yield

G start Low Yield or No Reaction check_sm TLC shows only starting material? start->check_sm check_oxidant Is the oxidant fresh and active? check_sm->check_oxidant Yes check_atmosphere Was the reaction run under an inert atmosphere? check_oxidant->check_atmosphere Yes solution_oxidant Solution: Use fresh oxidant or test its activity. check_oxidant->solution_oxidant No check_kinetics Have you tried increasing time or temperature? check_atmosphere->check_kinetics Yes solution_atmosphere Solution: Degas solvents and use N₂ or Ar blanket. check_atmosphere->solution_atmosphere No check_base Does the protocol require a base? Is it present? check_kinetics->check_base Yes solution_kinetics Solution: Increase reaction time and monitor by TLC. Gently heat if needed. check_kinetics->solution_kinetics No solution_base Solution: Add appropriate base (e.g., Et₃N) in correct stoichiometry. check_base->solution_base No/Unsure G cluster_prep Reaction Preparation cluster_reaction Oxidation Reaction cluster_workup Workup & Isolation cluster_purify Purification reagents 1. Combine 2-Fluorothiophenol and Solvent inert 2. Establish Inert Atmosphere (N₂) reagents->inert oxidant 3. Add Oxidant (e.g., H₂O₂) inert->oxidant stir 4. Stir and Monitor by TLC oxidant->stir extract 5. Quench and Extract into Organic Solvent stir->extract wash 6. Wash with H₂O/Brine extract->wash dry 7. Dry and Concentrate wash->dry column 8. Column Chromatography dry->column product Pure 2,2'-Difluoro- diphenyldisulfide column->product

Sources

Technical Support Center: Challenges in the Cleavage of the S-S Bond in 2,2'-Difluorodiphenyldisulfide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2,2'-Difluorodiphenyldisulfide. This resource provides in-depth troubleshooting advice and frequently asked questions to navigate the specific challenges associated with the cleavage of its sterically and electronically influenced disulfide bond. Our goal is to equip you with the expertise to optimize your experimental outcomes.

I. Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues you may encounter during the reductive cleavage of this compound. Each problem is analyzed from a mechanistic standpoint, followed by actionable solutions.

Problem 1: Incomplete or Slow Disulfide Bond Cleavage

Symptoms:

  • Low yield of the corresponding 2-fluorothiophenol.

  • Significant amount of starting material remains even after extended reaction times.

  • Inconsistent reaction rates between batches.

Root Cause Analysis:

The disulfide bond in this compound is subject to two primary challenges:

  • Steric Hindrance: The ortho-fluorine atoms can sterically hinder the approach of reducing agents to the sulfur-sulfur bond. This is a common issue with substituted aromatic disulfides.[1][2]

  • Electronic Effects: Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect.[3][4] This can decrease the electron density of the S-S bond, potentially making it less susceptible to nucleophilic attack by certain reducing agents.

Solutions & Optimization Strategies:

  • Choice of Reducing Agent: The selection of an appropriate reducing agent is critical. For sterically hindered and electronically demanding disulfides, more potent reagents are often necessary.[1]

    • Tris(2-carboxyethyl)phosphine (TCEP): Often the most effective choice for hindered disulfides. It is a powerful reducing agent that is effective over a broad pH range (1.5-8.5) and is odorless.[1][5]

    • Dithiothreitol (DTT): A strong reducing agent, but its efficacy is pH-dependent, favoring pH > 7.[1][6] For this compound, higher concentrations and optimized pH may be required.

    • Sodium Borohydride (NaBH₄): Can be effective, especially in mixed solvent systems containing methanol, which can enhance its reducing power for diaryl disulfides.[7]

  • Reaction Conditions Optimization:

    • pH Adjustment: For thiol-based reductants like DTT, ensure the reaction pH is in the optimal range of 7.5-8.5 to favor the reactive thiolate anion.[1][6]

    • Temperature Increase: Elevating the reaction temperature (e.g., to 37°C or 50°C) can increase the reaction kinetics. However, monitor for potential side reactions or product degradation.[1]

    • Increased Reagent Concentration: A higher molar excess of the reducing agent can help drive the reaction to completion.

  • Alternative Cleavage Methods:

    • Electrochemical Reduction: This method can be highly efficient and sustainable.[8][9] Recent advancements using vitamin B12 as a catalyst have shown broad applicability for various disulfides, from small molecules to proteins, under mild aqueous conditions.[10][11][12]

    • Photochemical Cleavage: UV irradiation can induce homolytic cleavage of the S-S bond.[13][14] This method can be very rapid, sometimes achieving complete conversion in seconds to minutes, especially in the presence of a photoinitiator like acetone.[15]

Troubleshooting Workflow for Incomplete Cleavage

G start Incomplete Cleavage Observed check_reagent Verify Reducing Agent (TCEP, DTT, NaBH₄) start->check_reagent check_conditions Optimize Reaction Conditions (pH, Temp, Concentration) check_reagent->check_conditions If reagent is appropriate fail Re-evaluate Strategy check_reagent->fail If reagent is unsuitable alt_methods Consider Alternative Methods (Electrochemical, Photochemical) check_conditions->alt_methods If still incomplete success Successful Cleavage check_conditions->success If successful alt_methods->success If successful alt_methods->fail If unsuccessful

Caption: Decision tree for troubleshooting incomplete disulfide bond cleavage.

Problem 2: Product Instability and Re-oxidation

Symptoms:

  • The desired 2-fluorothiophenol product is formed but then diminishes over time.

  • The starting disulfide, this compound, reappears in the reaction mixture after initial cleavage.

  • Difficulty in isolating the pure thiol product.

Root Cause Analysis:

Thiols are susceptible to oxidation, especially in the presence of atmospheric oxygen, and can readily re-form the disulfide bond.[5] This process is often pH-dependent, with higher pH values promoting oxidation. The resulting 2-fluorothiophenol is no exception.

Solutions & Mitigation Strategies:

  • Work in an Inert Atmosphere: Performing the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) will minimize contact with oxygen and significantly reduce the rate of re-oxidation.[5]

  • pH Control Post-Cleavage: After the cleavage reaction is complete, acidifying the mixture to a lower pH can help to protonate the thiolate anion, making it less susceptible to oxidation.[5]

  • Immediate Derivatization (Alkylation): The most robust method to prevent re-oxidation is to "cap" the newly formed thiol groups. This is achieved by adding an alkylating agent immediately after the reduction is complete.

    • Common Alkylating Agents: Iodoacetamide (IAM) or N-ethylmaleimide (NEM) are frequently used to form a stable thioether bond, effectively preventing disulfide reformation.

  • Prompt Isolation: If the free thiol is the desired final product, it should be isolated and purified as quickly as possible after the reaction. Lyophilization immediately after the reaction can be an effective way to remove the solvent and prevent re-oxidation in solution.[5]

Experimental Protocol: Reductive Cleavage and Alkylation

  • Dissolve Substrate: Dissolve this compound in a suitable buffer (e.g., Tris or phosphate buffer, pH 7.5-8.5).

  • Inert Atmosphere: Sparge the solution with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Add Reducing Agent: Add a fresh solution of TCEP (5-10 molar equivalents) or DTT (10-20 molar equivalents) to the reaction mixture.

  • Incubate: Stir the reaction at room temperature or 37°C, monitoring the progress by TLC or LC-MS.

  • Alkylation: Once cleavage is complete, add a freshly prepared solution of iodoacetamide (a slight molar excess over the reducing agent) to the reaction mixture.

  • Quench: Allow the alkylation to proceed for 1 hour at room temperature in the dark.

  • Purification: Proceed with the purification of the S-alkylated product.

II. Frequently Asked Questions (FAQs)

Q1: Which reducing agent is generally recommended for this compound?

For challenging disulfides like this compound, TCEP (Tris(2-carboxyethyl)phosphine) is often the best starting choice. Its high reducing power, effectiveness over a wide pH range, and stability make it well-suited to overcome the steric and electronic hurdles presented by this molecule.[1]

Q2: How do the ortho-fluorine atoms specifically impact the S-S bond cleavage?

The fluorine atoms have a dual effect:

  • Steric Hindrance: Their physical size can block the optimal trajectory for a reducing agent to attack the disulfide bond, thus slowing down the reaction.[2]

  • Inductive Effect: As a highly electronegative element, fluorine pulls electron density away from the aromatic ring and, consequently, from the sulfur atoms.[3] This can alter the electrophilicity of the sulfur atoms and the overall stability of the disulfide bond, potentially requiring a more potent reducing agent for efficient cleavage.

Q3: Can I use photochemical methods for this specific disulfide?

Yes, photochemical cleavage is a viable option. UV irradiation, typically in the range of 254-365 nm, can initiate the homolytic cleavage of the S-S bond to form two thiyl radicals.[13][14][16] This method is often very fast and can be performed under mild conditions.[15] For efficient conversion, the use of a photoinitiator may be necessary.

Q4: My product appears to be degrading during work-up. What could be the cause?

Besides re-oxidation, the resulting 2-fluorothiophenol could be susceptible to other degradation pathways, especially at elevated temperatures or extreme pH. It is crucial to maintain mild conditions during extraction and purification. If re-oxidation is ruled out, consider potential side reactions involving the thiol group and ensure all solvents and reagents are of high purity.

Q5: Are there any catalytic methods for cleaving this disulfide bond?

Yes, recent research has focused on developing catalytic approaches to disulfide reduction to move away from stoichiometric reagents.[8] A notable example is the vitamin B12-catalyzed electrochemical reduction, which offers a green and efficient alternative.[10][11] This method has been shown to be effective for a wide variety of disulfides and could be applicable to this compound.[12]

Comparison of Common Reducing Agents
FeatureTCEP (Tris(2-carboxyethyl)phosphine)DTT (Dithiothreitol)β-Mercaptoethanol (BME)
Reducing Power Strongest[1]Strong[1]Moderate[1]
Effective pH Range Broad (1.5 - 8.5)[5][17]Narrow (> 7.0)[1][6]Narrow (> 7.5)
Odor Odorless[1]Strong odor[1]Strong, unpleasant odor[1]
Stability in Air Resistant to oxidation[17]Sensitive to oxidation[6]Sensitive to oxidation
Mechanism Non-thiol basedThiol-disulfide exchangeThiol-disulfide exchange

Reaction Mechanism: Thiol-Disulfide Exchange

G cluster_0 Thiol-Disulfide Exchange with DTT RSSR Ar-S-S-Ar Intermediate Ar-S-S-DTT-SH RSSR->Intermediate + DTT (thiolate) DTT_SH_SH HS-DTT-SH Thiol_1 Ar-SH Intermediate->Thiol_1 + Ar-S⁻ DTT_SS S-DTT-S (cyclic) Intermediate->DTT_SS intramolecular attack Thiol_2 Ar-SH DTT_SS->Thiol_2 releases second Ar-SH

Caption: Simplified mechanism of disulfide reduction by Dithiothreitol (DTT).

III. References

  • Illustration of the photoactivated homolytic cleavage of disulfide... - ResearchGate. Available at: [Link]

  • Electrochemical Reduction of Disulfides - ChemistryViews. Available at: [Link]

  • the effects of higher excited states and different molecular geometries on disulfide bond cleavage - RSC Publishing. Available at: [Link]

  • UV-photochemistry of the disulfide bond: Evolution of early photoproducts from picosecond X-ray absorption spectroscopy at the - OSTI.GOV. Available at: [Link]

  • UV-Photochemistry of the Disulfide Bond: Evolution of Early Photoproducts from Picosecond X-ray Absorption Spectroscopy at the Sulfur K-Edge | Request PDF - ResearchGate. Available at: [Link]

  • Photochemical Disulfide–Ene Modification Enhances Protein Sequencing and Disulfide Mapping by Mass Spectrometry | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Electrocatalytic Reduction of Disulfide Bonds across Chemical Modalities - PubMed. Available at: [Link]

  • Electrocatalytic Reduction of Disulfide Bonds across Chemical Modalities. Available at: [Link]

  • Electrocatalytic Reduction of Disulfide Bonds across Chemical Modalities | Organic Letters. Available at: [Link]

  • Recent advances in photocatalytic and transition metal-catalyzed synthesis of disulfide compounds - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Site‐Selective Disulfide Modification of Proteins: Expanding Diversity beyond the Proteome - PMC - NIH. Available at: [Link]

  • How can I cleavage the disulfide bond and create two SH groups? - ResearchGate. Available at: [Link]

  • Electrocatalytic Reduction of Disulfide Bonds in Antibodies - ChemRxiv. Available at: [Link]

  • Reaction Engineering and Cell Design for Electrochemical Disulfide Reduction. Available at: [Link]

  • Antibody disulfide bond reduction and recovery during biopharmaceutical process development-A review - PubMed. Available at: [Link]

  • Electrochemical Behavior of Diphenyl Disulfide and Thiophenol on Glassy Carbon and Gold Electrodes in Aprotic Media | Request PDF - ResearchGate. Available at: [Link]

  • How can I recover aliphatic thiol after reduction of disulfide with sodium borohydride in THF medium? | ResearchGate. Available at: [Link]

  • Dual reactivity disulfide bridging reagents; enabling new approaches to antibody fragment bioconjugation - PMC - NIH. Available at: [Link]

  • Mechanisms and energetics of free radical initiated disulfide bond cleavage in model peptides and insulin by mass spectrometry - NIH. Available at: [Link]

  • WO2004101597A2 - Methods for the reduction of disulfide bonds - Google Patents. Available at:

  • Reagents for rapid reduction of disulfide bonds - PubMed. Available at: [Link]

  • Cleavage Cocktails; Reagent B - Aapptec Peptides. Available at: [Link]

  • Cleavage of S-S bond by nitric oxide (NO) in the presence of oxygen: a disproportionation reaction of two disulfides - PubMed. Available at: [Link]

  • s-s bond cleavage: Topics by Science.gov. Available at: [Link]

  • Fluorine substituent effects (on bioactivity) - ResearchGate. Available at: [Link]

  • Disulfide Bond Mimetics: Strategies and Challenges | Request PDF - ResearchGate. Available at: [Link]

  • Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC - NIH. Available at: [Link]

  • Cleavage of S-S Bond by Nitric Oxide (NO) in the Presence of Oxygen. A Disproportionation Reaction of Two Disulfides. - ResearchGate. Available at: [Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC - PubMed Central. Available at: [Link]

  • Cleavage of a carbon–fluorine bond by an engineered cysteine dioxygenase - PMC. Available at: [Link]

  • A fluorine-thiol displacement reaction as a peptide stapling platform. Available at: [Link]

  • Reagents for Rapid Reduction of Native Disulfide Bonds in Proteins | Semantic Scholar. Available at: [Link]

  • 15.7: Redox Reactions of Thiols and Disulfides - Chemistry LibreTexts. Available at: [Link]

  • Carbon–fluorine bond cleavage mediated by metalloenzymes - PMC - NIH. Available at: [Link]

Sources

stability issues of 2,2'-Difluorodiphenyldisulfide under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability of 2,2'-Difluorodiphenyldisulfide Under Acidic and Basic Conditions

Welcome to the technical support center for this compound. This guide is designed to provide in-depth technical assistance and troubleshooting advice for researchers encountering stability issues with this compound in their experiments. As Senior Application Scientists, we have compiled this information based on established principles of organic chemistry, field-proven insights, and the latest scientific literature to ensure you can navigate the complexities of working with this fluorinated disulfide.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common questions and challenges related to the stability of this compound in various chemical environments.

Q1: My reaction involving this compound under acidic conditions is giving unexpected byproducts. What could be happening?

Answer:

Under acidic conditions, the disulfide bond of this compound can be susceptible to cleavage, although it is generally more stable than in basic media. The presence of strong electron-withdrawing fluorine atoms on the aromatic rings can influence this reactivity.

Potential Issues and Solutions:

  • Protonation and Nucleophilic Attack: The disulfide bond can be protonated by a strong acid, making it more susceptible to nucleophilic attack by water or other nucleophiles present in the reaction mixture. This can lead to the formation of 2-fluorothiophenol and its corresponding sulfenic acid, which can undergo further reactions.

    • Troubleshooting:

      • Minimize Water Content: Ensure your reaction is conducted under anhydrous conditions to reduce the availability of water as a nucleophile.

      • Control Acidity: Use the mildest acidic conditions necessary for your transformation. A less acidic environment will reduce the extent of disulfide bond protonation.

      • Lower Temperature: Running the reaction at a lower temperature can help to minimize the rate of unwanted side reactions, including disulfide cleavage.

  • Thiol-Disulfide Exchange: If other thiols are present in your reaction mixture, an acid-catalyzed thiol-disulfide exchange can occur, leading to the formation of new, unsymmetrical disulfides.[1] This is a dynamic equilibrium process that can complicate your product mixture.[1]

    • Troubleshooting:

      • Scavenge Thiols: If the presence of other thiols is unavoidable, consider using a thiol scavenger that is compatible with your reaction conditions.

      • Monitor Reaction Progress: Closely monitor your reaction by techniques like TLC, LC-MS, or GC-MS to track the formation of byproducts and optimize reaction time.

Visualizing the Potential Acid-Catalyzed Degradation Pathway:

cluster_acid Acidic Conditions Disulfide This compound ProtonatedDisulfide Protonated Disulfide Disulfide->ProtonatedDisulfide H+ Thiophenol 2-Fluorothiophenol ProtonatedDisulfide->Thiophenol + H2O SulfenicAcid 2-Fluorophenylsulfenic Acid ProtonatedDisulfide->SulfenicAcid + H2O Byproducts Further Reactions/ Byproducts SulfenicAcid->Byproducts

Caption: Potential degradation pathway of this compound under acidic conditions.

Q2: I am observing significant decomposition of this compound in my reaction performed under basic conditions. Why is this happening and how can I mitigate it?

Answer:

Disulfide bonds are generally more susceptible to cleavage under basic conditions compared to acidic conditions. The presence of a nucleophilic base can directly attack the disulfide bond, leading to its cleavage. The electron-withdrawing fluorine atoms in this compound can further enhance this susceptibility.

Potential Issues and Solutions:

  • Nucleophilic Cleavage by Base: Strong bases, particularly hydroxide ions, can directly attack one of the sulfur atoms in the disulfide bond. This results in the formation of a thiolate anion (2-fluorothiophenolate) and a sulfenic acid (2-fluorophenylsulfenic acid). The sulfenic acid is often unstable and can undergo further disproportionation or other reactions.

    • Troubleshooting:

      • Use a Weaker Base: If your reaction allows, switch to a weaker, non-nucleophilic base.

      • Strict Temperature Control: Keep the reaction temperature as low as possible to slow down the rate of disulfide cleavage.

      • Limit Reaction Time: Shorter reaction times can help to minimize the extent of degradation.

  • Base-Catalyzed Thiol-Disulfide Exchange: Similar to acidic conditions, if free thiols are present, a base-catalyzed thiol-disulfide exchange can occur rapidly, leading to a mixture of disulfides.[1]

    • Troubleshooting:

      • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the oxidation of any generated thiols back to disulfides, which could then participate in exchange reactions.

Visualizing the Potential Base-Catalyzed Degradation Pathway:

cluster_base Basic Conditions Disulfide This compound Thiolate 2-Fluorothiophenolate Disulfide->Thiolate + OH- SulfenicAcid 2-Fluorophenylsulfenic Acid Disulfide->SulfenicAcid + OH- Disproportionation Disproportionation/ Further Reactions SulfenicAcid->Disproportionation

Caption: Potential degradation pathway of this compound under basic conditions.

Q3: How do the fluorine substituents affect the stability of the disulfide bond in this compound?

Answer:

The two fluorine atoms, being highly electronegative, exert a significant electron-withdrawing inductive effect on the aromatic rings. This has several consequences for the stability of the disulfide bond:

  • Increased Electrophilicity of Sulfur Atoms: The electron-withdrawing nature of the fluorine atoms pulls electron density away from the sulfur atoms of the disulfide bond. This makes the sulfur atoms more electrophilic and thus more susceptible to nucleophilic attack, particularly by strong bases.

  • Stabilization of Potential Intermediates: In a nucleophilic attack scenario, the negative charge that develops on the leaving thiolate group (2-fluorothiophenolate) is stabilized by the electron-withdrawing fluorine atom. This stabilization of the leaving group can lower the activation energy for the cleavage reaction.

  • Impact on Thiol pKa: The electron-withdrawing fluorine atoms will lower the pKa of the corresponding thiol (2-fluorothiophenol) compared to unsubstituted thiophenol. A lower pKa means the thiol is more acidic and its conjugate base, the thiolate, is more stable. This can influence the equilibrium of thiol-disulfide exchange reactions.

Summary of Fluorine's Influence:

EffectConsequence for Stability
Electron-withdrawing Increases susceptibility to nucleophilic attack (especially by bases).
Stabilization of thiolate Can lower the activation energy for S-S bond cleavage.
Lower thiol pKa Affects the position of thiol-disulfide exchange equilibria.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound under your specific experimental conditions, we recommend the following protocol.

Protocol 1: Time-Course Stability Study using LC-MS

Objective: To monitor the degradation of this compound over time under specific acidic or basic conditions.

Materials:

  • This compound

  • Your reaction solvent

  • Your acid or base of interest

  • Quenching solution (e.g., a buffer to neutralize the acid or base)

  • Internal standard (a stable compound that does not react under the test conditions)

  • LC-MS system

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of this compound and the internal standard in your reaction solvent at a known concentration.

  • Initiate the Reaction: In a reaction vessel at your desired temperature, add the solvent, and then the acid or base. Allow the temperature to equilibrate.

  • Start the Time Course: At time zero (t=0), add a known volume of the disulfide/internal standard stock solution to the reaction vessel.

  • Sample at Time Points: At regular intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

  • Quench the Reaction: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.

  • LC-MS Analysis: Analyze the quenched samples by LC-MS.

  • Data Analysis: Quantify the peak area of this compound relative to the internal standard at each time point. Plot the concentration of the disulfide versus time to determine the rate of degradation. Also, analyze the mass spectra for the appearance of potential degradation products (e.g., 2-fluorothiophenol, m/z = 128.01).

Visualizing the Experimental Workflow:

cluster_workflow Stability Assessment Workflow Start Prepare Stock Solution (Disulfide + Internal Standard) Reaction Initiate Reaction (Solvent + Acid/Base) Start->Reaction TimeCourse Add Stock Solution (t=0) and Start Time Course Reaction->TimeCourse Sampling Sample at Time Intervals TimeCourse->Sampling Quench Quench Reaction Sampling->Quench Analysis LC-MS Analysis Quench->Analysis Data Data Analysis (Degradation Rate & Byproducts) Analysis->Data

Caption: Workflow for assessing the stability of this compound.

References

  • Ciliax, B. J., Kirk, K. L., & Leapman, R. D. (1993). Radiation damage of fluorinated organic compounds measured by parallel electron energy loss spectroscopy. Ultramicroscopy, 48(1-2), 13-25.
  • Gung, B. W., & Amicangelo, J. C. (2006). Aromatic-Aromatic Interactions: The Effects of Multiple Substituents on the Interaction of Substituted Benzenes with Benzene. The Journal of Organic Chemistry, 71(24), 9261–9270.
  • Kirk, K. L., Nishida, M., Fujii, S., & Kimoto, H. (1992). Photochemical trifluoromethylation of tyramine and L-tyrosine derivatives. Journal of Fluorine Chemistry, 59(2), 197-202.
  • Reinscheid, U. M., Vervoort, J., & Zuilhof, H. (2006). Mild hydrolysis of 2-trifluoromethylphenol: Kinetics, mechanism and environmental relevance. Chemosphere, 65(2), 318-323.
  • Rondestvedt, C. S. (2011). Arylation of Unsaturated Compounds by Diazonium Salts (The Meerwein Arylation Reaction). Organic Reactions, 225-259.
  • Shen, J., Shi, J. B., Chen, F. H., Wang, Y., Ruan, J. J., & Huang, Y. (2009). Synthesis and anti-tumor activity of all-trans retinoic acid derivatives. Chinese Chemical Letters, 20(7), 809-811.
  • Tverdomed, S. N., Kolanowski, J., Lork, E., & Röschenthaler, G. V. (2011). An effective synthetic route to ortho-difluoromethyl arylphosphosphonates: studies on the reactivity of phosphorus-and fluorine-containing functions. Tetrahedron, 67(21), 3887-3903.
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

Sources

removal of 2-fluorothiophenol impurity from 2,2'-Difluorodiphenyldisulfide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 2,2'-Difluorodiphenyldisulfide

Welcome to the technical support guide for handling a common challenge in synthetic and medicinal chemistry: the removal of 2-fluorothiophenol impurity from its oxidized disulfide counterpart, this compound. This guide is designed for researchers, scientists, and drug development professionals who may encounter this impurity during synthesis, storage, or reaction work-up.

The presence of the thiol impurity is often indicated by a strong, unpleasant stench, as thiols are known for their potent odors. This impurity can arise from incomplete oxidation of the starting thiol or from the degradation of the disulfide product. This guide provides a structured, question-and-answer-based approach to help you identify, troubleshoot, and resolve this purity issue effectively.

Purification Strategy Overview

Before diving into specific troubleshooting questions, it's helpful to visualize the overall decision-making process for purification. The choice of method depends on the level of impurity and the scale of your material.

Purification_Workflow cluster_start cluster_analysis Step 1: Analysis cluster_decision Step 2: Method Selection cluster_methods Step 3: Execution cluster_end start Impure this compound (Contains 2-Fluorothiophenol) analysis How can I detect and quantify the 2-fluorothiophenol impurity? (See FAQ 1) start->analysis decision Select Purification Method Based on Impurity Level analysis->decision method1 Low Impurity (<5%) Alkaline Wash (See FAQ 2) decision->method1 Low method2 High Impurity (>5%) Oxidative Work-up (See FAQ 3) decision->method2 High method3 Alternative Method Column Chromatography (See FAQ 4) decision->method3 Other Needs end_node Pure this compound method1->end_node method2->end_node method3->end_node

Caption: Decision workflow for purifying this compound.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: How can I detect and quantify the 2-fluorothiophenol impurity?

Answer: Accurate detection and quantification are critical first steps. The most common methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • HPLC: This is often the preferred method for its sensitivity and accuracy. Due to the difference in polarity (the thiol is more polar than the disulfide), the two compounds will have distinct retention times on a reverse-phase column (e.g., C18). A typical method would involve a mobile phase of acetonitrile and water. The thiol will generally elute earlier than the disulfide.

  • GC: If the compounds are sufficiently volatile and thermally stable, GC can be an excellent alternative. The separation is based on boiling point differences.

  • ¹H NMR: Proton NMR can be used for a quick purity check, especially if the impurity level is significant (>1%). The key diagnostic signal is the thiol proton (-SH) of 2-fluorothiophenol. This peak is a singlet, and its chemical shift can vary depending on the solvent and concentration, but it is a distinct peak that will be absent in the pure disulfide product. Integration of this peak relative to the aromatic protons of the product can provide a quantitative estimate of the impurity.

Data Summary: Physical & Chemical Properties

Property2-fluorothiophenol (Impurity)This compound (Product)Rationale for Separation
Molecular Weight 128.17 g/mol [1]254.32 g/mol [2][3][4]Significant mass difference.
Boiling Point ~61-62 °C @ 35 mmHg[5]~292.2 °C @ 760 mmHg[2]Large difference allows for potential distillation.
pKa of Thiol (SH) ~6.0 (Predicted)[6]N/AThe acidic proton allows for deprotonation and separation via extraction.[7][8]
Polarity More PolarLess PolarEnables separation by chromatography.[9][10]
FAQ 2: What is the simplest method to remove small amounts (<5%) of 2-fluorothiophenol?

Answer: For trace amounts of the acidic thiol impurity, a simple liquid-liquid extraction using a dilute aqueous base is the most efficient and straightforward method. This technique, often called an "alkaline wash" or "caustic wash," exploits the acidic nature of the thiol group.

Principle of a Caustic Wash: The 2-fluorothiophenol (R-SH), being acidic, readily reacts with a base like sodium hydroxide (NaOH) to form the sodium 2-fluorothiophenolate salt (R-S⁻Na⁺). This salt is ionic and highly soluble in the aqueous phase, while the non-acidic this compound (R-S-S-R) remains in the organic phase. This allows for a clean separation.[7][11]

Alkaline_Extraction cluster_org Organic Phase (e.g., Ethyl Acetate) cluster_aq Aqueous Phase (e.g., 1M NaOH) org_disulfide R-S-S-R (Disulfide, Stays) org_thiol R-SH (Thiol Impurity) aq_salt R-S⁻ Na⁺ (Water-Soluble Thiolate Salt) org_thiol->aq_salt + OH⁻ aq_base OH⁻ caption Mechanism of Alkaline Extraction.

Caption: Thiol impurity moves to the aqueous phase after deprotonation.

Step-by-Step Protocol: Alkaline Wash

  • Dissolution: Dissolve the impure this compound in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a cold (~0-5 °C) 1-2% aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution.

  • Mixing: Stopper the funnel and shake gently for 1-2 minutes, venting frequently to release any pressure. Vigorous shaking can lead to emulsions.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which now contains the thiolate impurity.

  • Repeat: Repeat the wash (Step 2-4) one or two more times with fresh aqueous base to ensure complete removal.

  • Neutral Wash: Wash the organic layer with water, followed by a saturated brine solution to remove residual base and dissolved water.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified disulfide.

  • Verification: Confirm the absence of the thiol impurity using one of the analytical methods described in FAQ 1.

FAQ 3: My product is heavily contaminated with 2-fluorothiophenol. Is there a way to convert the impurity to the desired product?

Answer: Yes. If the concentration of 2-fluorothiophenol is high, an alkaline wash can be wasteful. In this scenario, it is more efficient to convert the thiol impurity into the desired disulfide product through oxidation. This is a common and effective strategy. The oxidation of two thiol molecules yields one disulfide molecule and a reduced byproduct (like water).[12][13]

Principle of Oxidative Conversion: The conversion of thiols to disulfides is a redox reaction.[13][14] Mild oxidizing agents are used to facilitate the formation of the sulfur-sulfur bond. A common and simple method involves air oxidation catalyzed by a base.

Oxidation_Mechanism thiol1 2 R-SH (Thiol Impurity) disulfide R-S-S-R (Desired Product) thiol1->disulfide Oxidation oxidant [O] (e.g., Air, I₂, H₂O₂) oxidant->disulfide byproduct 2 H⁺ + 2 e⁻ (Byproducts) caption General scheme for thiol oxidation to disulfide.

Sources

Technical Support Center: Reaction Monitoring for 2,2'-Difluorodiphenyldisulfide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving 2,2'-Difluorodiphenyldisulfide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effective reaction monitoring. Here, we move beyond simple procedural lists to explain the underlying principles of technique selection and offer robust troubleshooting advice in a practical question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the selection and application of monitoring techniques for reactions involving this compound.

Q1: What are the primary challenges in monitoring reactions of this compound?

A1: The primary challenges stem from the molecule's specific chemical characteristics. The presence of the disulfide bond (S-S) and the fluorine atoms on the aromatic rings introduces unique analytical considerations. Key challenges include:

  • Similarity of Reactants, Intermediates, and Products: In reactions like disulfide exchange or reduction, the starting materials, intermediates (mixed disulfides), and final products can have very similar physical and spectroscopic properties, making them difficult to resolve by a single technique.

  • Reaction Kinetics: Disulfide exchange reactions can be rapid, requiring real-time or near-real-time monitoring techniques to accurately capture kinetic data.

  • Fluorine Coupling in NMR: While ¹⁹F NMR is a powerful tool, the coupling between fluorine atoms and nearby protons (¹H) can complicate spectral interpretation.

  • Sample Matrix Effects: The reaction mixture, including solvents, catalysts, and byproducts, can interfere with certain analytical techniques.

Q2: Which analytical techniques are most suitable for monitoring the formation or cleavage of the disulfide bond in this compound?

A2: A multi-technique approach is often the most effective strategy. The primary recommended techniques are:

  • High-Performance Liquid Chromatography (HPLC): Excellent for separating complex mixtures and quantifying the concentration of reactants, intermediates, and products over time.[1][2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, allowing for the unambiguous identification of species in the reaction mixture. Both ¹H and ¹⁹F NMR are highly valuable.[4][5][6][7]

  • Mass Spectrometry (MS): Offers high sensitivity and accurate mass determination, which is crucial for identifying products and potential byproducts. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for complex mixture analysis.[8][9]

  • UV-Vis Spectroscopy: Can be used for real-time monitoring if there is a significant change in the UV-Vis spectrum between the reactants and products. This is often the case in thiol-disulfide exchange reactions where a chromophoric thiol is released or consumed.

Q3: How does the fluorine substitution on the aromatic rings affect the choice of monitoring technique?

A3: The fluorine atoms provide a unique analytical handle. ¹⁹F NMR spectroscopy is a highly sensitive and specific technique for monitoring changes in the chemical environment of the fluorine atoms. This can provide valuable information about the progress of the reaction, as the ¹⁹F chemical shift is very sensitive to changes in the electronic environment of the molecule. However, it's important to be aware of potential complexities arising from ¹H-¹⁹F and ¹⁹F-¹⁹F coupling. The presence of fluorine generally has a minimal direct impact on the choice of HPLC or MS methods, although it can influence retention times and fragmentation patterns, respectively.[10][11]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting advice for common problems encountered during the monitoring of this compound reactions using specific analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Q: My HPLC chromatogram shows poor separation between the starting material (this compound) and the corresponding thiol (2-fluorothiophenol). How can I improve the resolution?

A: Poor resolution between a disulfide and its corresponding thiol is a common issue due to their similar polarities. Here’s a systematic approach to troubleshooting:

  • Optimize the Mobile Phase:

    • Gradient Elution: If you are using an isocratic method, switch to a gradient elution. Start with a higher percentage of the aqueous phase and gradually increase the organic phase (e.g., acetonitrile or methanol). This will help to better separate compounds with small polarity differences.[2][12]

    • Mobile Phase Additives: The addition of a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid (typically 0.1%), can improve peak shape and resolution for acidic compounds like thiols by suppressing the ionization of the thiol group.[2]

  • Change the Stationary Phase:

    • Column Chemistry: If optimizing the mobile phase is insufficient, consider a different column chemistry. A C18 column is a good starting point, but other stationary phases like phenyl-hexyl or a polar-embedded phase might offer different selectivity for aromatic and sulfur-containing compounds.

  • Adjust Other Parameters:

    • Flow Rate: Decreasing the flow rate can sometimes improve resolution, although it will increase the run time.

    • Column Temperature: Increasing the column temperature can decrease viscosity and improve efficiency, potentially leading to better separation.

Experimental Protocol: HPLC Method Development for Separation of this compound and 2-Fluorothiophenol

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 50% B to 95% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Troubleshooting Steps:

    • If co-elution occurs, first, extend the gradient time (e.g., 50% B to 95% B over 20 minutes) to increase the separation window.

    • If resolution is still poor, try a shallower gradient (e.g., start at 30% B).

    • As a next step, consider a different organic modifier, such as methanol, in place of acetonitrile.

    • If necessary, switch to a phenyl-hexyl column to leverage pi-pi interactions for better separation of the aromatic compounds.

Q: I am observing peak tailing for my thiol compound. What is the cause and how can I fix it?

A: Peak tailing for thiols is often caused by interactions with active sites on the HPLC column, particularly residual silanol groups on the silica support.

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are thoroughly end-capped will have fewer free silanol groups, reducing these unwanted interactions.

  • Lower the pH of the Mobile Phase: As mentioned previously, adding an acid like TFA or formic acid will protonate the silanol groups and the thiol, minimizing ionic interactions.

  • Consider a Mobile Phase Additive: In some cases, a small amount of a competing base can be added to the mobile phase to occupy the active sites. However, this is a more advanced technique and should be approached with caution.

  • Check for Column Contamination: If the column has been used for other analyses, it may be contaminated. Flushing the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol) can help.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: The ¹H NMR spectrum of my reaction mixture is very complex and difficult to interpret due to overlapping signals. How can I simplify the analysis?

A: Spectral overlap is a common challenge in reaction monitoring. Here are several strategies to overcome this:

  • ¹⁹F NMR Spectroscopy: This is the most powerful tool at your disposal for this specific molecule. The ¹⁹F NMR spectrum will be much simpler than the ¹H spectrum, with signals corresponding only to the fluorine-containing species. The chemical shift of the fluorine atoms will likely change as the disulfide is converted to a thiol or other derivatives, providing a clear marker for reaction progress.

  • Two-Dimensional (2D) NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help to resolve overlapping signals by providing information about which protons are coupled to each other or to which carbons they are attached.

  • Reaction Quenching and Workup: If in-situ monitoring is not feasible, quenching the reaction at different time points and performing a simple workup to remove interfering species before NMR analysis can simplify the spectra. However, ensure the quenching and workup procedures do not alter the composition of the reaction mixture.[13]

Q: How can I use NMR to quantify the conversion of this compound?

A: NMR is an inherently quantitative technique, provided the experiment is set up correctly.[14]

  • Use an Internal Standard: Add a known amount of an inert compound with a simple NMR spectrum that does not overlap with your analyte signals. The integral of the internal standard can be used to calibrate the integrals of the reactant and product signals.

  • Ensure Full Relaxation: For accurate quantification, the nuclei must fully relax between pulses. This can be achieved by increasing the relaxation delay (d1) in your acquisition parameters. A good starting point is a delay of 5 times the longest T1 relaxation time of the nuclei you are observing.

  • Choose Non-Overlapping Signals: Select well-resolved signals for both the starting material and the product for integration.

Experimental Protocol: Quantitative ¹⁹F NMR for Reaction Monitoring

  • Sample Preparation: To a representative aliquot of the reaction mixture, add a known amount of an internal standard (e.g., trifluorotoluene).

  • Acquisition Parameters:

    • Set a relaxation delay (d1) of at least 10 seconds to ensure full relaxation.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Integrate the well-resolved signal of the internal standard and set its integral to a known value (e.g., 1.00).

    • Integrate the signals corresponding to the starting material and the product.

    • The relative concentrations can be calculated from the integral values.

Section 3: Visualization of Workflows

General Reaction Monitoring Workflow

The following diagram illustrates a general workflow for monitoring a chemical reaction involving this compound.

G cluster_0 Reaction Setup cluster_1 Sample Preparation cluster_2 Analytical Technique cluster_3 Data Analysis start Start Reaction sampling Take Aliquot at Time (t) start->sampling quench Quench Reaction (if necessary) sampling->quench dilute Dilute Sample quench->dilute filter Filter Sample dilute->filter add_std Add Internal Standard (for quantitative analysis) filter->add_std hplc HPLC Analysis add_std->hplc Inject nmr NMR Analysis add_std->nmr Analyze ms MS Analysis add_std->ms Analyze integrate Integrate Peaks / Signals hplc->integrate nmr->integrate ms->integrate calculate Calculate Conversion / Yield integrate->calculate plot Plot Data (Concentration vs. Time) calculate->plot

Caption: General workflow for reaction monitoring.

Troubleshooting Logic Diagram for HPLC Peak Shape Issues

This diagram provides a logical flow for troubleshooting common HPLC peak shape problems.

G cluster_0 Peak Tailing cluster_1 Peak Fronting cluster_2 Split Peaks start Poor Peak Shape Observed q1 Is mobile phase pH appropriate? start->q1 q3 Is sample concentration too high? start->q3 q4 Is there a blockage in the flow path? start->q4 a1_no Lower mobile phase pH (e.g., add 0.1% TFA) q1->a1_no No q2 Is the column old or of lower quality? q1->q2 Yes a1_yes Check for column contamination a1_no->q2 a2_yes Replace with a new, high-purity, end-capped column q2->a2_yes Yes a2_no Consider sample overload q2->a2_no No a2_no->a1_yes a3_yes Dilute the sample q3->a3_yes Yes a3_no Check for column void or collapse q3->a3_no No a4_yes Check for clogged frit or tubing q4->a4_yes Yes a4_no Is the sample solvent stronger than the mobile phase? q4->a4_no No a4_yes2 Dissolve sample in mobile phase a4_no->a4_yes2

Caption: HPLC peak shape troubleshooting guide.

Section 4: Quantitative Data Summary

The following table summarizes typical parameters for the primary recommended monitoring techniques. These are starting points and should be optimized for your specific reaction conditions.

TechniqueParameterTypical Value/ConditionRationale
HPLC ColumnC18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particlesGood general-purpose column for aromatic compounds.
Mobile PhaseAcetonitrile/Water or Methanol/Water with 0.1% Formic AcidProvides good separation and peak shape for thiols and disulfides.
DetectionUV-Vis Diode Array Detector (DAD) at 254 nmAromatic rings of the analyte provide strong UV absorbance.
¹H NMR SolventDeuterated solvent compatible with the reaction mixture (e.g., CDCl₃, DMSO-d₆)Must dissolve all components and not react with them.
Internal StandardTetramethylsilane (TMS) or residual solvent peakFor chemical shift referencing.
¹⁹F NMR Internal StandardTrifluorotoluene or other inert fluorinated compoundFor quantitative analysis and chemical shift referencing.
Relaxation Delay (d1)> 10 secondsEnsures accurate quantification.
LC-MS Ionization ModeElectrospray Ionization (ESI) in positive or negative modeESI is a soft ionization technique suitable for these molecules.
Mass AnalyzerQuadrupole or Time-of-Flight (TOF)Provides good mass accuracy for compound identification.

References

  • CHAPTER 1.2: Techniques to Monitor Disulfide Bond Formation and the Reduction Potential of Cysteine–Cystine Couples In vitro and In vivo. (2018). In Books.
  • Walewska, A., Skalicky, J. J., Lewis, R. J., & Olivera, B. M. (2009). NMR-Based Mapping of Disulfide Bridges in Cysteine-Rich Peptides: Application to the μ-Conotoxin SxIIIA. Journal of the American Chemical Society, 131(42), 15248–15250.
  • Sharma, D., & Rajarathnam, K. (2000). 13C NMR chemical shifts can predict disulfide bond formation. Journal of Biomolecular NMR, 18(2), 165–171.
  • Giles, G. I., & Jacob, C. (2002). Techniques for the Analysis of Cysteine Sulfhydryls and Oxidative Protein Folding. Biological Chemistry, 383(3-4), 375-386.
  • Farkas, E., & Ryadnov, M. (2013). NMR investigation of disulfide containing peptides and proteins. RSC Publishing.
  • Anfinsen, C. B. (1973). Analysis of Disulfide Bond Formation. Current Protocols in Protein Science.
  • Mishra, A., & Danielsson, B. (2014). Probing the interaction of Diallyl Disulfide with HSA and HTF using different Spectroscopic techniques.
  • Figure S14. 1 H NMR spectra comparison of (A) disulfide and thermolytic... (n.d.). ResearchGate.
  • Appenzeller-Herzog, C., & Riemer, J. (2018). CHAPTER 1.2. Techniques to Monitor Disulfide Bond Formation and the Reduction Potential of Cysteine–Cystine Couples In vitro and In vivo.
  • NMR methods for determining disulfide-bond connectivities. (n.d.). Semantic Scholar.
  • Lu, X., & Chen, Y. (2018). Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins. Journal of Analytical & Bioanalytical Techniques, 9(2).
  • Chen, Y. C., & Lee, Y. J. (2020). Monitoring the Disulfide Bonds of Folding Isomers of Synthetic CTX A3 Polypeptide Using MS-Based Technology. Toxins, 12(10), 652.
  • Leng, J., Wang, S. M., & Qin, H. L. (2017). Chemoselective synthesis of diaryl disulfides via a visible light-mediated coupling of arenediazonium tetrafluoroborates and CS2. Beilstein Journal of Organic Chemistry, 13, 903–909.
  • Separation of 2,2'-Dipyridyl disulfide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Giles, G. I., & Jacob, C. (2002). Quantification of Thiols and Disulfides. Biological Chemistry, 383(3-4), 375-386.
  • Troubleshooting Guide. (n.d.). Phenomenex.
  • Singh, R., & Whitesides, G. M. (1990). 2,2´-Dipyridyl diselenide: A chemoselective tool for cysteine deprotection and disulfide bond formation. Bioorganic & Medicinal Chemistry Letters, 1(8), 425-428.
  • Martin, K. A., & Lunte, C. E. (2004). HPLC Simultaneous Analysis of Thiols and Disulfides: On-Line Reduction and Indirect Fluorescence Detection Without Derivatization. Analytical and Bioanalytical Chemistry, 379(5-6), 710-713.
  • Reaction Monitoring. (n.d.). Magritek.
  • Reaction Monitoring. (n.d.). Bruker.
  • Wang, L., & Bao, W. (2018). Homocouplings of Sodium Arenesulfinates: Selective Access to Symmetric Diaryl Sulfides and Diaryl Disulfides. Molecules, 23(10), 2530.
  • Electrode Kinetics of 2,2'-diaminophenyloxydisulfide. (n.d.). Acta Physico-Chimica Sinica.
  • [High performance liquid chromatography combined with the 2,2'-dithiodipyridine derivatization reaction for determination of different types of free thiols in human serum and analysis of their relationship with coronary heart disease]. (2023).
  • Development of Novel Analytical Method for Organic Light-Emitting Diode Materials. (n.d.). Shimadzu.
  • How do I troubleshoot common alarms?. (n.d.). Fresenius Medical Care.
  • Lee, S., et al. (2022). Far-red and sensitive sensor for monitoring real time H2O2 dynamics with subcellular resolution and in multi-parametric imaging applications.
  • Manta, B., et al. (2013). Differential Kinetics of Two-Cysteine Peroxiredoxin Disulfide Formation Reveal a Novel Model for Peroxide Sensing. Journal of Biological Chemistry, 288(45), 32269–32278.
  • Chen, W., & Xian, M. (2018). Synthesis of Unsymmetric Trisulfides from 9-Fluorenylmethyl Disulfides. Organic Letters, 20(2), 436–439.
  • Problematic Ar F –Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity. (2022).
  • Application of 2,2'-dipyridyl disulfide-mediated thiazolidine ring-opening reaction to glycoprotein synthesis: Total chemical synthesis of evasin-3. (2021). Journal of Peptide Science, 27(2), e3290.
  • Chen, H., & Kielkowski, P. (2023).
  • DEVYSER QF-PCR TROUBLESHOOTING GUIDE. (n.d.). Devyser.

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Technical Support Center: Scale-Up Synthesis of 2,2'-Difluorodiphenyldisulfide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 2,2'-Difluorodiphenyldisulfide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the transition from laboratory-scale to pilot or industrial-scale production. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical experience.

Introduction: The Synthesis Landscape

The most common and direct route to this compound is the oxidation of 2-fluorothiophenol. While straightforward in principle, scaling up this transformation introduces challenges related to reaction control, impurity profiles, and product isolation. This guide will focus on addressing these critical aspects to ensure a safe, efficient, and reproducible large-scale synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling 2-fluorothiophenol at scale?

A1: 2-Fluorothiophenol is a flammable liquid that is also an irritant to the skin, eyes, and respiratory tract.[1][2][3][4] When handling large quantities, it is crucial to work in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All equipment should be properly grounded to prevent static discharge, and an inert atmosphere (e.g., nitrogen or argon) is recommended to mitigate fire risk.[2][4]

Q2: What are the most common oxidizing agents for the conversion of 2-fluorothiophenol to this compound, and what are the scale-up considerations for each?

A2: Several oxidizing agents can be employed. Common choices include:

  • Air (Oxygen): While being the most economical and environmentally friendly option, air oxidation often requires a catalyst (e.g., CoSalen) and can be slow.[5] On a large scale, ensuring efficient gas-liquid mixing is critical to achieve reasonable reaction rates.

  • Hydrogen Peroxide: This is a clean and effective oxidant.[6] However, the reaction can be exothermic, and careful temperature control is paramount during scale-up to prevent runaways. The concentration of hydrogen peroxide should be carefully chosen to balance reactivity with safety.

  • Dimethyl Sulfoxide (DMSO): Often used in combination with an acid catalyst, DMSO is a mild and selective oxidant. However, the reaction can produce dimethyl sulfide as a volatile and odorous byproduct, which requires appropriate off-gas scrubbing at scale.

  • Iodine: Iodine is a reliable and predictable oxidizing agent for thiols.[6] The cost of iodine and the need to remove iodine-containing byproducts during workup are the main considerations for large-scale synthesis.

Q3: How can I monitor the progress of the reaction at a large scale?

A3: At-line or in-line monitoring is preferable for large-scale reactions. While Thin Layer Chromatography (TLC) is suitable for lab-scale, High-Performance Liquid Chromatography (HPLC) is a more robust and quantitative method for tracking the disappearance of the 2-fluorothiophenol starting material and the appearance of the this compound product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile byproducts.[7]

Troubleshooting Guide

Problem 1: Incomplete Conversion or Sluggish Reaction

Symptoms:

  • Significant amount of 2-fluorothiophenol remaining after the expected reaction time.

  • Reaction stalls before reaching completion.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Insufficient Oxidant The stoichiometry of the oxidant may be insufficient due to inaccurate measurement, decomposition of the oxidant, or competing side reactions.On a small scale, re-charge additional oxidant in portions, monitoring the reaction progress after each addition. For future batches, re-verify the purity and activity of the oxidant and consider a slight excess (e.g., 1.05-1.1 equivalents).
Poor Mass Transfer In heterogeneous reactions (e.g., with a solid-supported catalyst or poor mixing of immiscible liquids), the reaction rate is limited by the diffusion of reactants. This is a common issue during scale-up.Increase the agitation speed to improve mixing. For gas-liquid reactions (e.g., air oxidation), consider using a sparger to increase the interfacial area.
Low Reaction Temperature The reaction may have a significant activation energy, and a lower-than-optimal temperature will result in a slow reaction rate.Gradually increase the reaction temperature in small increments (e.g., 5-10 °C), while carefully monitoring for any exotherm or changes in the impurity profile.
Catalyst Deactivation If a catalyst is used, it may become poisoned by impurities in the starting material or solvent, or it may degrade over time.Ensure the purity of all reagents and solvents. If catalyst deactivation is suspected, consider filtering the reaction mixture and adding a fresh portion of the catalyst.

Experimental Workflow: Small-Scale Test for Incomplete Conversion

Caption: Troubleshooting workflow for incomplete conversion.

Problem 2: Formation of Over-Oxidized Impurities

Symptoms:

  • Presence of unexpected peaks in the HPLC or GC analysis of the crude product.

  • Mass spectrometry data suggests the presence of species with one or two additional oxygen atoms (e.g., thiosulfinates or thiosulfonates).

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Excess Oxidant An excess of a strong oxidizing agent can lead to the oxidation of the disulfide product to higher oxidation states.[8]Carefully control the stoichiometry of the oxidant. Consider adding the oxidant portion-wise or via a syringe pump to maintain a low instantaneous concentration.
High Reaction Temperature Higher temperatures can increase the rate of over-oxidation.Maintain a lower reaction temperature, even if it leads to a longer reaction time. The trade-off between reaction rate and purity needs to be optimized.
Localized "Hot Spots" In a large reactor, poor mixing can lead to localized areas of high oxidant concentration and temperature, promoting over-oxidation.Improve agitation to ensure uniform mixing and heat distribution. For highly exothermic reactions, consider a semi-batch process where one reactant is added slowly to the other.

Logical Relationship: Factors Influencing Over-oxidation

Over_Oxidation_Factors cluster_Parameters Reaction Parameters cluster_Consequences Consequences OverOxidation Over-Oxidation Products (Thiosulfinates, etc.) Oxidant Excess Oxidant HighConc High Local Oxidant Concentration Oxidant->HighConc leads to Temp High Temperature Temp->OverOxidation increases rate of Mixing Poor Mixing HotSpots Localized Hot Spots Mixing->HotSpots causes HotSpots->OverOxidation promotes HighConc->OverOxidation promotes

Caption: Interplay of factors leading to over-oxidation.

Problem 3: Difficult Purification and Product Isolation

Symptoms:

  • The product crystallizes poorly or oils out during workup.

  • Persistent impurities that are difficult to remove by standard crystallization or chromatography.

  • Low isolated yield despite high conversion.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Residual Starting Material 2-fluorothiophenol can be difficult to separate from the product due to similar polarities.Ensure the reaction goes to completion. If small amounts of starting material remain, consider a post-reaction treatment with a mild oxidant or a selective scavenging agent.
Solvent Entrapment During crystallization, solvent molecules can become trapped in the crystal lattice, leading to a lower purity and an inaccurate yield calculation.Employ a solvent system for crystallization where the product has high solubility at elevated temperatures and low solubility at room temperature. Consider an anti-solvent addition to induce crystallization. Dry the product under vacuum at an appropriate temperature to remove residual solvent.
Formation of Isomeric Disulfides If the starting 2-fluorothiophenol contains isomeric impurities (e.g., 4-fluorothiophenol), mixed disulfides (e.g., 2-fluoro-4'-fluorodiphenyldisulfide) can form, which may be very difficult to separate.Use a high-purity starting material. Analyze the starting material by GC or HPLC before starting the reaction to quantify any isomeric impurities.
Emulsion Formation during Workup The presence of both organic and aqueous phases with potential surfactants can lead to stable emulsions, making phase separation difficult and leading to product loss.Add a small amount of a brine solution to the aqueous phase to "break" the emulsion. Allow for a longer separation time. In some cases, filtration through a bed of celite can help.

Experimental Protocol: Optimized Crystallization

  • Solvent Screening: On a small scale (100-200 mg of crude product), test the solubility in a range of solvents (e.g., heptane, ethanol, isopropanol, ethyl acetate, and mixtures thereof) at room temperature and at reflux.

  • Ideal Solvent System Selection: Choose a solvent or solvent mixture that fully dissolves the product at an elevated temperature but in which the product is sparingly soluble at room temperature.

  • Crystallization Procedure: a. Dissolve the crude product in the minimum amount of the chosen hot solvent. b. If the solution is colored, a charcoal treatment can be performed at this stage. c. Allow the solution to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or add a seed crystal. d. Once crystallization has started, cool the mixture further in an ice bath for at least one hour to maximize the yield. e. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Purity Analysis: Analyze the crystallized product by HPLC or GC-MS to determine its purity. If impurities are still present, a second recrystallization may be necessary.

References

  • National Center for Biotechnology Information. (n.d.). 2-Fluorothiophenol. PubChem Compound Database.
  • Lambert, T. H., et al. (2022). Oxidation of Thiols to Disulfides using an Environmentally Benign and Metal-Free Organocatalyst. ODU Digital Commons.
  • Kumar, S., et al. (2012). Oxidation of thiols to disulfides by dioxygen catalyzed by a bioinspired organocatalyst. RSC Advances, 2(1), 222-227.
  • Moussa, S., et al. (2014). A Facile Oxidation of Thiols to Disulfides Catalyzed by CoSalen. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(5), 626-632.
  • Back, T. G., & Moussa, Z. (2002). Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst. Molecules, 7(12), 917-926.

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Technical Support Center: 2,2'-Difluorodiphenyldisulfide Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2,2'-Difluorodiphenyldisulfide. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the nuanced impact of solvent selection on the reactivity of this key reagent. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs): The Fundamentals
Q1: What is the primary reaction mechanism involving this compound, and why is it so sensitive to the solvent?

A: The primary reaction is a thiol-disulfide exchange, which proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this reaction, a nucleophile, typically a thiolate anion (RS⁻), attacks one of the sulfur atoms of the disulfide bond. This forms a transient trigonal bipyramidal transition state, leading to the cleavage of the S-S bond and the formation of a new disulfide and a new thiolate.

The reactivity is exceptionally sensitive to the solvent for two main reasons:

  • Transition State Stabilization: The SN2 transition state involves charge delocalization across the attacking and leaving sulfur atoms.[1] Solvents that can stabilize this transition state more effectively than the reactants will accelerate the reaction.

  • Nucleophile Solvation: The power of the attacking nucleophile (e.g., a thiolate) is paramount. Solvents can dramatically alter nucleophilicity through solvation. Protic solvents, in particular, can form a "cage" around the anionic nucleophile via hydrogen bonding, stabilizing it and thus reducing its reactivity.[3][4]

The electron-withdrawing nature of the fluorine atoms on the phenyl rings of this compound increases the electrophilicity of the sulfur atoms, making them more susceptible to nucleophilic attack compared to non-fluorinated analogs. However, this intrinsic reactivity can be either enhanced or suppressed by the choice of solvent.

Caption: SN2 mechanism for thiol-disulfide exchange.
Troubleshooting Guides: Common Experimental Issues
Issue 1: My reaction is slow, or conversion is low.

A: This is a classic problem often rooted in incorrect solvent choice, which can either suppress nucleophile reactivity or cause solubility issues.

Causality & Troubleshooting Steps:

  • Assess Your Solvent Type (Protic vs. Aprotic):

    • The Problem: Polar protic solvents (e.g., water, methanol, ethanol) are excellent at solvating anions like thiolates through hydrogen bonding.[4][5] This "solvation cage" stabilizes the nucleophile, increasing the energy required for it to attack the disulfide, thereby slowing the SN2 reaction.[6][7]

    • The Solution: Switch to a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile). These solvents still dissolve ionic species by solvating the cation, but they leave the anionic nucleophile relatively "naked" and highly reactive.[3] This dramatically accelerates SN2 reactions.

  • Consider Solvent Polarity (Dielectric Constant):

    • The Principle: Generally, reactions with a more charge-dispersed transition state compared to the reactants are favored in less polar environments.[1] The thiol-disulfide exchange fits this description.

    • The Nuance: While a switch to a less polar solvent might seem beneficial, be aware of "anomalous" effects. For the related compound 2,2'-dipyridyl disulfide, the reaction rate with thiols decreases as the solvent's dielectric constant decreases.[8][9] This highlights that for activated aromatic disulfides, the interplay of electronic effects is complex. Therefore, while switching from ethanol to THF might seem logical, it may be counterproductive. Empirical screening is essential.

  • Verify Solubility:

    • The Problem: this compound is a solid with limited solubility in many common solvents. If either the disulfide or the nucleophile is not fully dissolved, the reaction becomes heterogeneous and rates will plummet.

    • The Solution: Use solvents known to be effective for similar compounds, such as acetonitrile (AN) or tetrahydrofuran (THF), potentially in combination.[10] For reactions involving biomolecules, co-solvent systems like water/acetonitrile or water/methanol can improve the solubility of all components while maintaining reactivity.[11] Studies on peptide disulfide bond formation have shown that a water:acetonitrile mixture often provides the best balance of solubility and reaction time.[11]

SolventTypeDielectric Constant (ε)Expected Impact on SN2 Rate (Thiolate Nucleophile)
Water (H₂O)Polar Protic80.1Slow (Strong nucleophile solvation)
Methanol (MeOH)Polar Protic32.7Slow
Ethanol (EtOH)Polar Protic24.5Slow
Dimethylformamide (DMF) Polar Aprotic 36.7 Fast (Excellent choice)
Dimethylsulfoxide (DMSO) Polar Aprotic 46.7 Fast (Excellent choice)
Acetonitrile (ACN) Polar Aprotic 37.5 Fast (Good choice)
Tetrahydrofuran (THF)Polar Aprotic7.6Moderate to Slow (Lower polarity may not stabilize TS)
Dichloromethane (DCM)Polar Aprotic9.1Moderate to Slow
Issue 2: My product is impure, with evidence of disulfide scrambling.

A: Disulfide scrambling is a common challenge when multiple thiols are present. It occurs when the desired disulfide bonds are broken and incorrectly reformed.[12] This is highly dependent on pH and the reaction environment.

Causality & Troubleshooting Steps:

  • Strict pH Control:

    • The Problem: The reactive species is the thiolate anion (RS⁻). Alkaline conditions (pH > 8) increase the concentration of thiolate, which can accelerate not only the desired reaction but also undesired scrambling reactions.[12]

    • The Solution: Perform the reaction in a buffered solution at a slightly acidic to neutral pH (6.5-7.5).[12] This maintains a sufficient concentration of the reactive thiolate for the primary reaction while minimizing the base-catalyzed scrambling.

  • Solvent Choice to Minimize Side Reactions:

    • The Problem: Some solvents can promote side reactions. For example, DMSO can itself act as a mild oxidant for thiols, potentially leading to a complex mixture of products, although this is sometimes used intentionally for disulfide formation.[13]

    • The Solution: For reactions focused on specific thiol-disulfide exchange with this compound, use non-oxidizing aprotic solvents like DMF or acetonitrile. If an aqueous system is required, use de-gassed buffers to remove oxygen, which can also cause unwanted oxidation.

  • Chelating Agents:

    • The Problem: Trace metal ions in buffers can catalyze the oxidation of thiols, leading to non-specific disulfide formation.[12]

    • The Solution: Add a chelating agent like EDTA (1-5 mM) to your buffer to sequester these metal ions.[12]

Troubleshooting_Workflow Start Start: Low Reactivity Issue CheckSolvent What is your solvent type? Start->CheckSolvent Protic Protic (e.g., H₂O, MeOH) CheckSolvent->Protic Aprotic Aprotic (e.g., DMF, ACN) CheckSolvent->Aprotic SwitchSolvent ACTION: Switch to a Polar Aprotic Solvent (DMF, DMSO, ACN). This enhances nucleophilicity. Protic->SwitchSolvent Yes CheckSolubility Are all reactants fully dissolved? Aprotic->CheckSolubility SwitchSolvent->CheckSolubility NotDissolved ACTION: Use a co-solvent system (e.g., Water/ACN) or switch to a better solvent like DMF. CheckSolubility->NotDissolved No CheckPolarity Consider anomalous polarity effects. Empirically test solvents like THF vs. ACN. CheckSolubility->CheckPolarity Yes End Re-evaluate Reaction NotDissolved->End CheckPolarity->End

Caption: Troubleshooting workflow for low reactivity.
Experimental Protocols
Protocol 1: Solvent Screening for Optimizing Nucleophilic Cleavage

This protocol provides a framework for empirically determining the optimal solvent for the reaction of this compound with a model thiol, such as glutathione (GSH).

Materials:

  • This compound

  • Glutathione (reduced form)

  • Solvents to be tested: Acetonitrile (ACN), Dimethylformamide (DMF), Tetrahydrofuran (THF), Methanol (MeOH)

  • Buffer (if required): 0.1 M Phosphate buffer, pH 7.0, de-gassed

  • Inert gas (Nitrogen or Argon)

  • Analytical equipment (e.g., HPLC, LC-MS)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 100 mM stock solution of this compound in a suitable solvent where it is highly soluble (e.g., DMF).

    • Prepare a 200 mM stock solution of glutathione in de-gassed phosphate buffer.

  • Reaction Setup:

    • In separate, inert-atmosphere vials, add 900 µL of each solvent to be tested (ACN, DMF, THF, MeOH).

    • To each vial, add 50 µL of the glutathione stock solution to achieve a final concentration of 10 mM.

    • Initiate the reactions by adding 50 µL of the this compound stock solution to each vial (final concentration: 5 mM). This creates a 2:1 molar ratio of thiol to disulfide.

  • Reaction Monitoring:

    • Maintain all reactions at a constant temperature (e.g., 25 °C).

    • At set time points (e.g., 5 min, 15 min, 30 min, 1 hr, 4 hr), withdraw a small aliquot (e.g., 10 µL) from each reaction vial.

    • Immediately quench the aliquot in a solution containing a suitable quenching agent (e.g., an alkylating agent like N-ethylmaleimide if analyzing thiols) and dilute for analysis.

  • Analysis:

    • Analyze the quenched samples by reverse-phase HPLC or LC-MS.

    • Monitor the disappearance of the this compound peak and the appearance of the product peak (the mixed disulfide or the final symmetrical disulfide, depending on stoichiometry).

    • Plot the percentage conversion against time for each solvent to determine the initial reaction rates and final conversion.

  • Interpretation:

    • The solvent that yields the fastest rate and highest conversion is the optimal choice for your system. This empirical data is crucial and often more valuable than predictions based solely on theoretical principles.

References
  • Impact of Solvent Reorganization on Disulfide Bond Cleavage in Hydrated Electron Clusters. (2024). Vertex AI Search.
  • Technical Support Center: Handling Disulfide Bond Formation During Conjug
  • Troubleshooting incomplete disulfide bond cleavage with DTT-d10. Benchchem.
  • Disulfide Bond Formation in Peptides by Dimethyl Sulfoxide.
  • Effect of solvents on formation of disulphide bond in peptides. International Journal of Pharmaceutical Science Invention.
  • Theoretical Insights into the Mechanism for Thiol/Disulfide Exchange.
  • Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modification and stability.
  • Solvent Effects - aliphatic nucleophilic substitution. University of Michigan.
  • Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated P
  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps.
  • Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.
  • NUCLEOPHILIC SUBSTITUTION REACTIONS. St.
  • Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). YouTube.
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  • A kinetic method for the study of solvent environments of thiol groups in proteins.... PubMed.
  • Electrode Kinetics of 2,2'-diaminophenyloxydisulfide. Acta Physico-Chimica Sinica.

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Technical Support Center: Catalyst Selection for Reactions with 2,2'-Difluorodiphenyldisulfide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2,2'-Difluorodiphenyldisulfide. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions to navigate the complexities of catalyst selection and reaction optimization for this versatile sulfur-containing reagent. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Introduction: The Challenge and Opportunity of this compound

This compound is a valuable building block in organic synthesis, particularly for the introduction of the 2-fluorophenylthio moiety. However, like many organosulfur compounds, it presents a distinct challenge to transition metal catalysis. The sulfur atoms in the disulfide bond can act as potent catalyst poisons by strongly coordinating to the metal center, thereby inhibiting or completely shutting down catalytic activity.[1][2][3]

Despite this, successful catalytic transformations are achievable with careful selection of the catalyst, ligands, and reaction conditions. The primary catalytic approach involves the cleavage of the S-S bond to generate a reactive metal-thiolate intermediate, which can then participate in cross-coupling reactions. This guide will focus on the three most relevant classes of catalysts for this purpose: Copper, Palladium, and Nickel.

Frequently Asked Questions (FAQs)

Q1: I'm starting a new project with this compound. Which catalyst system (Cu, Pd, or Ni) should I try first?

A: For C-S bond formation using a disulfide, Copper-based catalyst systems are often the most robust and economical starting point. Copper catalysts have a high affinity for sulfur and can readily mediate the cleavage of the S-S bond.[4][5] They are generally more tolerant to sulfur-containing substrates compared to palladium. A simple, ligand-free system like Copper(I) iodide (CuI) is an excellent first choice for coupling with aryl iodides.[4] Palladium systems can also be effective, but often require more specialized, bulky, and electron-rich phosphine ligands to prevent catalyst deactivation.[6] Nickel catalysts are a powerful option, especially for reductive cross-coupling reactions, but can sometimes lead to unusual reactivity, such as C-S bond cleavage instead of the desired S-S cleavage.[7]

Q2: My reaction is sluggish or stalls completely. How can I tell if it's catalyst poisoning?

A: Catalyst poisoning by the disulfide or resulting thiolate is the most probable cause. A classic diagnostic test is to add a fresh portion of catalyst to the stalled reaction. If the reaction restarts, it strongly indicates that the original catalyst was deactivated.[8] Analytically, you may not see the formation of the desired product, and your starting materials will remain largely unconsumed. To mitigate this, consider increasing catalyst loading, using a ligand that protects the metal center, or adding the disulfide substrate slowly over the course of the reaction to maintain a low concentration.[8]

Q3: How do the fluorine atoms on the aromatic rings affect the reaction?

A: The electron-withdrawing fluorine atoms at the ortho-positions can influence the reaction in several ways. They can make the aryl-sulfur bond more susceptible to cleavage in certain catalytic cycles. In palladium-catalyzed reactions, the fluorine atoms may affect the rate of oxidative addition and reductive elimination.[9] While often not a primary driver of reactivity compared to the disulfide bond itself, these electronic effects should be considered during optimization.

Q4: I am observing significant amounts of homocoupling of my other reaction partner. What is the cause?

A: Homocoupling is a common side reaction in many cross-coupling protocols. In the context of disulfide reactions, it can arise if the transmetalation step (in Suzuki or Stille coupling, for example) is slow relative to other processes. For nickel-catalyzed reductive couplings, the formation of organometallic intermediates can lead to homocoupling if the subsequent cross-coupling step is inefficient.[7] To address this, optimizing the ligand, solvent, and base is crucial to ensure the cross-coupling pathway is favored.

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to resolving common experimental challenges.

Issue 1: Low to No Product Yield

Low conversion is the most frequent problem and is almost always linked to catalyst deactivation or suboptimal reaction conditions.

start Low / No Yield poisoning Hypothesis: Catalyst Poisoning start->poisoning Most likely cause conditions Hypothesis: Suboptimal Conditions start->conditions reagents Hypothesis: Reagent Degradation start->reagents sol_poison1 Increase Catalyst Loading (e.g., from 2 mol% to 5-10 mol%) poisoning->sol_poison1 sol_poison2 Use Bulky, Electron-Rich Ligand (e.g., XPhos for Pd, dcype for Ni) poisoning->sol_poison2 sol_poison3 Slow Addition of Disulfide poisoning->sol_poison3 sol_poison4 Use Halide Scavenger (e.g., Ag₂CO₃) if halide ions are generated poisoning->sol_poison4 sol_cond1 Screen Solvents (e.g., DMF, DMSO, Toluene, Dioxane) conditions->sol_cond1 sol_cond2 Screen Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) conditions->sol_cond2 sol_cond3 Increase Temperature conditions->sol_cond3 sol_reagent1 Verify Purity of Disulfide and Coupling Partner reagents->sol_reagent1 sol_reagent2 Ensure Anhydrous Conditions if using sensitive reagents reagents->sol_reagent2

Caption: Troubleshooting logic for low product yield.

Potential Cause Recommended Action & Rationale
Catalyst Poisoning by Sulfur 1. Increase Catalyst Loading: A straightforward approach to compensate for deactivated catalyst. Try increasing from a typical 1-2 mol% to 5-10 mol%.[10] 2. Employ Robust Ligands: For Palladium, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can shield the metal center and promote the desired catalytic cycle over deactivation pathways.[6] For Nickel, bidentate phosphines like dcype (1,2-bis(dicyclohexylphosphino)ethane) can be effective.[11] 3. Slow Addition: Adding the this compound solution via syringe pump over several hours keeps its concentration low, minimizing the rate of catalyst poisoning.[8]
Suboptimal Reaction Conditions 1. Solvent Screening: The polarity and coordinating ability of the solvent are critical. Aprotic polar solvents like DMF or DMSO are often effective for copper-catalyzed reactions, while ethereal or aromatic solvents like dioxane or toluene are common for palladium and nickel catalysis.[5][12] 2. Base Screening: The choice of base can dramatically affect yield. Start with a moderately weak base like K₂CO₃ or Cs₂CO₃. Stronger bases may be required for less reactive coupling partners.[5] 3. Temperature Increase: If the reaction is slow at a lower temperature (e.g., 80 °C), incrementally increase it to 100-120 °C.
Poor Reagent Quality 1. Purity Check: Ensure the purity of your this compound and coupling partner. Impurities can act as alternative substrates or catalyst poisons. 2. Anhydrous Conditions: For reactions involving organometallic reagents (e.g., Grignards, organoborons), ensure all glassware is flame-dried and solvents are anhydrous to prevent quenching of the nucleophile.
Issue 2: Formation of Aryl Sulfide via C-S Bond Cleavage

In some cases, particularly with nickel catalysis, you may observe the formation of biaryl products, indicating that the C-S bond of the disulfide has cleaved, rather than the S-S bond.[7]

  • Switch Catalyst System: This is the most effective solution. If nickel catalysis leads to C-S cleavage, switch to a copper or palladium-based system, which is much more likely to promote S-S cleavage for C-S bond formation.

  • Modify Ligands: For nickel systems, moving from phosphine-based ligands to nitrogen-based ligands (e.g., bipyridine derivatives) can sometimes alter the reactivity pathway.[13]

Catalyst Systems & Mechanistic Insights

Understanding the catalytic cycle is key to rational catalyst selection and troubleshooting.

Copper-Catalyzed C-S Coupling

Copper catalysis is highly effective for coupling diaryl disulfides with aryl halides. The mechanism is believed to involve the formation of a copper(I) thiolate intermediate.

G cluster_0 Copper-Catalyzed C-S Coupling A Ar-S-S-Ar + 2 Cu(I)X B 2 [Ar-S-Cu(I)] + 2 X⁻ A->B S-S Cleavage C [Ar-S-Cu(III)(Ar')(X)] B->C + Ar'-X Oxidative Addition D Ar-S-Ar' + Cu(I)X C->D Reductive Elimination D->A Regenerates Catalyst

Caption: Simplified catalytic cycle for Cu-catalyzed C-S coupling.

  • Key takeaway: This cycle is often efficient even without specialized ligands, making it a practical first choice.[4]

Palladium-Catalyzed C-S Coupling

Palladium systems are also widely used and follow the classic oxidative addition/reductive elimination pathway.

G cluster_1 Palladium-Catalyzed C-S Coupling A L₂Pd(0) B L₂Pd(II)(S-Ar)(X) A->B + Ar-S-X Oxidative Addition C L₂Pd(II)(S-Ar)(Ar') B->C + Ar'-M Transmetalation D Ar-S-Ar' C->D Reductive Elimination D->A

Caption: General Pd-catalyzed cross-coupling cycle.

  • Key takeaway: The choice of ligand (L) is critical to prevent the sulfur species from irreversibly binding to the Pd(0) center and to facilitate the reductive elimination step.[6][14]

Representative Experimental Protocol

This protocol describes a general procedure for a copper-catalyzed C-S coupling reaction between this compound and an aryl iodide. Note: This is a starting point and may require optimization for specific substrates.

Copper-Catalyzed Thiolation of an Aryl Iodide
  • Reagent Preparation:

    • To an oven-dried Schlenk tube, add the aryl iodide (1.0 mmol, 1.0 equiv), Copper(I) iodide (CuI) (0.05 mmol, 5 mol%), and a magnetic stir bar.

    • In a separate vial, dissolve this compound (0.5 mmol, 0.5 equiv, providing 1.0 equiv of the arylthiol moiety) in 3 mL of anhydrous DMSO.

  • Reaction Setup:

    • Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

    • Add Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv) to the Schlenk tube under a positive pressure of inert gas.

    • Add the this compound solution to the Schlenk tube via syringe.

  • Reaction Execution:

    • Place the sealed tube in a preheated oil bath at 110 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS by taking small aliquots.

  • Workup and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and wash with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired diaryl sulfide.

References

  • Ni-catalyzed reductive cross-couplings of diaryl disulfides with aryl bromides for biaryl synthesis through C–S bond cleavage. Organic Chemistry Frontiers.
  • Transition Metal Catalyzed Synthesis of Aryl Sulfides. MDPI.
  • New Ligands for Nickel Catalysis from Diverse Pharmaceutical Heterocycle Libraries. NIH.
  • Transition Metal Catalyzed Synthesis of Aryl Sulfides.
  • Ligand-guided pathway selection in nickel-catalyzed couplings of enals and alkynes.
  • Chemoselective synthesis of diaryl disulfides via a visible light-mediated coupling of arenediazonium tetrafluorobor
  • ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetal
  • Transition metal catalyzed synthesis of aryl sulfides. PubMed.
  • Organosulfur, organoselenium and organotellurium ligands in the development of palladium, nickel and copper based catalytic systems for Heck coupling. Semantic Scholar.
  • Nickel-Catalyzed Cyanation of Aryl Thioethers.
  • Copper-Catalyzed C(sp 2 )–S Coupling Reactions for the Synthesis of Aryl Dithiocarbamates with Thiuram Disulfide Reagents.
  • The Synthesis and Application of 1,4- Dithiins, Thianthrenes, and Other Sulfur-Rich Scaffolds. DSpace@MIT.
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols. DSpace.
  • ChemInform Abstract: Synthesis of Fluorinated Thiophenes and Their Analogues.
  • Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
  • Copper-Catalyzed C(sp2)-S Coupling Reactions for the Synthesis of Aryl Dithiocarbamates with Thiuram Disulfide Reagents. Organic Chemistry Portal.
  • Palladium-catalyzed direct thiolation of aryl C-H bonds with disulfides. PubMed.
  • How to Prevent Catalyst Poisoning at the Industrial Scale.
  • Palladium-Catalyzed Defluorinative Coupling of 1-Aryl-2,2- Difluoroalkenes and Boronic Acids. Angewandte Chemie.
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  • Copper-catalyzed C–S direct cross-coupling of thiols with 5-arylpenta-2,4-dienoic acid ethyl ester. SciSpace.
  • A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines. Organic Chemistry Portal.
  • Technical Support Center: Catalyst Poisoning in N-Chloro-2-fluoroacetamide Medi
  • Thiol and reagent scope of the Pd‐catalyzed S‐allylation.
  • Tandem Difluoroalkylation-Arylation of Enamides Catalyzed by Nickel.
  • Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes. PMC.
  • Palladium-Catalyzed Defluorinative Coupling of 1-Aryl-2,2-Difluoroalkenes and Boronic Acids for the Stereoselective Synthesis of Monofluorostilbenes. NIH.
  • Synthesis Workshop: Elucidating Ni-catalyzed Negishi Couplings with Craig Day (Episode 52). YouTube.
  • Palladium-catalyzed direct C-H thiolation of 2-pyridyl sulfoxide with disulfides.
  • Nickel-Catalyzed Cross-Electrophile Coupling Reactions for the Synthesis of gem -Difluorovinyl Arenes.
  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester deriv
  • Copper-Catalyzed C-H Difluoroalkylations and Perfluoroalkylations of Alkenes and (Hetero)arenes. PubMed.
  • Nickel-catalyzed selective disulfide formation by reductive cross-coupling of thiosulfon
  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
  • Cross coupling reactions. Harned Research Group.
  • Elucidating Electron Transfer Events in Nickel Complexes with Dr. Craig Day. YouTube.
  • Copper-Catalyzed Diaryl Ether Formation from (Hetero)
  • Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids: efficient synthesis of 1,1-diaryl-2,2-difluoroethenes. PubMed.
  • Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosyl
  • Copper-catalyzed direct C–H fluoroalkenyl
  • Palladium-Catalyzed Suzuki Cross-Coupling of 2-Haloselenophenes: Synthesis of 2-Arylselenophenes, 2,5-Diarylselenophenes, and 2-Arylselenophenyl Ketones.
  • Effect of Sulfur Poisoning During Worldwide Harmonized Light Vehicles Test Cycle on NOx Reduction Performance and Active Sites of Selective C
  • ChemInform Abstract: Synthesis of 3-Fluoro-2,5-Disubstituted Furans and Further Derivative Reactions to Access Fluorine-Containing 3,3′-Bifurans and Tetrasubstituted Furans.

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Navigating Disulfide Bond Formation: A Technical Guide to Minimizing Scrambling

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in the intricate process of forming correct disulfide bonds while minimizing the pervasive issue of disulfide scrambling. This guide provides in-depth answers to frequently asked questions and detailed troubleshooting protocols to ensure the structural integrity and biological activity of your peptides and proteins.

Frequently Asked Questions (FAQs)

Q1: What is disulfide scrambling and why is it a critical issue?

Disulfide scrambling, or disulfide shuffling, is the incorrect formation or rearrangement of disulfide bonds within a protein or peptide. This can occur during synthesis, folding, or storage, leading to non-native disulfide bond isomers. These aberrant connections can disrupt the protein's three-dimensional structure, which is crucial for its biological function.[1] For therapeutic proteins like monoclonal antibodies, disulfide scrambling can lead to a loss of efficacy, altered pharmacokinetics, and potentially increased immunogenicity.[1]

Q2: What are the primary mechanisms that lead to disulfide scrambling?

Disulfide scrambling is primarily initiated by the presence of free thiol groups (cysteines) that can attack existing disulfide bonds in a thiol-disulfide exchange reaction. This process is particularly prevalent under basic pH conditions, which promote the deprotonation of thiols to the more nucleophilic thiolate anion.[1] Scrambling can occur through several routes: reactions between two free cysteine residues, a reaction between a free cysteine and an existing disulfide bond, or the rearrangement of two cysteine residues that were previously part of a disulfide bond.

Q3: How does 2,2'-Difluorodiphenyldisulfide conceptually fit into preventing disulfide scrambling?

While specific literature on this compound for preventing disulfide scrambling is not extensively available, its function can be inferred from the behavior of related aromatic disulfides like 2,2'-dipyridyl disulfide. These reagents act as thiol-activating agents. A free thiol group in a peptide or protein can react with this compound to form a mixed disulfide. This "activated" thiol is then more susceptible to a targeted reaction with another specific free thiol to form the desired intramolecular disulfide bond, while minimizing random, intermolecular reactions that lead to scrambling. The fluorine atoms on the phenyl rings are expected to modulate the reactivity of the disulfide bond.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Yield of the Correctly Folded Product Due to Scrambling

Symptoms:

  • Multiple peaks on HPLC analysis of the final product.

  • Mass spectrometry data indicating a heterogeneous mixture of disulfide isomers.

  • Reduced biological activity of the purified protein.

Troubleshooting Steps:

  • pH Optimization: Disulfide exchange is highly pH-dependent.

    • Recommendation: Maintain a slightly acidic pH (around 6.5) during purification and storage, as alkaline conditions favor the deprotonation of free thiols, which initiates scrambling.[1] For enzymatic digestions in non-reduced peptide mapping, acidic conditions can also minimize scrambling.[2]

  • Employing Thiol-Blocking Agents: The most direct way to prevent scrambling is to cap free thiols.

    • Recommendation: Utilize alkylating agents like N-ethylmaleimide (NEM) to block any free cysteine residues. NEM reacts rapidly with free thiols, effectively preventing them from participating in disulfide exchange reactions.[2][3]

  • Controlled Oxidation Environment: The method of disulfide bond formation is critical.

    • Recommendation: Avoid uncontrolled air oxidation, which can be slow and lead to a mixture of products. Instead, use a controlled redox buffer system (e.g., a mixture of reduced and oxidized glutathione) to guide the formation of the thermodynamically most stable disulfide bonds.[1]

Experimental Protocols

Protocol 1: Alkylation of Free Thiols with N-Ethylmaleimide (NEM) to Prevent Scrambling During Peptide Mapping

This protocol is adapted for the analysis of disulfide bond connectivity in monoclonal antibodies, where preventing artificial scrambling during sample preparation is crucial.

  • Denaturation: Denature the monoclonal antibody sample (e.g., 50 µg) in a solution containing 8 M urea.

  • Alkylation: Add N-ethylmaleimide (NEM) to a final concentration of 4 mM from a freshly prepared stock solution.

  • Incubation: Incubate the mixture at 37°C for 30 minutes in the dark.

  • Digestion: Proceed with your standard enzymatic digestion protocol (e.g., using trypsin). The alkylated free thiols will be protected from initiating disulfide scrambling during the digestion process.[2]

Data Presentation

Table 1: Comparison of Reagents for Minimizing Disulfide Scrambling

Reagent ClassExample(s)Mechanism of ActionKey AdvantagesKey Disadvantages
Alkylating Agents N-Ethylmaleimide (NEM), IodoacetamideCovalently modifies free thiol groups, preventing their participation in exchange reactions.Highly effective at preventing scrambling.Irreversible modification. Can interfere with downstream analytical methods.
Aromatic Disulfides 2,2'-dipyridyl disulfide, 2,2'-dithiobis(5-nitropyridine) (DTNP)Activates thiol groups to form mixed disulfides, directing subsequent disulfide bond formation.Allows for regioselective disulfide bond formation.[4]May require specific removal steps for byproducts.
Redox Buffers Glutathione (GSH/GSSG)Controls the redox potential of the solution to favor the formation of native disulfide bonds.Promotes correct folding into the thermodynamically most stable isomer.Can be slow and may not be suitable for all proteins.

Visualizing the Workflow

Diagram 1: The Mechanism of Thiol-Disulfide Exchange Leading to Scrambling

G cluster_0 Initial State cluster_1 Scrambling Reaction cluster_2 Final Scrambled State Protein_Native Protein with Native Disulfide Bond (P-S-S-P) Attack Nucleophilic Attack Free_Thiol Free Thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Free_Thiol->Thiolate Deprotonation (High pH) Scrambled_Intermediate Mixed Disulfide Intermediate (P-S-S-R) Attack->Scrambled_Intermediate Thiol-Disulfide Exchange Leaving_Group Leaving Thiolate (P-S⁻) Scrambled_Intermediate->Leaving_Group Scrambled_Protein Scrambled Disulfide (P-S-S-R or R-S-S-R) Scrambled_Intermediate->Scrambled_Protein New_Free_Thiol New Free Thiol (P-SH) Leaving_Group->New_Free_Thiol Protonation

Caption: Mechanism of disulfide scrambling initiated by a free thiolate anion.

Diagram 2: Prevention of Scrambling using a Thiol-Activating Agent

G cluster_0 Step 1: Thiol Activation cluster_1 Step 2: Directed Disulfide Formation Free_Thiol_1 Free Thiol 1 (P-SH) Activated_Thiol Activated Mixed Disulfide (P-S-S-Ar) Free_Thiol_1->Activated_Thiol Activating_Reagent Activating Reagent (e.g., Ar-S-S-Ar) Activating_Reagent->Activated_Thiol Byproduct_1 Byproduct (Ar-SH) Activated_Thiol->Byproduct_1 Attack Nucleophilic Attack Free_Thiol_2 Free Thiol 2 (P'-SH) Desired_Product Correct Disulfide Bond (P-S-S-P') Attack->Desired_Product Intramolecular Reaction Byproduct_2 Leaving Group (Ar-SH) Desired_Product->Byproduct_2

Caption: Conceptual workflow for directed disulfide bond formation.

References

  • Kleinberg, E. T., et al. (2022). Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies. bioRxiv.
  • Andreu, D., & Merrifield, R. B. (1994). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. Methods in Molecular Biology, 35, 91-169.
  • Hogg, P. J. (2019). 2,2´-Dipyridyl diselenide: A chemoselective tool for cysteine deprotection and disulfide bond formation. Journal of Peptide Science, 25(12), e3219.
  • Kleinberg, E. T., et al. (2022). Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies. ResearchGate.
  • Yan, B., et al. (2011). Characterization and Comparison of Disulfide Linkages and Scrambling Patterns in Therapeutic Monoclonal Antibodies - Using LC-MS with Electron Transfer Dissociation. Journal of the American Society for Mass Spectrometry, 22(7), 1164-1174.
  • Chen, L., Annis, I., & Barany, G. (2001). Disulfide bond formation in peptides. Current Protocols in Protein Science.
  • Hogg, P. J. (2019). 2,2´-Dipyridyl diselenide: A chemoselective tool for cysteine deprotection and disulfide bond formation. PubMed.
  • Rapid Novor. (2024). Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies. Rapid Novor.
  • Cui, C. (2016). How to prevent disulfide bond scrambling? ResearchGate.
  • Maruyama, K., Nagasawa, H., & Suzuki, A. (1999). 2,2'-Bispyridyl disulfide rapidly induces intramolecular disulfide bonds in peptides. Peptides, 20(7), 881-4.

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Technical Support Center: Workup Procedures for Reactions Containing 2,2'-Difluorodiphenyldisulfide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling reactions involving 2,2'-Difluorodiphenyldisulfide. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during the workup and purification of reactions containing this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when working with this compound?

A1: this compound and related disulfide compounds can cause skin, eye, and respiratory irritation.[1][2] Some disulfide compounds are also noted for their strong, unpleasant odor (stench).[2][3] Therefore, it is crucial to handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2] In case of accidental contact, immediately wash the affected skin with plenty of soap and water and rinse eyes cautiously with water for several minutes.[1][2]

Q2: My reaction is complete. What is the general first step for working up a reaction mixture containing this compound?

A2: The initial workup step largely depends on the reaction solvent and the properties of your desired product. If you've used a water-miscible solvent like DMF or DMSO, it's often beneficial to dilute the reaction mixture with a suitable organic solvent and then wash with water or brine to remove the high-boiling solvent. For water-immiscible solvents, a direct aqueous wash is typically the first step. The nature of the aqueous wash (e.g., acidic, basic, or neutral) should be chosen based on the stability of your product and the need to remove specific impurities.

Q3: I am observing a persistent emulsion during the aqueous extraction. How can I resolve this?

A3: Emulsion formation is a common issue, especially when dealing with complex reaction mixtures. Here are a few strategies to break an emulsion:

  • Addition of Brine: Saturated sodium chloride solution increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Filtration through Celite: Passing the emulsified mixture through a pad of Celite can sometimes resolve the issue.

  • Solvent Addition: Carefully adding more of the organic solvent can sometimes help to break the emulsion.

  • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can force the separation of the layers.

Q4: How can I remove unreacted this compound from my crude product?

A4: Unreacted this compound can often be removed by the following methods:

  • Crystallization: If your product is a solid and has different solubility properties than the disulfide, recrystallization can be a highly effective purification method.

  • Column Chromatography: Silica gel chromatography is a standard method for separating organic compounds. A non-polar eluent system (e.g., hexanes/ethyl acetate) will typically elute the less polar this compound before more polar products.

  • Reductive Workup: If your product is stable to reducing conditions, you can reduce the disulfide to the corresponding thiol (2-fluorothiophenol). This thiol is more polar and can be more easily separated by extraction with a basic aqueous solution. Common reducing agents include dithiothreitol (DTT) or sodium borohydride.

Q5: My desired product is a thiol, formed from the cleavage of this compound. How do I prevent it from re-oxidizing to the disulfide during workup?

A5: Thiols are susceptible to oxidation by atmospheric oxygen, especially under basic conditions, to reform disulfides. To prevent this:

  • Workup under an Inert Atmosphere: Whenever possible, perform extractions and solvent removal under an inert atmosphere (e.g., nitrogen or argon).

  • Use of Reducing Agents: Including a mild reducing agent, such as a small amount of DTT or tris(2-carboxyethyl)phosphine (TCEP), in your aqueous workup solutions can help maintain the thiol in its reduced state.

  • Acidic Conditions: Maintaining acidic conditions during the workup can help to minimize the rate of thiol oxidation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Yellow coloration in the final product Presence of residual disulfide or sulfur-containing byproducts.- Recrystallize the product from a suitable solvent system. - Perform a final wash of the organic layer with a dilute solution of a reducing agent (e.g., sodium bisulfite) to remove colored impurities. - Consider treatment with activated carbon.
Low yield after workup - Product is partially soluble in the aqueous phase. - Product is unstable to the workup conditions (pH, temperature). - Incomplete reaction.- Back-extract the aqueous layers with the organic solvent to recover any dissolved product. - Re-evaluate the pH and temperature of the workup; perform a small-scale test to assess product stability. - Monitor the reaction to completion using an appropriate analytical technique (e.g., TLC, LC-MS) before initiating workup.
Multiple spots on TLC after purification - Incomplete separation during chromatography. - Decomposition of the product on silica gel. - Presence of isomeric byproducts.- Optimize the chromatography conditions (e.g., different solvent system, gradient elution). - Consider using a different stationary phase (e.g., alumina, reverse-phase silica). - Characterize the impurities by LC-MS or NMR to understand their structure and devise a targeted purification strategy.
Difficulty in removing the thiol byproduct (2-fluorothiophenol) The thiol may be co-eluting with the product during chromatography.- Convert the thiol to a more polar derivative by reacting it with an alkylating agent (e.g., iodoacetamide) before chromatography. - Perform an extractive workup with a basic aqueous solution (e.g., 1M NaOH) to remove the acidic thiol. Ensure your desired product is stable to basic conditions.

Experimental Protocols

Protocol 1: General Aqueous Workup

This protocol outlines a standard procedure for the initial workup of a reaction performed in a water-immiscible solvent.

  • Cool the reaction mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer sequentially with: a. Water (to remove water-soluble impurities). b. 1M HCl (if basic impurities need to be removed and the product is acid-stable). c. Saturated aqueous sodium bicarbonate (if acidic impurities need to be removed and the product is base-stable). d. Brine (to facilitate phase separation and remove residual water).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Silica Gel Flash Chromatography

This protocol is a general guideline for purifying the crude product.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Adsorb the dissolved product onto a small amount of silica gel and dry it to a free-flowing powder.

  • Prepare a silica gel column packed with the chosen eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Load the dried crude product onto the top of the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the desired product.

  • Combine the pure fractions and concentrate under reduced pressure to yield the purified product.

Protocol 3: Reductive Workup to Remove Disulfide Impurities

This protocol is useful when unreacted this compound is a significant impurity and the desired product is stable to mild reduction.

  • Dissolve the crude product in a suitable organic solvent.

  • Add a solution of a reducing agent, such as dithiothreitol (DTT), in a basic aqueous solution (e.g., 0.1 M phosphate buffer, pH 8).

  • Stir the biphasic mixture vigorously for 1-2 hours at room temperature.

  • Separate the organic layer.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Visualizations

Workup_Decision_Tree start Reaction Complete solvent_check Water-Miscible Solvent? start->solvent_check dilute Dilute with Organic Solvent solvent_check->dilute Yes aqueous_wash Aqueous Wash solvent_check->aqueous_wash No wash_solvent Wash with Water/Brine dilute->wash_solvent wash_solvent->aqueous_wash emulsion Emulsion Forms? aqueous_wash->emulsion break_emulsion Break Emulsion (Brine, Celite) emulsion->break_emulsion Yes phase_sep Phase Separation emulsion->phase_sep No break_emulsion->phase_sep dry_organic Dry Organic Layer phase_sep->dry_organic concentrate Concentrate dry_organic->concentrate crude_product Crude Product concentrate->crude_product purification_check Purification Needed? crude_product->purification_check chromatography Column Chromatography purification_check->chromatography Yes recrystallization Recrystallization purification_check->recrystallization Yes pure_product Pure Product purification_check->pure_product No chromatography->pure_product recrystallization->pure_product

Caption: A decision tree for the general workup procedure.

Side_Reaction_Troubleshooting cluster_thiol Thiol-Related Issues cluster_solutions Potential Solutions thiol_oxidation Thiol Re-oxidation inert_atmosphere Inert Atmosphere Workup thiol_oxidation->inert_atmosphere reducing_agents Add Reducing Agents thiol_oxidation->reducing_agents acidic_conditions Acidic Workup thiol_oxidation->acidic_conditions thiol_removal Difficulty Removing Thiol Byproduct basic_extraction Basic Aqueous Extraction thiol_removal->basic_extraction derivatization Derivatize Thiol thiol_removal->derivatization

Caption: Troubleshooting common side reactions involving thiols.

References

  • Advanced Biotech. (2025). Safety Data Sheet.
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
  • CP Lab Safety. (n.d.). 2, 2'-Difluoro diphenyl disulfide, min 98%, 1 gram.
  • PubChem. (n.d.). 2,2'-Dipyridyl disulfide.
  • PubMed. (2024). High performance liquid chromatography combined with the 2,2'-dithiodipyridine derivatization reaction for determination of different types of free thiols in human serum and analysis of their relationship with coronary heart disease.
  • National Institutes of Health. (n.d.). Establishing a method of HPLC involving precolumn derivatization by 2,2′-dithiobis (5‐nitropyridine) to determine the sulfites in shrimps in comparison with ion chromatography.
  • PubMed. (2004). Study of the disulfide reduction of denatured proteins by liquid chromatography coupled with on-line cold-vapor-generation atomic-fluorescence spectrometry (LC-CVGAFS).
  • PubMed. (2011). Chromatography of bis-(3-sulfopropyl) disulfide and its breakdown products by HPLC coupled with electrochemical detection.
  • Google Patents. (n.d.). Process for preparing 2,2'-dinitrodiphenyl disulphide.
  • PubMed. (n.d.). Quantitative Liquid Chromatographic Determination of Disulfide-Containing Peptide Analogues of Vasopressin With Dual Hg/Au Electrochemical Detection.
  • PubMed. (1989). Purification and characterization of dihydropyrimidine dehydrogenase from pig liver.
  • ChemUniverse. (n.d.). Request A Quote.

Sources

Validation & Comparative

A Comparative Guide for Synthetic Strategy: 2,2'-Difluorodiphenyldisulfide vs. 4,4'-Difluorodiphenyldisulfide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Disulfide Chemistry

In the landscape of modern medicinal chemistry and materials science, the introduction of fluorine into organic scaffolds is a cornerstone strategy for modulating molecular properties. Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa. When incorporated into the diaryl disulfide framework, these effects become particularly nuanced, creating powerful reagents and synthons for drug development and complex molecule synthesis.

This guide provides an in-depth comparison of two regioisomeric fluorinated diaryl disulfides: 2,2'-Difluorodiphenyldisulfide and 4,4'-Difluorodiphenyldisulfide. The position of the fluorine atom—ortho versus para to the disulfide linkage—imparts distinct electronic and steric characteristics, which in turn dictate their synthesis, reactivity, and ultimate application. For researchers, scientists, and drug development professionals, understanding these differences is critical for the rational design of synthetic routes and the targeted optimization of lead compounds. We will explore the causality behind experimental choices, present validated protocols, and offer field-proven insights into the strategic selection of the appropriate isomer.

I. Synthesis: Accessing the Isomeric Scaffolds

The preparation of symmetrical diaryl disulfides can be broadly achieved through two primary pathways: the oxidative coupling of corresponding thiols or the coupling of aryl halides with a suitable sulfur source. The choice of method often depends on the availability and stability of the starting materials.

Method 1: Oxidative Coupling of Fluorinated Thiophenols

This is the most direct and common method for synthesizing diaryl disulfides. The corresponding fluorothiophenol is oxidized using a variety of mild oxidizing agents. Air (O2), hydrogen peroxide (H2O2), and iodine (I2) are frequently employed due to their efficiency and the simplicity of workup.

The reaction proceeds via the formation of a thiyl radical, which then dimerizes to form the disulfide bond. The choice of oxidant and solvent system can be critical for achieving high yields and avoiding over-oxidation to sulfonic acids.

Experimental Protocol: Synthesis of 4,4'-Difluorodiphenyldisulfide via Thiol Oxidation

This protocol describes a robust and scalable method for the synthesis of 4,4'-Difluorodiphenyldisulfide from 4-Fluorothiophenol using hydrogen peroxide.

Materials:

  • 4-Fluorothiophenol (1.0 eq)

  • Ethanol (or other suitable alcohol)

  • 30% Hydrogen Peroxide (H2O2) (1.1 eq)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Fluorothiophenol (1.0 eq) in ethanol (approx. 0.5 M concentration).

  • Oxidation: Cool the solution to 0 °C in an ice bath. Slowly add 30% hydrogen peroxide (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol is fully consumed.

  • Workup: Quench the reaction by adding deionized water. The product may precipitate as a solid. If so, collect the solid by vacuum filtration and wash with cold water. If the product remains in solution, transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes, to yield the pure 4,4'-Difluorodiphenyldisulfide as a white to off-white solid.

Causality: The use of an alcohol solvent facilitates the solubility of both the nonpolar thiol and the polar oxidant. The slow, cooled addition of H2O2 is crucial to control the exotherm and prevent over-oxidation. The aqueous workup removes any unreacted peroxide and inorganic byproducts.

Method 2: Coupling of Aryl Halides with a Sulfur Source

This "thiol-free" approach is advantageous when the required thiophenol is unstable, expensive, or hazardous. It typically involves a transition-metal-catalyzed reaction between a fluoro-substituted aryl halide (iodide or bromide) and a sulfur transfer reagent like elemental sulfur (S8) or carbon disulfide (CS2).

General Scheme: Ar-X + "S Source" --[Catalyst]--> Ar-S-S-Ar (where Ar = fluorophenyl, X = I, Br)

This method avoids the handling of volatile and malodorous thiols. Copper-catalyzed systems are particularly common and effective for this transformation.

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions ArylHalide Fluorophenyl Halide (Ar-X) Product Difluorodiphenyl Disulfide ArylHalide->Product C-S Coupling SulfurSource Sulfur Source (e.g., S₈, CS₂) SulfurSource->Product Catalyst Cu(I) Catalyst (e.g., CuI) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product

II. Comparative Physicochemical and Electronic Properties

The positioning of the fluorine atom dramatically alters the electronic nature of the aromatic ring and the disulfide bond.

PropertyThis compound4,4'-DifluorodiphenyldisulfideRationale for Difference
Melting Point Lower (Liquid or low-melting solid)Higher (Crystalline solid)The para-substituted isomer has higher symmetry, allowing for more efficient crystal packing and stronger intermolecular forces.
Dipole Moment HigherLower (Potentially zero)In the 4,4'-isomer, the individual C-F bond dipoles can cancel each other out depending on the conformation, leading to a lower overall molecular dipole moment. The ortho-substitution in the 2,2'-isomer results in a permanent molecular dipole.
Electronic Effect Strong -I (Inductive) Effect-I (Inductive) and +R (Resonance) EffectsOrtho (2,2'-): The fluorine is in close proximity to the sulfur atom. Its strong electron-withdrawing inductive effect (-I) dominates, pulling electron density from the ring and the sulfur atoms. Para (4,4'-): The fluorine exerts both a -I effect and an electron-donating resonance effect (+R) via its lone pairs. While still net electron-withdrawing, the +R effect partially counteracts the inductive pull, particularly at the para position.
S-S Bond Reactivity More susceptible to nucleophilic attackLess susceptible to nucleophilic attackThe strong inductive effect of the ortho-fluorines makes the sulfur atoms more electrophilic and thus more reactive towards nucleophiles.

III. Reactivity and Mechanistic Considerations

The electronic differences between the ortho and para isomers are not merely academic; they translate directly into distinct chemical reactivity, particularly in reactions involving the disulfide bond.

A. Cleavage of the Disulfide Bond

The S-S bond is susceptible to both reductive and nucleophilic cleavage.

  • Reductive Cleavage: Both isomers can be readily reduced to their corresponding thiophenols using standard reducing agents like sodium borohydride (NaBH4) or triphenylphosphine (PPh3). This reaction is often the endpoint for syntheses that use the disulfide as a stable, crystalline precursor to the more reactive thiol. A patent describes the reduction of 4,4'-difluorodiphenyl disulfide with NaBH4 to produce 4-fluorothiophenol.

  • Nucleophilic Cleavage: This is where the electronic differences become most apparent. The sulfur atoms in This compound are significantly more electron-deficient (electrophilic) due to the proximity of the ortho-fluorine atoms. Consequently, they react more readily with nucleophiles (e.g., amines, alkoxides, carbanions) compared to the 4,4'-isomer.

// Nodes Isomer [label="Select Isomer", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Ortho [label="2,2'-Isomer\n(Ortho-Fluoro)", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Para [label="4,4'-Isomer\n(Para-Fluoro)", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ortho_Prop [label="Strong -I Effect\nMore Electrophilic Sulfur\nSteric Hindrance", shape=note, fillcolor="#F1F3F4"]; Para_Prop [label="-I and +R Effects\nLess Electrophilic Sulfur\nLess Hindrance", shape=note, fillcolor="#F1F3F4"]; Ortho_App [label="Applications:\n- Enhanced Nucleophilic Cleavage\n- Directed Reactions", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Para_App [label="Applications:\n- General Thiolation Reagent\n- Precursor to 4-Fluorothiophenol", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Isomer -> Ortho [label="Need Enhanced\nElectrophilicity?"]; Isomer -> Para [label="Need Stability or\nStandard Reactivity?"]; Ortho -> Ortho_Prop [style=dashed]; Para -> Para_Prop [style=dashed]; Ortho -> Ortho_App; Para -> Para_App; } dot Diagram: Decision guide for isomer selection based on reactivity.

B. Use in C-S Bond Forming Reactions

Both isomers can serve as electrophilic "Ar-S+" sources for the synthesis of unsymmetrical sulfides, a crucial transformation in drug discovery. However, the reaction kinetics and conditions may differ. The higher electrophilicity of the 2,2'-isomer may allow for reactions under milder conditions or with weaker nucleophiles. Conversely, the steric bulk of the ortho-fluorine atoms could hinder the approach of a nucleophile, creating a delicate balance between electronic activation and steric hindrance.

The 4,4'-isomer , being less sterically encumbered around the sulfur atoms, often serves as a more general and predictable arylthiolating reagent.

IV. Applications in Synthesis and Drug Discovery

The strategic choice between these isomers is dictated by the desired outcome of the synthetic step.

  • This compound is the reagent of choice when:

    • Enhanced Reactivity is Required: For sluggish C-S bond formations, the electronic activation provided by the ortho-fluorines can be beneficial.

    • Ortho-Directing Effects are Desired: In subsequent transformations on the aromatic ring, the fluorine atom can act as a directing group.

    • Conformational Locking is a Goal: The ortho-substituents can restrict the rotation around the Ar-S bond, which can be a useful design element in creating conformationally constrained drug candidates.

  • 4,4'-Difluorodiphenyldisulfide is preferred for:

    • Robust and General Thiolation: It is a stable, crystalline solid that serves as a reliable source of the 4-fluorophenylthiolate moiety for a wide range of nucleophilic substitution and cross-coupling reactions.

    • Metabolic Blocking: In drug design, a para-fluoro substituent is a classic strategy to block P450-mediated aromatic hydroxylation, thereby improving the metabolic stability and pharmacokinetic profile of a drug candidate.

    • Precursor Synthesis: It is a key intermediate in the large-scale production of 4-fluorothiophenol, a widely used building block in pharmaceuticals and agrochemicals.

Conclusion

While this compound and 4,4'-Difluorodiphenyldisulfide are simple regioisomers, the placement of the fluorine atom creates two distinct chemical tools for the synthetic chemist. The 2,2'-isomer is an electronically activated reagent, offering enhanced reactivity for nucleophilic processes at the sulfur center, albeit with potential steric considerations. The 4,4'-isomer is a workhorse reagent, valued for its stability, predictable reactivity, and its role as a precursor to a key building block for introducing the metabolically robust para-fluorophenylthio group. The optimal choice depends on a careful analysis of the desired reaction mechanism, the nature of the substrate, and the ultimate strategic goals of the synthesis, particularly in the context of drug design where the final position of the fluorine atom is of paramount importance.

References

  • Process for the preparation of 4-fluorothiophenol. DE4420777A1.
  • Process for the preparation of 4-fluorothiophenol. US5659088A.
  • Production of 4-fluorothiophenol. JPH083130A.
  • Lee, H. et al. (2010).
  • Lee, H. et al. (2010). Photooxidative Coupling of Thiophenol Derivatives to Disulfides. The Journal of Physical Chemistry A. [Link]
  • Ghorbani, R. & Saeedi, L. (2024). Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions. Biological and Molecular Chemistry. [Link]
  • Ghorbani, R. & Saeedi, L. (2024). Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions. Biological and Molecular Chemistry. [Link]
  • The Transformations of Thiols and their Dimers in the Redox-Mediated Thiol-Disulfide Exchange Reaction. (2023). [Source Not Provided].
  • Synthesis method of 4,4'-thiobisbenzenethiol. CN102093269B.

A Senior Application Scientist's Guide to Thiol-Reactive Disulfides: A Comparative Analysis of 2,2'-Difluorodiphenyldisulfide and 2,2'-Dipyridyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of bioconjugation and drug development, the precise and stable linkage of molecules is paramount. Disulfide bonds, with their inherent redox sensitivity, have emerged as a cornerstone for creating cleavable linkages, particularly in the design of Antibody-Drug Conjugates (ADCs).[1] The choice of the disulfide-containing reagent is a critical determinant of the final conjugate's stability, reactivity, and ultimate therapeutic efficacy.

This guide provides an in-depth comparison of two prominent thiol-reactive reagents: the classic 2,2'-dipyridyl disulfide (DPDS) and the less ubiquitous but potent 2,2'-Difluorodiphenyldisulfide. We will dissect their underlying chemical mechanisms, compare their performance based on experimental insights, and provide actionable protocols for their application, empowering researchers to make informed decisions for their specific molecular constructs.

The Core Reaction: Thiol-Disulfide Exchange

At the heart of both reagents' functionality is the thiol-disulfide exchange reaction. This is a nucleophilic substitution reaction where a thiolate anion (RS⁻) attacks one of the sulfur atoms of a disulfide bond (R'-S-S-R'). This proceeds through a trigonal bipyramidal transition state, resulting in the formation of a new, mixed disulfide (R-S-S-R') and the release of a thiol leaving group (R'S⁻).[2][3] The reaction's equilibrium and rate are heavily influenced by two key factors: the electrophilicity of the target disulfide bond and the stability of the leaving group.[4]

Thiol_Disulfide_Exchange cluster_reactants Reactants cluster_products Products R_SH Nucleophilic Thiol (e.g., Cysteine on Protein) Target_Disulfide Electrophilic Disulfide (Reagent) R_SH->Target_Disulfide SN2-like Attack Mixed_Disulfide Mixed Disulfide (Conjugate) Target_Disulfide->Mixed_Disulfide Leaving_Group Leaving Group Thiol Target_Disulfide->Leaving_Group Release

Figure 1: Generalized workflow of a thiol-disulfide exchange reaction.

Head-to-Head Comparison: Reactivity and Stability

While both reagents operate via the same fundamental mechanism, their distinct electronic properties, conferred by either pyridine rings or fluorine atoms, lead to significant differences in performance.

Feature2,2'-Dipyridyl Disulfide (DPDS)This compoundScientific Rationale
Synonyms Aldrithiol-2, 2,2'-Dithiodipyridine1-fluoro-2-[(2-fluorophenyl)disulfanyl]benzeneN/A
CAS Number 2127-03-9[5]14135-38-7[6]N/A
Molecular Weight 220.31 g/mol [7]254.32 g/mol [8]N/A
Reactivity HighVery HighThe disulfide bond in both molecules is activated by electron-withdrawing groups. The nitrogen in the pyridine ring of DPDS and the fluorine atoms in the difluoro-derivative both increase the electrophilicity of the sulfur atoms, making them more susceptible to nucleophilic attack by a thiol. Fluorine's strong inductive effect likely makes the difluorinated disulfide bond more electrophilic.
Leaving Group 2-thiopyridone2-fluorothiophenolThe choice of reagent dictates the reaction's by-product.
Driving Force ExcellentGoodThe reaction with DPDS is strongly driven forward by the formation of the highly stable leaving group, 2-thiopyridone, which exists in equilibrium with its 2-mercaptopyridine tautomer but strongly favors the thione form.[9] This tautomerization effectively removes the thiol leaving group from the reaction equilibrium, preventing the reverse reaction. The stability of 2-fluorothiophenol is lower, meaning the reaction may be more reversible.
Monitoring EasyMore DifficultThe release of 2-thiopyridone can be monitored spectrophotometrically at ~343 nm, providing a convenient way to track reaction progress.[10] No such chromophoric leaving group is generated from this compound.
Resulting Linkage Stability Moderately StablePotentially More StableThe stability of the resulting mixed disulfide bond in a reducing environment (like plasma) is critical. Alkyl-aryl disulfides are generally more stable than symmetrical alkyl-alkyl disulfides. Steric hindrance around the disulfide bond can further enhance stability.[11] The electron-withdrawing fluorine atoms on the phenyl ring of the conjugate formed from this compound may offer slightly enhanced stability against reduction compared to the pyridyl-containing conjugate.

Applications in Drug Development: The Case of Antibody-Drug Conjugates (ADCs)

The primary application for these reagents in drug development is the creation of ADCs with cleavable linkers.[1][12] The goal is to create an ADC that is stable in systemic circulation but releases its cytotoxic payload upon entering the reducing environment of a target cancer cell, where high concentrations of glutathione (GSH) are present.[2][13]

ADC_Mechanism cluster_circulation Systemic Circulation (Low GSH) cluster_cell Target Cell (High GSH) ADC_Stable Stable ADC (Payload-Linker-Antibody) ADC_Internalized Internalized ADC ADC_Stable->ADC_Internalized Targeting & Internalization Payload_Released Released Payload (Active Drug) ADC_Internalized->Payload_Released Disulfide Cleavage Cell Death Cell Death Payload_Released->Cell Death GSH Glutathione (GSH) GSH->ADC_Internalized Reductant

Figure 2: Mechanism of action for an ADC with a disulfide linker.
  • 2,2'-Dipyridyl Disulfide (DPDS): DPDS and its derivatives, like N-succinimidyl-4-(2-pyridyldithio)pentanoate (SPP), are widely used in ADC development.[14] They offer reliable conjugation chemistry and a cleavable linkage. However, the stability of the resulting disulfide bond can be a concern, with some studies showing premature drug release in plasma, which can lead to off-target toxicity.[13]

  • This compound: This reagent presents an intriguing alternative. The potential for forming a more stable mixed disulfide linkage could translate to a better therapeutic window for an ADC. The increased stability might reduce premature payload release in circulation, directing more of the active drug to the tumor site. However, the higher reactivity could also pose challenges, potentially leading to less selectivity if multiple free thiols are present.

Experimental Protocols: A Guide to Practice

The following protocols provide a framework for conjugating a thiol-containing molecule (e.g., a payload or dye) to a protein with reduced cysteines.

Protocol 1: Conjugation using 2,2'-Dipyridyl Disulfide (DPDS)

This protocol is designed for the activation of a small molecule payload containing a thiol, followed by conjugation to a reduced antibody.

A. Materials:

  • Antibody (e.g., IgG1) in Phosphate Buffered Saline (PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)

  • 2,2'-Dipyridyl disulfide (DPDS) (100 mM in DMSO)

  • Thiol-containing payload (10 mM in DMSO)

  • Reaction Buffer: PBS, pH 7.4, with 5 mM EDTA

  • Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

B. Methodology:

  • Antibody Reduction:

    • To the antibody solution (e.g., 5 mg/mL), add a 10-fold molar excess of TCEP.

    • Rationale: TCEP is a potent, odorless reducing agent that selectively reduces the interchain disulfide bonds of the antibody, exposing free cysteine thiols for conjugation.[15]

    • Incubate at 37°C for 90 minutes.

  • Payload Activation (Performed Concurrently):

    • In a separate reaction, mix the thiol-containing payload with a 3-fold molar excess of DPDS in an organic solvent like DMSO.

    • Rationale: This pre-activation step creates a pyridyl-disulfide-activated payload. The large excess of DPDS drives the reaction to completion.

    • Allow to react for 2 hours at room temperature. The formation of the activated payload can be confirmed by LC-MS.

  • Purification of Reduced Antibody:

    • Remove excess TCEP from the reduced antibody solution using a desalting SEC column, eluting with Reaction Buffer.

    • Rationale: It is critical to remove the reducing agent before adding the activated payload to prevent it from reacting with the payload.

  • Conjugation Reaction:

    • Immediately add a 5 to 10-fold molar excess of the activated payload solution to the purified, reduced antibody.

    • Rationale: The pyridyl disulfide group on the payload will react with the free thiols on the antibody. The excess of payload ensures efficient conjugation.

    • Incubate for 4 hours at room temperature or overnight at 4°C, with gentle mixing.

  • Purification and Characterization:

    • Purify the resulting ADC from excess payload and by-products using an SEC column.

    • Characterize the conjugate using Hydrophobic Interaction Chromatography (HIC) to determine the drug-to-antibody ratio (DAR) and by SDS-PAGE to confirm conjugation.

Protocol 2: Conjugation using this compound

The protocol is similar, but requires different monitoring and potentially adjusted reaction conditions due to the higher reactivity.

A. Materials:

  • Same as Protocol 1, but replace DPDS with this compound (100 mM in DMSO).

B. Methodology:

  • Antibody Reduction & Purification: Follow steps 1 and 3 from Protocol 1.

  • Payload Activation:

    • Mix the thiol-containing payload with a 3-fold molar excess of this compound in DMSO.

    • Rationale: This creates a 2-fluorophenyl-disulfide activated payload. Due to the higher reactivity, this reaction may proceed faster. Monitor by LC-MS to determine the optimal reaction time.

    • React for 1-2 hours at room temperature.

  • Conjugation Reaction:

    • Add a 5 to 8-fold molar excess of the activated payload to the reduced antibody.

    • Rationale: A slightly lower excess may be sufficient due to the higher reactivity of the fluorinated disulfide. Empirical optimization is recommended.

    • Incubate for 2-4 hours at room temperature. The reaction progress cannot be monitored by UV-Vis, so time-course experiments analyzed by LC-MS are necessary for optimization.

  • Purification and Characterization: Follow step 5 from Protocol 1.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Purification cluster_analysis Analysis Ab_Reduction 1. Antibody Reduction (expose thiols with TCEP) TCEP_Removal 3. TCEP Removal (Size-Exclusion Chromatography) Ab_Reduction->TCEP_Removal Payload_Activation 2. Payload Activation (react with DPDS or F-DPDS) Conjugation 4. Conjugation (mix reduced Ab and activated payload) Payload_Activation->Conjugation TCEP_Removal->Conjugation ADC_Purification 5. ADC Purification (Size-Exclusion Chromatography) Conjugation->ADC_Purification Characterization 6. Characterization (HIC for DAR, SDS-PAGE) ADC_Purification->Characterization

Figure 3: General experimental workflow for ADC synthesis via thiol-disulfide exchange.

Conclusion and Senior Scientist's Perspective

The choice between 2,2'-dipyridyl disulfide and this compound is a decision guided by the specific goals of the project.

  • 2,2'-Dipyridyl Disulfide (DPDS) remains the workhorse reagent. Its reliability, predictable kinetics, and the ease of monitoring the reaction via its chromophoric leaving group make it an excellent choice for most standard applications and initial discovery efforts.[16][17][18] It is well-characterized and supported by a vast body of literature.

  • This compound represents a tool for optimization, particularly where conjugate stability is a primary concern. The potential for a more robust disulfide linkage could be highly advantageous in ADC development, potentially leading to a wider therapeutic index.[11] Its higher reactivity may allow for faster conjugation or the use of lower concentrations of reagent. However, this comes at the cost of more complex reaction monitoring and the need for more rigorous empirical optimization.

For teams embarking on new bioconjugation projects, beginning with DPDS is a logical and robust starting point. For programs seeking to enhance the in-vivo stability and performance of an existing conjugate, exploring this compound is a scientifically sound next step that could yield significant improvements. The principles outlined in this guide provide the foundation for making that choice with confidence.

References

  • Novel disulfide re-bridging strategy for the synthesis of antibody-drug conjug
  • What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG.
  • Cleavable linkers in antibody-drug conjug
  • Cleavable vs. Non-Cleavable Linkers - BroadPharm.
  • A Review of Cleavable Linkers - ADC Review.
  • ADC Drugs: Concepts of Linker Cleavage and Payload Release - IPHASE Biosciences.
  • 2,2′-Dipyridyl disulfide | CAS 2127-03-9 - AbMole BioScience.
  • Disulfide re-bridging reagents for single-payload antibody-drug conjugates - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC02980H.
  • Disulfide Linker Synthesis Service - Cre
  • Disulfide-Linked Antibody−Maytansinoid Conjugates: Optimization of In Vivo Activity by Varying the Steric Hindrance at Carbon Atoms Adjacent to the Disulfide Linkage | Bioconjugate Chemistry - ACS Public
  • Methods to Design and Synthesize Antibody-Drug Conjug
  • CAS 2127-03-9: 2,2′-Dipyridyl disulfide | CymitQuimica.
  • Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated P
  • 2,2'-Dipyridyl disulfide, 98% 5 g | Buy Online | Thermo Scientific Chemicals.
  • 2,2'-Dipyridyldisulfide - Wikipedia.
  • 2,2'-Dithiodipyridine | 2127-03-9 - ChemicalBook.
  • Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PubMed Central.
  • The mechanism of thiol–disulfide exchange in protein disulfide isomerase (PDI)
  • 2,2'-DIFLUORO DIPHENYL DISULFIDE | 14135-38-7 - ChemicalBook.
  • Redox-Click Chemistry for Disulfide Formation
  • Elias James Corey - Wikipedia.
  • 15.7: Redox Reactions of Thiols and Disulfides - Chemistry LibreTexts.
  • 2,2'-Bispyridyl disulfide rapidly induces intramolecular disulfide bonds in peptides - PubMed.
  • On the mechanism of spontaneous thiol–disulfide exchange in proteins - Physical Chemistry Chemical Physics (RSC Publishing).
  • Effects of substitution on dipyridyldisulfide : r/Chempros - Reddit.
  • Quick measurement of protein sulfhydryls with Ellman's reagent and with 4,4'-dithiodipyridine - PubMed.
  • 2,2'-Dipyridyl disulfide | C10H8N2S2 | CID 65093 - PubChem.
  • Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing).
  • 2, 2'-Difluoro diphenyl disulfide, min 98%, 1 gram - Fisher Scientific.
  • Radical-disulfide exchange in thiol–ene–disulfidation polymeriz
  • Quick measurement of protein sulfhydryls with Ellman's reagent and with 4,4'-dithiodipyridine | Request PDF - ResearchG
  • 2,2'-Difluoro diphenyl disulfide - CAS:14135-38-7 - Sunway Pharm Ltd.
  • DiPODS: A Reagent for Site-Specific Bioconjugation via the Irreversible Rebridging of Disulfide Linkages - PMC - NIH.
  • Ellman's assay for in-solution quantification of sulfhydryl groups - BMG Labtech.
  • Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents - PMC - NIH.
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A Researcher's Guide to Alternative Reagents for Introducing the 2-Fluorophenylthio Moiety

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Moving Beyond 2-Fluorothiophenol

The 2-fluorophenylthio moiety is a critical structural motif in modern medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay between the fluorine atom and the sulfur linkage, can significantly enhance the pharmacological profile and performance of molecules. Traditionally, the go-to reagent for installing this group has been 2-fluorothiophenol. However, its use is fraught with challenges that can hinder discovery and scale-up efforts. This guide provides a comprehensive comparison of viable alternative reagents, offering experimental insights to help researchers make informed decisions for their synthetic strategies.

The Limitations of a Classic Reagent: Why Seek Alternatives to 2-Fluorothiophenol?

While 2-fluorothiophenol is a versatile nucleophile for introducing the 2-fluorophenylthio group, its practical application is hampered by several significant drawbacks:

  • Repulsive Odor and High Toxicity: Thiols are notorious for their strong, unpleasant odors, and 2-fluorothiophenol is no exception. More critically, it is toxic, with risks of severe health effects upon inhalation, ingestion, or skin contact.[1][2] These hazards necessitate stringent handling procedures and specialized ventilation, which can be challenging to implement, especially in high-throughput screening environments.

  • Air Sensitivity and Dimerization: Thiols are susceptible to oxidation in the presence of air, leading to the formation of the corresponding disulfide (2,2'-difluorodiphenyl disulfide). This dimerization not only consumes the active reagent but also complicates reaction monitoring and product purification.

  • Catalyst Poisoning: In many modern synthetic methodologies, particularly transition-metal-catalyzed cross-coupling reactions, the free thiol group can act as a potent ligand, binding to the metal center and inhibiting or completely shutting down catalytic activity. This "catalyst poisoning" severely limits the synthetic routes available when using 2-fluorothiophenol directly.

These limitations underscore the pressing need for more stable, safer, and synthetically versatile reagents for the introduction of the 2-fluorophenylthio moiety.

Electrophilic 2-Fluorophenylthiolating Reagents: A Safer and More Versatile Approach

To circumvent the issues associated with 2-fluorothiophenol, researchers have turned to electrophilic reagents that deliver a "2-fluorophenylthio" cation equivalent. These reagents are typically more stable, easier to handle, and compatible with a broader range of reaction conditions, including those involving sensitive functional groups and metal catalysts. This guide will focus on three main classes of such reagents: N-(2-Fluorophenylthio)imides , 2-Fluorophenylsulfenyl Chloride , and 2,2'-Difluorodiphenyl Disulfide .

Comparison of Reagents for 2-Fluorophenylthiolation

Reagent ClassStructureKey AdvantagesKey DisadvantagesTypical Substrates
2-Fluorothiophenol Readily available, potent nucleophile.Highly toxic, strong odor, air-sensitive, catalyst poison.Alkyl halides, activated aryl halides (SNAc).
N-(2-Fluorophenylthio)phthalimide Crystalline solid, stable, odorless, easy to handle.Requires stoichiometric base for reactions with carbon nucleophiles.Enolates, β-keto esters, organometallics.
2-Fluorophenylsulfenyl Chloride Highly reactive electrophile.Moisture sensitive, can be unstable, corrosive.Alkenes, alkynes, electron-rich aromatics.
2,2'-Difluorodiphenyl Disulfide Stable solid, odorless, commercially available.Requires activation (catalytic or stoichiometric) for C-S bond formation.Aryl halides, boronic acids (metal-catalyzed).

In-Depth Analysis and Experimental Protocols

N-(2-Fluorophenylthio)phthalimide: The Stable and Versatile Workhorse

N-(Arylthio)imides, particularly the phthalimide and succinimide derivatives, have emerged as excellent electrophilic sulfenylating agents.[2][3] They are typically stable, crystalline solids that are odorless and easy to handle, making them a significant improvement over the corresponding thiols in terms of safety and practicality.

Causality Behind Experimental Choices: The rationale for using an N-(arylthio)imide is to "tame" the reactivity of the sulfur atom. The electron-withdrawing phthalimide group polarizes the N-S bond, making the sulfur atom electrophilic and susceptible to attack by nucleophiles. The phthalimide anion is an excellent leaving group, driving the reaction forward.

Experimental Protocol: Synthesis of N-(2-Fluorophenylthio)phthalimide

This protocol is adapted from general procedures for the synthesis of N-(arylthio)phthalimides.

  • Step 1: Reaction Setup

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluorothiophenol (1.0 eq.) in dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

  • Step 2: Reagent Addition

    • To the cooled solution, add N-chlorophthalimide (1.05 eq.) portion-wise over 10-15 minutes. The reaction is often exothermic.

  • Step 3: Reaction Monitoring and Work-up

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the 2-fluorothiophenol is consumed, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Step 4: Purification

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield N-(2-fluorophenylthio)phthalimide as a crystalline solid.

Experimental Protocol: α-Thiolation of a β-Keto Ester

This protocol is based on documented procedures for the asymmetric α-thiolation of β-keto esters.[4][5]

  • Step 1: Enolate Formation

    • In a flame-dried flask under an inert atmosphere, dissolve the β-keto ester (1.2 eq.) in a suitable aprotic solvent (e.g., THF or toluene).

    • Cool the solution to the desired temperature (e.g., -78 °C).

    • Add a non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) (1.1 eq.) to generate the enolate.

  • Step 2: Thiolation

    • Dissolve N-(2-fluorophenylthio)phthalimide (1.0 eq.) in the same solvent and add it dropwise to the enolate solution.

  • Step 3: Quenching and Work-up

    • Allow the reaction to stir for the specified time, monitoring by TLC.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Step 4: Purification

    • Purify the crude product by flash column chromatography on silica gel.

Diagram: Synthesis and Reaction of N-(2-Fluorophenylthio)phthalimide

G cluster_synthesis Synthesis cluster_reaction α-Thiolation Reaction Thiol 2-Fluorothiophenol Reagent N-(2-Fluorophenylthio)phthalimide Thiol->Reagent DCM, 0°C to rt NCP N-Chlorophthalimide NCP->Reagent Product α-(2-Fluorophenylthio)-β-Keto Ester Reagent->Product Nucleophilic Attack Phthalimide_anion Phthalimide Anion Reagent->Phthalimide_anion Leaving Group Ketoester β-Keto Ester Enolate Enolate Ketoester->Enolate THF, -78°C Base Base (e.g., NaH) Base->Enolate Enolate->Product

Caption: Synthesis of the stable electrophilic reagent and its subsequent reaction with a carbon nucleophile.

2-Fluorophenylsulfenyl Chloride: The Highly Reactive Electrophile

Sulfenyl chlorides are potent electrophiles used for the sulfenylation of a wide range of nucleophiles, including alkenes, alkynes, and electron-rich aromatic systems. Their high reactivity is also their main drawback, as they are often sensitive to moisture and can be unstable to store.

Causality Behind Experimental Choices: The chlorine atom is an excellent leaving group, and its high electronegativity, combined with that of the sulfur atom, makes the sulfur center highly electrophilic. This allows for reactions with even weak nucleophiles without the need for a base.

Experimental Protocol: Preparation of 2-Fluorophenylsulfenyl Chloride

This protocol is a general method for the synthesis of sulfenyl chlorides.

  • Step 1: Reaction Setup

    • In a three-necked flask equipped with a dropping funnel, a gas inlet, and a condenser, place 2,2'-difluorodiphenyl disulfide (1.0 eq.) and a catalytic amount of iodine in a dry, inert solvent like carbon tetrachloride or dichloromethane.

  • Step 2: Chlorination

    • Bubble chlorine gas through the solution, or add sulfuryl chloride (SO₂Cl₂) dropwise, while maintaining the temperature at around 0-10 °C.

  • Step 3: Monitoring and Isolation

    • The reaction progress can be monitored by the disappearance of the disulfide.

    • Once the reaction is complete, remove the solvent under reduced pressure. The resulting 2-fluorophenylsulfenyl chloride is often used immediately without further purification due to its instability.

Diagram: Preparation of 2-Fluorophenylsulfenyl Chloride

G Disulfide 2,2'-Difluorodiphenyl Disulfide SulfenylChloride 2-Fluorophenylsulfenyl Chloride Disulfide->SulfenylChloride CCl₄, I₂ (cat.) ChlorinatingAgent Cl₂ or SO₂Cl₂ ChlorinatingAgent->SulfenylChloride

Caption: Synthesis of the highly reactive sulfenylating agent.

2,2'-Difluorodiphenyl Disulfide: The Stable Precursor for Catalytic Methods

While the disulfide is the product of 2-fluorothiophenol oxidation, it can also serve as a stable, solid, and odorless precursor to the 2-fluorophenylthio moiety. Its direct reactivity as an electrophile is low, but it can be activated under various conditions, most notably in transition-metal-catalyzed cross-coupling reactions.[6][7]

Causality Behind Experimental Choices: Metal catalysts, such as palladium or copper, can oxidatively add into the S-S bond of the disulfide, generating a metal-thiolate complex. This complex can then participate in a catalytic cycle, coupling with substrates like aryl halides or boronic acids to form the desired C-S bond.

Experimental Protocol: Palladium-Catalyzed Thiolation of an Aryl Halide

This is a representative protocol for a palladium-catalyzed C-S cross-coupling reaction.

  • Step 1: Reaction Setup

    • In a Schlenk tube, combine the aryl halide (1.0 eq.), 2,2'-difluorodiphenyl disulfide (0.6 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

  • Step 2: Reaction

    • Add a high-boiling point solvent (e.g., toluene or dioxane), degas the mixture, and heat under an inert atmosphere to the required temperature (typically 80-120 °C).

  • Step 3: Monitoring and Work-up

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Step 4: Purification

    • Purify the product by flash column chromatography.

Diagram: Catalytic Cycle for C-S Coupling with Disulfide

G Pd(0) Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-SArF Ar-Pd(II)-SArF Ar-Pd(II)-X->Ar-Pd(II)-SArF S-S Activation & Ligand Exchange (ArF-S-S-ArF) Ar-Pd(II)-SArF->Pd(0) Reductive Elimination Ar-S-ArF Ar-S-ArF Ar-Pd(II)-SArF->Ar-S-ArF Product

Sources

A Comparative Guide to Analytical Methods for the Validation of 2,2'-Difluorodiphenyldisulfide Purity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the purity of reagents and intermediates is paramount. 2,2'-Difluorodiphenyldisulfide, a key building block in the synthesis of various pharmaceuticals and specialty chemicals, is no exception. Ensuring its purity is not merely a quality control checkpoint but a critical determinant of reaction yield, impurity profiles of downstream products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methods for validating the purity of this compound, offering insights into the principles, experimental protocols, and comparative performance of each technique.

The validation of analytical procedures is a cornerstone of good manufacturing practices (GMP) and is guided by international standards such as the International Council for Harmonisation (ICH) guidelines.[1][2][3] These guidelines emphasize the importance of demonstrating that an analytical method is suitable for its intended purpose, covering aspects like specificity, linearity, accuracy, precision, and robustness.[1][4][5]

Chromatographic Methods: The Workhorses of Purity Analysis

Chromatographic techniques are central to purity determination due to their high resolving power, which allows for the separation of the main compound from its potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely adopted technique for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.

Principle of the Method: RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. More hydrophobic compounds, like this compound, will have a stronger interaction with the stationary phase and thus a longer retention time. Impurities with different polarities will elute at different times, allowing for their separation and quantification.

Experimental Protocol: A Validated RP-HPLC Method

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient might start at 50% acetonitrile and increase to 95% over 20 minutes. The addition of a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (0.1%) can improve peak shape.[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength where this compound has significant absorbance, typically around 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

Why This Protocol Works: The C18 column provides excellent separation for aromatic compounds. The gradient elution ensures that both polar and non-polar impurities can be resolved from the main peak within a reasonable timeframe. UV detection is suitable due to the presence of the aromatic rings in the molecule.[7]

Data Presentation: HPLC Performance Characteristics

ParameterTypical ValueRationale
Retention Time (tʀ)~12.5 minDependent on the specific gradient and column.
Linearity (R²)> 0.999Ensures a direct relationship between concentration and response.[8]
Limit of Detection (LOD)~0.01%The lowest concentration of an impurity that can be detected.
Limit of Quantitation (LOQ)~0.03%The lowest concentration of an impurity that can be quantified with acceptable precision and accuracy.
Precision (%RSD)< 2.0%Demonstrates the reproducibility of the method.[1]
Accuracy (% Recovery)98-102%Shows how close the measured value is to the true value.

Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare Sample Solution (1 mg/mL in mobile phase) inject Inject Sample prep_sample->inject prep_mobile Prepare Mobile Phases (A: H2O + 0.1% TFA, B: ACN + 0.1% TFA) hplc_system Equilibrate HPLC System prep_mobile->hplc_system hplc_system->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate report Generate Report calculate->report

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound has a reasonable vapor pressure, GC is a viable and often preferred method for its purity assessment, especially for identifying volatile impurities.

Principle of the Method: In GC, a sample is vaporized and injected into a column. Separation occurs as the sample travels through the column, carried by an inert gas (the mobile phase). The separation is based on the differential partitioning of the analytes between the mobile phase and a stationary phase coated on the column walls.

Experimental Protocol: A Robust GC-FID Method

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). A Sulfur Chemiluminescence Detector (SCD) can be used for enhanced selectivity for sulfur-containing compounds.[7][9]

  • Column: A capillary column with a non-polar or mid-polar stationary phase, such as a DB-5 (5% phenyl-methylpolysiloxane) or a DB-35.[10]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Detector Temperature: 300°C (for FID).

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or acetone to a concentration of approximately 1 mg/mL.

Why This Protocol Works: The temperature program allows for the separation of compounds with a range of boiling points. The FID is a universal detector for organic compounds and provides excellent sensitivity. For unambiguous identification of impurities, coupling the GC to a mass spectrometer (GC-MS) is highly recommended.[11]

Data Presentation: GC Performance Comparison

TechniqueSelectivitySensitivityKey Advantages
GC-FID General for organic compoundsHighRobust, reliable, and widely available.
GC-MS High (based on mass spectra)Very HighProvides structural information for impurity identification.[11]
GC-SCD Specific for sulfur compoundsExcellentEliminates interference from non-sulfur-containing compounds.[7][12]

Logical Flow for GC Method Selection

GC_Method_Selection start Start: Purity Analysis of This compound q1 Is identification of unknown impurities required? start->q1 gc_ms Use GC-MS q1->gc_ms Yes q2 Are sulfur-containing impurities the primary concern? q1->q2 No gc_scd Use GC-SCD q2->gc_scd Yes gc_fid Use GC-FID for routine purity assessment q2->gc_fid No

Caption: Decision tree for selecting the appropriate GC detector.

Spectroscopic and Other Methods

While chromatography is essential for separating impurities, spectroscopic and other methods provide crucial information for structural confirmation and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the structural elucidation and purity assessment of organic compounds.[13] It provides detailed information about the chemical environment of atoms within a molecule.

Principle of the Method: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. By placing a sample in a strong magnetic field and irradiating it with radio waves, the nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The resulting spectrum provides information about the structure of the molecule.

Experimental Protocol for NMR Analysis

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Nuclei: ¹H, ¹³C, and ¹⁹F NMR are all highly informative for this compound.

  • Solvent: A deuterated solvent in which the sample is soluble, such as CDCl₃ or DMSO-d₆.[14]

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire standard 1D spectra for each nucleus. 2D NMR experiments like COSY and HSQC can be used for more complex structural assignments.[15][16]

Interpretation of NMR Data:

  • ¹H NMR: The proton spectrum will show characteristic signals for the aromatic protons. The integration of these signals can be used to determine the relative amounts of different compounds if their structures are known.

  • ¹⁹F NMR: This is particularly useful for fluorine-containing compounds.[17] The fluorine spectrum will provide a distinct signal for the fluorine atoms, and any fluorine-containing impurities will give rise to separate signals.

  • ¹³C NMR: The carbon spectrum provides information about the carbon skeleton of the molecule.

Quantitative NMR (qNMR): By using an internal standard of known purity and concentration, NMR can be used for quantitative analysis, providing a direct measure of the purity of this compound.

Mass Spectrometry (MS)

MS is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used for determining the molecular weight and elemental composition of a compound and for identifying unknown impurities.

Principle of the Method: A sample is ionized, and the resulting ions are separated according to their mass-to-charge ratio and detected.

Common Ionization Techniques:

  • Electron Ionization (EI): Typically used with GC-MS, EI is a hard ionization technique that causes extensive fragmentation, providing a characteristic "fingerprint" for a compound.[11][18]

  • Electrospray Ionization (ESI): A soft ionization technique commonly used with LC-MS, ESI typically produces protonated molecules [M+H]⁺ with minimal fragmentation, which is useful for determining the molecular weight.

The disulfide bond in this compound can undergo characteristic fragmentation in the mass spectrometer, which can aid in its identification.[19][20][21]

Elemental Analysis

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound.

Principle of the Method: A sample is combusted in a controlled environment, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantitatively measured. For organofluorine compounds, specific combustion and detection methods are required.[22]

Application to Purity Validation: The experimentally determined elemental composition is compared to the theoretical composition calculated from the molecular formula. A close match provides strong evidence for the purity of the compound. For instance, combustion ion chromatography (CIC) can be employed for the specific analysis of fluorine content.[23][24]

Comparison of Analytical Methods

MethodInformation ProvidedStrengthsLimitations
HPLC-UV Quantitative purity, impurity profileHigh resolution, robust, widely applicable.[7][25]Requires chromophoric compounds, limited identification capabilities.
GC-FID Quantitative purity, volatile impurity profileHigh efficiency for volatile compounds, excellent sensitivity.Not suitable for non-volatile or thermally labile compounds.
GC-MS Quantitative purity, structural information of impuritiesUnambiguous identification of volatile impurities.[11]More complex instrumentation than GC-FID.
NMR Structural confirmation, quantitative purity (qNMR)Provides detailed structural information, non-destructive.[13]Lower sensitivity than chromatographic methods for trace impurities.
MS Molecular weight, structural fragmentsHigh sensitivity, provides structural clues.[26]May require chromatographic separation for complex mixtures.
Elemental Analysis Elemental compositionConfirms the empirical formula.Does not provide information about specific impurities.

Conclusion and Recommendations

A comprehensive approach is essential for the robust validation of this compound purity. No single method can provide all the necessary information.

  • For routine quality control and purity assessment: A validated RP-HPLC-UV or GC-FID method is recommended. These methods are reliable, robust, and provide accurate quantitative data.

  • For impurity identification and characterization: GC-MS is the method of choice for volatile impurities. For non-volatile impurities, LC-MS is essential.

  • For definitive structural confirmation and as an orthogonal method for purity: NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is indispensable.

  • To confirm the elemental composition: Elemental analysis provides fundamental confirmation of the compound's identity and purity.

By employing a combination of these orthogonal analytical techniques, researchers, scientists, and drug development professionals can confidently establish the purity of this compound, ensuring the quality and integrity of their research and development activities. This multi-faceted approach aligns with the principles of analytical method validation outlined by regulatory bodies and ensures a thorough understanding of the material's quality.[27][28]

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  • Establishing a method of HPLC involving precolumn derivatization by 2,2′‐dithiobis (5‐nitropyridine) to determine the sulfites in shrimps in comparison with ion chromatography - PMC - NIH.
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024).
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  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI.
  • Gas chromatography/mass spectrometry analysis of reaction products of sulfur mustards with phenol - PubMed. (2020).
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A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Diphenyl Disulfides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Power of Fluorine in Modulating Disulfide Reactivity

Disulfide bonds are fundamental structural and functional motifs in chemistry and biology. In drug development, the strategic incorporation of disulfide-containing molecules allows for the design of covalent inhibitors, prodrugs, and environmentally sensitive probes. The reactivity of the disulfide bond is paramount to its function, and the ability to finely tune this reactivity is a significant advantage in molecular design.

Fluorine, the most electronegative element, is a powerful tool in medicinal chemistry for modulating a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] When incorporated into diphenyl disulfides, fluorine exerts profound electronic and steric effects that can significantly alter the reactivity of the S-S bond. This guide provides a comprehensive comparison of the reactivity of fluorinated and non-fluorinated diphenyl disulfides, supported by theoretical principles and experimental data, to empower researchers in their selection and design of these important chemical entities.

The Theoretical Framework: Understanding the Influence of Fluorine

The reactivity of diphenyl disulfide is primarily dictated by the electronic properties of the sulfur atoms and the strength of the S-S bond. Nucleophilic attack on one of the sulfur atoms is the key step in many of its reactions, including thiol-disulfide exchange and reduction. Fluorine substitution on the phenyl rings influences this reactivity through a combination of inductive and steric effects.

Electronic Effects of Fluorine Substitution

The high electronegativity of fluorine leads to a strong electron-withdrawing inductive effect (–I effect). This effect is most pronounced at the ortho and para positions of the phenyl ring and results in a decrease in electron density on the sulfur atoms. This increased electrophilicity of the sulfur atoms makes the disulfide bond more susceptible to nucleophilic attack.

Consequently, fluorinated diphenyl disulfides are generally more reactive towards nucleophiles and are more easily reduced compared to their non-fluorinated counterparts. The electron-withdrawing nature of fluorine is expected to make the reduction potential of fluorinated diphenyl disulfides more positive, indicating they are more readily reduced.[3]

Steric Effects of Fluorine Substitution

While fluorine is relatively small (van der Waals radius of 1.47 Å), its introduction, particularly at the ortho positions, can introduce steric hindrance around the disulfide bond.[1] This steric bulk can impede the approach of a nucleophile, potentially slowing down the reaction rate. The overall effect on reactivity is therefore a balance between the activating electronic effects and the potentially deactivating steric effects. For substitutions at the meta and para positions, the electronic effects are expected to dominate.

Comparative Reactivity: Experimental Insights and Data

Direct comparative kinetic data for the reactivity of a wide range of fluorinated and non-fluorinated diphenyl disulfides under identical conditions is not extensively available in the literature. However, by combining theoretical principles with available experimental data for specific compounds, we can establish clear reactivity trends.

Electrochemical Properties: A Window into Reducibility

The reduction potential of a disulfide is a direct measure of its susceptibility to reduction. A more positive reduction potential indicates a more easily reduced disulfide. While a direct comparative value for bis(4-fluorophenyl) disulfide under identical conditions as diphenyl disulfide is not readily found in peer-reviewed literature, the strong electron-withdrawing nature of fluorine is expected to make its reduction potential more positive.

CompoundStructureReduction Potential (Epc vs. Fc/Fc+)
Diphenyl DisulfideC₆H₅-S-S-C₆H₅-2.09 V[3][4]
Bis(4-fluorophenyl) DisulfideF-C₆H₄-S-S-C₆H₄-FMore Positive than Diphenyl Disulfide (Expected)[3]
Bis(pentafluorophenyl) DisulfideC₆F₅-S-S-C₆F₅Significantly More Positive than Diphenyl Disulfide (Expected)

Note: The expected trend is based on the strong inductive effect of fluorine, which increases the electrophilicity of the sulfur atoms, making the disulfide bond easier to reduce.

Reactivity with Nucleophiles: Thiol-Disulfide Exchange

Thiol-disulfide exchange is a fundamental reaction of disulfides, crucial in biological systems and for the formation of covalent drug-target linkages. The reaction proceeds via a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond.

The increased electrophilicity of the sulfur atoms in fluorinated diphenyl disulfides is expected to accelerate the rate of thiol-disulfide exchange reactions. The pentafluorobenzenethiyl radical, derived from bis(pentafluorophenyl) disulfide, is a highly efficient hydrogen abstractor, indicating the high reactivity of this perfluorinated disulfide.[5]

Thiol_Disulfide_Exchange cluster_transition_state Transition State Thiolate R'-S⁻ (Nucleophile) TS [R'-S···S(Ar)···S-Ar]⁻ Thiolate->TS Nucleophilic Attack Disulfide Ar-S-S-Ar (Electrophile) Ar = Phenyl or Fluorinated Phenyl Disulfide->TS NewDisulfide R'-S-S-Ar TS->NewDisulfide NewThiolate Ar-S⁻ TS->NewThiolate Cleavage

Caption: Mechanism of Thiol-Disulfide Exchange.

Reactivity with Reducing Agents: Reduction by Phosphines

Tertiary phosphines are commonly used to reduce disulfides to their corresponding thiols. The reaction involves a nucleophilic attack of the phosphine on a sulfur atom. Given the increased electrophilicity of the sulfur atoms in fluorinated diphenyl disulfides, they are expected to react more readily with phosphines compared to their non-fluorinated analogs. Studies on the reduction of disulfides by phosphine-borane complexes have demonstrated their efficacy as intracellular disulfide reducing agents.[6]

Experimental Protocols

To facilitate direct comparison, we provide the following detailed protocols for assessing the reactivity of fluorinated and non-fluorinated diphenyl disulfides.

Protocol 1: Comparative Kinetic Analysis of Thiol-Disulfide Exchange

This protocol allows for the determination of second-order rate constants for the reaction between a disulfide and a thiol, using a spectrophotometric assay with Ellman's reagent (DTNB).

Materials:

  • Diphenyl disulfide and fluorinated diphenyl disulfide derivatives

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • A reference thiol (e.g., glutathione, cysteine)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare stock solutions of the disulfides and the reference thiol in a suitable organic solvent (e.g., DMSO) and the phosphate buffer, respectively.

  • Prepare a stock solution of DTNB in the phosphate buffer.

  • In a cuvette, mix the phosphate buffer and the DTNB solution to a final concentration of ~0.1 mM.

  • Initiate the reaction by adding a small volume of the reference thiol stock solution.

  • Immediately start monitoring the increase in absorbance at 412 nm (due to the formation of the TNB²⁻ anion) over time.

  • Repeat the experiment with varying concentrations of the disulfide to determine the pseudo-first-order rate constants.

  • The second-order rate constant is obtained from the slope of a plot of the pseudo-first-order rate constants versus the disulfide concentration.

  • Compare the second-order rate constants obtained for the fluorinated and non-fluorinated disulfides.

Kinetic_Analysis_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare Stock Solutions (Disulfides, Thiol, DTNB, Buffer) B Mix Buffer and DTNB in Cuvette A->B C Initiate Reaction with Thiol B->C D Monitor Absorbance at 412 nm C->D E Determine Pseudo-First-Order Rate Constants D->E F Plot Rate Constants vs. [Disulfide] E->F G Calculate Second-Order Rate Constant from Slope F->G

Caption: Workflow for Kinetic Analysis of Thiol-Disulfide Exchange.

Protocol 2: Determination of Relative Reduction Rates by Phosphine

This protocol uses ³¹P NMR spectroscopy to monitor the rate of reduction of disulfides by a phosphine.

Materials:

  • Diphenyl disulfide and fluorinated diphenyl disulfide derivatives

  • Triphenylphosphine (or another suitable phosphine)

  • Anhydrous NMR solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR spectrometer

Procedure:

  • In an NMR tube, dissolve a known amount of the disulfide and an internal standard in the deuterated solvent.

  • Acquire a ³¹P NMR spectrum of a stock solution of triphenylphosphine.

  • Add a known amount of the triphenylphosphine solution to the NMR tube containing the disulfide.

  • Immediately begin acquiring ³¹P NMR spectra at regular time intervals.

  • Monitor the decrease in the intensity of the triphenylphosphine peak (δ ≈ -5 ppm) and the increase in the intensity of the triphenylphosphine sulfide peak (δ ≈ 43 ppm).

  • Integrate the peaks to determine the relative concentrations of the reactant and product over time.

  • Plot the concentration of the phosphine versus time to determine the initial reaction rate.

  • Compare the initial rates for the fluorinated and non-fluorinated disulfides.

Conclusion and Future Directions

The introduction of fluorine into the phenyl rings of diphenyl disulfides provides a powerful strategy for tuning their reactivity. The strong electron-withdrawing nature of fluorine enhances the electrophilicity of the sulfur atoms, making fluorinated diphenyl disulfides more susceptible to nucleophilic attack and reduction. This increased reactivity can be advantageous in the design of covalent drugs, chemical probes, and other functional molecules.

While direct comparative kinetic data is still somewhat limited, the theoretical principles and available experimental evidence strongly support the enhanced reactivity of fluorinated diphenyl disulfides. The provided protocols offer a clear path for researchers to generate their own comparative data and make informed decisions in their molecular design endeavors. Future research in this area should focus on systematically quantifying the reactivity of a broader range of fluorinated diphenyl disulfides to establish a comprehensive structure-activity relationship. Such studies will undoubtedly further unlock the potential of these versatile molecules in drug discovery and chemical biology.

References

  • Nagy, P. (2013). Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. [Link]
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
  • Sakai, N., et al. (2019). Bis‐sulfidation of pentafluorobenzene with diphenyl disulfide by addition of CsF. Chemistry – An Asian Journal, 14(23), 4273-4276. [Link]
  • Winter, J., et al. (2016). Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modification and stability. Scientific Reports, 6, 38572. [Link]
  • Yang, Z., et al. (2016). Density functional theory calculations on S―S bond dissociation energies of disulfides. Journal of Physical Chemistry A, 120(4), 544-553. [Link]
  • Odriozola, I., et al. (2018). A computational study on the disulfide bond cleavage and exchange in aromatic disulfides. Physical Chemistry Chemical Physics, 20(2), 1087-1097. [Link]
  • Dolbier, W. R., et al. (2004). Bis(pentafluorophenyl) disulfide as a hydrogen abstractor and an electron acceptor from the resulting radical intermediate. Journal of Fluorine Chemistry, 125(3), 459-462. [Link]
  • O'Hagan, D. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 308-319. [Link]
  • Remko, M., & Wolschann, P. (2007). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. Journal of Physical Chemistry A, 111(34), 8459-8466. [Link]
  • Winssinger, N., et al. (2017). A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Chemical Science, 8(12), 8044-8052. [Link]
  • Hanson, J. E., et al. (2004). Shedding light on disulfide bond formation: engineering a redox switch in green fluorescent protein. Journal of Biological Chemistry, 279(14), 13977-13985. [Link]
  • PubChem. Bis(pentafluorophenyl) disulfide.
  • Cline, D. J., et al. (2004). A phosphine-based redox method for direct conjugation of disulfides. Journal of the American Chemical Society, 126(42), 13616-13617. [Link]
  • Hogg, P. J. (2013). Post-translational control of protein function by disulfide bond cleavage. Trends in Biochemical Sciences, 38(9), 435-442. [Link]
  • Thorpe, C., & Reily, M. D. (2012). Thiol--Disulfide Exchange Reactions in the Mammalian Extracellular Environment. Antioxidants & Redox Signaling, 17(9), 1199-1210. [Link]
  • Bessey, S. M., et al. (2015). Disulfide Competition for Phosphine Gold(I) Thiolates: Phosphine Oxide Formation vs. Thiolate Disulfide Exchange. Inorganics, 3(1), 46-61. [Link]
  • Winther, J. R., & Thorpe, C. (2014). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838-846. [Link]
  • Kanamori, A., et al. (2012). Intracellular Disulfide Reduction by Phosphine-Borane Complexes: Mechanism of Action for Neuroprotection. Molecular Pharmacology, 81(4), 516-525. [Link]

Sources

The Strategic Advantage of Electrophilic Disulfides in Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Optimizing Thiol-Disulfide Exchange Reactions in Drug Discovery

In the intricate landscape of drug discovery, particularly in the burgeoning field of bioconjugates such as Antibody-Drug Conjugates (ADCs), the ability to form stable, well-defined linkages to proteins is paramount. The thiol-disulfide exchange reaction is a cornerstone of this endeavor, offering a selective route to modify cysteine residues. While several reagents can facilitate this, this guide will delve into the nuanced advantages of employing activated disulfides, with a specific focus on 2,2'-dipyridyl disulfide, and compare its performance with other common methodologies. We will explore the underlying chemical principles that govern their utility and provide practical, data-driven insights for the discerning researcher.

The Critical Role of Disulfide Bonds in Therapeutics

Disulfide bonds are integral to the structure and function of many proteins.[1] In drug discovery, the reversible nature of the disulfide bond can be exploited for drug delivery, while the selective reactivity of cysteine's thiol group provides a handle for precise bioconjugation.[2][3] The formation of intramolecular disulfide bonds is also crucial for stabilizing peptides, often enhancing their therapeutic potential by conferring resistance to proteolysis and improving conformational rigidity.[4][5][6]

2,2'-Dipyridyl Disulfide: The Workhorse of Thiol Activation

2,2'-Dipyridyl disulfide (DPDS), also known as Aldrithiol-2, is a symmetrical disulfide that has found widespread use as a reagent for activating and quantifying sulfhydryl groups.[7][8][9] Its utility stems from the electrophilic nature of its sulfur atoms, which is enhanced by the electron-withdrawing pyridine rings. This inherent reactivity allows for efficient thiol-disulfide exchange with free cysteine residues on proteins or peptides.

The reaction proceeds via a nucleophilic attack of a deprotonated cysteine thiol on one of the sulfur atoms of DPDS. This results in the formation of a mixed disulfide between the target molecule and a 2-thiopyridone moiety, with the concomitant release of 2-thiopyridone. The release of this chromogenic byproduct, which absorbs strongly at 343 nm, provides a convenient method for monitoring the reaction progress in real-time.

Key Advantages of 2,2'-Dipyridyl Disulfide:
  • Selectivity for Thiols: DPDS exhibits high selectivity for free sulfhydryl groups, minimizing off-target reactions with other amino acid residues under typical reaction conditions.[4]

  • Rapid Reaction Kinetics: The thiol-disulfide exchange with DPDS is generally fast, allowing for efficient conjugation in a timely manner.[4]

  • Applicability under Acidic Conditions: Unlike some other thiol-reactive chemistries, DPDS can be effectively used in acidic conditions, which can be advantageous for proteins that are unstable at neutral or basic pH.[4]

  • Versatility in Applications: It is widely used for preparing activated esters of amino acids, as a peptide coupling reagent, and as an oxidizing agent to form intramolecular disulfide bonds in peptides.[7][10]

Performance Comparison: 2,2'-Dipyridyl Disulfide vs. Alternatives

The choice of a disulfide reagent is dictated by the specific application, the nature of the biomolecule, and the desired properties of the final conjugate. Here, we compare DPDS with another common disulfide reagent, Ellman's Reagent, and the broader class of disulfide bridging reagents.

Feature2,2'-Dipyridyl Disulfide (DPDS)5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) / Ellman's ReagentDisulfide Bridging Reagents
Primary Application Thiol activation, peptide cyclization, bioconjugation[4][7]Thiol quantification[11][12][13][14]Site-selective bioconjugation, ADC construction[2][3][15][16]
Reaction Byproduct 2-thiopyridone (Abs at 343 nm)2-nitro-5-thiobenzoate (TNB²⁻) (Abs at 412 nm)[11]Varies depending on the reagent chemistry
Reaction pH Effective in acidic to neutral pH[4]Optimal at neutral to slightly basic pHTypically neutral to slightly basic pH[2]
Stability of Conjugate Forms a disulfide bond, which can be reversibleNot used for forming stable conjugatesForms stable thioether or other covalent bridges[2][15]
Homogeneity of Product Can lead to heterogeneous products (e.g., varying drug-to-antibody ratios)N/ACan produce highly homogeneous conjugates (e.g., DAR 4)[15][16]
In-depth Analysis:

2,2'-Dipyridyl Disulfide vs. Ellman's Reagent (DTNB): While both DPDS and DTNB are used for thiol quantification through the release of a chromogenic leaving group, their primary applications in drug discovery diverge. DTNB is the gold standard for accurately determining the concentration of thiol groups in a sample.[11][13][14] The resulting 2-nitro-5-thiobenzoate (TNB) has a high molar extinction coefficient at 412 nm, making the assay highly sensitive.[11] However, the mixed disulfide formed with DTNB is not typically desired for therapeutic applications. In contrast, the mixed disulfide formed with DPDS serves as a reactive intermediate, which can then be subjected to a second thiol-disulfide exchange with a drug-linker-thiol, or it can be used to drive the formation of an intramolecular disulfide bond in a peptide.[4]

2,2'-Dipyridyl Disulfide vs. Disulfide Bridging Reagents: The advent of disulfide bridging reagents has revolutionized the field of antibody-drug conjugates (ADCs).[2][3][15] These reagents are designed to react with the two free thiols generated from the reduction of an interchain disulfide bond in an antibody, thereby "re-bridging" the connection with a linker that also carries a payload.[15][17] This approach offers significant advantages over traditional conjugation methods that utilize reagents like DPDS followed by a drug-thiol. The primary benefit is the generation of a more homogeneous product with a defined drug-to-antibody ratio (DAR), which is crucial for the therapeutic efficacy and safety of an ADC.[15][16] Furthermore, the resulting thioether linkages are often more stable in vivo compared to the native disulfide bond, preventing premature drug release.[2] While DPDS is a valuable tool for more general bioconjugation and peptide modification, for the construction of highly defined and stable ADCs, disulfide bridging reagents are the superior choice.

Experimental Protocols

Protocol 1: Quantification of Thiol Groups using Ellman's Reagent

This protocol provides a standard method for determining the concentration of free thiol groups in a protein sample.

Materials:

  • Ellman's Reagent (DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0

  • Protein sample with unknown thiol concentration

  • Cysteine or Glutathione standard solution for calibration curve

  • Spectrophotometer

Procedure:

  • Prepare a fresh solution of Ellman's Reagent in the reaction buffer at a concentration of 4 mg/mL.[12]

  • Prepare a series of standards using the cysteine or glutathione solution to generate a calibration curve.

  • Add 50 µL of the protein sample to 950 µL of the reaction buffer in a cuvette.

  • Measure the absorbance at 412 nm to obtain a blank reading.

  • Add 20 µL of the Ellman's Reagent solution to the cuvette.

  • Incubate the reaction mixture at room temperature for 15 minutes.[12]

  • Measure the absorbance at 412 nm.

  • Calculate the concentration of thiol groups using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) or by referring to the calibration curve.[11][13]

Protocol 2: Formation of an Intramolecular Disulfide Bond in a Peptide using 2,2'-Dipyridyl Disulfide

This protocol describes the use of DPDS to facilitate the cyclization of a linear peptide containing two free cysteine residues.

Materials:

  • Linear peptide with two free cysteine residues

  • 2,2'-Dipyridyl disulfide (DPDS)

  • Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 7.5)

  • Reverse-phase HPLC for purification and analysis

Procedure:

  • Dissolve the linear peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Prepare a stock solution of DPDS in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Add a 2-5 fold molar excess of DPDS to the peptide solution.

  • Stir the reaction mixture at room temperature and monitor the progress by observing the increase in absorbance at 343 nm (due to the release of 2-thiopyridone) or by RP-HPLC analysis.

  • The reaction is typically complete within 1-4 hours.[4]

  • Once the reaction is complete, purify the cyclic peptide from the excess reagent and byproduct using reverse-phase HPLC.[4]

Visualizing the Workflows

G cluster_0 Thiol Quantification with Ellman's Reagent cluster_1 Peptide Cyclization with DPDS A Protein with free thiol (-SH) B Add Ellman's Reagent (DTNB) A->B C Formation of mixed disulfide and release of TNB²⁻ B->C D Measure Absorbance at 412 nm C->D E Calculate Thiol Concentration D->E F Linear Peptide with two -SH groups G Add 2,2'-Dipyridyl Disulfide (DPDS) F->G H Formation of intramolecular disulfide bond and release of 2-thiopyridone G->H I Monitor reaction at 343 nm H->I J Purify cyclic peptide via RP-HPLC H->J

Caption: Comparative workflows for thiol quantification and peptide cyclization.

Conclusion

The strategic selection of disulfide reagents is a critical decision in the design and synthesis of peptide and protein therapeutics. 2,2'-dipyridyl disulfide remains a valuable and versatile tool for a range of applications, from peptide cyclization to the activation of thiols for subsequent conjugation. Its rapid kinetics and operational flexibility make it a reliable choice in many discovery workflows. However, for applications demanding high levels of homogeneity and stability, such as the construction of next-generation ADCs, the rationally designed disulfide bridging reagents represent a significant advancement. A thorough understanding of the underlying chemistry and a careful consideration of the desired product attributes will empower researchers to choose the optimal reagent, thereby accelerating the path towards innovative and effective therapeutics.

References

  • Maruyama, K., et al. (1999). 2,2'-Bispyridyl disulfide rapidly induces intramolecular disulfide bonds in peptides. Peptides, 20(7), 881-4.
  • Badescu, G., et al. (2014). Bridging Disulfides for Stable and Defined Antibody Drug Conjugates.
  • Martins, C., et al. (2018). Site‐Selective Disulfide Modification of Proteins: Expanding Diversity beyond the Proteome.
  • Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of biochemistry and biophysics, 82(1), 70-77.
  • Jones, M. W., et al. (2019). Dual reactivity disulfide bridging reagents; enabling new approaches to antibody fragment bioconjugation. Chemical Science, 10(4), 1143-1149.
  • St. Amant, A., et al. (2023). Disulfide re-bridging reagents for single-payload antibody-drug conjugates.
  • UCL Discovery. (n.d.). Homogeneous antibody-drug conjugates via site-selective disulfide bridging.
  • ChemicalBook. (2023). 2,2'-Dithiodipyridine Chemical Properties,Uses,Production.
  • Taylor & Francis. (n.d.). Ellman's reagent – Knowledge and References.
  • Longdom Publishing. (2022).
  • Benchchem. (n.d.). A Head-to-Head Comparison: Bromobimane vs.
  • Wikipedia. (n.d.). 2,2'-Dipyridyldisulfide.
  • Wisdomlib. (2025). Ellman's reagent: Significance and symbolism.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2,2'-Dipyridyl Disulfide.
  • Chemdiv. (n.d.). Compound 2,2'-Dipyridyl disulfide.
  • Cremers, J. H., & Jakob, U. (2013). From structure to redox: the diverse functional roles of disulfides and implications in disease. Nature structural & molecular biology, 20(9), 1021-1029.
  • Craik, D. J. (2009). Discovery and applications of disulfide-rich cyclic peptides. Journal of peptide science, 15(8), 437-447.
  • Craik, D. J. (2013). Recent progress towards pharmaceutical applications of disulfide-rich cyclic peptides. Current opinion in chemical biology, 17(6), 929-936.

Sources

A Comparative Guide to the Metabolic Stability of 2,2'-Difluorodiphenyldisulfide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its therapeutic potential. A candidate molecule with promising pharmacological activity can falter if it is too rapidly metabolized in the body, leading to poor bioavailability and an inadequate pharmacokinetic profile. This guide offers an in-depth, comparative analysis of the metabolic stability of compounds derived from 2,2'-Difluorodiphenyldisulfide. As a Senior Application Scientist, this document synthesizes established principles of drug metabolism with actionable experimental protocols, providing a framework for researchers to assess and optimize the metabolic fate of this unique chemical scaffold.

The this compound core presents a fascinating case study in metabolic assessment, featuring two key structural motifs that are subject to distinct metabolic pathways: the fluorinated aromatic rings and the disulfide bond. The strategic incorporation of fluorine is a well-established strategy to enhance metabolic stability by blocking sites susceptible to cytochrome P450 (CYP450)-mediated oxidation.[1][2] The strong carbon-fluorine bond is significantly more resistant to enzymatic cleavage than a carbon-hydrogen bond, often leading to a longer half-life.[1] However, the disulfide linkage introduces a potential metabolic soft spot, susceptible to enzymatic reduction, which can lead to cleavage of the molecule. This guide will delve into the interplay of these structural features and provide the tools to experimentally evaluate their impact on metabolic stability.

The Two Faces of Metabolism: Oxidation vs. Reduction

The metabolic fate of this compound derivatives is primarily governed by two competing pathways: the oxidative metabolism of the aromatic rings and the reductive cleavage of the disulfide bond.

1. Cytochrome P450-Mediated Oxidation: The fluorinated phenyl rings are potential sites for oxidation by CYP450 enzymes, which are abundant in the liver.[3] However, the presence of the electron-withdrawing fluorine atoms is expected to decrease the electron density of the aromatic ring, thereby reducing its susceptibility to electrophilic attack by CYP450s. This "metabolic blocking" is a key advantage of fluorination in drug design.[1]

2. Disulfide Bond Reduction: The disulfide bond is a site of potential reductive cleavage. This can occur via thiol-disulfide exchange reactions with endogenous thiols like glutathione (GSH), which is present in high concentrations within cells.[4][5] Additionally, enzymes such as thioredoxin reductase can catalyze the reduction of disulfide bonds.[4] Cleavage of the disulfide bond would result in the formation of two thiol fragments, significantly altering the structure and potentially the activity and clearance of the parent compound.

Comparative Metabolic Stability: A Data-Driven Perspective

While direct, publicly available metabolic stability data for this compound is limited, we can draw valuable insights from related compounds. The following table presents in vitro metabolic stability data for the well-characterized disulfide-containing drug, disulfiram, and other relevant compounds in human liver microsomes (HLM). This data serves as a benchmark for what might be expected for novel disulfide-containing compounds and highlights the variability in metabolic stability within this chemical class.

CompoundStructuret½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Key Metabolic Pathway(s)Reference(s)
Disulfiram

< 5> 140Reduction to diethyldithiocarbamate (DTC)[6]
Thiram

RapidHighReduction and metabolism to carbon disulfide[7][8]
Verapamil (CYP3A4 Substrate)

< 5> 140CYP3A4-mediated N-dealkylation[9]
Dextromethorphan (CYP2D6 Substrate)

1256CYP2D6-mediated O-demethylation[9]

Expert Insights: The rapid metabolism of disulfiram and thiram underscores the potential lability of the disulfide bond. For this compound derivatives, the key question is whether the fluorine atoms can sterically or electronically hinder the enzymatic reduction of the disulfide bond, thereby enhancing its metabolic stability compared to these benchmarks. The inclusion of well-characterized CYP450 substrates like verapamil and dextromethorphan provides essential positive controls for the in vitro assays, ensuring the metabolic competency of the liver fractions.

Experimental Protocols for Assessing Metabolic Stability

To experimentally determine the metabolic stability of this compound derivatives, two primary in vitro assays are recommended: the Liver Microsomal Stability Assay and the S9 Fraction Stability Assay.

Liver Microsomal Stability Assay

This assay is the gold standard for evaluating phase I metabolic stability, particularly CYP450-mediated metabolism.[10]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.

Methodology:

  • Reagent Preparation:

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of the this compound derivative in a suitable organic solvent (e.g., DMSO).

    • Liver Microsomes: Use pooled human liver microsomes (HLM) for clinically relevant data. Prepare a working suspension in 0.1 M phosphate buffer (pH 7.4).

    • NADPH Regenerating System (NRS): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system continuously generates NADPH, the essential cofactor for CYP450 enzymes.

  • Incubation:

    • Pre-warm the microsomal suspension and the test compound working solution to 37°C.

    • Initiate the metabolic reaction by adding the NRS to the microsomal suspension containing the test compound (final concentration typically 1 µM).

    • Incubate at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the incubation mixture into a quench solution (e.g., ice-cold acetonitrile) containing an internal standard. The internal standard is crucial for accurate quantification by LC-MS/MS.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of the curve is used to calculate the half-life (t½ = 0.693 / slope).

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Self-Validation: The inclusion of positive control compounds with known metabolic fates (e.g., a rapidly metabolized compound like verapamil and a moderately metabolized one like dextromethorphan) is essential to validate the enzymatic activity of the microsomes in each experiment. A negative control incubation without the NADPH regenerating system should also be included to assess for any non-enzymatic degradation.

S9 Fraction Stability Assay

The S9 fraction contains both microsomal and cytosolic enzymes, providing a broader assessment of metabolic pathways, including phase II conjugation reactions and reductive metabolism that may occur in the cytosol.[9]

Objective: To evaluate the contribution of both phase I and phase II enzymes to the metabolism of the test compound.

Methodology:

The protocol is similar to the microsomal stability assay, with the following key differences:

  • Enzyme Fraction: Use pooled human liver S9 fraction instead of microsomes.

  • Cofactors: In addition to an NADPH regenerating system, incubations can be supplemented with cofactors for phase II enzymes, such as UDPGA (for glucuronidation) and PAPS (for sulfation), to assess conjugation pathways. To specifically investigate the reductive cleavage of the disulfide bond, incubations can be performed in the presence of glutathione (GSH).

Expert Insights: Comparing the results from the microsomal and S9 assays can provide valuable mechanistic information. If a compound is significantly more labile in the S9 fraction (especially in the presence of GSH) than in microsomes, it suggests that reductive or conjugative pathways in the cytosol are major contributors to its metabolism.

Bioanalytical Method: UHPLC-MS/MS for Quantification

Accurate quantification of the parent compound is paramount for reliable metabolic stability assessment. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice due to its high sensitivity, selectivity, and speed.[11][12]

Key Parameters for Method Development:

  • Chromatography:

    • Column: A C18 reversed-phase column is a good starting point for separating the lipophilic diphenyl disulfide derivatives from the biological matrix.

    • Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of formic acid (0.1%) to improve ionization, is typically used.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for these types of compounds.

    • Detection: Multiple Reaction Monitoring (MRM) mode provides the highest selectivity and sensitivity. Specific precursor-to-product ion transitions should be optimized for the analyte and the internal standard.

Visualizing the Workflow and Metabolic Pathways

To further clarify the experimental design and potential metabolic outcomes, the following diagrams are provided.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis Test_Compound Test Compound (this compound derivative) Incubation_Mix Reaction Mixture Test_Compound->Incubation_Mix Microsomes Liver Microsomes / S9 Microsomes->Incubation_Mix Cofactors Cofactors (NADPH, UDPGA, GSH) Cofactors->Incubation_Mix Quenching Quenching (Acetonitrile + IS) Incubation_Mix->Quenching Time Points LCMS UHPLC-MS/MS Analysis Quenching->LCMS Data_Analysis Data Analysis (t½, CLint) LCMS->Data_Analysis

Caption: Experimental workflow for in vitro metabolic stability assays.

Metabolic_Pathways cluster_oxidation Oxidative Metabolism (CYP450s) cluster_reduction Reductive Cleavage Parent This compound Derivative Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated Phase I Thiol_1 2-Fluorothiophenol Derivative Parent->Thiol_1 GSH / Reductases

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A Comparative Guide to the Synthesis of Difluorinated Dibenzothiophenes: A Proposed Route Utilizing 2,2'-Difluorodiphenyldisulfide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the synthesis of sulfur-containing heterocyclic molecules is of paramount importance. Among these, dibenzothiophenes are a critical scaffold due to their presence in biologically active compounds and their utility in organic electronics. This guide provides a comparative analysis of a proposed synthetic route to a difluorinated dibenzothiophene starting from 2,2'-Difluorodiphenyldisulfide against established, literature-documented methodologies. We will delve into the mechanistic rationale, present comparative data, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

The Target Molecule: 1,9-Difluorodibenzothiophene

Our target molecule for this comparative analysis is 1,9-Difluorodibenzothiophene. The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical properties, including metabolic stability, lipophilicity, and electronic characteristics. Therefore, the efficient synthesis of fluorinated dibenzothiophenes is a valuable goal for drug discovery and materials science professionals.

Proposed Synthetic Route from this compound

While not explicitly detailed in the current literature, a plausible and chemically sound synthetic pathway to 1,9-Difluorodibenzothiophene can be envisioned starting from this compound. This proposed route is based on fundamental organic chemistry principles and serves as a point of comparison against established methods.

The proposed two-step synthesis involves:

  • Reduction of the Disulfide Bond: The disulfide linkage in this compound can be reductively cleaved to yield the corresponding 2-fluorothiophenol. Common reducing agents for this transformation include sodium borohydride (NaBH₄), triphenylphosphine (PPh₃) in the presence of water, or zinc dust in an acidic medium. The choice of reducing agent would be critical to ensure compatibility with the fluoro substituents.

  • Intramolecular Dehydrofluorination/Cyclization: The resulting 2,2'-difluorobiphenyl-2-thiol intermediate could then undergo an intramolecular cyclization to form the dibenzothiophene core. This step would likely require a base to facilitate the elimination of hydrogen fluoride (HF) and could potentially be promoted by heat or a transition metal catalyst.

Diagram of the Proposed Synthetic Route

G A This compound B Reduction (e.g., NaBH4) A->B C 2-Fluoro-2'-(sulfanyl)biphenyl B->C D Intramolecular Cyclization (Base-mediated) C->D E 1,9-Difluorodibenzothiophene D->E

Caption: A proposed two-step synthesis of 1,9-Difluorodibenzothiophene.

Alternative Synthetic Routes to Dibenzothiophenes

To provide a comprehensive comparison, we will now examine established methods for the synthesis of dibenzothiophenes, which could be adapted for the synthesis of our target molecule.

Alternative Route 1: Palladium-Catalyzed Dual C-H Activation

A powerful and modern approach to constructing dibenzothiophenes involves the palladium-catalyzed dual C-H functionalization of diaryl sulfides.[1] This method offers high atom economy by avoiding the need for pre-functionalized starting materials.

The general transformation is as follows:

Diaryl Sulfide → Dibenzothiophene (in the presence of a Palladium catalyst and an oxidant)

This protocol has been shown to tolerate a wide variety of substrates, affording the corresponding dibenzothiophenes in moderate to good yields.[1]

Diagram of the Palladium-Catalyzed Route

G A Diaryl Sulfide B Pd-catalyzed Dual C-H Activation A->B C Dibenzothiophene B->C G A Bis(biaryl) Disulfide B Electrochemical Cyclization (Halogen Mediator) A->B C Dibenzothiophene B->C

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A Comparative Guide to the Efficacy of Polymers Synthesized with 2,2'-Difluorodiphenyldisulfide: A Theoretical and Applied Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Fluorinated Disulfide Polymers in Advanced Drug Delivery

To our esteemed colleagues, researchers, and professionals in drug development, this guide delves into the promising, yet largely unexplored, realm of polymers synthesized using 2,2'-Difluorodiphenyldisulfide. The strategic incorporation of disulfide bonds into polymer backbones has paved the way for sophisticated redox-responsive drug delivery systems.[1][2] These systems are designed to remain stable in the bloodstream and selectively release their therapeutic payload within the highly reducing environment of tumor cells, a hallmark of the tumor microenvironment characterized by elevated levels of glutathione (GSH).[1][3]

The introduction of fluorine into polymer structures is a well-established strategy to enhance thermal stability, chemical resistance, and hydrophobicity.[4] In the context of drug delivery, fluorination can lead to polymers with lower cytotoxicity and improved biocompatibility.[4][5] This guide, therefore, aims to provide a comprehensive comparison of the theoretical and potential efficacy of polymers synthesized with this compound against their non-fluorinated counterparts and other disulfide-containing polymers.

A Note on the Current State of Research: It is crucial to state at the outset that, to the best of our knowledge, there is a notable absence of published, peer-reviewed literature specifically detailing the synthesis, characterization, and efficacy of polymers derived from this compound for drug delivery applications. Therefore, this guide will extrapolate from established principles of polymer chemistry, the known effects of fluorination, and data from analogous disulfide-containing polymer systems to present a scientifically grounded, albeit theoretical, comparison. We will clearly delineate between established data for related systems and the projected properties of this compound-based polymers.

The Rationale for Fluorination: Enhancing Performance through Molecular Design

The core principle behind utilizing this compound lies in the synergistic effect of the redox-responsive disulfide bond and the unique properties imparted by the fluorine atoms.

Redox-Responsiveness: The Disulfide Switch

The disulfide bond (S-S) is the linchpin of this technology. In the oxidizing environment of the bloodstream, the disulfide linkage remains intact, ensuring the stability of the polymer-drug conjugate. However, upon entering a tumor cell, the high intracellular concentration of glutathione (GSH), a tripeptide with a free thiol group, triggers the cleavage of the disulfide bond through a thiol-disulfide exchange reaction. This cleavage leads to the disassembly of the polymer and the subsequent release of the encapsulated drug directly at the target site, minimizing off-target toxicity.[1][3]

Comparative Analysis: this compound Polymers vs. Alternatives

In the absence of direct experimental data for polymers derived from this compound, we present a comparative table based on predicted properties versus established data for non-fluorinated aromatic disulfide polymers (e.g., from diphenyldisulfide) and aliphatic disulfide polymers.

PropertyPoly(aliphatic disulfide)Poly(diphenyldisulfide) (Non-fluorinated)Poly(this compound) (Predicted)Rationale for Prediction & Supporting Evidence
Redox-Sensitivity HighModeratePotentially HigherThe electron-withdrawing nature of fluorine atoms can increase the electrophilicity of the sulfur atoms, making the disulfide bond more susceptible to nucleophilic attack by GSH.[6]
Drug Loading Capacity VariableModerate to HighPotentially HighAromatic rings allow for π-π stacking interactions with aromatic drugs, enhancing loading. Fluorination can further enhance hydrophobic interactions.
Biocompatibility Generally GoodGoodExpected to be ExcellentFluorinated polymers often exhibit reduced protein adsorption and lower inflammatory responses.[4][5]
In Vivo Stability LowerModeratePotentially HigherThe C-F bond is exceptionally strong, and the hydrophobic nature of fluorinated segments can shield the polymer backbone from premature degradation.
Cellular Uptake VariableModeratePotentially EnhancedIncreased lipophilicity due to fluorination may facilitate easier passage through the lipid bilayer of cell membranes.[6]
Cytotoxicity LowLowExpected to be Very LowFluorinated polymers have been shown to exhibit low cytotoxicity.[4]

Experimental Protocols: A Blueprint for Investigation

To validate the predicted advantages of this compound-based polymers, we propose the following key experiments. These protocols are based on established methodologies for the synthesis and characterization of redox-responsive polymers.

Protocol 1: Synthesis of Poly(this compound)

This protocol outlines a potential method for the synthesis of a linear poly(disulfide) via oxidative polymerization of the corresponding dithiol, which would first need to be synthesized from this compound.

Materials:

  • This compound

  • Reducing agent (e.g., Sodium borohydride)

  • Solvent (e.g., Tetrahydrofuran - THF)

  • Oxidizing agent (e.g., Dimethyl sulfoxide - DMSO)

  • Acid catalyst (e.g., Trifluoromethanesulfonic acid)[7]

Procedure:

  • Reduction of Disulfide: Dissolve this compound in THF. Add a reducing agent (e.g., sodium borohydride) portion-wise at 0°C to cleave the disulfide bond and form the corresponding dithiol. Monitor the reaction by TLC.

  • Isolation of Dithiol: After complete reaction, carefully quench the excess reducing agent. Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. Purify the dithiol by column chromatography.

  • Oxidative Polymerization: Dissolve the purified dithiol in a suitable solvent. Add an oxidizing agent (e.g., DMSO) and an acid catalyst.[7] Stir the reaction at room temperature and monitor the increase in viscosity.

  • Polymer Precipitation and Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol). Collect the polymer by filtration, wash thoroughly, and dry under vacuum.

Protocol 2: In Vitro Drug Release Study

This protocol describes a standard method to evaluate the redox-responsive release of a model drug (e.g., Doxorubicin) from the synthesized polymer nanoparticles.

Materials:

  • Poly(this compound)

  • Doxorubicin (DOX)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH)

  • Dialysis membrane (MWCO 3.5 kDa)

Procedure:

  • Nanoparticle Formulation: Prepare drug-loaded nanoparticles by a suitable method such as nanoprecipitation.

  • Release Study Setup: Suspend the drug-loaded nanoparticles in PBS (pH 7.4) with and without 10 mM GSH (to mimic the intracellular reducing environment). Place the suspension in a dialysis bag.

  • Dialysis: Immerse the dialysis bag in a larger volume of the corresponding release medium (PBS with or without GSH) and stir at 37°C.

  • Sampling and Analysis: At predetermined time intervals, withdraw aliquots from the external medium and replace with fresh medium. Quantify the amount of released DOX using UV-Vis spectrophotometry or fluorescence spectroscopy.

Visualizing the Process: Workflow and Mechanism

To further elucidate the concepts discussed, the following diagrams created using Graphviz illustrate the key processes.

DrugDeliveryWorkflow cluster_synthesis Polymer Synthesis & Drug Loading cluster_delivery Systemic Circulation & Tumor Targeting cluster_release Cellular Uptake & Drug Release Monomer This compound Polymer Redox-Responsive Fluorinated Polymer Monomer->Polymer Polymerization NP Drug-Loaded Nanoparticle Polymer->NP Encapsulation Drug Therapeutic Drug Drug->NP Bloodstream Bloodstream (Oxidizing Environment) NP->Bloodstream Tumor Tumor Microenvironment (EPR Effect) Bloodstream->Tumor TumorCell Tumor Cell (High GSH) Tumor->TumorCell Endocytosis ReleasedDrug Released Drug TumorCell->ReleasedDrug Disulfide Cleavage

Caption: Experimental workflow from polymer synthesis to drug release.

Caption: Redox-responsive cleavage of the disulfide bond by glutathione.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the theoretical advantages of polymers synthesized from this compound are compelling. The strategic placement of fluorine atoms on the aromatic backbone is predicted to enhance the redox sensitivity, stability, and biocompatibility of the resulting polymers, making them highly promising candidates for next-generation drug delivery systems.

The experimental protocols outlined in this guide provide a clear roadmap for the synthesis and evaluation of these novel materials. We strongly encourage the research community to explore this untapped area. Comparative studies, as proposed, are essential to validate these hypotheses and to fully understand the structure-property relationships of these fluorinated disulfide polymers. Such research will undoubtedly contribute to the development of more effective and safer cancer therapies.

References

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  • Redox-Responsive Comparison of Diselenide and Disulfide Core-Cross-Linked Micelles for Drug Delivery Application. (2023). Polymers, 15(7), 1787. [Link]
  • Synthesis and characterization of a fluorinated S-nitrosothiol as the nitric oxide donor for fluoropolymer-based biomedical device applications. (2018). Journal of Materials Chemistry B, 6(40), 6495-6504. [Link]
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  • In vitro degradation profiles and in vivo biomaterial–tissue interactions of microwell array delivery devices. (2020). Journal of Biomedical Materials Research Part A, 108(12), 2445-2456. [Link]
  • Redox-Responsive Drug Delivery Systems: A Chemical Perspective. (2022). Molecules, 27(18), 5999. [Link]
  • Synthesis of 2,2′-Diaminophenyloxydisulfide and Its Polymer. (2001).
  • Facile synthesis of telechelic poly(phenylene sulfide)s by means of electron-deficient aromatic sulfonium electrophiles. (2023). RSC Advances, 13(47), 33029-33034. [Link]
  • Biocompatibility of fluorinated polyimide. (2002). Journal of Biomedical Materials Research, 62(3), 390-397. [Link]
  • Fluorinated Poly(p-phenylenevinylene)s: Synthesis and Optical Properties of an Intriguing Class of Luminescent Polymers. (2009). Molecules, 14(1), 316-327. [Link]
  • Analytical Testing for Bioabsorbable Polymer Medical Devices: In-Vitro Degradation Studies. (2021). Polymer Solutions. [Link]
  • Polyphenylene Sulfide-Based Membranes: Recent Progress and Future Perspectives. (2021). Membranes, 11(11), 875. [Link]
  • Standard test method for in vitro degradation testing of hydrolytically degradable polymer resins and fabricated forms for surgical implants. (2004). Annual Book of ASTM Standards. [Link]
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  • Aromatic Disulfide Cross-Linkers for Self-Healable and Recyclable Acrylic Polymer Networks. (2023). ACS Omega. [Link]
  • Acid effect on oxidative polymerization of diphenyl disulfide with DDQ. (1991). Journal of Polymer Science Part A: Polymer Chemistry, 29(9), 1359-1363. [Link]
  • Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. (2016). Polymers, 8(4), 145. [Link]
  • Synthesis of poly(disulfide)s with narrow molecular weight distributions via lactone ring-opening polymerization. (2020). Chemical Science, 11(35), 9577-9582. [Link]
  • SO2F2 mediated click chemistry enables modular disulfide formation in diverse reaction media. (2021).
  • Recent Advances in the Synthesis of Substituted Polyacetylenes. (2024). Polymers, 16(1), 123. [Link]
  • Method for the preparation of poly (disulfide) polymers and gels.
  • Comparative statistical analysis of the release kinetics models for nanoprecipitated drug delivery systems based on poly(lactic-co-glycolic acid). (2022). PLOS ONE, 17(3), e0264825. [Link]
  • Patterns of drug release as a function of drug loading from amorphous solid dispersions: A comparison of five different polymers. (2021).
  • Tunable release of multiclass anti-HIV drugs that are water-soluble and loaded at high drug content in polyester blended electrospun fibers. (2015).
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Sources

A Comparative Guide to the Synthesis of 2,2'-Difluorodiphenyldisulfide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2,2'-Difluorodiphenyldisulfide in Modern Chemistry

This compound is a key organofluorine compound that serves as a versatile building block in various fields of chemical research, particularly in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Consequently, the efficient and reliable synthesis of fluorinated intermediates like this compound is of paramount importance.

This guide provides an in-depth comparison of the most common and effective methods for the synthesis of this compound. We will delve into the mechanistic details, practical considerations, and performance metrics of each approach to equip researchers, scientists, and drug development professionals with the knowledge to select the most suitable method for their specific needs. The two primary synthetic strategies that will be discussed are the oxidative coupling of 2-fluorothiophenol and the diazotization of 2-fluoroaniline followed by a reaction with a sulfur source.

Method 1: Oxidative Coupling of 2-Fluorothiophenol

The oxidative coupling of thiols to disulfides is a fundamental and widely utilized transformation in organic synthesis. This approach is generally characterized by its high atom economy and often proceeds under mild reaction conditions. The synthesis of this compound from 2-fluorothiophenol is a direct and efficient method that relies on the use of a suitable oxidizing agent to facilitate the formation of the sulfur-sulfur bond.

Mechanistic Rationale

The mechanism of oxidative coupling of thiols can proceed through various pathways depending on the oxidant and reaction conditions. A common pathway involves the initial oxidation of the thiol to a thiyl radical. Two thiyl radicals can then dimerize to form the disulfide bond. Alternatively, the thiol can be oxidized to a sulfenic acid intermediate, which then reacts with another thiol molecule to form the disulfide and water.

Common Oxidizing Agents and Their Characteristics

Several oxidizing agents can be employed for this transformation, each with its own set of advantages and disadvantages:

  • Hydrogen Peroxide (H₂O₂): A green and inexpensive oxidant, with water as the only byproduct. The reactions are typically clean, but may require careful temperature control to prevent over-oxidation to sulfonic acids.

  • Iodine (I₂): A mild and effective oxidant that often provides high yields of the disulfide. The reaction is typically fast and easy to monitor due to the disappearance of the iodine color.

  • Oxygen (Air): The most environmentally benign and cheapest oxidant. These reactions are often catalyzed by metal complexes or bases and can be slower than other methods.

  • Dimethyl Sulfoxide (DMSO): Can act as both a solvent and an oxidant, often in the presence of an acid catalyst.

Experimental Protocol: A Representative Procedure using Iodine

This protocol is a representative example of the oxidative coupling of 2-fluorothiophenol using iodine as the oxidant in a biphasic solvent system, which often facilitates product isolation.

Materials:

  • 2-Fluorothiophenol

  • Iodine

  • Sodium thiosulfate (for quenching)

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2-fluorothiophenol (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate flask, prepare a solution of iodine (1.1 eq) in dichloromethane.

  • Slowly add the iodine solution to the 2-fluorothiophenol solution at room temperature. The reaction is typically rapid, as indicated by the discharge of the iodine color.

  • Stir the reaction mixture for 1-2 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Caption: Workflow for the synthesis of this compound via oxidative coupling.

Method 2: Diazotization of 2-Fluoroaniline

Mechanistic Rationale

The reaction proceeds in two key steps:

  • Diazotization: 2-Fluoroaniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form the corresponding 2-fluorobenzenediazonium salt. This intermediate is highly reactive and is generally used immediately without isolation.

  • Sulfur-Sulfur Bond Formation: The diazonium salt is then reacted with a sulfur source. A common and effective reagent for this purpose is potassium ethyl xanthate (KEX). The xanthate anion acts as a nucleophile, displacing the nitrogen gas from the diazonium salt to form an aryl xanthate intermediate. This intermediate can then be hydrolyzed under basic conditions to yield the thiol, which is subsequently oxidized in situ to the disulfide, or it can react with another diazonium ion. Alternatively, reagents like sodium disulfide (Na₂S₂) can be used to directly form the disulfide. A modern variation of this method involves the visible-light-mediated coupling of arenediazonium salts with carbon disulfide (CS₂).[1]

Experimental Protocol: A Representative Procedure using Diazotization and Potassium Ethyl Xanthate

This protocol outlines the synthesis of this compound from 2-fluoroaniline via a diazonium salt intermediate and subsequent reaction with potassium ethyl xanthate.

Materials:

  • 2-Fluoroaniline

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • Potassium Ethyl Xanthate

  • Sodium Hydroxide

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous magnesium sulfate

Procedure:

  • Diazotization:

    • In a flask cooled to 0-5 °C in an ice-salt bath, add 2-fluoroaniline (1.0 eq) to a stirred solution of concentrated hydrochloric acid.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Disulfide Formation:

    • In a separate flask, dissolve potassium ethyl xanthate (1.1 eq) in water and cool to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution with vigorous stirring, maintaining the temperature below 10 °C.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. A precipitate or an oily layer of the intermediate aryl xanthate may form.

  • Hydrolysis and Oxidation:

    • Add a solution of sodium hydroxide to the reaction mixture to achieve a basic pH.

    • Heat the mixture to reflux for 1-2 hours to hydrolyze the xanthate to the thiophenol.

    • During the basic workup and exposure to air, the initially formed 2-fluorothiophenolate is oxidized to this compound.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with diethyl ether.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Sources

A Spectroscopic Deep Dive: Distinguishing 2,2'- and 4,4'-Difluorodiphenyldisulfide Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the precise structural elucidation of organofluorine compounds is paramount. The introduction of fluorine atoms into a molecular scaffold can dramatically alter its physicochemical and biological properties. Diphenyldisulfides, for their part, are key structural motifs in various bioactive molecules and are crucial intermediates in organic synthesis. When these two features combine in isomers like 2,2'- and 4,4'-difluorodiphenyldisulfide, the ability to distinguish between them is critical for ensuring the desired molecular architecture and, consequently, the intended function.

This guide provides a comprehensive spectroscopic comparison of 2,2'- and 4,4'-difluorodiphenyldisulfide. We will explore how subtle differences in the placement of the fluorine atoms on the phenyl rings give rise to distinct fingerprints across a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). By understanding these spectroscopic nuances, researchers can confidently identify and characterize these isomers.

Molecular Structures

The isomeric difference between 2,2'- and 4,4'-difluorodiphenyldisulfide lies in the position of the fluorine atoms on the phenyl rings relative to the disulfide bridge.

Figure 1: Chemical structures of the two isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers due to its sensitivity to the local chemical environment of each nucleus. We will consider ¹H, ¹³C, and ¹⁹F NMR.

¹H NMR Spectroscopy

The ¹H NMR spectra of both isomers are expected to show signals in the aromatic region (typically 7.0-8.0 ppm). The key difference will be in the splitting patterns and chemical shifts of the aromatic protons due to their coupling with the fluorine atom and their proximity to the disulfide bridge.

  • 2,2'-Difluorodiphenyldisulfide: The fluorine atom at the ortho position will induce more complex splitting patterns for the aromatic protons. We would expect to see a series of multiplets due to ortho, meta, and para couplings to both the adjacent protons and the fluorine atom. The protons closest to the electron-withdrawing fluorine atom will be shifted downfield.

  • 4,4'-Difluorodiphenyldisulfide: The symmetry of this molecule is higher. The protons ortho to the disulfide bridge will be equivalent, as will the protons meta to the disulfide bridge. This will result in two distinct signals, likely appearing as doublets of doublets (or more complex multiplets) due to coupling with the para fluorine and the adjacent proton.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities

CompoundPredicted Aromatic Proton Signals
This compound Multiplets in the range of 7.0 - 7.6 ppm
4,4'-Difluorodiphenyldisulfide Two sets of multiplets, likely around 7.1-7.3 ppm and 7.5-7.7 ppm
¹³C NMR Spectroscopy

The ¹³C NMR spectra will provide clear evidence for the substitution pattern. The carbon atoms directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF), typically in the range of 240-260 Hz.[1]

  • This compound: We expect to see six distinct signals for the aromatic carbons. The carbon attached to the fluorine (C2) will appear as a doublet with a large coupling constant. The other carbons will also show smaller couplings to the fluorine atom (²JCF, ³JCF, etc.).

  • 4,4'-Difluorodiphenyldisulfide: Due to symmetry, only four signals are expected for the aromatic carbons. The carbon attached to the fluorine (C4) will be a doublet with a large ¹JCF. The carbon attached to the sulfur (C1) will likely show a smaller coupling to the fluorine.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) and Key Coupling Constants

CompoundPredicted Carbon Signals (Aromatic Region)Predicted ¹JCF (Hz)
This compound 6 signals~250
4,4'-Difluorodiphenyldisulfide 4 signals~250
¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atom. The chemical shifts for aryl fluorides typically appear in the range of -100 to -140 ppm relative to CFCl₃.

  • This compound: The fluorine atom is in close proximity to the disulfide bridge. This steric and electronic environment will influence its chemical shift. We would expect a single signal, likely a multiplet due to coupling with the ortho and meta protons.

  • 4,4'-Difluorodiphenyldisulfide: The fluorine atom is further from the disulfide bridge. Its chemical shift will be primarily influenced by its para position relative to the sulfur atom. A single multiplet is also expected here.

The difference in the chemical shifts between the two isomers, although potentially small, will be a definitive indicator of the fluorine's position.

Table 3: Predicted ¹⁹F NMR Chemical Shifts (δ)

CompoundPredicted Chemical Shift (ppm)
This compound Expected in the range of -110 to -120
4,4'-Difluorodiphenyldisulfide Expected in the range of -115 to -125

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. Key absorptions for these compounds will include C-F stretching, C-S stretching, and S-S stretching, as well as aromatic C-H and C=C stretching.

  • C-F Stretching: Aromatic C-F stretching vibrations typically appear as strong bands in the region of 1250-1100 cm⁻¹. The exact position can be influenced by the substitution pattern.

  • S-S Stretching: The S-S stretching vibration is often weak and can be difficult to observe, typically appearing in the range of 500-400 cm⁻¹.

  • Aromatic C-H Out-of-Plane Bending: The pattern of these bands in the 900-650 cm⁻¹ region can be diagnostic of the substitution pattern on the benzene ring. For the 2,2'-isomer (ortho-disubstituted), a strong band around 750 cm⁻¹ is expected. For the 4,4'-isomer (para-disubstituted), a strong band in the region of 850-800 cm⁻¹ is characteristic.

Table 4: Key Predicted IR Absorption Frequencies (cm⁻¹)

VibrationThis compound4,4'-Difluorodiphenyldisulfide
Aromatic C-H Stretch3100-30003100-3000
Aromatic C=C Stretch1600-14501600-1450
C-F Stretch~1230~1220
C-H Out-of-Plane Bend~750~830
S-S Stretch500-400 (weak)500-400 (weak)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds and disulfides both have characteristic absorptions in the UV region. The disulfide bond itself has a weak absorption around 250 nm. The π-π* transitions of the aromatic rings will also be prominent.

The position of the fluorine atom will have a subtle effect on the absorption maxima (λmax). The ortho-substitution in the 2,2'-isomer may cause a slight hypsochromic (blue) shift compared to the 4,4'-isomer due to potential steric hindrance affecting the planarity of the phenyl rings with the disulfide bridge.

Table 5: Predicted UV-Vis Absorption Maxima (λmax)

CompoundPredicted λmax (nm)
This compound ~250-260
4,4'-Difluorodiphenyldisulfide ~255-265

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For both isomers, the molecular ion peak (M⁺) will be observed at the same mass-to-charge ratio (m/z), corresponding to the molecular weight of C₁₂H₈F₂S₂ (254.32 g/mol ).

The fragmentation patterns, however, may show subtle differences. The primary fragmentation is likely to be the cleavage of the S-S bond, leading to a fragment ion at m/z 127 (C₆H₄FS⁺). Further fragmentation of the aromatic ring may occur, but distinguishing the isomers based solely on the fragmentation pattern of the aromatic portion can be challenging without high-resolution mass spectrometry and detailed fragmentation studies.

Experimental Protocols

To obtain the high-quality data needed for this comparison, standardized experimental protocols are essential.

NMR Spectroscopy Workflow

G cluster_nmr NMR Sample Preparation and Analysis SamplePrep Sample Preparation (5-20 mg in 0.6-0.7 mL of deuterated solvent, e.g., CDCl3) Filtering Filter into NMR Tube SamplePrep->Filtering Shimming Instrument Shimming Filtering->Shimming Acquisition Data Acquisition (¹H, ¹³C, ¹⁹F) Shimming->Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis Processing->Analysis

Figure 2: General workflow for NMR analysis.

Detailed NMR Protocols:

  • ¹H NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for the ¹H frequency.

    • Acquisition: Acquire the spectrum with a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Co-add 16 scans.

    • Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C{¹H} NMR Spectroscopy:

    • Sample Preparation: Use the same sample as for ¹H NMR.

    • Instrument Setup: Tune and match the probe for the ¹³C frequency.

    • Acquisition: Acquire the spectrum with proton decoupling, a 30° pulse angle, a spectral width of 250 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds. Co-add 1024 scans.

    • Processing: Apply an exponential window function with a line broadening of 1.0 Hz. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

  • ¹⁹F NMR Spectroscopy:

    • Sample Preparation: Use the same sample as for ¹H NMR.

    • Instrument Setup: Tune and match the probe for the ¹⁹F frequency.

    • Acquisition: Acquire the spectrum with proton decoupling, a 30° pulse angle, a spectral width of 50 ppm centered around -115 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Co-add 64 scans.

    • Processing: Use a similar processing procedure as for ¹H NMR. An external reference standard may be used if necessary.

FT-IR Spectroscopy Protocol
  • Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder. Press the mixture into a transparent disk using a hydraulic press.

  • Background Spectrum: Record a background spectrum of the empty sample compartment.

  • Sample Spectrum: Place the KBr pellet in the sample holder and record the spectrum.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 32 scans.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., acetonitrile or ethanol) at a concentration of approximately 1 mg/mL. Dilute this stock solution to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0.

  • Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

  • Sample Measurement: Record the UV-Vis spectrum of the sample solution from 200 to 400 nm.

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the sample (approximately 0.1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Analysis: Acquire the mass spectrum over a mass range of m/z 50-500.

Conclusion

The spectroscopic comparison of 2,2'- and 4,4'-difluorodiphenyldisulfide reveals that while some techniques like mass spectrometry may not readily distinguish between them, NMR and IR spectroscopy offer definitive methods for their differentiation. The number of signals and the coupling patterns in both ¹H and ¹³C NMR spectra, driven by the symmetry of the molecules and the position of the fluorine atoms, provide unambiguous structural information. Furthermore, the characteristic C-H out-of-plane bending vibrations in the IR spectrum serve as a reliable diagnostic tool. By employing a multi-technique approach and adhering to rigorous experimental protocols, researchers can confidently identify and characterize these important fluorinated isomers, ensuring the integrity of their synthetic and developmental endeavors.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Field, L. D., Li, H. L., & Magill, A. M. (2007). ¹⁹F NMR Spectroscopy. In eMagRes. John Wiley & Sons, Ltd. [Link]
  • Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press.
  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Knotwell, M. A., & Wiemer, D. F. (2007). Synthesis of 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. Molecules, 12(7), 1363-1369. [Link]
  • Kaut, K., & Goral, G. (2018).

Sources

A Comparative Guide to the Stability of Polymers Derived from 2,2'-Difluorodiphenyldisulfide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

High-performance polymers are critical to advancing technologies in demanding environments, from aerospace and automotive engineering to pharmaceutical manufacturing. Stability—encompassing thermal, chemical, and photolytic resistance—is a primary determinant of a material's operational lifetime and reliability. This guide provides a comparative benchmark of the stability of a novel fluorinated aromatic disulfide polymer, poly(2,2'-difluorodiphenyldisulfide), against its well-established non-fluorinated analog, poly(p-phenylene sulfide) (PPS). We will explore the theoretical underpinnings of fluorination-enhanced stability, present detailed experimental protocols for rigorous evaluation, and provide expected performance data based on established chemical principles. This document is intended for researchers, materials scientists, and drug development professionals seeking advanced materials with superior resilience.

Introduction: The Quest for Ultimate Polymer Stability

Poly(p-phenylene sulfide) (PPS) is a high-performance thermoplastic renowned for its impressive thermal stability, inherent flame retardancy, and broad chemical resistance.[1][2] These properties stem from its rigid backbone of aromatic rings linked by sulfur atoms.[3] It serves as an excellent benchmark material in applications requiring continuous service at temperatures up to 220°C and resistance to a wide array of solvents and corrosive agents.[1][4]

However, the relentless push for materials that can withstand even more extreme conditions necessitates further innovation. One of the most successful strategies in polymer science for enhancing stability is fluorination. The introduction of fluorine atoms into a polymer backbone can dramatically improve its performance due to the unique properties of the carbon-fluorine (C-F) bond. The C-F bond is one of the strongest single bonds in organic chemistry, imparting exceptional thermal and chemical inertness.[5][6]

This guide focuses on benchmarking a next-generation polymer, poly(this compound), which incorporates two fluorine atoms per repeating unit. The strategic placement of fluorine is hypothesized to enhance stability through several mechanisms:

  • Increased Bond Strength: The high electronegativity of fluorine strengthens adjacent C-C and C-S bonds through inductive effects, raising the energy required for bond scission.

  • Steric Shielding: Fluorine atoms provide a protective sheath around the polymer backbone, sterically hindering chemical attack on the more susceptible sulfide linkages.[7]

  • Reduced Reactivity: The low polarizability of the C-F bond makes the polymer less susceptible to nucleophilic and electrophilic attack.[8]

We will compare this novel fluorinated polymer with conventional PPS across three critical stability domains: thermal, chemical, and photolytic.

Materials for Comparison

The two polymers under investigation are synthesized from their respective monomers to ensure a controlled comparison of their backbone structures.

cluster_0 Poly(this compound) cluster_1 Poly(p-phenylene sulfide) - PPS p_fpps p_fpps p_pps p_pps

Caption: Chemical structures of the repeating units for the polymers under comparison.

Benchmarking Thermal Stability

Thermal degradation is a primary failure mode for polymers in high-temperature applications. We employ Thermogravimetric Analysis (TGA) to quantify and compare the thermal stability of the polymers. TGA measures the change in mass of a sample as a function of temperature, providing precise data on the onset of decomposition.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Causality: This protocol is designed to determine the decomposition temperature (Td), which represents the upper limit of the material's thermal stability. By running the analysis in both an inert (Nitrogen) and an oxidative (Air) atmosphere, we can differentiate between thermal and thermo-oxidative degradation mechanisms, which is crucial for predicting performance in real-world environments.[3]

  • Sample Preparation: Dry polymer samples (5-10 mg) are placed in alumina crucibles. All samples are pre-conditioned in a vacuum oven at 120°C for 4 hours to remove any residual moisture or solvent, which could interfere with mass loss measurements.

  • Instrument Setup: A TGA instrument (e.g., TA Instruments Q500) is calibrated for temperature and mass.

  • Analysis Conditions (Nitrogen): The sample is heated from 30°C to 900°C at a constant rate of 10°C/min under a continuous nitrogen purge (flow rate of 50 mL/min).

  • Analysis Conditions (Air): The experiment is repeated with a new sample under a continuous dry air purge (flow rate of 50 mL/min) to assess thermo-oxidative stability.

  • Data Analysis: The decomposition temperature (Td) is determined as the temperature at which 5% mass loss occurs. The char yield (residual mass at 800°C) is also recorded as an indicator of carbonaceous char formation, which can act as an insulating barrier.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Expected Results

The fluorinated polymer is expected to exhibit significantly higher thermal and thermo-oxidative stability due to the high energy of the C-F bond.

PropertyPoly(p-phenylene sulfide) (PPS)Poly(this compound) (Expected)Justification
Td (5% Mass Loss) in N₂ ~500°C[3]> 550°CEnhanced bond energy from C-F bonds increases thermal degradation threshold.
Td (5% Mass Loss) in Air ~500°C[3]> 540°CFluorine atoms provide oxidative resistance, delaying the onset of thermo-oxidative degradation.
**Char Yield at 800°C (N₂) **~40-50%[9]> 50%Fluorination can promote more efficient charring mechanisms, enhancing high-temperature residue.

Benchmarking Chemical Resistance

The ability to maintain structural integrity upon exposure to harsh chemicals is paramount for applications in chemical processing, automotive fluids, and medical device sterilization. Fluoropolymers are the gold standard for chemical resistance.[6][7]

Experimental Protocol: Chemical Immersion Testing (ASTM D543)

Causality: This protocol is a standardized method to assess the resistance of plastics to chemical reagents. By measuring changes in mass, dimensions, and mechanical properties after prolonged immersion, we can quantify the material's susceptibility to swelling, dissolution, or chemical degradation. The selection of reagents (acid, base, and organic solvent) provides a broad assessment of performance.

  • Sample Preparation: Standardized test specimens (e.g., tensile bars) of each polymer are molded. Initial mass, dimensions (length, width, thickness), and tensile strength (via ASTM D638) are meticulously recorded for each specimen (n=5 per condition).

  • Immersion: Specimens are fully immersed in sealed containers containing the test chemicals: 37% Hydrochloric Acid (HCl), 50% Sodium Hydroxide (NaOH), and Toluene. The tests are conducted at 50°C for 30 days to accelerate any potential degradation.

  • Post-Immersion Analysis: After 30 days, specimens are removed, gently wiped dry, and allowed to re-equilibrate at room temperature for 24 hours.

  • Evaluation: The following are measured:

    • Percent Mass Change: [(Final Mass - Initial Mass) / Initial Mass] * 100

    • Percent Dimensional Change: [(Final Dimension - Initial Dimension) / Initial Dimension] * 100

    • Retention of Tensile Strength: (Final Tensile Strength / Initial Tensile Strength) * 100

Caption: Workflow for chemical resistance immersion testing.

Expected Results

While standard PPS has excellent chemical resistance, it is not impervious to all solvents, especially at elevated temperatures.[1] The fluorinated analog is expected to show superior performance due to the chemical inertness imparted by the C-F bonds.[5]

Reagent (30 days @ 50°C)PropertyPoly(p-phenylene sulfide) (PPS)Poly(this compound) (Expected)
37% HCl Mass Change< 0.1%< 0.05%
Tensile Strength Retention> 98%> 99%
50% NaOH Mass Change< 0.1%< 0.05%
Tensile Strength Retention> 98%> 99%
Toluene Mass Change< 0.5% (slight swelling)< 0.1%
Tensile Strength Retention~95%> 99%

Benchmarking Photodegradation Stability

Exposure to ultraviolet (UV) radiation can cause chain scission and crosslinking in polymers, leading to discoloration and embrittlement.[10][11] This is a critical stability parameter for materials used in outdoor applications or exposed to industrial light sources.

Experimental Protocol: Accelerated UV Weathering

Causality: This protocol uses an accelerated weathering chamber to simulate the damaging effects of long-term sun exposure in a condensed timeframe. By monitoring color change (a sensitive indicator of surface chemistry changes) and the retention of mechanical properties, we can assess the polymer's intrinsic resistance to photodegradation.

  • Sample Preparation: Thin films or plaques of each polymer are prepared.

  • Initial Measurements: The initial color of the samples is quantified using a spectrophotometer to obtain CIE Lab* values. Initial tensile properties are also measured.

  • UV Exposure: Samples are placed in a QUV accelerated weathering tester. They are subjected to cycles of UVA-340 lamp exposure (8 hours at 60°C) to simulate sunlight, followed by condensation (4 hours at 50°C) to simulate dew. The total exposure time is 1000 hours.

  • Post-Exposure Analysis: At 250-hour intervals, samples are removed for evaluation.

    • Color Change (ΔE): The change in color is calculated using the formula ΔE = √[(ΔL)^2 + (Δa)^2 + (Δb)^2]. A higher ΔE indicates more significant color change.

    • Mechanical Property Retention: The tensile strength and elongation at break are measured and compared to the initial values.

Caption: Workflow for accelerated UV weathering and stability testing.

Expected Results

The photodegradation of PPS is known to cause discoloration (darkening).[11] The high dissociation energy of the C-F bond is expected to make the fluorinated polymer significantly more resistant to UV-induced chain scission.

Property (after 1000 hours UV)Poly(p-phenylene sulfide) (PPS)Poly(this compound) (Expected)
Color Change (ΔE*) > 10 (Significant darkening)< 3 (Minimal change)
Tensile Strength Retention ~80%> 95%
Elongation at Break Retention ~60% (Embrittlement)> 90%

Conclusion

This guide outlines a comprehensive benchmarking framework for evaluating the stability of polymers derived from this compound. Based on the fundamental principles of polymer chemistry, the incorporation of fluorine into the poly(phenylene sulfide) backbone is projected to yield a material with markedly superior performance. The enhanced stability against thermal, chemical, and photolytic degradation makes poly(this compound) a highly promising candidate for next-generation applications where material failure is not an option. The detailed experimental protocols provided herein offer a robust methodology for validating these expected advantages and for the rigorous assessment of any new high-performance polymer.

References

  • Poly Fluoro Ltd. (2024). Polyphenylene Sulfide (PPS): A Temperamental, Yet Invaluable Polymer. [Link]
  • ResearchGate. (n.d.). Aspects of poly(p‐phenylene sulfide) degradation and stabilization. Part 1.
  • ResearchGate. (n.d.). Thermal stability of p‐phenylene sulphide polymers. [Link]
  • Semantic Scholar. (1997). Aspects of poly(p-phenylene sulfide) degradation and stabilization. Part 1.
  • National Institutes of Health (NIH). (2024).
  • Seo, K. H., et al. (n.d.). Thermal behaviour of poly (phenylene sulfide)
  • Membrane Solutions. (n.d.). Chemical Resistance of Fluoropolymers. [Link]
  • Daikin Global. (n.d.). Chemical resistance | Fluorochemicals. [Link]
  • Polyflon Technology. (n.d.). Chemical Resistance of Fluoropolymers/Other. [Link]
  • Yan, P., et al. (2022). Investigation on thermal degradation mechanism of poly(phenylene sulfide).
  • Port Plastics. (2023). The Chemical Resistance of FLUOROPOLYMERS. [Link]
  • Phillip Townsend Associates. (n.d.). Benchmarking Polymers. [Link]
  • ResearchGate. (n.d.). UV light degradation of poly(phenylene sulfide)/Nano-CeO2 composites. [Link]
  • Mitsubishi Chemical Group. (n.d.).
  • ResearchGate. (n.d.). A fluorine-free superhydrophobic PPS composite coating with high thermal stability, wear resistance, corrosion resistance. [Link]
  • Wikipedia. (n.d.). Polyphenylene sulfide. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,2'-Difluorodiphenyldisulfide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to look beyond the immediate application of a chemical and consider its entire lifecycle within the laboratory, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2,2'-Difluorodiphenyldisulfide (CAS 14135-38-7), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in chemical hygiene.

Hazard Assessment and Risk Mitigation: The "Why" Behind the Procedure

Understanding the potential hazards of this compound is the foundation of its safe disposal. Based on data from analogous compounds like 4,4'-Difluorodiphenyl disulfide and 2,2'-dipyridyl disulfide, we can anticipate the following hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.

  • Harmful if Swallowed: Ingestion could lead to adverse health effects.[3]

Therefore, the entire disposal process is designed to minimize exposure through the consistent use of appropriate Personal Protective Equipment (PPE) and adherence to controlled handling procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, it is mandatory to be equipped with the following PPE:

  • Safety Goggles or a Face Shield: To protect against accidental splashes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.

  • Laboratory Coat: To protect skin and clothing from contamination.

  • Closed-Toe Shoes: A standard requirement for laboratory safety.

This protective gear should be worn at all times when handling the chemical, its containers, and any resulting waste.[3][4]

Segregation and Collection of Waste: Preventing Unwanted Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety. This compound waste should be collected in a dedicated, properly labeled hazardous waste container.

  • Do Not Mix: Never mix this compound waste with other chemical waste streams unless their compatibility is confirmed. Incompatible chemicals can react, leading to the generation of heat, toxic gases, or even an explosion.

  • Container Choice: Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure screw cap is suitable.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The date of waste accumulation should also be clearly marked.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in a designated area, preferably within a chemical fume hood to mitigate the risk of inhalation.

For Small Quantities (e.g., residual amounts on labware):

  • Rinsing: Rinse the contaminated labware (e.g., glassware, spatulas) with a suitable solvent such as acetone or ethanol.

  • Collect Rinsate: The solvent rinsate must be collected as hazardous waste in the designated, labeled container.

  • Triple Rinse: For thorough decontamination, a triple rinse is recommended. All rinsate must be collected for disposal.

  • Final Cleaning: After the solvent rinse, the labware can be washed with soap and water.

For Bulk Quantities or Unused Product:

  • Original Container: If possible, leave the chemical in its original, clearly labeled container.

  • Secure Packaging: Ensure the container is securely sealed and placed in a secondary containment bin to prevent spills.

  • Waste Manifest: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of bulk quantities down the drain or in regular trash.

Decontamination of Work Surfaces and Equipment

Any surfaces or equipment that may have come into contact with this compound must be thoroughly decontaminated.

  • Wipe Down: Use a cloth dampened with a suitable solvent (e.g., acetone, ethanol) to wipe down the contaminated area.

  • Collect Wipes: All used wipes and other contaminated disposable materials must be collected as hazardous waste.

  • Final Wash: After the solvent wipe, clean the area with soap and water.

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and your institution's EHS department.

  • Contain: For small spills, if you are trained to do so, contain the spill using a chemical spill kit with an absorbent material like sand or vermiculite.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Decontaminate the spill area as described above.

Hazard Classification (Anticipated) Personal Protective Equipment (PPE) Disposal Method
Skin IrritantChemical-resistant gloves, Lab coatCollect as hazardous waste
Eye IrritantSafety goggles or face shieldCollect as hazardous waste
Respiratory IrritantUse in a chemical fume hoodCollect as hazardous waste
Harmful if SwallowedStandard laboratory hygiene (no eating/drinking)Collect as hazardous waste

Disposal Decision Workflow

start Start: Disposal of This compound ppe_check Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check waste_type Identify Waste Type ppe_check->waste_type small_quant Small Quantity / Contaminated Labware waste_type->small_quant Residual bulk_quant Bulk / Unused Product waste_type->bulk_quant Excess rinse_ware Rinse with suitable solvent (e.g., acetone, ethanol) small_quant->rinse_ware original_container Keep in original, sealed container bulk_quant->original_container collect_rinsate Collect rinsate as Hazardous Waste rinse_ware->collect_rinsate triple_rinse Perform Triple Rinse collect_rinsate->triple_rinse final_wash Wash labware with soap and water triple_rinse->final_wash end End of Procedure final_wash->end secondary_containment Place in Secondary Containment original_container->secondary_containment contact_ehs Contact EHS for pickup by licensed waste contractor secondary_containment->contact_ehs contact_ehs->end

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.